Diacetyloxylead;trihydrate
Description
Properties
IUPAC Name |
diacetyloxylead;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUZMYFCCOOQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O7Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Diacetyloxylead Trihydrate (Lead(II) Acetate Trihydrate)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical properties of diacetyloxylead trihydrate, more commonly known as lead(II) acetate trihydrate. This document moves beyond a simple recitation of facts to explore the underlying causality of the compound's behavior, offering field-proven insights and validated experimental protocols for its characterization. As a compound with historical significance and modern applications ranging from organic synthesis to materials science, a thorough understanding of its chemical nature is paramount for its safe and effective use.
Compound Identification and Nomenclature
For clarity and unambiguous identification, the compound is characterized by several key identifiers:
-
Systematic IUPAC Name: Lead(II) ethanoate trihydrate
-
Common Names: Lead(II) acetate trihydrate, Plumbous acetate, Lead diacetate trihydrate.[1]
-
Historical Names: Sugar of Lead, Salt of Saturn, Goulard's powder.[1][2]
Core Physicochemical Properties
The fundamental physical and chemical properties of lead(II) acetate trihydrate are summarized in the table below. These constants are critical for experimental design, safety assessments, and predicting the compound's behavior in various systems.
| Property | Value | Source(s) |
| Molar Mass | 379.33 g/mol | [1][3] |
| Appearance | White to colorless efflorescent monoclinic crystalline substance or powder. | [1][3][8] |
| Odor | Slightly acetic. | [1][8] |
| Density | 2.55 g/cm³ | [1][3][9] |
| Melting Point | ~75 °C (167 °F), with decomposition. | [1][3][6] |
| pH of Aqueous Solution | 5.5 - 6.5 (50 g/L in H₂O at 20 °C). | [10] |
| Solubility in Water | 44.31 g/100 mL at 20 °C; 218.3 g/100 mL at 50 °C. | [1] |
| Solubility in Other Solvents | Soluble in glycerin; slightly soluble in ethanol; insoluble in acetone. | [1][2][8][11][12] |
Structural and Coordination Chemistry
The solid-state structure of lead(II) acetate trihydrate is fundamental to understanding its physical properties and reactivity. It crystallizes in a monoclinic system and exists not as discrete molecules but as a one-dimensional coordination polymer.[1][13] This polymeric nature arises from the complex coordination environment of the lead(II) ion.
Each Pb²⁺ center is coordinated by nine oxygen atoms.[1][13] The coordination sphere is comprised of:
-
Three oxygen atoms from the three water molecules of hydration.
-
Four oxygen atoms from two bidentate acetate groups, which chelate the same lead atom.
-
Two oxygen atoms from two additional acetate groups that act as bridges to adjacent lead atoms, forming the polymer chain.
This coordination results in a monocapped square antiprism geometry at the lead center.[1][13] This intricate structure explains the compound's high solubility in water, as the polar water molecules can effectively solvate the lead centers and disrupt the polymeric chains.
Caption: Coordination sphere of the Pb(II) ion in the trihydrate form.
Thermal Stability and Decomposition Pathway
The thermal behavior of lead(II) acetate trihydrate is a multi-stage process, the understanding of which is critical for its use in materials synthesis and applications involving elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for elucidating this pathway.[14][15]
-
Dehydration: Upon heating, the compound first loses its water of crystallization. The process begins around 75 °C, coinciding with its melting point, and leads to the formation of intermediates like a hemihydrate (Pb(OAc)₂·½H₂O).[1][14]
-
Decomposition to Basic Acetates: As the temperature increases above 200 °C, the anhydrous salt decomposes into various basic lead acetates, such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂.[1][14][15]
-
Final Decomposition: Under fire conditions or at higher temperatures, the final decomposition products are toxic lead oxides and carbon oxides.[6]
This decomposition pathway highlights the necessity of precise temperature control in experimental setups to avoid the formation of unintended byproducts.
Caption: Thermal decomposition workflow of lead(II) acetate trihydrate.
Chemical Reactivity and Incompatibilities
Lead(II) acetate trihydrate exhibits reactivity characteristic of a soluble metal salt of a weak acid.
-
Reaction with Hydrogen Sulfide: A key reaction is with hydrogen sulfide (H₂S) gas or sulfide ions in solution. This reaction produces a grey-black precipitate of lead(II) sulfide (PbS), a highly insoluble salt.[1][16][17] This distinct color change forms the basis of a common qualitative test for H₂S.[1][16]
-
Pb(CH₃COO)₂(aq) + H₂S(g) → PbS(s) + 2CH₃COOH(aq)
-
-
Reaction with Acids: It reacts with strong acids to form other lead salts. For instance, with hydrochloric acid, it precipitates the sparingly soluble lead(II) chloride.[18]
-
Pb(CH₃COO)₂(aq) + 2HCl(aq) → PbCl₂(s) + 2CH₃COOH(aq)
-
-
Reaction with Atmospheric Carbon Dioxide: Aqueous solutions of lead(II) acetate are susceptible to absorbing carbon dioxide from the air, which leads to the precipitation of insoluble basic lead carbonates, making freshly prepared solutions essential for quantitative work.[8][19]
-
Incompatibilities: The compound is incompatible with a wide range of substances, including sulfates, citrates, tartrates, chlorides, carbonates, alkalis, resorcinol, salicylic acid, phenol, and strong oxidizing agents.[19] Mixing with these can lead to precipitation or hazardous reactions.
Experimental Protocols for Characterization
To ensure the identity, purity, and integrity of lead(II) acetate trihydrate in a research setting, the following protocols are recommended.
Protocol 6.1: Thermal Gravimetric Analysis (TGA) for Hydration State Verification
-
Objective: To quantitatively determine the mass percentage of water of hydration and confirm the thermal decomposition profile.
-
Causality: TGA measures mass loss as a function of temperature. For Pb(CH₃COO)₂·3H₂O (molar mass 379.33 g/mol ), the three water molecules (molar mass 54.045 g/mol ) constitute 14.25% of the total mass. A mass loss corresponding to this value upon heating to ~150°C provides strong evidence for the correct trihydrate form.
-
Methodology:
-
Calibrate the TGA instrument using appropriate standards for mass and temperature.
-
Place 5-10 mg of the lead(II) acetate trihydrate sample into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature (~25 °C) to 600 °C at a controlled rate of 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative side reactions.
-
Record the mass loss as a function of temperature.
-
-
Self-Validation: The resulting thermogram should show a distinct mass loss step corresponding to ~14.25% between 75 °C and 150 °C. Subsequent mass loss steps should align with the known decomposition pathway to basic acetates and finally to lead oxide.
Protocol 6.2: Qualitative Test for Sulfide Gas (H₂S)
-
Objective: To rapidly detect the presence of hydrogen sulfide gas.
-
Causality: This protocol leverages the rapid and highly specific reaction between lead(II) ions and sulfide ions to form a visually distinct, dark precipitate of lead(II) sulfide.[17]
-
Methodology:
-
Prepare a test strip by moistening a piece of filter paper with a 5% aqueous solution of lead(II) acetate trihydrate.
-
Expose the moistened paper to the gas stream or atmosphere being tested.
-
Observe for any color change on the paper.
-
-
Self-Validation: The immediate formation of a grey, brown, or black stain (PbS) on the paper is a positive and trustworthy indication of the presence of H₂S.[1][16] The absence of a color change indicates the gas is not present at detectable levels.
Safety, Handling, and Disposal
Lead(II) acetate trihydrate is a highly toxic substance and must be handled with extreme caution.
-
Toxicity: It is a known human reproductive toxicant that may damage fertility or the unborn child (GHS Hazard H360).[6][7] It is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure, leading to lead poisoning.[7][20]
-
Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[6][20] Discharge into the environment must be strictly avoided.[6]
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated, and locked area.[6] Keep containers tightly closed and protect from air and light.[6]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[6] Aqueous waste can be treated by adding sulfuric acid to precipitate the lead as highly insoluble lead(II) sulfate, which can then be removed by filtration and disposed of as solid hazardous waste.[1]
Conclusion
Diacetyloxylead trihydrate is a compound with a rich set of chemical properties that make it a valuable reagent in both classical chemistry and modern materials science. Its well-defined coordination chemistry, predictable thermal decomposition, and characteristic reactivity are key to its utility. However, these properties are inextricably linked to its severe toxicity. For the intended audience of researchers and scientists, a disciplined and informed approach, grounded in the principles outlined in this guide, is essential for harnessing its capabilities while ensuring the highest standards of safety and environmental stewardship.
References
-
Wikipedia. Lead(II) acetate. [Link]
-
Chem-Impex. Lead(II) acetate trihydrate. [Link]
-
Rajaram, R., & Rao, J. (1982). Crystal structure of lead acetate trihydrate. Zeitschrift für Kristallographie - Crystalline Materials. [Link]
-
Solubility of Things. Lead(II) acetate trihydrate. [Link]
-
PubChem. Lead diacetate trihydrate. [Link]
-
Chem-Impex. Lead(II) acetate trihydrate (Alternative Page). [Link]
-
Carl ROTH. Safety Data Sheet: Lead(II) acetate trihydrate (2015). [Link]
-
ChemBK. Lead(II) acetate trihydrate. [Link]
-
Ceramic Glazes. Lead Acetate - Lead(II) acetate trihydrate - chemical compound. [Link]
-
Carl ROTH. Safety Data Sheet: Lead(II) acetate trihydrate (2020). [Link]
-
Lund University. Unraveling the Decomposition Process of Lead(II) Acetate. [Link]
-
Chemistry and Toxicology. lead(II) acetate trihydrate. [Link]
-
Crystal growing wiki. Lead(II) acetate. [Link]
-
ACS Publications. Unraveling the Decomposition Process of Lead(II) Acetate. [Link]
-
ResearchGate. (PDF) Unraveling the Decomposition Process of Lead(II) Acetate. [Link]
-
Journal of Thermal Analysis and Calorimetry. Effect of atmospheric condition on the thermal decomposition kinetics and thermodynamics of lead acetate trihydrate. [Link]
-
Medium. Applications of Lead(II) Acetate Trihydrate in Modern Chemical Industries. [Link]
-
Sciencemadness Wiki. Lead(II) acetate. [Link]
-
YouTube. Making lead(II) acetate without any special chemicals. [Link]
-
DRM CHEM. Lead (II) acetate trihydrate. [Link]
- Google Patents.
-
GeeksforGeeks. Lead (II) acetate Formula. [Link]
-
Quora. Why does lead acetate dissolve in water?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Lead Acetate Trihydrate: Formula and Properties. [Link]
Sources
- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Atom Scientific Ltd | Product | Lead (II) Acetate Trihydrate [atomscientific.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. chembk.com [chembk.com]
- 9. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]
- 10. nbinno.com [nbinno.com]
- 11. lead(II) acetate trihydrate [chemister.ru]
- 12. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 13. Crystal structure of lead acetate trihydrate | Semantic Scholar [semanticscholar.org]
- 14. Unraveling the Decomposition Process of Lead(II) Acetate : Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence | Lunds universitet [lu.se]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]
- 17. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 18. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 19. Lead diacetate trihydrate | C4H12O7Pb | CID 22456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ib.sggw.edu.pl [ib.sggw.edu.pl]
An In-depth Technical Guide to the Structure and Properties of Lead(II) Acetate Trihydrate
Abstract: This technical guide provides a comprehensive examination of the structure, properties, and analytical methodologies pertaining to lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O). It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound. This document synthesizes crystallographic data, spectroscopic insights, and practical experimental protocols to offer a holistic and authoritative resource.
Introduction: The Significance of Lead(II) Acetate Trihydrate
Lead(II) acetate trihydrate, historically known as "sugar of lead," is a white crystalline solid with a notable sweet taste, a characteristic that belies its high toxicity. It is the trihydrate form of lead(II) acetate, where three water molecules are incorporated into the crystal lattice for each lead acetate molecule. While its use has been curtailed in many applications due to its hazardous nature, it remains a significant compound in specific industrial and laboratory settings, including as a precursor for other lead compounds and in certain analytical reagents.
Understanding the precise structure of the trihydrate form is critical for predicting its reactivity, solubility, and behavior in various chemical environments. The coordination of water molecules directly influences the geometry around the lead(II) ion and the overall crystal packing, which in turn dictates its physical and chemical properties.
Molecular and Crystal Structure
The structure of lead(II) acetate trihydrate is a complex arrangement defined by the coordination environment of the lead(II) ion. It is not a simple ionic salt but rather a coordination polymer.
Coordination Environment of the Lead(II) Ion
In the solid state, the lead(II) ion (Pb²⁺) is nine-coordinate. It is bonded to oxygen atoms from both the acetate ligands and the water molecules. The coordination sphere can be described as follows:
-
Acetate Ligands: The acetate ions act as bridging ligands, connecting adjacent lead ions to form a polymeric chain. Each lead atom is chelated by one acetate group and also bonded to oxygen atoms from neighboring acetate groups.
-
Water Molecules: Three water molecules complete the coordination sphere of the lead ion. These water molecules are not merely occupying space within the lattice but are directly bonded to the Pb²⁺ ion.
This nine-coordination results in a distorted tricapped trigonal prismatic geometry around the lead atom. The presence of the lone pair of electrons on the Pb²⁺ ion is believed to contribute to this distorted geometry.
The Polymeric Chain Structure
The bridging nature of the acetate ligands results in the formation of one-dimensional polymeric chains running through the crystal lattice. These chains are composed of repeating [Pb(CH₃COO)₂] units. The water molecules are situated between these chains, holding them together through a network of hydrogen bonds.
The structure can be visualized as parallel chains of lead acetate, with the water molecules providing inter-chain cohesion. This arrangement is crucial for the stability of the trihydrate form.
Crystallographic Data
The crystal system of lead(II) acetate trihydrate is monoclinic. The precise unit cell parameters, bond lengths, and angles have been determined through X-ray diffraction studies.
| Parameter | Value | Source |
| Crystal System | Monoclinic | |
| Space Group | C2/m | |
| a (Å) | 15.85 | |
| b (Å) | 7.30 | |
| c (Å) | 9.10 | |
| β (°) | 109.8 | |
| Pb-O (acetate) Bond Lengths (Å) | Range from ~2.4 to 2.8 Å | |
| Pb-O (water) Bond Lengths (Å) | Range from ~2.5 to 2.6 Å |
Note: The exact bond lengths can vary slightly depending on the specific crystallographic study.
Visualization of the Coordination Environment
The following diagram illustrates the fundamental coordination of the lead(II) ion with its surrounding ligands.
A-Z Guide to the Synthesis of Diacetyloxylead Trihydrate for Advanced Research Applications
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of diacetyloxylead trihydrate, more commonly known as lead(II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O]. This document moves beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and critical safety protocols essential for the successful and safe synthesis of this important compound. We will detail two primary, validated synthesis methodologies, comprehensive characterization techniques, and stringent safety and waste disposal procedures. The guide is structured to serve as a self-validating system, ensuring that each protocol is grounded in established chemical theory and best practices.
Introduction: Significance and Applications
Lead(II) acetate trihydrate is a colorless or white crystalline solid that is highly soluble in water.[1] Historically, its sweet taste led to its use as a sugar substitute, a practice long abandoned due to its high toxicity.[2][3] In modern science and industry, it serves as a crucial precursor and reagent in a multitude of applications.
Its primary roles include:
-
Precursor for Lead-Based Compounds: It is a key starting material for the synthesis of other lead compounds, including pigments (e.g., lead chromate) and various lead salts.[2][4]
-
Catalysis: It functions as a catalyst in certain organic synthesis reactions, facilitating the creation of new materials.[5][6]
-
Materials Science: It is instrumental in the development of advanced materials, such as lead-based perovskite thin films for high-efficiency solar cells and LEDs.[1]
-
Analytical Chemistry: It is employed as a reagent for the detection of sulfide ions, which react with lead(II) acetate to form a distinct grey-black precipitate of lead(II) sulfide.[1][2][7]
-
Textile Industry: It acts as a mordant in textile dyeing and printing, helping to fix dyes to fabrics for enhanced color durability.[2][5]
Given its broad utility and inherent hazards, a thorough understanding of its synthesis and handling is paramount for any research professional.
Foundational Chemical Principles
The synthesis of lead(II) acetate fundamentally relies on the reaction of a lead-based precursor with acetic acid. The general principle involves the displacement of an anion (like oxide or carbonate) with the acetate ion from acetic acid, forming the soluble lead(II) acetate salt. The trihydrate form is typically obtained by crystallization from an aqueous solution.[8]
Two of the most common and reliable precursors are lead(II) oxide (PbO) and lead(II) carbonate (PbCO₃). The choice between them often depends on availability, purity requirements, and the desired reaction kinetics.
-
Reaction with Lead(II) Oxide: PbO + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O[9][10] This reaction is a straightforward acid-base neutralization. The basic lead(II) oxide reacts with acetic acid to form the salt (lead(II) acetate) and water.
-
Reaction with Lead(II) Carbonate: PbCO₃ + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O + CO₂↑[8] This is an acid-carbonate reaction that produces lead(II) acetate, water, and carbon dioxide gas, which is observed as effervescence.[11]
The final step in both methods involves the crystallization of the product from the aqueous solution to form the stable trihydrate, Pb(CH₃COO)₂·3H₂O.
Synthesis Methodologies: Detailed Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step. Extreme caution must be exercised at all times due to the high toxicity of all lead compounds. All work must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[12]
Method 1: Synthesis from Lead(II) Oxide
This method is favored for its clean reaction, producing only water as a byproduct. The choice to use hot acetic acid is causal; it significantly increases the reaction rate between the solid lead oxide and the acid.[4]
Experimental Workflow Diagram
Caption: Mandatory Safety Workflow for Handling Lead(II) Acetate.
-
Engineering Controls: Always handle lead(II) acetate (solid and solutions) inside a certified chemical fume hood to prevent inhalation of dust or aerosols. [12][13]* Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a full-length lab coat at all times. [13][14]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. [13][14]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials like strong acids and bromates. [14]
Waste Disposal
Due to its high toxicity to aquatic life and the environment, lead-containing waste must never be disposed of down the drain. [14][15]
-
Segregation: All solutions containing lead acetate, leftover solid material, and contaminated consumables (e.g., filter paper, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Precipitation (Optional but Recommended): For aqueous waste streams, lead can be precipitated as the highly insoluble lead(II) sulfate (PbSO₄) by adding sulfuric acid. The resulting solid can then be filtered and collected for disposal, which is often safer to transport than the aqueous solution. [9]3. Disposal: The sealed hazardous waste container must be disposed of through your institution's certified hazardous waste management program in accordance with all local, regional, and national regulations. [12][15]
References
-
Jinan Ollive Chemical Co.,Ltd. (n.d.). High Quality Lead Acetate Trihydrate: Properties, Applications, and Safety for Industrial Use. Retrieved from [Link]
-
Wikipedia. (n.d.). Lead(II) acetate. Retrieved from [Link]
-
Ceramic Glazes. (n.d.). Lead Acetate - Lead(II) acetate trihydrate - chemical compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0910 - LEAD(II) ACETATE (anhydrous). Retrieved from [Link]
-
Sciencemadness.org. (2017). Lead dioxide - vinegar reaction?. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Lead(II) acetate. Retrieved from [Link]
-
West Liberty University. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
American Chemical Society. (2023). Lead(II) acetate. Retrieved from [Link]
-
YouTube. (2023). Making Lead(II) Acetate. Retrieved from [Link]
-
Crystal growing wiki. (2021). Lead(II) acetate. Retrieved from [Link]
Sources
- 1. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]
- 2. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]
- 3. acs.org [acs.org]
- 4. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 8. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 9. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Lead dioxide - vinegar reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. westliberty.edu [westliberty.edu]
- 13. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 14. ICSC 0910 - LEAD(II) ACETATE (anhydrous) [chemicalsafety.ilo.org]
- 15. cpachem.com [cpachem.com]
A-01: An In-depth Technical Guide to Diacetyloxylead Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate. The document delineates the compound's fundamental physicochemical properties, with a core focus on its molecular weight and the critical role of its hydration state. It furnishes detailed, field-tested protocols for the precise preparation of standard solutions and the experimental verification of its molecular formula and purity. The causality behind experimental choices is explained to ensure methodological robustness. Furthermore, this guide discusses the practical implications of these properties in research and drug development contexts and outlines rigorous safety and handling procedures. The objective is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for the accurate and safe utilization of this compound in a laboratory setting.
Section 1: Core Physicochemical Properties and Molecular Identity
Diacetyloxylead trihydrate, systematically named lead(II) acetate trihydrate, is a white crystalline solid that serves as a common laboratory reagent and a precursor for the synthesis of other lead compounds.[1][2] An accurate understanding of its molecular identity is paramount for any experimental work, as it directly influences stoichiometric calculations, solution preparation, and the interpretation of analytical data.
The definitive molecular weight of diacetyloxylead trihydrate is 379.33 g/mol .[3][4][5] This value is calculated based on its chemical formula, Pb(CH₃COO)₂ · 3H₂O .[4][5] The formula indicates that each molecule of lead(II) acetate is associated with three molecules of water, a state known as a trihydrate. The anhydrous form, Pb(CH₃COO)₂, has a molecular weight of 325.29 g/mol .[6][7] Failure to account for the mass of the water of hydration is a frequent source of significant error in experimental design.
The compound is characterized by a slight acetic acid odor and is highly soluble in water.[1][7] It typically appears as white to off-white crystals or powder.[3][4] Key identifying information and physical properties are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | diacetyloxylead;trihydrate | [8] |
| Synonyms | Lead(II) acetate trihydrate, Plumbous acetate trihydrate, Sugar of Lead | [7] |
| Molecular Formula | Pb(CH₃COO)₂ · 3H₂O | [4] |
| Molecular Weight | 379.33 g/mol | [3][4][5] |
| CAS Number | 6080-56-4 | [3][4][5] |
| EC Number | 206-104-4 | [9] |
| Appearance | White to off-white crystalline powder or crystals | [2][3][4] |
| Melting Point | 75 °C (with decomposition) | [3][4][10] |
| Density | 2.55 g/cm³ | [1][3][6] |
| Solubility in Water | 44.31 g/100 mL at 20 °C (anhydrous basis) | [6][7] |
Section 2: Experimental Verification of Molecular Integrity
Trust in experimental outcomes begins with the validation of starting materials. For a hydrated salt like diacetyloxylead trihydrate, it is crucial to not only confirm purity but also to verify its hydration state. The presence of efflorescence (water loss) or deliquescence (water absorption) can alter the molecular weight per unit mass, leading to errors. The following section details a self-validating workflow for this purpose.
Workflow for Compound Verification
The diagram below illustrates a logical workflow for the analytical verification of incoming diacetyloxylead trihydrate. This process ensures that the material conforms to the expected molecular formula before its use in critical applications.
Caption: A logical workflow for the verification of diacetyloxylead trihydrate.
Protocol: Thermogravimetric Analysis (TGA) for Hydration State
Causality: TGA is the definitive method for quantifying the water of hydration. By precisely heating the sample and measuring the corresponding mass loss, we can directly calculate the number of water molecules per formula unit. The theoretical mass loss for the three water molecules in Pb(CH₃COO)₂ · 3H₂O is 14.25%.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards as per the manufacturer's guidelines.
-
Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of diacetyloxylead trihydrate into the pan.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 250 °C at a rate of 10 °C/min.
-
Use an inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min to prevent oxidative side reactions.
-
-
Data Analysis:
-
Identify the step-wise mass loss on the resulting thermogram. The loss of water of hydration is expected to complete before the onset of decomposition of the anhydrous salt, which begins around 200 °C.[1][6]
-
Calculate the percentage mass loss corresponding to the water evaporation step.
-
Validation Check: The experimental mass loss should be within ±0.5% of the theoretical value of 14.25%. A significant deviation indicates improper hydration or the presence of impurities.
-
Section 3: Application in a Drug Development & Research Context
The precision of the molecular weight is not an academic exercise; it is fundamental to the reproducibility and accuracy of experimental work, particularly in the highly regulated environment of drug development.
Protocol: Preparation of a 0.1 M Standard Solution
Causality: The preparation of solutions with accurate molar concentrations is the most direct application of molecular weight. An error in this step propagates throughout all subsequent experiments, affecting reaction kinetics, yield calculations, and dose-response curves. This protocol ensures accuracy by using the correct molecular weight of the trihydrate form.
Methodology:
-
Calculation:
-
Target: Prepare 100 mL (0.1 L) of a 0.1 M lead(II) acetate solution.
-
Moles required: 0.1 mol/L * 0.1 L = 0.01 moles.
-
Mass required: 0.01 moles * 379.33 g/mol = 3.7933 g.
-
-
Procedure:
-
Place a 100 mL Class A volumetric flask on an analytical balance and tare it.
-
Carefully weigh 3.7933 g of diacetyloxylead trihydrate directly into the flask.
-
Add approximately 70 mL of deionized water to the flask.
-
Gently swirl the flask to dissolve the solid completely. A few drops of glacial acetic acid can be added to prevent the formation of insoluble basic lead salts via hydrolysis.
-
Once dissolved, allow the solution to reach thermal equilibrium with the ambient environment.
-
Carefully add deionized water up to the calibration mark on the neck of the flask. The bottom of the meniscus should align perfectly with the mark.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Label the solution clearly with the compound name, concentration, preparation date, and your initials.
-
Caption: A step-by-step workflow for preparing accurate standard solutions.
Section 4: Safety, Handling, and Disposal
Diacetyloxylead trihydrate is a hazardous substance requiring strict safety protocols. It is classified as toxic, particularly with repeated exposure, and poses a significant risk to reproductive health and unborn children.[9][10][11] It is also very toxic to aquatic life with long-lasting effects.[9][10][11]
4.1 Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side protection.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use an extractor hood or work in a well-ventilated area.[9] Do not breathe dust.[9]
4.2 Handling and Storage:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]
-
Store in a well-ventilated, dry place in a tightly closed container.[9] Recommended storage temperature is 15-25 °C.[9]
-
Keep away from food, drink, and animal feedstuffs.[9]
-
Avoid dust formation.[11]
4.3 Disposal:
-
Disposal must be handled as hazardous waste.[10] Do not allow the product to enter drains.[10]
-
Avoid release to the environment.[9][10] All spillage should be collected and disposed of via an approved waste disposal plant.[10]
Section 5: Conclusion
The molecular weight of diacetyloxylead trihydrate (379.33 g/mol ) is a fundamental parameter that underpins its use in all scientific applications. This guide has established the importance of this value, differentiating it from the anhydrous form, and has provided robust, validated protocols for its experimental verification and its application in preparing standard solutions. By integrating this technical knowledge with rigorous safety practices, researchers, scientists, and drug development professionals can ensure the integrity, reproducibility, and safety of their experimental work involving this compound.
References
-
Title: Safety Data Sheet: Lead(II) acetate trihydrate | Source: Carl Roth | URL: [Link]
-
Title: Lead(II) acetate trihydrate | Source: Gojira Fine Chemicals, LLC | URL: [Link]
-
Title: Lead(II) acetate trihydrate, ACS reagent, >=99% | Source: PubChem | URL: [Link]
-
Title: Safety Data Sheet: Lead(II) acetate trihydrate | Source: Carl ROTH | URL: [Link]
-
Title: Lead(II) Acetate Trihydrate | Source: AMERICAN ELEMENTS | URL: [Link]
-
Title: Lead(II) acetate | Source: Sciencemadness Wiki | URL: [Link]
-
Title: Lead(II) acetate | Source: Wikipedia | URL: [Link]
Sources
- 1. Lead acetate | 301-04-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. gojirafc.com [gojirafc.com]
- 6. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 7. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 8. Lead(II) acetate trihydrate, ACS reagent, >=99% | C4H12O7Pb | CID 16693916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
A Comprehensive Technical Guide to the Solubility of Lead(II) Acetate Trihydrate in Organic Solvents
This guide provides an in-depth analysis of the solubility of diacetyloxylead;trihydrate, commonly known as lead(II) acetate trihydrate, in various organic solvents. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental principles with quantitative data and field-proven experimental protocols to offer a comprehensive resource for laboratory applications.
Introduction to Lead(II) Acetate Trihydrate
Lead(II) acetate trihydrate, with the chemical formula Pb(CH₃COO)₂·3H₂O, is a white, crystalline solid known for its slight acetic odor and historical misnomer "sugar of lead" due to its sweet taste.[1][2][3] Like virtually all lead compounds, it is highly toxic and requires careful handling.[1][3] The trihydrate form is an efflorescent, monoclinic crystalline substance, meaning it can lose its water of hydration upon exposure to air.[1][4]
Structurally, the solid-state of the trihydrate is a one-dimensional coordination polymer.[1] The lead(II) ion's coordination sphere is occupied by nine oxygen atoms originating from three water molecules and the acetate groups.[1] This intricate coordination with water is a critical determinant of its solubility characteristics, particularly its high solubility in water and its more complex behavior in organic media.[1][5] In various fields, it serves as a reagent for the synthesis of other lead compounds, a precursor for advanced materials like lead-based perovskites, a mordant in textile dyeing, and a component in certain analytical tests, such as the detection of hydrogen sulfide.[1][5][6]
Fundamental Principles of Solubility
The solubility of an ionic compound like lead(II) acetate trihydrate is governed by the thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the ions (solvation energy). The principle of "like dissolves like" provides a useful heuristic: polar solvents are more effective at dissolving polar or ionic solutes, while nonpolar solvents dissolve nonpolar solutes.[7]
For lead(II) acetate trihydrate, the key factors influencing its solubility in an organic solvent are:
-
Solvent Polarity: Highly polar solvents can better stabilize the Pb²⁺ and acetate (CH₃COO⁻) ions.
-
Hydrogen Bonding Capability: Protic solvents (those containing -OH or -NH groups) can form hydrogen bonds with the acetate ions and the coordinated water molecules, significantly enhancing solvation.
-
Ion-Dipole Interactions: The electrostatic attraction between the ions (Pb²⁺, CH₃COO⁻) and the partial positive and negative charges of the polar solvent molecules is the primary driving force for dissolution.
The presence of three water molecules directly coordinated to the lead ion means that the dissolution process in an organic solvent is not merely about solvating the lead and acetate ions, but also about accommodating or displacing these water molecules.
Quantitative Solubility Profile of Lead(II) Acetate Trihydrate
The solubility of lead(II) acetate trihydrate varies dramatically across different organic solvents, a direct consequence of the principles outlined above. The following table summarizes available quantitative data.
| Solvent | Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |
| Methanol | CH₃OH | Polar Protic | 74.75 | 15 | [1][8][9] |
| 214.95 | 66.1 | [1][8][9] | |||
| Glycerol | C₃H₈O₃ | Polar Protic | 143 | 20 | [1][8][9] |
| Ethanol | C₂H₅OH | Polar Protic | 3.3 ( g/100 mL or 33g/L) | 20 | [10] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 1.5 | 25 | [8] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Insoluble | 15 | [2][8] |
| Isopropanol | C₃H₈O | Polar Protic | Soluble (qualitative) | Not Specified | [11] |
Analysis of Solubility Data:
-
High Solubility in Polar Protic Solvents: The compound exhibits exceptionally high solubility in glycerol and methanol.[1][8][9] This is attributable to the strong hydrogen bonding capabilities and high polarity of these solvents, which effectively solvate the lead and acetate ions and integrate the water of hydration into their hydrogen-bonding network.
-
Moderate to Low Solubility in Other Alcohols: Solubility decreases in ethanol compared to methanol.[10] While still a polar protic solvent, the increased nonpolar character of the ethyl group in ethanol reduces its overall effectiveness in solvating the ionic compound compared to the smaller, more polar methanol.
-
Poor Solubility in Polar Aprotic Solvents: The solubility is very low in dimethylformamide (DMF) and the compound is considered insoluble in acetone.[2][8] Although these solvents are polar, they lack the ability to act as hydrogen bond donors. This significantly weakens their interaction with the acetate anions and the coordinated water molecules, leading to poor solvation and low solubility.
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
This section provides a robust, self-validating protocol for accurately determining the solubility of lead(II) acetate trihydrate in an organic solvent at a specified temperature. The methodology is based on the widely accepted isothermal equilibrium method.[12][13]
Causality Behind Experimental Design: The core principle is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the excess, undissolved solid. This ensures the measured concentration represents the true solubility limit at that temperature. Every step is designed to maintain this equilibrium and prevent errors from temperature fluctuations or incomplete saturation.
Step-by-Step Methodology
-
Preparation and Safety:
-
Expert Insight: Due to the high toxicity of lead compounds, all work must be performed inside a certified chemical fume hood.[14][15][16]
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[14][15][17]
-
Use clean, dry glassware (e.g., jacketed glass reactor or sealed flasks for temperature control).
-
-
Slurry Preparation:
-
Add a precisely known volume of the desired organic solvent to the temperature-controlled vessel.
-
Add an excess of lead(II) acetate trihydrate solid to the solvent. "Excess" is critical; there must be a visible amount of undissolved solid throughout the experiment to ensure the solution remains saturated.
-
-
Equilibration:
-
Expert Insight: This is the most crucial step for accuracy. The system must reach a state where the rate of dissolution equals the rate of precipitation.
-
Seal the vessel to prevent solvent evaporation.
-
Begin vigorous stirring and maintain a constant, precise temperature (e.g., using a circulating water bath connected to the jacketed vessel).
-
Allow the slurry to equilibrate for a prolonged period, typically 24-48 hours. Preliminary experiments with sampling at different time points (e.g., 24, 48, 72 hours) are recommended to validate the minimum time required to reach a stable concentration.[12][13]
-
-
Phase Separation:
-
Expert Insight: This step must be performed quickly and while maintaining the experimental temperature to prevent the solute from precipitating (if cooled) or dissolving further (if heated).
-
Stop stirring and allow the excess solid to settle for a short period.
-
Withdraw a sample of the clear supernatant using a pre-heated or temperature-controlled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.
-
-
Quantification of Solute (Gravimetric Method):
-
Expert Insight: The gravimetric method is straightforward and reliable for non-volatile solutes like lead(II) acetate.
-
Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass petri dish or beaker).
-
Immediately record the mass of the container with the solution.
-
Carefully evaporate the solvent in the fume hood. This can be done at room temperature over time or by gentle heating (e.g., in a vacuum oven at a temperature below the decomposition point of the trihydrate, <75°C).[18][19]
-
Once the solid residue is completely dry, allow the container to cool to ambient temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dry solid residue.
-
-
Calculation and Reporting:
-
Calculate the mass of the solvent (Mass of solution - Mass of dry residue).
-
Calculate the solubility:
-
Solubility ( g/100 g solvent) = (Mass of dry residue / Mass of solvent) × 100
-
-
Repeat the entire experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.
-
Experimental Workflow Diagram
Caption: Isothermal equilibrium workflow for solubility determination.
Safety, Handling, and Disposal
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when working with lead compounds.
-
Primary Hazards: Lead(II) acetate trihydrate is a confirmed reproductive toxin, suspected of damaging fertility and the unborn child.[14][17][19] It is also classified as causing damage to organs through prolonged or repeated exposure.[14][19]
-
Engineering Controls: Always handle the solid and its solutions in a chemical fume hood to prevent inhalation of dust or aerosols.[14][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[15][17]
-
Handling: Avoid creating dust when handling the solid.[15][20] Ensure containers are kept tightly closed when not in use.[14]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move to fresh air.[15] If ingested, rinse mouth and seek immediate medical attention.[17]
-
Disposal: All waste containing lead(II) acetate must be disposed of as hazardous waste according to local, state, and federal regulations.[17][18] Do not discharge into drains or the environment.[5][15] A common laboratory practice for waste treatment involves reacting the aqueous lead acetate solution with sulfuric acid to precipitate the highly insoluble and more stable lead(II) sulfate, which can then be separated and disposed of as solid hazardous waste.[5]
Conclusion
The solubility of lead(II) acetate trihydrate in organic solvents is dictated by fundamental principles of chemical interactions. Its solubility is highest in polar protic solvents like methanol and glycerol, which can effectively solvate its constituent ions through strong ion-dipole forces and hydrogen bonding. Conversely, it is poorly soluble in aprotic solvents, even polar ones like acetone, due to their inability to act as hydrogen bond donors. For researchers and scientists, a quantitative understanding of these properties is essential for solvent selection in synthesis, purification, and formulation. Accurate determination of solubility requires rigorous adherence to validated experimental protocols, with an unwavering commitment to safety due to the compound's significant toxicity.
References
-
Wikipedia. (n.d.). Lead(II) acetate. Retrieved from Wikipedia. [Link]
-
ChemBK. (n.d.). Lead(II) acetate trihydrate. Retrieved from ChemBK. [Link]
-
Solubility of Things. (n.d.). Lead(II) acetate trihydrate. Retrieved from Solubility of Things. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from Carl Roth. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from Carl Roth. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from Carl Roth. [Link]
-
Chemistry and Toxicology. (n.d.). lead(II) acetate trihydrate. Retrieved from chem.toxinfo.org. [Link]
-
Sciencemadness Wiki. (2019). Lead(II) acetate. Retrieved from Sciencemadness Wiki. [Link]
-
Loba Chemie. (n.d.). LEAD ACETATE TRIHYDRATE AR/ACS. Retrieved from Loba Chemie. [Link]
-
Ceramic Glazes. (n.d.). Lead Acetate - Lead(II) acetate trihydrate. Retrieved from Ceramic Glazes. [Link]
-
JHD. (n.d.). Lead(Ⅱ) acetate trihydrate. Retrieved from JHD Corp. [Link]
-
Crystal growing wiki. (2021). Lead(II) acetate. Retrieved from Crystal growing wiki. [Link]
-
Hubei Jusheng Technology Co., Ltd. (n.d.). Stable Lead II Acetate Trihydrate Soluble in Water Ethanol. Retrieved from Hubei Jusheng Technology Co., Ltd. [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Santa Monica College. [Link]
-
Muby Chemicals. (n.d.). Lead Acetate Anhydrous n Trihydrate, Basic Lead Acetate Manufacturer. Retrieved from Muby Chemicals. [Link]
-
ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Retrieved from ACS Publications. [Link]
-
National Institutes of Health. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from NIH. [Link]
-
Sacramento State. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Sacramento State. [Link]
-
Chemsrc. (n.d.). Lead acetate trihydrate. Retrieved from Chemsrc. [Link]
-
Chemkits.eu. (n.d.). Lead(II) acetate trihydrate, 99.0+%. Retrieved from Chemkits.eu. [Link]
Sources
- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Lead acetate | 301-04-2 [chemicalbook.com]
- 4. Lead acetate trihydrate | CAS#:301-04-2 | Chemsrc [chemsrc.com]
- 5. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]
- 6. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]
- 7. chem.ws [chem.ws]
- 8. lead(II) acetate trihydrate [chemister.ru]
- 9. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 10. Lead(Ⅱ) acetate trihydrate [ghtech.com]
- 11. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 15. carlroth.com [carlroth.com]
- 16. lobachemie.com [lobachemie.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. chembk.com [chembk.com]
- 19. carlroth.com [carlroth.com]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
A Theoretical Framework for Understanding Lead Acetate Compounds: A Guide for Researchers
This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to study lead acetate compounds. It is intended for researchers, computational chemists, and drug development professionals who seek to model the properties, reactivity, and biological interactions of these complex organometallics. We will navigate the nuances of lead's dual oxidation states, the critical role of hydration, and the advanced computational techniques required to generate reliable, predictive data.
Introduction: Clarifying the Subject and Its Significance
The nomenclature surrounding lead acetate can be ambiguous. The term "diacetyloxylead;trihydrate" refers specifically to lead(II) acetate trihydrate, Pb(CH₃COO)₂·3H₂O, a white crystalline solid historically known as "sugar of lead"[1][2][3]. However, in the context of advanced chemical synthesis and theoretical inquiry, the more potent oxidizing agent, lead(IV) acetate or lead tetraacetate , Pb(CH₃COO)₄, is often the subject of greater interest[4][5][6]. This anhydrous compound is a powerful reagent for a variety of organic transformations, including the well-known Criegee oxidation of 1,2-diols[5][7].
Given the focus on theoretical studies for a scientific audience, this guide will primarily address the more computationally demanding and synthetically versatile lead(IV) acetate . We will explore the theoretical underpinnings of its structure and potent reactivity. Furthermore, we will dedicate significant discussion to the explicit role of water molecules, thereby addressing the "trihydrate" aspect of the query, as solvation is critical to understanding the stability, reaction mechanisms, and toxicological profiles of both lead(II) and lead(IV) species in aqueous environments.
The importance of theoretical studies on lead compounds is multifaceted. In synthetic chemistry, computational models can elucidate complex reaction mechanisms, predict selectivity, and guide the design of new reactions[5][8]. In toxicology and drug development, these models help predict the interactions of lead ions with biological macromolecules, offering insights into the mechanisms of lead's profound neurotoxicity and informing the design of safer chemical alternatives or chelation therapies[9][10][11].
Molecular Structure and the Challenge of a Heavy Atom
A foundational aspect of any theoretical study is the accurate description of the molecule's electronic structure and geometry. Lead, being a heavy element (Z=82), presents unique computational challenges that are less pronounced for typical organic molecules.
Relativistic Effects
For heavy elements like lead, the electrons in the inner orbitals move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations[12][13]. These effects are not minor corrections; they fundamentally alter the electronic structure and, consequently, the chemical properties of the compound.
Key consequences of relativity in lead chemistry include:
-
Contraction of s and p orbitals: Relativistic mass increase causes s and p orbitals to contract and become more energetically stabilized[14].
-
Expansion of d and f orbitals: The contracted inner orbitals provide more effective shielding of the nuclear charge, leading to the expansion of d and f orbitals.
-
Spin-Orbit Coupling: This interaction between the electron's spin and its orbital angular momentum becomes significant, influencing molecular geometries and reaction pathways.
Without accounting for relativity, calculated properties such as bond lengths, reaction energies, and even the voltage of a common lead-acid battery would be dramatically incorrect[12][14][15]. The well-known "inert pair effect," which explains the stability of the Pb(II) oxidation state, is a direct consequence of the relativistic contraction and stabilization of the 6s orbital[12].
Structure of Lead(IV) Acetate
In the solid state, lead(IV) acetate features an eight-coordinate lead atom. The four acetate ligands are bidentate, with each acetate group coordinating to the lead center via both oxygen atoms[4]. Theoretical geometry optimizations must be able to reproduce this complex coordination environment.
Core Computational Methodologies
Choosing the appropriate theoretical method is paramount for obtaining meaningful results. The trade-off between computational cost and accuracy must be carefully considered, especially for a system involving a heavy metal and multiple ligands.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of transition metal and heavy metal complexes[16][17][18]. It offers a favorable balance of accuracy and computational efficiency.
-
Functional Selection: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as PBE0 or B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide more accurate descriptions of geometries and reaction energetics for metal complexes[19].
-
Basis Sets: For the lead atom, basis sets incorporating Effective Core Potentials (ECPs) are standard practice[16][20]. ECPs replace the core electrons with a potential, reducing the computational cost and implicitly accounting for the bulk of the scalar relativistic effects. For high-accuracy work, all-electron basis sets with explicit scalar relativistic Hamiltonians (like ZORA or Douglas-Kroll-Hess) can be used[21]. For the lighter atoms (C, H, O), Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets are common choices.
Ab Initio Methods
While more computationally expensive, wavefunction-based ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) serve as valuable benchmarks for DFT results[16][17][20]. Due to their high computational scaling, their use is often limited to smaller model systems, but they can provide a "gold standard" for reaction energies and barrier heights.
The following diagram illustrates a typical workflow for selecting and validating a computational methodology for studying lead acetate.
Theoretical Investigations of Reactivity and Mechanisms
Lead(IV) acetate is a potent oxidizing agent, and computational chemistry is an indispensable tool for mapping out the intricate pathways of its reactions.
The Criegee Oxidation Mechanism
The Criegee oxidation, the cleavage of 1,2-diols by Pb(OAc)₄, is a classic application[5]. Theoretical studies can validate the proposed mechanism, which involves the formation of a cyclic lead ester intermediate. By locating the transition state (TS) for the fragmentation of this intermediate, researchers can calculate the activation energy barrier, providing a quantitative measure of the reaction's feasibility.
The general workflow for modeling such a reaction mechanism is outlined below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Lead acetate trihydrate | 6080-56-4 [chemicalbook.com]
- 4. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. In Silico Assessment of Lead Toxicity: Computational Insights | PPTX [slideshare.net]
- 10. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 11. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 13. annualreviews.org [annualreviews.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Theoretical study of the vibrational spectra of the transition metal carbonyls M(CO)6 [M=Cr, Mo, W], M(CO)5 [M=Fe, Ru, Os], and M(CO)4 [M=Ni, Pd, Pt] | Semantic Scholar [semanticscholar.org]
- 18. Mechanistic study of the adsorption capabilities of heavy metals on the surface of ferrihydrite: batch sorption, modeling, and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Relativistic quantum calculations to understand the contribution of f-type atomic orbitals and chemical bonding of actinides with organic ligands - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05399C [pubs.rsc.org]
A Technical Guide to the Crystal Structure Analysis of Diacetyloxylead Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O). This document navigates through the theoretical underpinnings of single-crystal X-ray diffraction, detailed experimental protocols from crystal growth to data refinement, and an in-depth analysis of the elucidated crystal structure. The guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of crystallographic techniques and their application to the characterization of coordination compounds. We will explore the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
Introduction: The Significance of Diacetyloxylead Trihydrate
Diacetyloxylead trihydrate, a white crystalline solid with a faintly sweet taste, is a compound with a rich history and diverse applications.[1][2] It has been utilized as a reagent in the synthesis of other lead compounds, as a mordant in textile dyeing, and historically, in cosmetics and medicinal formulations.[1][2][3] In the pharmaceutical and drug development sectors, lead compounds, while often toxic, can serve as intermediates or tools in chemical synthesis.[4]
Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its physical and chemical properties. For diacetyloxylead trihydrate, a detailed crystal structure analysis reveals critical information about the coordination environment of the lead(II) ion, the role of the acetate ligands, and the hydrogen bonding network established by the water molecules of hydration.[5] This knowledge is paramount for predicting its reactivity, stability, and interactions in various chemical systems. This guide will provide the necessary framework for performing and interpreting such an analysis.
Theoretical Foundations: Single-Crystal X-ray Diffraction (SC-XRD)
The primary technique for determining the atomic structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[6][7] This non-destructive method provides unparalleled detail on bond lengths, bond angles, and overall molecular geometry.[6][7][8]
The core principle of SC-XRD is based on the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice.[6][9] When a beam of monochromatic X-rays strikes the crystal, the electrons scatter the X-rays. Due to the regular spacing of atoms in the crystal, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path difference between scattered waves is an integer multiple of the X-ray wavelength.[9] This phenomenon is described by Bragg's Law :
nλ = 2d sin(θ)
Where:
-
n is an integer.
-
λ is the wavelength of the X-ray.
-
d is the spacing between crystal lattice planes.
By systematically rotating the crystal in the X-ray beam, a complete three-dimensional diffraction pattern is collected.[6][9] The intensities and positions of the thousands of diffracted spots are then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined and the molecular structure can be modeled.[6]
Experimental and Analytical Workflow
The journey from a bulk sample to a refined crystal structure is a multi-step process that demands precision and careful validation at each stage. The quality of the final structure is intrinsically linked to the quality of the initial crystal and the data collected.
Diagram: Overall Workflow for Crystal Structure Analysis
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
Synthesis and Crystal Growth
The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of significant defects.[6]
Protocol: Synthesis and Crystallization of Diacetyloxylead Trihydrate
-
Synthesis: Diacetyloxylead trihydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with acetic acid.[10][11]
-
Reaction: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O
-
Rationale: This is a straightforward acid-base reaction. The choice of lead(II) oxide is common due to its availability. The use of a slight excess of acetic acid can help ensure complete reaction and prevent the formation of basic lead acetates.
-
-
Dissolution: Gently warm the reactants in a minimal amount of deionized water to facilitate the reaction and dissolve the resulting lead(II) acetate. The solution should be filtered while hot to remove any unreacted starting material or insoluble impurities.[10][11]
-
Crystal Growth (Slow Evaporation):
-
Transfer the clear, saturated solution into a clean beaker.
-
Cover the beaker with parafilm and pierce a few small holes in it.
-
Causality: The small holes restrict the rate of solvent evaporation. A slow evaporation rate is crucial as it allows the molecules to arrange themselves into a well-ordered crystal lattice, minimizing defects. Rapid crystallization often leads to poorly formed, polycrystalline, or amorphous solids unsuitable for SC-XRD.
-
Leave the beaker undisturbed in a vibration-free environment for several days to weeks. Colorless, monoclinic crystals of diacetyloxylead trihydrate will form.[1][10]
-
Data Collection
-
Crystal Mounting: Using a microscope, select a suitable single crystal. The crystal is carefully affixed to a thin glass fiber or a specialized loop using a minimal amount of non-diffracting oil or epoxy.[6]
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer.[7] A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal.[12]
-
Expert Insight: Cooling the crystal is a critical step. It minimizes thermal vibrations of the atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data. It also protects many samples from radiation damage caused by the intense X-ray beam.
-
-
Data Acquisition: The crystal is exposed to a focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source).[12] The crystal is rotated through a series of angles, and a series of diffraction images are collected on a sensitive detector, such as a CCD or CMOS detector.[12] The entire process is automated and can take several hours.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors and scaled, resulting in a file containing a list of unique reflections and their intensities.
-
Structure Solution: The primary challenge in crystallography is the "phase problem." While the intensities of the diffracted waves are measured, their phases are lost. For diacetyloxylead trihydrate, the structure can be readily solved using the "heavy-atom method."[5]
-
Causality: The lead atom is significantly heavier than carbon and oxygen. Its high electron density means it scatters X-rays much more strongly than the other atoms. This allows its position to be easily determined from the diffraction data, providing a starting point to calculate the initial phases and subsequently locate the lighter atoms.
-
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method.[12] In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined structure.
Analysis of the Diacetyloxylead Trihydrate Crystal Structure
The crystal structure of diacetyloxylead trihydrate has been determined and is well-characterized.[5] It crystallizes in the monoclinic space group C2/m.[5]
Table 1: Crystallographic Data for Diacetyloxylead Trihydrate
| Parameter | Value |
| Chemical Formula | C₄H₁₂O₇Pb |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 15.85(1) |
| b (Å) | 7.30(1) |
| c (Å) | 9.10(1) |
| β (°) | 109.8(5) |
| Z (molecules/cell) | 4 |
Data sourced from Rajaram & Rao (1982).[5]
Coordination Environment of the Lead(II) Ion
The structure is best described as a one-dimensional coordination polymer.[1] The lead(II) ion is the central coordinating atom. Its coordination sphere is complex, involving nine oxygen atoms.[5] These nine oxygen atoms originate from:
-
Three water molecules
-
Two bidentate acetate groups
-
Two bridging acetate groups
This arrangement results in a coordination geometry best described as a monocapped square antiprism .[5]
Diagram: Pb²⁺ Coordination Sphere
Caption: Coordination of the Pb²⁺ ion by nine oxygen atoms.
Role of Acetate Ligands and Water Molecules
The acetate groups exhibit two distinct coordination modes. Two of the acetate ligands act in a bidentate fashion, chelating to a single lead atom. Two other acetate ligands act as bridges between adjacent lead atoms, forming the one-dimensional polymeric chain.
The three water molecules are not merely occupying space within the lattice; they are directly coordinated to the lead ion. Furthermore, they participate in an extensive hydrogen bonding network, linking the polymeric chains and providing additional stability to the overall crystal structure.[5]
Conclusion and Broader Implications
The crystal structure analysis of diacetyloxylead trihydrate reveals a complex and elegant one-dimensional coordination polymer. The nine-coordinate lead(II) center, the dual roles of the acetate ligands, and the integral structural contribution of the water molecules are key features elucidated by single-crystal X-ray diffraction.
For scientists in materials science and drug development, this detailed structural knowledge is invaluable. It provides a basis for understanding the compound's thermal decomposition pathways, its solubility, and its potential reactivity in synthetic protocols.[1] The methodologies described herein represent a gold standard for the characterization of crystalline materials, providing the unambiguous structural data necessary for rational design and application in advanced scientific research.
References
-
Lead(II) acetate - Wikipedia. Wikipedia. [Link]
-
Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks. [Link]
-
Lead(II) Acetate Basic: Properties, Applications, and Safe Handling of a Versatile Chemical. [Link]
-
Rajaram, R., & Rao, J. K. M. (1982). Crystal structure of lead acetate trihydrate. Zeitschrift für Kristallographie - Crystalline Materials, 160(3-4), 225-233. Semantic Scholar. [Link]
-
Lead(II) acetate. American Chemical Society. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Crystal structure of Pb 4 O(Ac) 6 .xH 2 O a) asymmetric unit (atoms... ResearchGate. [Link]
-
File:Lead(II)-acetate-trihydrate-xtal-Pb-coordination-3D-noH-bs-17.png. Wikimedia Commons. [Link]
-
Lead(II) acetate - Crystal growing wiki. [Link]
-
What is Single Crystal X-ray Diffraction? YouTube. [Link]
-
Single-Crystal Diffraction. MIT Department of Chemistry. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Lead(II) acetate - Sciencemadness Wiki. [Link]
-
Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. ACS Publications. [Link]
-
Ampicillin trihydrate from synchrotron powder diffraction data. ResearchGate. [Link]
Sources
- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. chemiis.com [chemiis.com]
- 4. nbinno.com [nbinno.com]
- 5. Crystal structure of lead acetate trihydrate | Semantic Scholar [semanticscholar.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. rigaku.com [rigaku.com]
- 9. youtube.com [youtube.com]
- 10. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 11. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]
- 12. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
Spectroscopic Characterization of Diacetyloxylead Trihydrate: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Signature of a Versatile Reagent
Diacetyloxylead trihydrate, systematically known as lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O), is a white crystalline solid with a rich history in chemical synthesis and analysis.[1][2][3][4] Its utility spans from a precursor in the synthesis of other lead compounds and advanced materials like perovskites to a reagent in organic synthesis and a mordant in textile dyeing.[2][4][5] For researchers, drug development professionals, and scientists, a thorough understanding of its structural and spectroscopic properties is paramount for its effective and safe utilization. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of diacetyloxylead trihydrate. We will delve into the theoretical underpinnings, practical experimental protocols, and interpretation of the resulting data, offering insights grounded in established scientific principles.
The crystal structure of lead(II) acetate trihydrate is a one-dimensional coordination polymer where the lead(II) ion is in a nine-coordinate environment.[2] This complex coordination, involving bidentate and bridging acetate groups as well as water molecules, directly influences its spectroscopic signatures.[2] Understanding these spectroscopic fingerprints is crucial for confirming the identity and purity of the compound, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For diacetyloxylead trihydrate, we will focus on ¹H, ¹³C, and ²⁰⁷Pb NMR.
The Causality Behind Experimental Choices in NMR
The choice of NMR experiment and sample preparation is dictated by the physical state of the sample and the nucleus of interest. For the solid-state analysis of diacetyloxylead trihydrate, Cross-Polarization Magic-Angle Spinning (CP/MAS) is the technique of choice for ¹³C NMR. This is because it enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions that would otherwise lead to broad, uninformative peaks in a static solid sample. For solution-state NMR, the choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals. The selection of a suitable solvent in which lead acetate is soluble and stable is key. Due to the presence of the heavy lead atom, ²⁰⁷Pb NMR provides a direct probe into the metal's coordination environment, offering a wide chemical shift range that is highly sensitive to changes in ligands and geometry.[6]
Experimental Protocol: Acquiring NMR Spectra
Solution-State ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of diacetyloxylead trihydrate for ¹H NMR and 50-100 mg for ¹³C NMR.[7]
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[8][9][10][11]
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS for D₂O).
-
Solid-State ¹³C CP/MAS NMR Spectroscopy
-
Sample Preparation:
-
Finely grind the crystalline diacetyloxylead trihydrate sample.
-
Pack the powdered sample into a zirconia rotor (typically 4 mm or 7 mm).
-
-
Instrumental Analysis:
-
Insert the rotor into the solid-state NMR probe.
-
Set the magic-angle spinning (MAS) rate (typically 5-15 kHz).
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Set up the cross-polarization (CP) experiment parameters, including contact time and recycle delay.
-
Acquire the ¹³C CP/MAS spectrum.
-
Process the data similarly to solution-state NMR.
-
²⁰⁷Pb NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of diacetyloxylead trihydrate in a suitable deuterated solvent as described for solution-state NMR.
-
Instrumental Analysis:
Data Presentation and Interpretation
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Interpretation |
| ¹H | Solution (D₂O) | ~1.9 ppm | A single peak corresponding to the equivalent methyl protons of the acetate ligands. |
| ¹³C | Solution (D₂O) | ~24 ppm (methyl), ~182 ppm (carboxyl) | Two distinct signals for the two carbon environments in the acetate ligand. |
| ¹³C | Solid (CP/MAS) | Methyl: ~ -103 ppm, Carboxyl: ~ 51 ppm (relative to benzene) | Multiple lines may be observed in the carboxyl and methyl regions due to crystallographically non-equivalent acetate groups in the solid state.[12] |
| ²⁰⁷Pb | Solution | Highly variable, dependent on concentration and solvent | The chemical shift provides information about the coordination environment of the lead ion. |
¹H NMR Spectrum: A single, sharp peak is expected for the methyl protons of the acetate groups, indicating that in solution, the two acetate ligands are chemically equivalent on the NMR timescale.
¹³C NMR Spectrum: In solution, two resonances are observed, corresponding to the methyl and carboxylate carbons of the acetate ligands. In the solid state, the ¹³C CP/MAS spectrum can reveal more detailed structural information. The presence of multiple peaks for the carboxyl and methyl carbons is indicative of crystallographically distinct acetate groups within the unit cell, a direct consequence of the complex coordination environment in the solid state.[12]
²⁰⁷Pb NMR Spectrum: The ²⁰⁷Pb nucleus has a very large chemical shift range, making it a sensitive probe of the electronic environment around the lead atom.[6] The observed chemical shift can provide insights into the nature of the ligands and the coordination geometry.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a compound.
The Rationale Behind FTIR Experimental Choices
For solid samples like diacetyloxylead trihydrate, the KBr pellet method is a common and effective sample preparation technique for transmission FTIR.[13][14][15][16][17] This method involves dispersing the sample in a dry, IR-transparent matrix (KBr), which is then pressed into a thin, transparent pellet. This minimizes scattering of the IR beam and allows for high-quality spectra to be obtained. It is crucial to use dry KBr and to prepare the pellet quickly to avoid absorption of atmospheric moisture, which can interfere with the spectrum.[13][16]
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven and store it in a desiccator.[13][16]
-
In an agate mortar, grind 1-2 mg of diacetyloxylead trihydrate to a fine powder.[13]
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.[13]
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[17]
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a pure KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Presentation and Interpretation
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
| O-H stretch | 3500 - 3200 | Water of hydration |
| C-H stretch | 3000 - 2850 | Methyl group of acetate |
| C=O asymmetric stretch | 1550 - 1500 | Carboxylate group of acetate |
| C=O symmetric stretch | 1450 - 1400 | Carboxylate group of acetate |
| Pb-O stretch | < 600 | Lead-oxygen bond |
The IR spectrum of diacetyloxylead trihydrate is characterized by several key absorption bands. The broad absorption in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching vibrations of the water molecules of hydration. The bands in the 3000-2850 cm⁻¹ region are due to the C-H stretching of the methyl groups. The most diagnostic peaks are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. The separation between these two bands (Δν) can provide information about the coordination mode of the acetate ligand (monodentate, bidentate, or bridging). The region below 600 cm⁻¹ will contain vibrations associated with the Pb-O bonds.
Mass Spectrometry: Determining the Mass-to-Charge Ratio
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For inorganic salts like diacetyloxylead trihydrate, conventional techniques like Electron Ionization (EI) are often unsuitable due to the low volatility and thermal lability of the compound.
Justification for Advanced Mass Spectrometry Techniques
Direct analysis of diacetyloxylead trihydrate by mass spectrometry is challenging. The compound is non-volatile and would likely decompose upon heating in a traditional EI source. Therefore, "soft" ionization techniques are required. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for the analysis of inorganic and organometallic compounds.[18][19][20] ESI-MS is particularly useful for analyzing species in solution.[18] For diacetyloxylead trihydrate, which is soluble in water, ESI-MS can be used to observe ions formed from the dissolved species. It may be necessary to use a chelating agent to form a stable, charged complex that is readily detectable.[21][22] MALDI-TOF MS is another powerful technique for analyzing solid samples, where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules.[19][20][23][24]
Proposed Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µM) of diacetyloxylead trihydrate in a suitable solvent such as methanol or water.
-
To enhance ionization and complex stability, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in a 1:1 molar ratio to the lead acetate solution.[21]
-
-
Instrumental Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode would be suitable for detecting protonated or adducted lead-containing species. Negative ion mode would be suitable for detecting deprotonated complexes, especially with a chelating agent.[21]
-
Expected Data and Interpretation
In an ESI-MS experiment, one would not expect to see a molecular ion for the intact trihydrate. Instead, ions corresponding to the lead cation complexed with acetate and/or solvent molecules, or with the added chelating agent, are more likely to be observed. For example, in positive ion mode, one might observe ions such as [Pb(CH₃COO)]⁺ or [Pb(CH₃COO)(CH₃OH)]⁺. If EDTA is used, a prominent ion corresponding to the [Pb(EDTA) - H]⁻ complex would be expected in negative ion mode.[21] The isotopic pattern of lead (with major isotopes at m/z 206, 207, and 208) would be a key diagnostic feature in the mass spectrum, confirming the presence of lead in the detected ions. The high-resolution mass measurement of these ions would allow for the confirmation of their elemental composition.
Visualizing the Workflow
NMR Sample Preparation Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive spectroscopic characterization of diacetyloxylead trihydrate requires an integrated approach, leveraging the strengths of NMR, IR, and advanced mass spectrometry techniques. NMR spectroscopy provides invaluable insights into the atomic-level structure in both solution and solid states, revealing details about the coordination of the acetate ligands. IR spectroscopy offers a rapid and reliable method for identifying the characteristic functional groups and the presence of water of hydration. While challenging, mass spectrometry, through techniques like ESI-MS, can confirm the elemental composition and provide information about the species present in solution. By combining the data from these techniques, researchers can confidently verify the identity, purity, and structural features of diacetyloxylead trihydrate, ensuring the integrity of their research and development endeavors.
References
-
Bryant, R. G., Chacko, V. P., & Ganapathy, S. (1984). Carbon-13 CP/MAS NMR and crystallographic investigations of the structure and solid-state transformations of lead(II) acetate trihydrate. Inorganic Chemistry, 23(22), 3580–3584. [Link]
-
Wikipedia. Lead(II) acetate. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2), 113-119. [Link]
-
PubChem. Lead diacetate trihydrate. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Engineering Research, 12(2). [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
Down, S. (2012). The EESI way: Ambient mass spectrometry for lead in aqueous samples. SpectroscopyNOW. [Link]
-
University of California, Berkeley. NMR Sample Preparation. [Link]
-
U.S. Geological Survey. Mass spectrometric in the analysis of inorganic substances. [Link]
-
Vertes Research Group. Inorganic mass spectrometry of solid samples. [Link]
-
PubChem. Lead(II) acetate trihydrate. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
University of Ottawa. (207 Pb) Lead NMR. [Link]
-
PubChem. Lead diacetate trihydrate. [Link]
-
Chemistry Stack Exchange. Why does lead(II) acetate does not ionize appreciably?. [Link]
-
University College London. Sample Preparation. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
LabTube. Webinar: Label-Free High-Throughput MALDI TOF Mass Spectrometry in Drug Discovery. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Grokipedia. Lead(II) acetate. [Link]
-
Wikipedia. Matrix-assisted laser desorption/ionization. [Link]
-
News-Medical.Net. MALDI-TOF in Organic Chemistry. [Link]
-
PubMed. Sensitive Analysis of Metal Cations in Positive Ion Mode Electrospray Ionization Mass Spectrometry Using Commercial Chelating Agents and Cationic Ion-Pairing Reagents. [Link]
-
chemeurope.com. Lead(II) acetate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 3. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Systematization of the mass spectra for speciation of inorganic salts with static secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 20. news-medical.net [news-medical.net]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 24. m.youtube.com [m.youtube.com]
Quantum Chemical Calculations for Diacetyloxylead(II) Trihydrate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on diacetyloxylead(II) trihydrate, commonly known as lead(II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O]. Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep dive into the theoretical underpinnings, methodological justifications, and practical execution of these complex calculations. We will address the critical nature of relativistic effects for heavy elements like lead, detail a robust computational protocol using Density Functional Theory (DFT), and establish a self-validating system by comparing computed spectroscopic data with experimental benchmarks. The ultimate goal is to equip scientists with the expertise to accurately model the electronic structure, reactivity, and spectroscopic properties of this and similar organometallic compounds, thereby facilitating informed decisions in contexts such as toxicology, formulation science, and rational drug design.
Introduction: The Imperative for Precision in Heavy-Element Quantum Chemistry
Diacetyloxylead(II) trihydrate is a compound of significant interest due to its historical and current applications, as well as its pronounced toxicity. Understanding its molecular properties at a quantum level is crucial for predicting its interactions in biological and chemical systems. Unlike calculations on lighter elements (H-Ar), computational studies on compounds containing heavy elements like lead (Pb, Z=82) are profoundly influenced by relativistic effects.[1] Near the massive lead nucleus, inner-shell electrons travel at speeds approaching a significant fraction of the speed of light, leading to a relativistic increase in their mass.[1] This phenomenon causes a contraction and energetic stabilization of s and p orbitals and a destabilization and expansion of d and f orbitals (the so-called "scalar relativistic effects"), alongside spin-orbit coupling, which splits orbital energy levels. Neglecting these effects is not a mere approximation; it leads to qualitatively incorrect results.
Therefore, any credible quantum chemical investigation of diacetyloxylead(II) trihydrate must be built upon a foundation that explicitly and accurately accounts for relativity. This guide details a workflow that incorporates these principles, ensuring the scientific integrity and predictive power of the resulting computational models.
Theoretical Framework: Selecting the Right Tools for the Task
The choice of computational methodology is the most critical decision in a quantum chemical study. For a molecule of this size and complexity, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[2][3] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, to determine the system's energy and properties.[4]
The Role of the Exchange-Correlation Functional
The exact form of the exchange-correlation (XC) functional in DFT is unknown and must be approximated. The choice of approximation significantly impacts the accuracy of the results. For heavy-element compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have been shown to outperform generalized gradient approximation (GGA) functionals, especially for predicting properties like NMR chemical shifts.[1][3]
Based on extensive benchmarking studies on lead-containing compounds, the following hybrid functionals are recommended:
-
PBE0 : A parameter-free hybrid functional that combines the Perdew-Burke-Ernzerhof (PBE) exchange functional with 25% exact Hartree-Fock exchange.
-
mPW1PW : A one-parameter hybrid functional that has demonstrated high accuracy for predicting 207Pb NMR chemical shifts.[1][3]
Basis Sets and Effective Core Potentials (ECPs)
A basis set is the set of mathematical functions used to construct the molecular orbitals. For the lead atom, it is computationally prohibitive and often unnecessary to treat all 82 electrons explicitly. Instead, a two-component approach is employed:
-
Effective Core Potential (ECP) : The inner-shell electrons (e.g., the first 60 electrons of lead) are replaced by an ECP, which models their shielding and relativistic effects on the outer valence electrons. This significantly reduces computational cost. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) ECP is a widely used and validated choice for lead.
-
Valence Basis Set : The outer electrons (valence electrons), which are primarily involved in chemical bonding, are described explicitly using a high-quality basis set.
For the lighter atoms (C, H, O), standard Pople-style or Dunning-style basis sets, such as 6-31G(d,p) or def2-SVP , are appropriate and cost-effective.
Explicit Relativistic Hamiltonians: ZORA and DKH
While ECPs implicitly include scalar relativistic effects, a more explicit and often more accurate treatment is required for certain properties, particularly NMR chemical shifts. Two-component methods like the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian are state-of-the-art approaches.[5][6]
-
ZORA : This method provides an excellent approximation to the Dirac equation, especially for valence properties. Crucially, for NMR calculations on heavy elements, the inclusion of spin-orbit coupling via the SO-ZORA method is essential for obtaining reliable results.[1][7]
-
DKH : This method systematically decouples the large and small components of the Dirac equation. Higher-order DKH methods (e.g., DKH2) are very accurate.
For these all-electron relativistic calculations, specifically designed relativistically contracted basis sets must be used, such as ZORA-def2-TZVP or DKH-def2-TZVP .[6][8] Using a non-relativistic basis set with a relativistic Hamiltonian will produce erroneous results.
A Validated Computational Protocol
This section outlines a step-by-step methodology for the quantum chemical analysis of diacetyloxylead(II) trihydrate. The workflow is designed to be a self-validating system, where initial structural predictions are used to compute spectroscopic properties that are then benchmarked against known experimental data.
Workflow Overview
The logical flow of the computational protocol is designed to build a robust and validated model of the target molecule.
Caption: Computational workflow for diacetyloxylead(II) trihydrate.
Step-by-Step Methodology
Step 1: Obtain Initial Molecular Structure The starting point for any calculation is an initial guess of the molecular geometry. For diacetyloxylead(II) trihydrate, the crystal structure has been determined and can be obtained from crystallographic databases. This provides a high-quality initial coordinate set.
Step 2: Geometry Optimization The goal is to find the lowest energy structure of the molecule in the gas phase. This is a critical step, as all subsequent property calculations depend on the accuracy of the optimized geometry.
-
Software : ORCA, Gaussian, NWChem, etc. (ORCA is used in the example below).
-
Method : Density Functional Theory (DFT).
-
Functional : PBE0.
-
Basis Set for Pb : LANL2DZ (ECP and valence basis).
-
Basis Set for C, H, O : 6-31G(d,p).
-
Solvation : While gas-phase optimization is a standard first step, for better accuracy, an implicit solvation model like the Conductor-like Polarizable Continuum Model (CPCM) can be used to approximate the effects of a solvent (e.g., water).
Example ORCA Input for Geometry Optimization:
Caption: Example ORCA input for geometry optimization.
Step 3: Vibrational Frequency Calculation This calculation is performed concurrently with the optimization (FREQ keyword). Its purposes are twofold:
-
Verification : To confirm that the optimized structure is a true energy minimum. A minimum will have zero imaginary frequencies.
-
Prediction : To compute the harmonic vibrational frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra.
Step 4: NMR Chemical Shift Calculation Using the optimized geometry, the NMR chemical shifts are calculated. This requires a higher level of theory to accurately capture the electronic environment around the nuclei, especially the heavy lead atom.
-
Software : ORCA is highly recommended for its robust implementation of relativistic effects.
-
Method : DFT with an explicit relativistic Hamiltonian.
-
Relativistic Approach : ZORA, including spin-orbit coupling (SO flag in the ZORA block).
-
Functional : PBE0 or mPW1PW.
-
Basis Set : ZORA-def2-TZVP for all atoms. This all-electron basis set is specifically designed for use with the ZORA Hamiltonian.
-
Auxiliary Basis Set : SARC/J for the RIJCOSX approximation to accelerate the calculation.
Example ORCA Input for NMR Calculation:
Caption: Example ORCA input for NMR chemical shift calculation.
Results and Validation: The Self-Validating System
The trustworthiness of a computational protocol is established by its ability to reproduce known experimental observables.[1] For diacetyloxylead(II) trihydrate, we can validate our calculations against experimental spectroscopic data.
Structural Parameters
The first point of comparison is the geometry itself. The calculated bond lengths and angles from the optimized structure should be compared with the experimental X-ray diffraction data. Small deviations are expected as the calculation typically models an isolated molecule in the gas phase or in a continuum solvent, whereas X-ray data is from the solid-state crystal lattice.
Spectroscopic Data
The calculated spectroscopic data provides the most rigorous test of the electronic structure model.
| Property | Recommended Computational Method | Experimental Benchmark Data Source(s) |
| Vibrational Frequencies | PBE0 / 6-31G(d,p)/LANL2DZ (from optimization) | Experimental FT-IR and Raman spectra.[7][9][10][11][12] |
| ¹³C NMR Chemical Shifts | PBE0 / SO-ZORA / ZORA-def2-TZVP | Experimental ¹³C NMR data.[7][11] Comparison with other lead carboxylates is also informative.[12][13] |
| ²⁰⁷Pb NMR Chemical Shift | PBE0 or mPW1PW / SO-ZORA / ZORA-def2-TZVP | Experimental ²⁰⁷Pb NMR data.[14] Benchmarking against data for similar lead compounds is crucial.[1][2] |
Data Interpretation:
-
Vibrational Spectra : Calculated harmonic frequencies are typically higher than experimental fundamental frequencies. A uniform scaling factor (e.g., ~0.96-0.98 for B3LYP, with similar values for PBE0) is often applied to improve agreement. The key is to reproduce the pattern of the spectrum and the relative positions of major peaks, such as the symmetric and antisymmetric COO⁻ stretches.
-
NMR Spectra : The calculated absolute shielding constants (σ) are converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane for ¹³C, Tetramethyllead for ²⁰⁷Pb) calculated at the same level of theory: δ_sample = σ_ref - σ_sample. Strong correlation between the calculated and experimental shifts across a range of relevant compounds validates the chosen methodology. For ²⁰⁷Pb, a mean absolute deviation of ~400-500 ppm from experiment can be considered a high-quality result given the vast chemical shift range of this nucleus.[1][3]
Electronic Structure Analysis
Once the computational model is validated, it can be used to derive insights into the electronic structure and bonding that are not directly accessible through experiment.
-
Molecular Orbital (MO) Analysis : Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Natural Bond Orbital (NBO) Analysis : This method provides a chemically intuitive picture of bonding. It can be used to quantify the charges on each atom (e.g., the Pb center) and to analyze the nature of the Pb-O bonds (i.e., their degree of ionic vs. covalent character).
Caption: Simplified MO relationship in diacetyloxylead(II) trihydrate.
Conclusion
The quantum chemical modeling of heavy-element compounds like diacetyloxylead(II) trihydrate is a challenging but rewarding endeavor. A scientifically rigorous approach, grounded in Density Functional Theory, requires careful selection of hybrid exchange-correlation functionals, appropriate basis sets with effective core potentials, and, critically, an explicit treatment of relativistic effects, particularly spin-orbit coupling for NMR predictions. By following the detailed, multi-stage protocol outlined in this guide—from geometry optimization to spectroscopic prediction and validation against experimental data—researchers can build trustworthy computational models. These validated models provide unparalleled insight into the electronic structure, bonding, and reactivity of such molecules, empowering professionals in drug development and related fields to make more informed, data-driven decisions.
References
- D. M. Andrada, J. Poater, F. M. Bickelhaupt, "Benchmark Study on the Calculation of 207Pb NMR Chemical Shifts," Inorganic Chemistry, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.1c04539]
- D. M. Andrada, J. Poater, F. M. Bickelhaupt, "Benchmark Study on the Calculation of 207Pb NMR Chemical Shifts," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7e3b1f0a2e0a2e3b1c7e3]
- D. M. Andrada, J. Poater, F. M. Bickelhaupt, "Benchmark Study on the Calculation of 207Pb NMR Chemical Shifts," ResearchGate, 2021. [URL: https://www.researchgate.
- National Center for Biotechnology Information, "Lead diacetate trihydrate," PubChem Compound Summary for CID 22456. [URL: https://pubchem.ncbi.nlm.nih.
- ResearchGate, "Raman spectra of lead(II) carbonate (PbCO3, purple box), lead(II) acetate trihydrate (Pb(OAc)2·3H2O, tan boxes)...," Scientific Diagram. [URL: https://www.researchgate.
- Deep Origin, "Density Functional Theory (DFT) - Computational Chemistry Glossary". [URL: https://deeporigin.com/glossary/dft]
- M. Robinet, et al., "ASSESSING INDOOR LEAD CORROSION USING RAMAN SPECTROSCOPY DURING ELECTROCHEMICAL REDUCTION," e-PreservationScience, 2009. [URL: https://www.morana-rtd.com/e-preservationscience/2009_e-PS_6_101-106_Robinet.pdf]
- National Center for Biotechnology Information, "Lead(II) acetate trihydrate, ACS reagent, >=99%," PubChem Compound Summary for CID 16693916. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16693916]
- J. Catalano, et al., "Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence," Dalton Transactions, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/c4dt02947a]
- ChemicalBook, "Lead acetate trihydrate(6080-56-4)IR1". [URL: https://www.chemicalbook.com/spectrum/6080-56-4_IR1.htm]
- Scribd, "ORCA Lab 13 Relativistic Effects". [URL: https://www.scribd.
- ORCA Manual, "Relativistic Calculations," ORCA 6.1.1 Manual. [URL: https://www.faccts.de/orca/orca_manual/6_1_1/orca_main/rel.html]
- ResearchGate, "A comparison of scalar-relativistic ZORA and DKH density functional schemes: Monohydrides, monooxides and monofluorides of La, Lu, Ac and Lr," Request PDF. [URL: https://www.researchgate.net/publication/222165089_A_comparison_of_scalar-relativistic_ZORA_and_DKH_density_functional_schemes_Monohydrides_monooxides_and_monofluorides_of_La_Lu_Ac_and_Lr]
- ORCA Input Library, "Relativistic approximations," Google Sites. [URL: https://sites.google.
- Texas A&M High Performance Research Computing, "Introduction to Quantum Chemistry Simulations with ORCA". [URL: https://hprc.tamu.edu/training/intro_orca.html]
- ORCA Manual, "General Structure of the Input File," ORCA 6.0 Manual. [URL: https://www.faccts.de/orca/orca_manual/6_0/orca_main/general.html]
- ResearchGate, "Coordination Geometry of Lead Carboxylates - Spectroscopic and Crystallographic Evidence," PDF. [URL: https://www.researchgate.net/publication/270284755_Coordination_Geometry_of_Lead_Carboxylates_-_Spectroscopic_and_Crystallographic_Evidence]
- A. G. T. da Silva, et al., "First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics," Inorganic Chemistry, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c02753]
- ResearchGate, "Vibrational Spectroscopic Study of Acetate Group," PDF. [URL: https://www.researchgate.
- ORCA Manual, "Relativistic Calculations," ORCA 6.0 Manual. [URL: https://www.faccts.de/orca/orca_manual/6_0/orca_main/rel.html]
- The Royal Society of Chemistry, "Electronic Supplementary Information DFT Calculations: Typical ORCA Input File for 2a:". [URL: https://www.rsc.
- P. J. S. D. A. G. T. da Silva, et al., "First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics," PubMed Central, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7706173/]
- MDPI, "Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/16/4953]
- ORCA Tutorials, "Relativistic corrections," FACCTs. [URL: https://www.faccts.de/tutorials/orca/rel/rel.html]
- Scribd, "ORCA Input File Examples for Calculations". [URL: https://www.scribd.
- ORCA Manual, "Compound Examples," ORCA 6.0 Manual. [URL: https://www.faccts.de/orca/orca_manual/6_0/compound/examples.html]
- NWChem Manual, "Relativistic all-electron approximations". [URL: https://nwchemgit.github.
- D. G. A. Smith, et al., "Scalar Relativistic Effects with Multiwavelets: Implementation and Benchmark," Journal of Chemical Theory and Computation, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.1c00192]
- ORCA Manual, "Compound Examples," ORCA 6.0 Manual. [URL: https://www.faccts.de/orca/orca_manual/6_0/compound/examples.html]
- Wikipedia, "Density functional theory". [URL: https://en.wikipedia.org/wiki/Density_functional_theory]
- S. F. Sousa, et al., "Ligand NMR Chemical Shift Calculations for Paramagnetic Metal Complexes: 5f1 vs 5f2 Actinides," Journal of Chemical Theory and Computation, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.6b00609]
- AIR Unimi, "Vibrational Spectroscopy Through Time Averaged Fourier Transform of Autocorrelated Molecular Dynamics Data," Università degli Studi di Milano, 2021. [URL: https://air.unimi.it/retrieve/handle/2434/820258/1429990/main.pdf]
- ResearchGate, "Computational and Spectroscopic Characterization of the Molecular and Electronic Structure of the Pb(II)−Quercetin Complex," Request PDF. [URL: https://www.researchgate.net/publication/7858349_Computational_and_Spectroscopic_Characterization_of_the_Molecular_and_Electronic_Structure_of_the_PbII-Quercetin_Complex]
- The Pribram-Jones Group, "Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models," The Journal of Physical Chemistry A, 2022. [URL: https://pribram-jones.github.io/assets/pdf/jp2c07398.pdf]
- D. A. Pantazis, et al., "All-Electron Scalar Relativistic Basis Sets for Third-Row Transition Metal Atoms," Journal of Chemical Theory and Computation, 2008. [URL: https://pubs.acs.org/doi/10.1021/ct800048e]
Sources
- 1. Benchmark Study on the Calculation of 207Pb NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Relativistic corrections - ORCA 5.0 tutorials [faccts.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. Item - Benchmark Study on the Calculation of 207Pb NMR Chemical Shifts - figshare - Figshare [figshare.com]
- 12. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Oxidant: A Guide to the Use of Lead(IV) Acetate in Organic Synthesis
<APPLICATION NOTES & PROTOCOLS >
Senior Application Scientist Note: Lead(IV) acetate, often encountered as the trihydrate, is a powerful and versatile oxidizing agent with a rich history in organic synthesis.[1][2] Its utility spans a wide range of transformations, from classical glycol cleavage to intricate oxidative decarboxylations. However, its efficacy is matched by its toxicity. This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but also the mechanistic rationale and critical safety information necessary for its effective and responsible use in the modern laboratory.
Introduction to Lead(IV) Acetate
Lead(IV) acetate, or lead tetraacetate (LTA), is a colorless crystalline solid with the chemical formula Pb(CH₃COO)₄.[3][4][5] It is soluble in nonpolar organic solvents like benzene, chloroform, and hot acetic acid.[1][3][4][5] The compound is sensitive to moisture and is typically stored stabilized with acetic acid to prevent hydrolysis to lead(IV) oxide.[3][5] In its solid state, the lead atom is coordinated by four bidentate acetate ions.[3]
A Word of Caution: All lead compounds are highly toxic and represent a cumulative poison.[6][7] LTA can be absorbed through the skin.[1] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves, safety glasses, and a lab coat.[6][8][9][10] A designated work area should be established, and all waste must be disposed of as hazardous material.[8]
Key Applications in Organic Synthesis
LTA's reactivity makes it a valuable tool for several key synthetic transformations. This guide will focus on three major applications: the oxidative cleavage of 1,2-diols, the oxidation of alcohols, and oxidative decarboxylation of carboxylic acids.
Oxidative Cleavage of 1,2-Diols (Glycols)
One of the most well-known applications of LTA is the Criegee oxidation, the cleavage of the carbon-carbon bond in a vicinal diol (a 1,2-glycol) to yield two carbonyl compounds (aldehydes or ketones).[11][12][13] This reaction is often a high-yield alternative to ozonolysis.[11]
Mechanism & Stereoselectivity: The reaction is believed to proceed through a cyclic intermediate.[1][12][14][15] This mechanistic pathway explains the observed stereoselectivity: cis-diols react much more rapidly than trans-diols, as the former can more easily form the required five-membered cyclic intermediate.[11][13][15]
Figure 1: Criegee Oxidation Workflow.
Protocol 2.1: Oxidative Cleavage of cis-Cyclohexane-1,2-diol
This protocol describes the cleavage of cis-cyclohexane-1,2-diol to adipic aldehyde.
Materials:
-
cis-Cyclohexane-1,2-diol
-
Lead(IV) acetate (LTA)
-
Anhydrous benzene (or a less toxic alternative like toluene)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cis-cyclohexane-1,2-diol (1 equivalent) in anhydrous benzene.
-
Cool the solution in an ice bath with stirring.
-
Add LTA (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. A white precipitate of lead(II) acetate will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the lead(II) acetate precipitate.
-
Wash the filter cake with a small amount of benzene.
-
The filtrate contains the product, adipic aldehyde. The solvent can be carefully removed under reduced pressure. The crude product can be used directly or purified by distillation or chromatography.
| Substrate Type | Relative Rate | Products |
| cis-1,2-Diols | Fast | Aldehydes / Ketones |
| trans-1,2-Diols | Slow | Aldehydes / Ketones |
| α-Hydroxy Ketones | Variable | Diketones / Keto-aldehydes |
| β-Amino Alcohols | Variable | Aldehydes / Ketones + Imines |
Table 1: Substrate Scope and Products in LTA-Mediated Cleavage.[13]
Oxidation of Alcohols
LTA is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][15][16] A key advantage of this method is that primary alcohols are typically oxidized to aldehydes without significant over-oxidation to carboxylic acids.[15][16] The reaction is often carried out in the presence of a base like pyridine.
Mechanism: The oxidation of alcohols by LTA can proceed through different mechanisms, including heterolytic and homolytic pathways, depending on the substrate and reaction conditions.[17][18] For simple primary and secondary alcohols, the reaction likely involves the formation of an alkoxy-lead(IV) intermediate, which then decomposes to the carbonyl product.
Figure 2: General pathway for alcohol oxidation.
Protocol 2.2: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde
Materials:
-
Cinnamyl alcohol
-
Lead(IV) acetate (LTA)
-
Pyridine
-
Anhydrous benzene or toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve cinnamyl alcohol (1 equivalent) in anhydrous benzene in a round-bottom flask.
-
Add pyridine (2.2 equivalents) to the solution and stir at room temperature.
-
Add LTA (1.1 equivalents) in one portion. The reaction is often exothermic.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble lead salts.
-
Wash the filtrate sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cinnamaldehyde.
-
Purify the product by vacuum distillation or column chromatography.
Oxidative Decarboxylation of Carboxylic Acids
LTA can effect the decarboxylation of carboxylic acids to yield a variety of products, including alkenes, alkanes, and acetate esters, depending on the substrate and reaction conditions.[1][19] When performed in the presence of a lithium halide, this transformation is known as the Kochi reaction and provides a route to alkyl halides.[20][21]
Mechanism: The reaction generally proceeds via a free radical mechanism. The carboxylic acid reacts with LTA to form an unstable lead(IV) carboxylate, which undergoes homolytic cleavage to generate an alkyl radical and CO₂. The fate of the alkyl radical depends on the reaction conditions.
Figure 3: Simplified mechanism of the Kochi Reaction.
Protocol 2.3: Kochi Reaction - Decarboxylative Chlorination of Adamantane-1-carboxylic Acid
Materials:
-
Adamantane-1-carboxylic acid
-
Lead(IV) acetate (LTA)
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous benzene
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flask equipped with a reflux condenser and under an inert atmosphere, add adamantane-1-carboxylic acid (1 equivalent), LTA (1.1 equivalents), and anhydrous lithium chloride (2 equivalents).
-
Add anhydrous benzene as the solvent.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of CO₂ (bubbling through a mineral oil bubbler).
-
After gas evolution ceases (typically 1-2 hours), cool the reaction to room temperature.
-
Dilute with diethyl ether and filter to remove lead salts.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude 1-chloroadamantane can be purified by sublimation or recrystallization.
| Carboxylic Acid Type | Dominant Product (No Additives) | Product with LiCl |
| Primary Aliphatic | Alkene / Acetate Ester | Alkyl Chloride |
| Secondary Aliphatic | Alkene / Acetate Ester | Alkyl Chloride |
| Tertiary Aliphatic | Alkene / Acetate Ester | Alkyl Chloride |
| Benzylic | Acetate Ester | Benzyl Chloride |
Table 2: Product Distribution in Oxidative Decarboxylation.[1][19]
Safety and Disposal
Handling:
-
Always work in a properly functioning chemical fume hood.[6][8]
-
Always wear appropriate PPE: nitrile gloves, safety glasses with side shields, and a fully buttoned lab coat.[6][9]
-
Keep quantities of lead compounds to a minimum.[6]
Storage:
-
Store LTA in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture.[6][7]
-
The container should be clearly labeled as "Toxic".[8]
-
It is often stored with a small amount of acetic acid to prevent decomposition.[3][5]
Spills & Waste Disposal:
-
In case of a small spill, prevent dust formation by covering with a damp cloth.[6] Use an absorbent material for liquid spills.[6] Report all spills to your institution's environmental health and safety department.[6][8]
-
All materials contaminated with lead compounds, including empty containers, pipette tips, and cleaning materials, must be collected as hazardous waste.[6][8] Do not dispose of lead waste down the drain.[8]
Conclusion
Lead(IV) acetate is a potent and versatile reagent for a range of oxidative transformations in organic synthesis. Its ability to perform clean glycol cleavages, controlled alcohol oxidations, and synthetically useful decarboxylations ensures its continued, albeit careful, use in the field. By understanding the mechanisms behind its reactivity and adhering strictly to safety protocols, researchers can effectively harness the power of this classic oxidant for the synthesis of complex molecules.
References
-
Lead(IV) acetate - Wikipedia. Available from: [Link]
-
Lead (IV) Acetate Formula - GeeksforGeeks. Available from: [Link]
-
Lead(IV) acetate - Sciencemadness Wiki. Available from: [Link]
-
Preparation of Lead(IV)Acetate, Pb(OAc)4 - Erowid. Available from: [Link]
-
Lead(IV) acetate - Grokipedia. Available from: [Link]
-
Lead Tetraacetate in Organic Synthesis - Juniper Publishers. Available from: [Link]
-
14.9: Cleavage of Diols - Chemistry LibreTexts. Available from: [Link]
-
Histochemical Use Of Lead Tetra-Acetate I. Cleavage Of 1-2 Glycols: Stain Technology. Available from: [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. Available from: [Link]
-
-
Lead tetra acetate | PDF - Slideshare. Available from: [Link]
-
-
Glycol cleavage - Wikipedia. Available from: [Link]
-
Lead Compounds - Rutgers University. Available from: [Link]
-
SOP for Lead Compounds - University of California, Santa Cruz. Available from: [Link]
-
LEAD SAFETY IN SHOPS AND LABS - University of Washington. Available from: [Link]
-
Histochemical Use Of Lead Tetra-Acetate I. Cleavage Of 1-2 Glycols. Available from: [Link]
-
Reactions of lead tetra-acetate. Part XIII. Homolytic and heterolytic mechanisms in the oxidation of alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]
-
Glycol Oxidative Cleavage Lead Tetraacetate - ChemTube3D. Available from: [Link]
-
Lead(IV) acetate mediated cleavage of β-hydroxy ethers: enantioselective synthesis of α-acetoxy carbonyl comp - ElectronicsAndBooks. Available from: [Link]
-
Oxidative Decarboxylation of Acids by Lead Tetraacetate - Organic Reactions. Available from: [Link]
-
The Mechanism of Oxidative Decarboxylation with Lead(IV) Acetate - ACS Publications. Available from: [Link]
-
Kochi Reaction: Basic Concept, Mechanism and Examples. - YouTube. Available from: [Link]
-
Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET - YouTube. Available from: [Link]
-
Mechanism of the oxidation of monohydric alcohols with lead tetraacetate. Rearrangement in the triarylmethanol series | Journal of the American Chemical Society. Available from: [Link]
-
Situselective α′-acetoxylation of some α,β-enones by manganic acetate oxidation. Available from: [Link]
-
Criegee oxidation - Wikipedia. Available from: [Link]
-
Oxidation Reactions - NPTEL Archive. Available from: [Link]
-
SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. Available from: [Link]
-
(PDF) Lead Tetraacetate in Organic Synthesis - ResearchGate. Available from: [Link]
-
Oxidation with Lead(IV). I. Mechanism of the Decarboxylation of Pentanoic Acids | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Kochi reaction - Wikipedia. Available from: [Link]
-
Lead(IV) acetate - chemeurope.com. Available from: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 10. Lead tetra acetate | PDF [slideshare.net]
- 3. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 4. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. drexel.edu [drexel.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 13. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. youtube.com [youtube.com]
- 17. Reactions of lead tetra-acetate. Part XIII. Homolytic and heterolytic mechanisms in the oxidation of alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. organicreactions.org [organicreactions.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Kochi reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Diacetyloxylead;trihydrate as a Strategic Oxidizing Agent in Modern Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Foreword: Understanding the Utility and Risks of Lead(IV) Acetate
Diacetyloxylead;trihydrate, more commonly known as Lead(IV) acetate or lead tetraacetate (LTA), is a powerful and versatile oxidizing agent with a long-standing role in synthetic organic chemistry.[1][2] Its utility stems from its capacity to effect a range of transformations, often with high selectivity, that are complementary to other common oxidants.[3] LTA is a colorless solid, soluble in nonpolar organic solvents like benzene, chloroform, and hot acetic acid.[1][4] It is sensitive to moisture and is typically stored in the presence of acetic acid to prevent decomposition.[4][5]
However, its significant utility is matched by its considerable toxicity. Lead compounds are potent neurotoxins and pose serious health and environmental hazards.[6][7] All manipulations must be conducted with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[8][9] Users must familiarize themselves with the Safety Data Sheet (SDS) before handling this reagent.[6]
This guide provides an in-depth look at the strategic applications of LTA, focusing on the causality behind its reactivity and providing robust, validated protocols for its use in key synthetic transformations.
Core Applications & Mechanistic Insights
Lead(IV) acetate's reactivity is centered on the electrophilic nature of the Pb(IV) center, which can participate in both two-electron (ionic) and one-electron (radical) transfer pathways. The specific pathway is highly dependent on the substrate, reaction conditions, and additives.[3][10]
Oxidative Cleavage of 1,2-Diols (Glycols) - The Criegee Oxidation
One of the most classic and reliable applications of LTA is the oxidative cleavage of the carbon-carbon bond in 1,2-diols (vicinal diols) to yield two carbonyl compounds (aldehydes or ketones).[11][12] This reaction, known as the Criegee oxidation, is a powerful alternative to ozonolysis.[13][14]
Causality & Mechanism: The reaction proceeds through the formation of a cyclic lead(IV) intermediate.[1][11][15] The proximity of the two hydroxyl groups in a cis-diol facilitates the rapid formation of this cyclic ester, leading to a faster reaction rate compared to trans-diols.[1][12][14] The subsequent fragmentation of this intermediate is a concerted process that breaks the C-C bond and forms two carbonyl groups, while Pb(IV) is reduced to Pb(II) acetate.
Caption: Mechanism of 1,2-diol cleavage via a cyclic lead(IV) ester.
Protocol 1: General Procedure for Oxidative Cleavage of a 1,2-Diol
-
Self-Validation: The disappearance of the diol starting material can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within minutes at room temperature. The formation of lead(II) acetate, a white solid, may be observed.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol (1.0 eq).
-
Dissolution: Dissolve the diol in a suitable aprotic solvent (e.g., benzene, chloroform, or glacial acetic acid) to a concentration of approximately 0.1-0.2 M.[1]
-
Reagent Addition: While stirring at room temperature, add lead(IV) acetate (1.05 eq) portion-wise over 5 minutes. Note: The reaction can be exothermic; for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding ethylene glycol (approx. 1 mL) to consume any excess LTA.
-
Filter the mixture through a pad of Celite® to remove the precipitated lead salts. Wash the filter cake with the reaction solvent.
-
The filtrate can be washed with water and saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aldehyde or ketone product can be purified further by distillation or column chromatography.
Oxidative Decarboxylation of Carboxylic Acids
LTA is widely used for the oxidative decarboxylation of carboxylic acids, a reaction that can lead to a variety of products including alkenes, alkanes, and acetate esters, depending on the substrate and conditions.[1][16]
Causality & Mechanism: This reaction often proceeds through a free-radical chain mechanism.[10] The initial step is ligand exchange on the lead center to form a lead(IV) carboxylate. Homolytic cleavage of the O-Pb bond generates a carboxyl radical, which rapidly loses CO₂ to form an alkyl radical. This radical can then be oxidized by Pb(IV) to a carbocation (leading to alkenes and acetate esters) or abstract a hydrogen atom. The presence of co-oxidants like copper(II) salts can significantly influence the product distribution, favoring alkene formation.[1]
Caption: General workflow for LTA-mediated oxidative decarboxylation.
Protocol 2: Oxidative Bis-decarboxylation of a 1,2-Dicarboxylic Acid to an Alkene
-
Self-Validation: The reaction can be monitored by the evolution of CO₂ gas. The progress can also be followed by TLC, observing the formation of a less polar alkene spot from a polar dicarboxylic acid starting material.
-
Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, combine the 1,2-dicarboxylic acid (1.0 eq) and lead(IV) acetate (2.2 eq).
-
Solvent: Add a suitable solvent such as dry pyridine or a mixture of pyridine and benzene.[1]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold dilute nitric acid or hydrochloric acid to neutralize the pyridine and precipitate lead salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting alkene by column chromatography or distillation.
C-H Acetoxylation
LTA can introduce an acetoxy (-OAc) group at activated C-H bonds, such as those in benzylic, allylic, or α-ether positions.[4][5] This transformation is valuable for the late-stage functionalization of complex molecules.
Causality & Mechanism: The mechanism can be either ionic or radical, often influenced by reaction conditions. For enolizable ketones, the reaction is believed to proceed through the enol form, which attacks the electrophilic Pb(IV) center.[17] For other activated C-H bonds, a radical pathway involving hydrogen abstraction followed by ligand transfer from a Pb(III) species is often proposed.
Table 1: Comparison of LTA Oxidation Applications
| Application | Typical Substrate | Key Transformation | Mechanistic Hallmark | Common Solvents |
| Glycol Cleavage | 1,2-Diols | C-C bond cleavage | Cyclic lead(IV) ester | Acetic Acid, Benzene, CHCl₃ |
| Decarboxylation | Carboxylic Acids | R-COOH → R• | Free radical intermediate | Benzene, Pyridine |
| Acetoxylation | Alkenes, Ketones, Ethers | C-H → C-OAc | Ionic or radical pathways | Acetic Acid, Benzene |
| Cyclic Ether Formation | Alcohols with δ-proton | Intramolecular C-O bond | Radical H-abstraction | Benzene, Cyclohexane |
Safety & Handling
CRITICAL: Lead(IV) acetate is highly toxic and a suspected carcinogen and reproductive hazard. [6][18]
-
Engineering Controls: Always handle LTA in a certified chemical fume hood to avoid inhalation of dust.[8][9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong acids and reducing agents.[6][8] The reagent is often stabilized with acetic acid.[13]
-
Disposal: All waste containing lead must be collected and disposed of as hazardous waste according to institutional and local regulations. Do not discharge into the environment.[9]
References
-
Lead(IV) acetate - Wikipedia. Available at: [Link]
-
Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 10(3), 89-96. Available at: [Link]
-
Slideshare. (2016). 10. Lead tetra acetate. Available at: [Link]
-
Chemeurope.com. Lead(IV) acetate. Available at: [Link]
-
IDEAS/RePEc. Lead Tetraacetate in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Data. Lead Tetraacetate. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Lead (IV) Acetate, 95%. Available at: [Link]
-
ACS Publications. The Mechanism of Oxidative Decarboxylation with Lead(IV) Acetate. Journal of the American Chemical Society. Available at: [Link]
-
Kochi, J. K. (1965). The Mechanism of Oxidative Decarboxylation with Lead(IV) Acetate. Journal of the American Chemical Society, 87(11), 2500–2502. Available at: [Link]
-
Sheldon, R. A., & Kochi, J. K. (1972). Oxidative Decarboxylation of Acids by Lead Tetraacetate. Organic Reactions, 19, 279-421. Available at: [Link]
-
Scribd. Lead Tetraacetate. Available at: [Link]
-
Wikipedia. Glycol cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. Available at: [Link]
-
Crippa, G. B. (1952). Histochemical Use Of Lead Tetra-Acetate I. Cleavage Of 1-2 Glycols. Stain Technology, 27(4), 213-217. Available at: [Link]
-
L.S.College, Muzaffarpur. (2019). Glycol cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: Periodate cleavage of 1,2-diols (glycols). Available at: [Link]
-
ResearchGate. (2021). (PDF) Lead Tetraacetate in Organic Synthesis. Available at: [Link]
-
Fuson, R. C., & Cleveland, E. A. (1940). Acetoxylation of Enols with Lead Tetraacetate. Journal of the American Chemical Society, 62(12), 3228-3229. Available at: [Link]
-
GeeksforGeeks. Lead (IV) Acetate Formula. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Lead Tetraacetate in Organic Synthesis [ideas.repec.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Lead(IV)_acetate [chemeurope.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. organicreactions.org [organicreactions.org]
- 17. ir.nbu.ac.in [ir.nbu.ac.in]
- 18. Lead Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Application Notes & Protocols: Diacetyloxylead Trihydrate for Glycol Cleavage Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of diacetyloxylead trihydrate, commonly known as lead(IV) acetate, for the oxidative cleavage of 1,2-diols (glycols). This reaction, known as the Criegee oxidation, is a powerful tool in organic synthesis for the formation of aldehydes and ketones.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and address critical safety considerations.
Introduction to Glycol Cleavage and the Criegee Oxidation
The selective cleavage of carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the strategic disassembly of complex molecules and the synthesis of valuable carbonyl compounds.[4] The Criegee oxidation utilizes lead(IV) acetate to efficiently cleave the C-C bond of vicinal diols, yielding two carbonyl-containing fragments.[2][5] The nature of the resulting carbonyl compounds—aldehydes or ketones—is dictated by the substitution pattern of the original diol.[3][5]
This transformation is a valuable alternative to other oxidative cleavage methods, such as ozonolysis, particularly when milder reaction conditions are required.[4][6] The reaction was first reported by Rudolf Criegee and his colleagues in 1931, with ethylene glycol as the initial substrate.[2]
Mechanistic Insights: The "Why" Behind the "How"
The Criegee oxidation is believed to proceed through the formation of a cyclic intermediate.[4][5][7] Understanding this mechanism is key to predicting reaction outcomes and optimizing conditions.
Two primary mechanisms have been proposed, with the favored pathway depending on the stereochemical arrangement of the diol's hydroxyl groups.[2]
-
Cyclic Intermediate Mechanism: For diols where the hydroxyl groups are conformationally close, a five-membered cyclic lead ester intermediate is formed.[2][5] This intermediate then fragments in a concerted process, breaking the carbon-carbon bond and forming two carbonyl groups, while the lead is reduced from Pb(IV) to Pb(II) acetate.[4]
Figure 1. Simplified workflow of the Criegee oxidation.
-
Stereochemical Influence: The rate of the Criegee oxidation is highly dependent on the geometry of the diol. cis-Diols, where the hydroxyl groups are on the same side of a ring or can easily adopt a syn-periplanar conformation, react much faster than their trans counterparts.[2][6][7] This is because the formation of the five-membered cyclic intermediate is more facile with cis-diols.[7] This stereoselectivity can be exploited in complex molecule synthesis.
Experimental Protocols
Reagent and Solvent Considerations
-
Lead(IV) Acetate (Diacetyloxylead): This reagent is toxic and hygroscopic, turning brown upon exposure to air due to the formation of lead dioxide.[8] It should be handled with extreme care in a well-ventilated fume hood.[8] For best results, use a freshly opened container or a high-purity grade. It is soluble in hot acetic acid and various aprotic solvents like benzene, chloroform, and cyclohexane.[7]
-
Solvents: The reaction is typically carried out in anhydrous aprotic solvents such as dichloromethane, benzene, or acetic acid.[1][7] While Criegee initially emphasized the need for anhydrous conditions to prevent hydrolysis of the lead tetraacetate, subsequent studies have shown that the reaction can be successful in wet or even aqueous solutions if the rate of oxidation is faster than the rate of hydrolysis.[2]
General Procedure for Glycol Cleavage
The following is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a stirred suspension of lead(IV) acetate (1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, 25 mL), add a solution of the 1,2-diol (1.0 equivalent) in the same solvent (10 mL).[1]
-
Reaction Progress: The reaction mixture is typically stirred at room temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched. A common method is to add a few drops of ethylene glycol to consume any excess lead(IV) acetate.[1]
-
Workup: The reaction mixture is then filtered to remove the insoluble lead(II) acetate. The filtrate is washed sequentially with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1] Further purification can be achieved by distillation or column chromatography.
Data Presentation: Substrate Scope and Conditions
| Substrate Type | Typical Products | Reaction Conditions | Notes |
| Acyclic 1,2-Diols | Aldehydes and/or Ketones | Dichloromethane or Benzene, Room Temperature | The structure of the diol determines the products.[1][8] |
| cis-Cyclic Diols | Dicarbonyl Compounds | Faster reaction rates compared to trans-diols.[2][9] | The stereochemistry of the diol is crucial.[4] |
| Carbohydrates | Aldehydes, Ketones, and Formic Acid | Acetic Acid or aqueous solutions | Widely used in carbohydrate chemistry for structural elucidation.[2][7] When three or more adjacent hydroxyl groups are present, the central one is oxidized to formic acid.[8] |
| β-Amino Alcohols | Carbonyl Compounds and Imines | A free-radical mechanism is proposed for this transformation.[2] | Expands the scope of the Criegee oxidation. |
| α-Hydroxy Carbonyls & α-Keto Acids | Diketo Compounds and Anhydrides | Demonstrates the versatility of lead(IV) acetate.[2] |
Safety and Handling of Diacetyloxylead Trihydrate
Extreme caution must be exercised when handling lead compounds due to their toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or a face shield, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[13] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[12][14] It is sensitive to air and moisture.
-
Spills and Waste Disposal: In case of a spill, avoid creating dust.[10] Sweep up the material and place it in a suitable, closed container for disposal.[10] Dispose of all waste containing lead compounds as hazardous waste according to local, state, and federal regulations.[15]
Scope, Limitations, and Alternatives
The Criegee oxidation is a versatile and reliable method for glycol cleavage.[16] However, the high toxicity of lead compounds is a significant drawback.[17] This has led to the development of alternative reagents for this transformation.
-
Periodic Acid (HIO₄) and Periodates (Malaprade Reaction): These are common alternatives to lead(IV) acetate and are often preferred for their lower toxicity.[5][6] The Malaprade reaction is particularly well-suited for aqueous solutions.[3]
-
Other Oxidizing Agents: Other reagents capable of cleaving glycols include potassium permanganate (KMnO₄), cerium(IV) salts, and (diacetoxyiodo)benzene.[1][3]
Conclusion
The Criegee oxidation using diacetyloxylead trihydrate is a powerful and stereoselective method for the oxidative cleavage of 1,2-diols. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for its successful and safe implementation in the laboratory. While the toxicity of lead reagents necessitates careful handling and consideration of greener alternatives, the unique reactivity and selectivity of lead(IV) acetate ensure its continued relevance in modern organic synthesis.
References
-
Criegee Oxidation. NROChemistry. [Link]
-
Criegee oxidation. Wikipedia. [Link]
-
Mastering Glycol Cleavage: The Criegee Oxidation with Lead Tetraacetate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cleavage of Diols. Chemistry LibreTexts. [Link]
-
LEAD TETRAACETATE Safety Data Sheet. Gelest, Inc. [Link]
-
Glycol cleavage. L.S.College, Muzaffarpur. [Link]
-
Criegee Oxidation Reactions || Lead tetraacetate || Important Practice Questions || Organic Reagent. YouTube. [Link]
-
LEAD ACETATE Trihydrate Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]
-
Environmentally friendly procedure for the synthesis of aldehydes and ketones from diols/ Procedure for the oxidative cleavage of 1,2-diols using dimethyl sulfoxide as oxidizing agent. Innoget. [Link]
-
Lead acetate trihydrate Safety Data Sheet. PENTA. [Link]
-
Lead tetraacetate. Scribd. [Link]
-
Glycol cleavage. Wikipedia. [Link]
-
Lead Tetraacetate in Organic Synthesis. Juniper Publishers. [Link]
-
Oxidation Reactions. NPTEL Archive. [Link]
-
Glycol Cleavage. [Link]
-
Lead(IV) acetate. Wikipedia. [Link]
Sources
- 1. Criegee Oxidation | NROChemistry [nrochemistry.com]
- 2. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 3. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. gelest.com [gelest.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. echemi.com [echemi.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. scribd.com [scribd.com]
- 17. Environmentally friendly procedure for the synthesis of aldehydes and ketones from diols/ Procedure for the oxidative cleavage of 1,2-diols using dimethyl sulfoxide as oxidizing agent [innoget.com]
Mastering Heterocycle Synthesis: An Application Guide to Diacetyloxylead(IV) Trihydrate
Introduction: Unveiling the Versatility of Lead(IV) Acetate in Heterocyclic Chemistry
Lead(IV) acetate, often referred to as lead tetraacetate (LTA), stands as a powerful and versatile oxidizing agent in the arsenal of synthetic organic chemists. Its utility in carbon-heteroatom and carbon-carbon bond formation has rendered it an invaluable tool for the construction of a diverse array of heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the applications of diacetyloxylead(IV) trihydrate in heterocycle synthesis, offering not only detailed protocols but also the underlying mechanistic principles and practical insights essential for successful experimentation.
This document is crafted for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application. We will delve into specific methodologies for the synthesis of key heterocyclic systems, including tetrahydrofurans, furans, 1,3,4-oxadiazoles, and pyrazoles, supported by mechanistic rationale and data-driven insights.
Critical Safety Considerations: Handling Lead(IV) Acetate with Prudence
Before embarking on any synthetic protocol involving lead(IV) acetate, it is imperative to acknowledge its toxicity and handle it with the utmost care. Lead compounds are toxic and can be absorbed through the skin.[1][2] Chronic exposure may lead to serious health issues.[3][4] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[5][6][7] Lead(IV) acetate is also sensitive to moisture and should be stored in a cool, dark, and dry environment, often in the presence of glacial acetic acid to prevent decomposition.[1][2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][6]
All lead-containing waste must be disposed of in accordance with institutional and local environmental regulations.
Section 1: Synthesis of Tetrahydrofurans via Oxidative Cyclization of Alcohols (The Mihailović Reaction)
The intramolecular oxidative cyclization of alcohols bearing a δ-hydrogen atom using lead(IV) acetate, known as the Mihailović reaction, is a classic and reliable method for the synthesis of substituted tetrahydrofurans.[8] This reaction proceeds through a radical mechanism, offering a powerful tool for the construction of five-membered oxygen-containing heterocycles.
Mechanistic Insight
The reaction is initiated by the formation of a lead(IV) alkoxide intermediate. Homolytic cleavage of the O-Pb bond generates an alkoxy radical. This radical then abstracts a hydrogen atom from the δ-position in a 1,5-hydrogen atom transfer (1,5-HAT) step, forming a δ-carbon radical. Subsequent oxidation of this carbon radical by another equivalent of lead(IV) acetate to a carbocation, followed by intramolecular nucleophilic attack by the hydroxyl group, or direct intramolecular cyclization of the carbon radical onto the oxygen atom, leads to the formation of the tetrahydrofuran ring.
Caption: Mechanism of the Mihailović Reaction.
Application Note & Protocol: Synthesis of 2-Methyltetrahydrofuran from Pentan-1-ol
This protocol details the synthesis of 2-methyltetrahydrofuran through the oxidative cyclization of pentan-1-ol, a representative example of the Mihailović reaction.
| Parameter | Value |
| Substrate | Pentan-1-ol |
| Reagent | Lead(IV) acetate |
| Solvent | Benzene (anhydrous) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | Moderate to good |
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous benzene (100 mL).
-
Reagent Addition: To the solvent, add pentan-1-ol (0.1 mol, 8.82 g).
-
Initiation: While stirring, add lead(IV) acetate (0.11 mol, 48.7 g) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated lead(II) acetate. Wash the solid residue with a small amount of benzene.
-
Extraction: Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.
-
Purification: Purify the crude product by fractional distillation to obtain 2-methyltetrahydrofuran.
Section 2: Synthesis of Furans from 1,4-Dicarbonyl Compounds
The Paal-Knorr furan synthesis is a cornerstone for the preparation of substituted furans from 1,4-dicarbonyl compounds.[6] While this reaction is typically acid-catalyzed, lead(IV) acetate can be employed in related oxidative transformations or in the preparation of precursors. For instance, the oxidation of certain substrates can lead to the in-situ formation of 1,4-dicarbonyl compounds, which then cyclize to furans.
Application Note & Protocol: Synthesis of 2,5-Diphenylfuran from 1,4-Diphenyl-1,4-butanedione
This protocol describes a classic Paal-Knorr synthesis of 2,5-diphenylfuran from 1,4-diphenyl-1,4-butanedione. While not a direct application of LTA, it serves as a foundational method for furan synthesis. LTA could be potentially used in the synthesis of the 1,4-dione precursor from other starting materials.
| Parameter | Value |
| Substrate | 1,4-Diphenyl-1,4-butanedione |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Yield | High |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a magnetic stirrer, and a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (0.01 mol, 2.38 g) in toluene (50 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%, 0.09 g).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 2-4 hours or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,5-diphenylfuran as a solid.[5][9]
Section 3: Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
Lead(IV) acetate is a highly effective reagent for the oxidative cyclization of N-acylhydrazones to afford 2,5-disubstituted 1,3,4-oxadiazoles. This transformation provides a direct and efficient route to this important class of heterocycles, which are prevalent in medicinal chemistry.[4]
Mechanistic Insight
The reaction is believed to proceed through the formation of a lead(IV) intermediate by the reaction of the N-acylhydrazone with LTA. This is followed by an intramolecular cyclization with the elimination of lead(II) acetate and acetic acid, leading to the formation of the stable 1,3,4-oxadiazole ring.
Caption: Oxidative cyclization to a 1,3,4-oxadiazole.
Application Note & Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole from N,N'-Dibenzoylhydrazine
This protocol outlines the synthesis of 2,5-diphenyl-1,3,4-oxadiazole from N,N'-dibenzoylhydrazine using lead(IV) acetate.
| Parameter | Value |
| Substrate | N,N'-Dibenzoylhydrazine |
| Reagent | Lead(IV) acetate |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Yield | Good to excellent |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N'-dibenzoylhydrazine (0.01 mol, 2.40 g) in dichloromethane (50 mL).
-
Reagent Addition: To the stirred solution, add lead(IV) acetate (0.011 mol, 4.87 g) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the lead salts. Wash the celite pad with dichloromethane.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2,5-diphenyl-1,3,4-oxadiazole.
Section 4: Synthesis of Pyrazoles from Hydrazones of α,β-Unsaturated Ketones
Lead(IV) acetate can be utilized in the synthesis of pyrazoles through the oxidation of appropriate hydrazone precursors. For instance, the oxidation of chalcone phenylhydrazones with LTA provides a direct route to 1,3,5-trisubstituted pyrazoles.
Application Note & Protocol: Synthesis of 1,3,5-Triphenylpyrazole from Chalcone Phenylhydrazone
This protocol describes the synthesis of 1,3,5-triphenylpyrazole by the lead(IV) acetate oxidation of chalcone phenylhydrazone.
| Parameter | Value |
| Substrate | Chalcone phenylhydrazone |
| Reagent | Lead(IV) acetate |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Yield | Good |
Experimental Protocol:
-
Preparation of Chalcone Phenylhydrazone: Prepare chalcone phenylhydrazone by reacting chalcone with phenylhydrazine in ethanol with a catalytic amount of acetic acid.
-
Reaction Setup: In a round-bottom flask, dissolve chalcone phenylhydrazone (0.01 mol, 2.98 g) in dichloromethane (50 mL).
-
Reagent Addition: Add lead(IV) acetate (0.011 mol, 4.87 g) in portions to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Work-up: Filter the reaction mixture through celite to remove insoluble lead salts.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain 1,3,5-triphenylpyrazole.
Conclusion and Future Outlook
Diacetyloxylead(IV) trihydrate remains a prominent and effective reagent in modern organic synthesis, particularly for the construction of diverse heterocyclic systems. The methodologies presented in this guide for the synthesis of tetrahydrofurans, furans, 1,3,4-oxadiazoles, and pyrazoles highlight the broad applicability and reliability of this reagent. The mechanistic understanding behind these transformations allows for rational planning and optimization of synthetic routes. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of new, efficient, and selective synthetic methods is paramount. While concerns about the toxicity of lead compounds are valid and necessitate careful handling and disposal, the unique reactivity of lead(IV) acetate ensures its continued, albeit judicious, use in the synthesis of complex and valuable molecules. Future research may focus on developing catalytic versions of these reactions or exploring lead-free alternatives that can replicate the unique oxidative power of LTA.
References
- Material Safety Data Sheet - Lead (IV) Acetate, 95%. Cole-Parmer. [URL not available]
- SAFETY DATA SHEET LEAD ACET
- Lead Acetate Safety Data Sheet (SDS). Flinn Scientific. [URL not available]
- LEAD ACETATE. University of Maryland. [URL not available]
- 2,5-Diphenylfuran synthesis. ChemicalBook. [URL not available]
- An In-depth Technical Guide to 2,5-Diphenylfuran. Benchchem. [URL not available]
- MATERIAL SAFETY DATA SHEET (MSDS) EM Science. [URL not available]
- Lead(IV)
- Reactions of lead tetra-acetate. Part XVI. The oxidation of monoacylhydrazines. Journal of the Chemical Society C: Organic (RSC Publishing). [URL not available]
- Lead Tetraacetate in Organic Synthesis. Juniper Publishers. [URL not available]
- Lead Tetra acet
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [URL not available]
- Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [URL not available]
- Paal–Knorr synthesis. Wikipedia. [URL not available]
- Lead Tetra Acet
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Reactions of lead tetra-acetate. Part XVI. The oxidation of monoacylhydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]
- 6. 10. Lead tetra acetate | PDF [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Lead(IV) Acetate in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead(IV) acetate, also known as lead tetraacetate or by its systematic name diacetyloxylead, is a powerful and versatile oxidizing agent in organic chemistry.[1][2][3] Despite the emergence of more environmentally benign reagents, lead(IV) acetate continues to hold a significant place in the synthetic chemist's toolbox, particularly for achieving complex transformations in the synthesis of natural products. Its unique reactivity enables a range of reactions, including oxidative cyclizations, glycol cleavages, and decarboxylations, often with high efficiency and selectivity.[1][4][5] This guide provides an in-depth exploration of the applications of lead(IV) acetate in natural product synthesis, complete with detailed protocols, mechanistic insights, and safety considerations.
Introduction to Lead(IV) Acetate
Lead(IV) acetate (Pb(OAc)₄) is a white to pale pink crystalline solid that is soluble in various nonpolar organic solvents such as benzene, chloroform, and hot acetic acid.[1][6][7] It is sensitive to moisture and is often stabilized with acetic acid to prevent hydrolysis.[1][3][8] The central lead atom in its +4 oxidation state makes it a potent two-electron oxidant, capable of mediating a variety of synthetic transformations.
Critical Safety Considerations:
Lead(IV) acetate is highly toxic and poses significant health and environmental risks.[1] It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child. Proper handling is paramount and requires the use of a fume hood, gloves, and safety goggles.[9] Waste must be disposed of according to institutional and local regulations for heavy metal waste.
Key Applications in Natural Product Synthesis
Lead(IV) acetate's utility in the synthesis of complex natural products stems from its ability to facilitate key bond-forming and bond-breaking reactions. Below are some of its most impactful applications.
One of the hallmark reactions of lead(IV) acetate is the intramolecular oxidative cyclization of alcohols containing a proximate δ-hydrogen atom, leading to the formation of tetrahydrofuran rings.[4] This reaction, known as the Mihailović reaction, proceeds through a radical mechanism and has been instrumental in the synthesis of various natural products containing cyclic ether moieties.
-
Causality in Experimental Choices: The reaction is typically carried out in a non-polar solvent like benzene or cyclohexane to favor the intramolecular hydrogen abstraction pathway. The use of heat or photochemical initiation can accelerate the reaction by promoting the homolytic cleavage of the Pb-O bond.
Lead(IV) acetate can efficiently effect the oxidative decarboxylation of carboxylic acids, a reaction that has proven useful in the synthesis of terpenes and other natural products.[5] This transformation allows for the conversion of a carboxylic acid group into a variety of other functionalities, depending on the reaction conditions and the substrate.
Similar to periodates, lead(IV) acetate can cleave 1,2-diols (glycols) to form aldehydes or ketones.[3][4][8] This reaction is often referred to as the Criegee oxidation. The reaction proceeds through a cyclic intermediate, and cis-diols tend to react faster than trans-diols.[4] This transformation is valuable for degrading complex molecules to determine their structure or for synthesizing carbonyl-containing compounds from diol precursors.
While not directly employing lead(IV) acetate, the classic Prévost and Woodward reactions for the dihydroxylation of alkenes are conceptually related and historically significant. These reactions use a combination of iodine and a silver carboxylate (like silver acetate or silver benzoate) to generate anti-diols (Prévost) or syn-diols (Woodward), respectively.[10][11][12] The Woodward modification, which yields syn-diols, is particularly relevant as it offers a complementary stereochemical outcome to osmium tetroxide-mediated dihydroxylations.[13][14]
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates.
This protocol is a general procedure for the intramolecular cyclization of an alcohol with an accessible δ-hydrogen.
Materials:
-
Substrate alcohol (1.0 equiv)
-
Lead(IV) acetate (1.1 - 1.5 equiv)
-
Anhydrous benzene or cyclohexane
-
Calcium carbonate (optional, as an acid scavenger)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substrate alcohol and anhydrous benzene.
-
If the substrate is acid-sensitive, add a small amount of calcium carbonate.
-
Under an inert atmosphere, add lead(IV) acetate in one portion.
-
Heat the reaction mixture to reflux (typically around 80°C for benzene) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble lead salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of an inert atmosphere prevents the decomposition of the radical intermediates by oxygen. Refluxing provides the necessary energy for the homolytic cleavage of the Pb-O bond and subsequent hydrogen abstraction.
This protocol describes a general method for the oxidative decarboxylation of a carboxylic acid.
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
Lead(IV) acetate (1.05 equiv)
-
Anhydrous benzene or a suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid in anhydrous benzene in a round-bottom flask equipped with a reflux condenser.
-
Add lead(IV) acetate to the solution under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often accompanied by the evolution of CO₂.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through Celite to remove lead salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography or distillation.
Self-Validation: The progress of the reaction can often be visually monitored by the disappearance of the solid lead(IV) acetate and the cessation of gas evolution.
Data Presentation
| Reaction Type | Substrate Example | Product Type | Typical Yield (%) | Reference Example |
| Oxidative Cyclization | 5-phenylvaleric acid | 1,2,3,4-tetrahydronaphthalene | 40-60% | [15] |
| Oxidative Decarboxylation | Tertiary carboxylic acid | Olefin mixture | Varies | [5] |
| Glycol Cleavage | Di-n-butyl D-tartrate | n-butyl glyoxylate | High | [3][8] |
| Allylic Acetoxylation | (Z)-5,10-secocholest-1(10)-ene-3β,5α-diol 3-acetate | Acetoxylated secosteroid | Moderate | [16] |
Visualization of Mechanisms and Workflows
Caption: Radical mechanism for the formation of a tetrahydrofuran ring.
Caption: A typical workflow for a lead(IV) acetate-mediated reaction.
Conclusion
Lead(IV) acetate remains a valuable reagent for specific transformations in the synthesis of complex natural products. Its ability to effect oxidative cyclizations, decarboxylations, and glycol cleavages provides synthetic routes that are often difficult to achieve with other reagents. While its toxicity necessitates careful handling and disposal, a thorough understanding of its reactivity and appropriate experimental protocols allows for its safe and effective use in the modern synthetic laboratory. The continued exploration of its applications, particularly in the context of total synthesis, ensures that lead(IV) acetate will maintain its relevance in the field of organic chemistry.
References
- Grokipedia. Lead(IV)
- GeeksforGeeks. (2025-07-23). Lead (IV)
- Wikipedia. Lead(IV)
- Chem-Impex. Lead(IV)
- chemeurope.com. Lead(IV)
- Slideshare. (2016-04-10). 10.
- Sigma-Aldrich. (2024-09-05). SAFETY DATA SHEET - Lead(IV)
- EM Science. MATERIAL SAFETY DATA SHEET (MSDS)
- Cole-Parmer. Material Safety Data Sheet - Lead (IV)
- Johnson Matthey.
- Sciencemadness Wiki. (2025-10-14). Lead(IV)
- Organic Chemistry Portal. Prevost Reaction.
- Journal of the Chemical Society C. (1966). Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part II. The conversion of 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenes.
- Juniper Publishers. (2021-01-04).
- Organic Chemistry Portal. Woodward Reaction.
- Pediaa.com. (2020-07-23). Difference Between Woodward and Prevost Reaction.
- NPTEL. Module 5 Stereochemical aspects of Prevost and Woodward Hydroxylation, Hydroxylation by OsO4 followed by reductive cleavage.
- ResearchGate. (2025-08-05). Lead tetraacetate oxidation of (Z)- and (E)-5, 10-Secocholest-1 (10)
- YouTube. (2021-05-18). Oxidation Reactions (Lead Tetraacetate)
- Chemistry Notes.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Lead(IV)_acetate [chemeurope.com]
- 4. 10. Lead tetra acetate | PDF [slideshare.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 7. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 8. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Prevost Reaction [organic-chemistry.org]
- 11. Woodward Reaction [organic-chemistry.org]
- 12. differencebetween.com [differencebetween.com]
- 13. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part II. The conversion of 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Lead(IV) Acetate in Organic Synthesis
Introduction: Unveiling the Synthetic Power of Lead(IV) Acetate
Lead(IV) acetate, also known as lead tetraacetate (LTA), is a powerful and versatile oxidizing agent with the chemical formula Pb(CH₃CO₂)₄.[1][2] It exists as a colorless, crystalline solid that is soluble in nonpolar organic solvents such as benzene, chloroform, and hot acetic acid.[1][3] Due to its high reactivity, it is a cornerstone reagent in modern organic synthesis, enabling a wide array of chemical transformations.[4] This compound is sensitive to moisture and is often stabilized with acetic acid to prevent degradation.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for reactions involving lead(IV) acetate. We will delve into the underlying chemical principles, provide detailed and validated protocols for key applications, and emphasize the critical safety procedures required when handling this toxic compound.[3][5]
A Note on Nomenclature: The term "diacetyloxylead;trihydrate" typically refers to Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O), a compound used in textile dyeing, as a mordant, and historically in cosmetics.[6][7][8] However, in the context of advanced organic synthesis and oxidative reactions, the intended reagent is almost always the more reactive Lead(IV) acetate. This guide will focus exclusively on Lead(IV) acetate, the premier oxidizing agent of the two.
Core Principles: The Mechanistic Versatility of Lead(IV) Acetate
Lead(IV) acetate's utility stems from its capacity to act as a potent two-electron oxidant. Its reactions can proceed through either ionic or free-radical pathways, depending on the substrate and reaction conditions.[9] This dual reactivity allows it to participate in a diverse range of transformations.
Key Applications Include:
-
Oxidative Cleavage of 1,2-Diols (Criegee Oxidation): One of the most famous applications of LTA is the cleavage of vicinal diols to form corresponding aldehydes and ketones.[10][11] The reaction proceeds through a cyclic intermediate, and the rate is highly dependent on the stereochemistry; cis-diols react much faster than trans-diols.[3][11] This reaction is often a milder alternative to ozonolysis.[2]
-
Oxidative Decarboxylation of Carboxylic Acids: LTA can facilitate the decarboxylation of carboxylic acids to generate various products, including esters, alkanes, and alkenes.[3][12] This transformation is particularly useful in the synthesis of complex natural products.[3]
-
Acetoxylation Reactions: LTA is an excellent source of acetyloxy groups (-OAc). It can introduce these groups at benzylic, allylic, and α-ether positions, providing a direct route to valuable synthetic intermediates.[1][2]
-
Dehydrogenation: The reagent effectively converts hydrazones to diazo compounds and can be used for the dehydrogenation of amines.[1][2]
-
Cyclic Ether Formation: Alcohols containing a δ-proton can be oxidized by LTA to form cyclic ethers, a synthetically valuable transformation for building heterocyclic systems.[2][13]
The mechanism for the Criegee oxidation is a prime example of LTA's coordinated reactivity, as illustrated below.
Caption: Experimental workflow for the oxidative cleavage of a diol using LTA.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove any moisture, which can hydrolyze the LTA. [11]2. Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,2-cyclohexanediol (1.0 eq) in anhydrous benzene (100 mL).
-
Reagent Addition: While stirring at room temperature, add lead(IV) acetate (1.05 eq) to the solution in small portions over 15 minutes. An exothermic reaction may be observed. The LTA is often hygroscopic and may turn brown on exposure to air; handle it with care in a chemical hood. [5][14]4. Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the diol starting material. The reaction is typically complete within 1-2 hours.
-
Quenching and Filtration: Upon completion, a precipitate of lead(II) acetate will have formed. Filter the reaction mixture through a pad of Celite to remove the insoluble lead salts. Rinse the filter cake with a small amount of benzene.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude adip-aldehyde can be purified by vacuum distillation or column chromatography to yield the final product.
| Parameter | Value | Rationale |
| Stoichiometry (LTA) | 1.05 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Benzene/Toluene | Aprotic, non-polar solvents are preferred for this reaction. [3] |
| Temperature | Room Temperature | The reaction is typically fast and does not require heating. |
| Reaction Time | 1-2 hours | Sufficient for complete conversion, monitored by TLC. |
| Expected Yield | > 90% | This reaction is known for its high efficiency. |
Field-Proven Insights & Troubleshooting
-
Reagent Quality: The quality of LTA is paramount. If it appears significantly brown (indicating the presence of lead dioxide), its oxidizing power may be diminished. [14]It can be recrystallized from hot acetic acid if necessary.
-
Solvent Choice: While benzene is classic, safer alternatives like toluene or dichloromethane are often used. The reaction must be run in anhydrous solvents to prevent the premature hydrolysis of LTA. [11]* Substrate Scope: The Criegee oxidation is highly efficient for cis-diols. Trans-diols react much more slowly because they cannot easily form the required cyclic intermediate. [3][11]This selectivity can be exploited in complex molecules.
-
Workup Issues: The lead(II) acetate precipitate can sometimes be difficult to filter. Using a generous pad of Celite is recommended to prevent clogging the filter paper.
Conclusion
Lead(IV) acetate is an indispensable tool in organic synthesis, offering clean and high-yielding pathways to a variety of functional groups. Its power as an oxidant, particularly in the cleavage of diols and decarboxylation of acids, makes it highly valuable in both academic research and industrial drug development. However, its significant toxicity demands the utmost respect and adherence to stringent safety protocols. By understanding the underlying mechanisms and following validated experimental procedures, researchers can safely and effectively harness the synthetic potential of this remarkable reagent.
References
-
Wikipedia. Lead(IV) acetate. [Link]
-
chemeurope.com. Lead(IV) acetate. [Link]
-
Slideshare. 10. Lead tetra acetate | PDF. [Link]
-
Organic Chemistry Data. Reduction and Oxidation :: Lead Tetraacetate. [Link]
-
Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. [Link]
-
IDEAS/RePEc. Lead Tetraacetate in Organic Synthesis. [Link]
-
Scribd. Lead Tetraacetate | PDF. [Link]
-
Juniper Publishers. Lead Tetraacetate in Organic Synthesis. [Link]
-
SOP for Lead Compounds. (2022). [Link]
-
Journal of the Chemical Society B: Physical Organic. Reactions of lead tetra-acetate. Part X. Mechanism of oxidative rearrangement of two 3,3,3-triarylpropenes with lead tetra-acetate and in the Prévost reaction. [Link]
-
ChemTube3D. Glycol Oxidative Cleavage Lead Tetraacetate. [Link]
-
Wikipedia. Criegee oxidation. [Link]
-
WorkSafeBC. Safe Work Practices for Handling Lead. [Link]
-
Health and Safety Authority. SAFETY WITH LEAD AT WORK. [Link]
-
PubChem. Lead diacetate trihydrate | C4H12O7Pb | CID 22456. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Lead Acetate Trihydrate: Formula and Properties. [Link]
-
NPTEL Archive. Oxidation Reactions. [Link]
-
ResearchGate. (PDF) Oxidation of aliphatic alcohols with the lead tetraacetate - Metal halide system under mechanical activation. [Link]
-
Haz-Map. Lead(IV) acetate - Hazardous Agents. [Link]
Sources
- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. Lead(IV)_acetate [chemeurope.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 10. Lead tetra acetate | PDF [slideshare.net]
- 6. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemiis.com [chemiis.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 12. Lead Tetraacetate in Organic Synthesis [ideas.repec.org]
- 13. scribd.com [scribd.com]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
Application Notes & Protocols: Diacetyloxylead Trihydrate-Mediated Acetoxylation Reactions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of diacetyloxylead trihydrate, commonly known as lead(IV) acetate or LTA, in acetoxylation reactions. LTA is a powerful and versatile oxidizing agent renowned for its ability to introduce acetoxy (-OAc) groups into a variety of organic substrates.[1][2][3] This guide delves into the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and provides essential data and troubleshooting advice to ensure successful and safe implementation in the laboratory.
Scientific Foundation and Mechanistic Insights
Properties and Role of Lead(IV) Acetate
Lead(IV) acetate (Pb(OAc)₄) is a potent one-electron oxidant. Its efficacy stems from the high oxidation state of the lead atom, which readily accepts electrons to achieve the more stable +2 state. In acetoxylation reactions, LTA serves not only as the oxidant but also as the source of the acetoxy group.[1][2] The reactions are typically performed in aprotic solvents like benzene or polar solvents such as acetic acid.[4]
The Mechanism of Acetoxylation
The mechanism of LTA-mediated acetoxylation can vary depending on the substrate but often proceeds through either a radical or an ionic pathway.
-
α-Acetoxylation of Ketones: For ketones, the reaction is understood to proceed via the enol or enolate form. The enol attacks the lead(IV) center, displacing an acetate ligand to form a lead(IV) enolate intermediate. This intermediate then undergoes reductive elimination, transferring an acetoxy group to the α-carbon and yielding the α-acetoxy ketone product along with lead(II) acetate.[5]
-
Allylic and Benzylic Acetoxylation: The functionalization of allylic and benzylic C-H bonds often involves a free radical mechanism.[5] The reaction can be initiated thermally or photochemically, leading to the homolytic cleavage of the Pb-O bond. The resulting acetoxy radical abstracts a hydrogen atom from the substrate to form a stabilized allylic or benzylic radical. This radical is then trapped by another LTA molecule or undergoes ligand transfer to yield the acetoxylated product.[5][6]
Below is a generalized mechanistic pathway for the acetoxylation of an activated C-H bond.
Caption: Standard workflow for LTA-mediated acetoxylation reactions.
Protocol 1: α-Acetoxylation of Cyclohexanone
This protocol details a classic transformation for introducing an acetoxy group adjacent to a carbonyl.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Diacetyloxylead trihydrate (LTA, 1.1 equiv)
-
Glacial Acetic Acid (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with stir bar, reflux condenser, and nitrogen inlet
Procedure:
-
Setup: To a 100 mL flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (e.g., 5.0 g, 51 mmol).
-
Dissolution: Add glacial acetic acid (50 mL) and stir until the ketone is fully dissolved.
-
Reagent Addition: Carefully add LTA (e.g., 24.8 g, 56 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (2 x 100 mL, Caution: CO₂ evolution ), and finally with brine (100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-acetoxycyclohexanone.
Protocol 2: Oxidative Cyclization of an o-Substituted Aniline
LTA is also a powerful reagent for mediating oxidative cyclizations, a key step in the synthesis of many heterocyclic compounds. [7][8][9] Materials:
-
2-Amino-4'-methoxyazobenzene (1.0 equiv)
-
Diacetyloxylead trihydrate (LTA, 1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for chromatography
-
Flame-dried round-bottom flask with stir bar and nitrogen inlet
Procedure:
-
Setup: In a 250 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 2-amino-4'-methoxyazobenzene (e.g., 2.0 g, 8.8 mmol) in anhydrous DCM (100 mL).
-
Reagent Addition: Add LTA (e.g., 4.65 g, 10.5 mmol) in one portion to the stirring solution at room temperature.
-
Reaction: Stir the dark red solution at room temperature. The reaction is often rapid, and completion can be monitored by TLC (typically within 30-60 minutes), observing the consumption of the starting material.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble lead(II) salts.
-
Wash the filter cake with additional DCM (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to isolate the cyclized triazole product.
Data Summary and Troubleshooting
Substrate Scope and Expected Yields
The efficiency of LTA-mediated acetoxylation is substrate-dependent. The following table provides a summary of typical outcomes based on literature precedents.
| Substrate Type | Position of Acetoxylation | Typical Yield (%) | Notes |
| Alkyl Ketones | α-position | 60-85% | Symmetrical ketones give a single product; unsymmetrical ketones can yield mixtures. [5] |
| α,β-Unsaturated Ketones | α'-position (allylic) | 50-70% | Reaction is often regioselective for the α' position. [10] |
| Toluene Derivatives | Benzylic (CH₃) | 55-75% | Functionalizes the benzylic C-H bond. [5] |
| Terminal Olefins | Allylic | 40-60% | Can compete with other oxidative pathways. [11] |
| Anilines (ortho-substituted) | Oxidative Cyclization | 70-90% | An efficient method for heterocycle synthesis. [7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Decomposed LTA reagent. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction. | 1. Use fresh, high-quality LTA. Store it properly, often stabilized with acetic acid. [2] 2. Increase temperature or extend reaction time; monitor closely by TLC. 3. Use anhydrous solvents and flame-dried glassware, especially for sensitive substrates. |
| Formation of Byproducts | 1. Over-oxidation of the substrate. 2. Competing reaction pathways (e.g., fragmentation, elimination). 3. Radical side reactions. | 1. Use stoichiometric amounts of LTA (1.05-1.2 equiv). Add the reagent portion-wise at a lower temperature. 2. Modify solvent or temperature. For example, adding potassium acetate can favor acetate formation over elimination. [4] 3. Add a radical scavenger if undesired radical pathways are suspected, though this may inhibit the desired reaction. |
| Difficult Purification | 1. Incomplete removal of lead salts. 2. Product instability on silica gel. | 1. Ensure thorough filtration and aqueous washes during work-up. A wash with aqueous EDTA can help chelate and remove residual lead. 2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like distillation or recrystallization. |
References
-
Oxidative Cyclizations. V. The Oxidation of ortho-Substituted Benzenamines with Lead(IV) Tetraacetate. Australian Journal of Chemistry - CSIRO Publishing. [Link]
-
Lead Tetraacetate: Cautionary Response Information. Scribd. [Link]
-
PBL6455_LEAD TETRAACETATE. Gelest, Inc. [Link]
-
ChemInform Abstract: Simple and Condensed β‐Lactams. Part 34. Oxidative Cyclization by Lead(IV) Acetate of 1‐(4‐Methoxyphenyl)‐4‐(tetrazol‐5‐ylmethyl)azetidin‐2‐ones to 3‐Methoxy‐9,9a‐dihydroazeto[1,2‐a]tetrazolo[...]. ResearchGate. [Link]
-
Lead(IV) acetate. Wikipedia. [Link]
-
The Chemistry of Oxidation: A Deep Dive into Lead Tetraacetate's Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lead(IV) acetate. chemeurope.com. [Link]
-
A new reaction: lead(IV) acetate-mediated oxidative fragmentation of homoallylic alcohols. PubMed. [Link]
-
ACETOXYLATION OF FRIEDELIN BY LEAD (IV) ACETATE. Shodhganga. [Link]
-
Lead Tetraacetate in Organic Synthesis. Juniper Publishers. [Link]
-
Lead tetra acetate. Slideshare. [Link]
-
An Efficient Method for the α-Acetoxylation of Ketones. Organic Chemistry Portal. [Link]
-
Oxidation Reactions (Lead Tetraacetate). YouTube. [Link]
-
Lead tetraacetate mediated one pot oxidative cleavage and acetylation reaction: an approach to apio and homologated apio. RSC Publishing. [Link]
-
Situselective α′-acetoxylation of some α,β-enones by manganic acetate oxidation. Canadian Journal of Chemistry. [Link]
-
Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central - NIH. [Link]
Sources
- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. Lead(IV)_acetate [chemeurope.com]
- 3. 10. Lead tetra acetate | PDF [slideshare.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new reaction: lead(IV) acetate-mediated oxidative fragmentation of homoallylic alcohols. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of Diacetyloxylead;trihydrate in Chemistry
<
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
CRITICAL SAFETY AND HISTORICAL CONTEXT PREAMBLE: Diacetyloxylead;trihydrate, commonly known as lead(II) acetate trihydrate, is a highly toxic, carcinogenic, and reproductively hazardous heavy metal salt.[1] Its historical use in medicinal preparations is a relic of a pre-toxicological understanding of chemistry. Modern medicinal chemistry and drug development have completely abandoned lead compounds as therapeutic agents due to their profound and irreversible toxicity.[2][3][4][5][6][7]
This document serves a dual purpose:
-
To provide a historical and toxicological perspective on why lead compounds are unsuitable for therapeutic use, thereby reinforcing the principles of modern, safety-conscious drug design.
-
To detail its limited, contemporary, non-therapeutic applications as a chemical reagent in specific in vitro biochemical assays, where its protein-precipitating and enzyme-inhibiting properties can be leveraged under strict safety protocols.
Under no circumstances should this compound be considered for in vivo research or therapeutic development. All handling must be performed in compliance with institutional and federal safety guidelines for heavy metals.
Introduction: From "Sugar of Lead" to Acknowledged Toxin
Lead(II) acetate's slightly sweet taste earned it the historical misnomer "sugar of lead."[1][8][9] This deceptive property led to its use as a sweetener in foods and wines, notably during the Roman era, likely contributing to widespread lead poisoning.[8][9][10][11] In historical medicine, it was formulated into solutions like "Goulard's Extract," an astringent lotion used topically for inflammation, poison ivy, and even as a folk remedy for sore nipples.[1][8][10][12][13][14][15] This practice ceased as the devastating consequences of lead absorption became understood.[12][13]
The transition away from lead-based compounds represents a pivotal moment in medicinal chemistry, underscoring the primacy of the therapeutic index and the principle of "first, do no harm." The study of its toxic mechanisms has, ironically, advanced our understanding of cellular biology and enzyme function.
Physicochemical Properties and Toxicological Profile
Understanding the chemical nature of lead(II) acetate is key to grasping its biological interactions.
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Formula | Pb(CH₃COO)₂·3H₂O | [10] |
| Molar Mass | 379.33 g/mol | [1][9] |
| Appearance | White to colorless crystalline solid | [1][9][10] |
| Density | 2.55 g/cm³ | [1][9] |
| Melting Point | 75 °C (decomposes) | [1][9] |
| Solubility in Water | Soluble | [10] |
Mechanism of Toxicity
Lead's toxicity is multifaceted and stems from its ability to mimic essential divalent cations, particularly Calcium (Ca²⁺) and Zinc (Zn²⁺).[2][16][17] This ionic mimicry allows it to disrupt a vast array of physiological processes.
dot graph "Mechanism_of_Lead_Toxicity" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Pb [label="Lead(II) Acetate\n(Pb(CH3COO)2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorption [label="Absorption\n(Ingestion, Inhalation, Dermal)", fillcolor="#FBBC05", fontcolor="#202124"]; Distribution [label="Systemic Distribution\n(Binds to Red Blood Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Mimicry [label="Ionic Mimicry\n(Displaces Ca²⁺, Zn²⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(Binds to Sulfhydryl Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(Generates ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotoxicity [label="Neurotoxicity\n(Disrupts Neurotransmitter Release,\nDamages Myelin Sheath)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heme_Synthesis [label="Heme Synthesis Disruption\n(Inhibits Key Enzymes -> Anemia)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal_Toxicity [label="Renal Toxicity\n(Damages Proximal Tubules)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Accumulation [label="Bioaccumulation in Bone\n(Long-term Reservoir)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pb -> Absorption [label="Exposure"]; Absorption -> Distribution; Distribution -> Mimicry; Mimicry -> {Enzyme_Inhibition, Oxidative_Stress} [label="Primary Mechanisms"]; Enzyme_Inhibition -> {Neurotoxicity, Heme_Synthesis, Renal_Toxicity} [label="Pathophysiological Effects"]; Oxidative_Stress -> {Neurotoxicity, Renal_Toxicity} [label="Pathophysiological Effects"]; Distribution -> Bone_Accumulation [style=dashed]; } dot Caption: Core mechanisms of lead toxicity.
Key Toxicological Actions:
-
Enzyme Inhibition: Lead has a high affinity for sulfhydryl (-SH) groups in amino acids like cysteine.[3][18] This binding irreversibly inhibits numerous enzymes, including those critical for heme synthesis (leading to anemia) and antioxidant defense (e.g., glutathione peroxidase).[3]
-
Neurotoxicity: By interfering with calcium-dependent processes, lead disrupts neurotransmitter release, damages the myelin sheath, and can cross the blood-brain barrier, leading to severe neurological damage, especially in developing brains.[3][16]
-
Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.[3]
-
Bioaccumulation: The body excretes lead very slowly.[18] Over 90% of the lead burden is stored in bone, where it can remain for decades, acting as a chronic internal source of exposure long after the initial contact has ceased.[2][17]
Applications in Modern Biochemical Research (Non-Therapeutic)
Despite its toxicity, the very properties that make lead(II) acetate dangerous can be harnessed as tools in controlled in vitro settings. Its primary uses are as a protein precipitant and a non-specific enzyme inhibitor.
Application: Detection of Sulfur-Containing Amino Acids
Lead(II) acetate is used in a classic qualitative biochemical test to detect the presence of cysteine and cystine in proteins.[19][20][21]
Causality: Under strongly alkaline and heated conditions, the sulfhydryl (-SH) or disulfide (-S-S-) groups in cysteine and cystine are hydrolyzed, releasing sulfide ions (S²⁻). These sulfide ions then react with Pb²⁺ from lead acetate to form lead(II) sulfide (PbS), a highly insoluble black precipitate.[19][20][21][22] Methionine, another sulfur-containing amino acid, does not give a positive result because its sulfur is in a thioether linkage, which is not as easily hydrolyzed under these conditions.[20][21]
Protocol: Lead Acetate Test for Sulfur-Containing Amino Acids
Objective: To qualitatively determine the presence of cysteine or cystine in a protein sample.
Materials:
-
Test protein solution (e.g., 1% egg albumin)
-
40% Sodium Hydroxide (NaOH) solution
-
5% Lead(II) Acetate (Pb(CH₃COO)₂) solution
-
Test tubes and holder
-
Water bath or Bunsen burner
-
Negative control (e.g., 1% gelatin solution, which lacks sufficient cysteine/cystine)[19]
-
Positive control (e.g., 1% L-cysteine solution)
Procedure:
-
Aliquot Samples: Pipette 2 mL of the test protein solution, negative control, and positive control into separate, clearly labeled test tubes.
-
Alkalinization: Add 2 mL of 40% NaOH solution to each test tube. Rationale: Strong alkali is required to hydrolyze the C-S bond and release the sulfur as a sulfide ion.
-
Heating: Gently boil the contents of each test tube for 1-2 minutes. This accelerates the hydrolysis reaction.
-
Cooling: Allow the tubes to cool to room temperature.
-
Reagent Addition: Add 5-10 drops of 5% lead(II) acetate solution to each tube. Rationale: The Pb²⁺ ions are introduced to react with any free sulfide ions.
-
Observation: Observe the tubes for the formation of a precipitate.
Interpretation of Results:
-
Positive Result: Formation of a brown to black precipitate (PbS) indicates the presence of sulfur-containing amino acids (cysteine/cystine).[20][22]
-
Negative Result: Absence of a black precipitate indicates the absence or very low concentration of these amino acids.[20]
Application: Non-Specific Enzyme Inhibition Studies
Lead(II) acetate can be used as a positive control for inhibition in enzyme kinetics assays, particularly for enzymes known to be sensitive to heavy metals.[23][24]
Causality: As a potent, non-specific inhibitor, Pb²⁺ can disrupt enzyme function by binding to catalytic or allosteric site residues (especially cysteine) or by displacing essential metal cofactors.[23] For example, studies have shown that low micromolar concentrations of lead acetate can inhibit key enzymes in glucose metabolism, such as pyruvate dehydrogenase.[23] This makes it a useful, albeit hazardous, tool to validate an inhibition assay or to probe the sensitivity of a novel enzyme to heavy metal poisoning.
Protocol: General Assay for Enzyme Inhibition by Lead(II) Acetate
Objective: To determine the inhibitory effect (e.g., IC₅₀) of lead(II) acetate on a target enzyme.
Materials:
-
Purified enzyme of interest in appropriate buffer
-
Substrate for the enzyme
-
Lead(II) acetate stock solution (e.g., 10 mM in deionized water)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, as appropriate for the assay)
Procedure:
-
Prepare Dilutions: Perform a serial dilution of the lead(II) acetate stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a buffer-only control (0 µM lead acetate).
-
Enzyme Incubation: In the wells of the 96-well plate, add a fixed concentration of the enzyme to each of the lead acetate dilutions. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add a fixed concentration of the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Immediately place the plate in the reader and monitor the rate of product formation or substrate depletion over a set period. The method will depend on the specific enzyme assay (e.g., change in absorbance or fluorescence).
-
Data Analysis:
-
Calculate the initial velocity (rate) for each lead acetate concentration.
-
Normalize the rates relative to the uninhibited control (0 µM lead acetate), expressing them as "% Activity".
-
Plot "% Activity" versus the log of the lead acetate concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.
-
dot graph "Enzyme_Inhibition_Workflow" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Prepare Serial Dilutions\nof Lead Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Enzyme with\nLead Acetate Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Add Substrate\nto Initiate Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Reaction Rate\n(e.g., Absorbance Change)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Plot % Activity vs. [Pb]\nCalculate IC₅₀", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Measure; Measure -> Analyze; } dot Caption: Workflow for determining enzyme IC₅₀.
Conclusion: A Tool of Caution and Historical Importance
This compound holds a unique place in the history of chemistry. Its journey from a deceptively sweet poison and primitive therapeutic to a modern-day biochemical tool illustrates the progress of scientific understanding. For today's medicinal chemists and drug development professionals, its primary role is educational—a stark reminder of the importance of toxicology and rational drug design. Its limited practical applications in in vitro assays must always be conducted with an acute awareness of its hazards, serving as a controlled demonstration of the very biochemical disruptions that preclude its use in medicine.
References
-
The Mechanisms of Lead Toxicity in Living Organisms. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Mechanisms of lead-induced poisoning. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Human Exposure to Lead, Mechanism of Toxicity and Treatment Strategy- A Review. (2020). Journal of Clinical and Diagnostic Research. Retrieved January 9, 2026, from [Link]
-
What Is the Mechanism of Toxicity for Lead on the Human Nervous System, a Key Pollution-Related Effect?. (2025). Retrieved January 9, 2026, from [Link]
-
Lead Poisoning Pathophysiology. (n.d.). News-Medical.net. Retrieved January 9, 2026, from [Link]
-
Lead Acetate - Lead(II) acetate trihydrate. (n.d.). Ceramic Glazes. Retrieved January 9, 2026, from [Link]
-
Lead Acetate Test. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
Toxicological profile for lead. Final report. (1990). OSTI.GOV. Retrieved January 9, 2026, from [Link]
-
Toxicological Profile for Lead. (2007). PubMed. Retrieved January 9, 2026, from [Link]
-
ATSDR - Toxicological Profile: Lead. (2015). Internet in a Box. Retrieved January 9, 2026, from [Link]
-
Basic lead acetate. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Why lead acetate produce white color particles when it is added to the LB broth media?. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Chemistry:Goulard's Extract. (2021). HandWiki. Retrieved January 9, 2026, from [Link]
-
TOXICOLOGICAL PROFILE FOR LEAD. (n.d.). GovInfo. Retrieved January 9, 2026, from [Link]
-
Lead | NCEH/ATSDR Scientific Information Quality - Peer Review Agenda. (2024). CDC. Retrieved January 9, 2026, from [Link]
-
Lead(II) acetate. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Chapter-02 Reactions of Proteins. (n.d.). JaypeeDigital. Retrieved January 9, 2026, from [Link]
-
Lead Acetate Formula: Properties, Chemical Structure and Uses. (n.d.). Extramarks. Retrieved January 9, 2026, from [Link]
-
Lead Acetate Test for Amino acid | Biochemical test for Protein | Animation Video (English). (2023). YouTube. Retrieved January 9, 2026, from [Link]
-
Lab 7 Lead acetate Test Protein review. (n.d.). Retrieved January 9, 2026, from [Link]
-
Lead Sulfide Test- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. Retrieved January 9, 2026, from [Link]
-
Lead(II) acetate. (n.d.). chemeurope.com. Retrieved January 9, 2026, from [Link]
-
What pharmacological assays are used for lead optimization?. (2025). Patsnap Synapse. Retrieved January 9, 2026, from [Link]
-
Lead acetate: Significance and symbolism. (2025). Retrieved January 9, 2026, from [Link]
-
Goulard's extract. (n.d.). Wiktionary. Retrieved January 9, 2026, from [Link]
-
Lead diacetate | C4H6O4Pb. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. (2023). PubMed. Retrieved January 9, 2026, from [Link]
-
Effects of low-level lead on glycolytic enzymes and pyruvate dehydrogenase of rat brain in vitro: relevance to sporadic Alzheimer's disease?. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
LXX1X.-Lead Subacetate Solution (“ Goulard's Extract ”) and its Reaction with Phenols. (1928). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
The inhibition of catechol oxidase by lead. (n.d.). Science & Plants for Schools. Retrieved January 9, 2026, from [Link]
-
EFFECT OF LEAD ACETATE ON SOME BIOCHEMICAL FACTORS IN BLOOD OF RATS. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Effect of lead acetate on some biochemical factors in blood of rats. (n.d.). International Journal of Current Research. Retrieved January 9, 2026, from [Link]
-
Lead compound validation A Enzymatic inhibition assay data for.... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. Lead Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of lead-induced poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological Profile for Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medbox.iiab.me [medbox.iiab.me]
- 6. govinfo.gov [govinfo.gov]
- 7. Lead | NCEH/ATSDR Scientific Information Quality - Peer Review Agenda | ATSDR [atsdr.cdc.gov]
- 8. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 9. Lead(II)_acetate [chemeurope.com]
- 10. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]
- 11. cfmot.de [cfmot.de]
- 12. Basic lead acetate - Wikipedia [en.wikipedia.org]
- 13. Chemistry:Goulard's Extract - HandWiki [handwiki.org]
- 14. Goulard's extract - Wiktionary, the free dictionary [en.wiktionary.org]
- 15. LXXIX.—Lead subacetate solution (“Goulard's extract”) and its reaction with phenols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. What Is the Mechanism of Toxicity for Lead on the Human Nervous System, a Key Pollution-Related Effect? → Learn [pollution.sustainability-directory.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. JaypeeDigital | Reactions of Proteins [jaypeedigital.com]
- 20. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 21. microbenotes.com [microbenotes.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Effects of low-level lead on glycolytic enzymes and pyruvate dehydrogenase of rat brain in vitro: relevance to sporadic Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The inhibition of catechol oxidase by lead - Science & Plants for Schools [saps.org.uk]
Application Notes and Protocols: The Role of Diacetyloxylead Trihydrate in Polymer Chemistry
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate [Pb(CH₃CO₂)₂ · 3H₂O], in polymer chemistry. While historically significant as a catalyst and stabilizer, its use is now severely curtailed due to its profound toxicity and stringent regulatory controls. This guide will explore its primary applications in polyester synthesis and polymer stabilization, presenting the underlying chemical mechanisms, detailed experimental protocols, and essential characterization techniques. A paramount emphasis is placed on the critical safety and handling procedures required due to the hazardous nature of lead compounds. The objective is to provide a comprehensive understanding of its function while strongly advising consideration of safer, modern alternatives.
Critical Safety, Handling, and Regulatory Landscape
WARNING: Lead compounds are highly toxic and are reasonably anticipated to be human carcinogens.[1] Exposure can cause severe, irreversible neurological damage, kidney disease, and reproductive harm.[2] All handling of diacetyloxylead trihydrate must be performed with strict adherence to safety protocols in a controlled laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high toxicity of lead compounds, robust safety measures are not optional.
-
Engineering Controls : All work involving diacetyloxylead trihydrate powder or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should be designated for hazardous materials and clearly labeled.
-
Personal Protective Equipment (PPE) :
-
Respiratory Protection : In case of inadequate ventilation, wear appropriate respiratory protection.
-
Hand Protection : Wear two pairs of nitrile gloves. Immediately change gloves if they become contaminated.[3]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Body Protection : A lab coat or protective gown must be worn. Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
-
Spill and Waste Management
-
Spill Cleanup : In the event of a spill, evacuate the area. Collect the spilled material carefully, avoiding dust generation. Use a HEPA-filtered vacuum for larger spills. All cleanup materials are considered hazardous waste.[4]
-
Waste Disposal : All waste containing diacetyloxylead trihydrate, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in properly labeled, sealed containers, following institutional and governmental regulations.[3][4]
Regulatory Status
The use of lead in consumer and industrial products is heavily regulated globally.
-
European Union (REACH) : Regulation (EU) 923/2023 amends REACH Annex XVII, restricting lead and its compounds to less than 0.1% by weight in articles made from polymers or copolymers of vinyl chloride (PVC).[2][5] This regulation effectively phases out its use as a PVC stabilizer in new products.
-
United States (CPSC) : The Consumer Product Safety Commission bans paint and similar surface-coating materials containing lead at levels greater than 90 ppm (0.009%).[1] Products for children must not contain more than 100 ppm of accessible lead.[1]
These regulations underscore the industrial shift away from lead-based additives and necessitate the exploration of safer alternatives.
Application as a Transesterification Catalyst for Polyester Synthesis
Diacetyloxylead trihydrate has historically been an effective catalyst for the synthesis of polyesters, such as polyethylene terephthalate (PET), through polycondensation reactions.[6]
Mechanistic Overview: Lewis Acid Catalysis
In polyester synthesis, diacetyloxylead trihydrate functions as a Lewis acid catalyst. The lead(II) ion coordinates to the carbonyl oxygen of the ester monomer. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by a hydroxyl group from a diol monomer. This process, known as transesterification, is the fundamental chain-building reaction in this type of polymerization.[7]
Caption: Lead(II) acetate activates the ester's carbonyl group, facilitating nucleophilic attack.
Protocol: Melt Polycondensation for Copolyester Synthesis
This protocol is adapted from established methods for preparing copolyesters using lead acetate as a catalyst.[6] It describes the synthesis via self-condensation of a mixture of bis(ethylene glycol) terephthalate and bis(ethylene glycol) isophthalate.
Materials & Equipment:
-
Bis(ethylene glycol) terephthalate / isophthalate mixture
-
Diacetyloxylead trihydrate (ACS reagent grade, ≥99%)[8]
-
High-purity nitrogen gas
-
Glass reaction tube with a side arm for vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup : Place the ester monomers into the glass reaction tube.
-
Catalyst Addition : Add diacetyloxylead trihydrate to the reaction mixture. The typical concentration ranges from 0.003% to 0.10% based on the weight of the dialkyl phthalate.[6] For this protocol, a concentration of 0.05% is recommended.
-
Inert Atmosphere : Purge the reactor with high-purity nitrogen gas to remove oxygen, which can cause polymer degradation at high temperatures.
-
First Stage (Ester Interchange) : Heat the mixture to approximately 195-200°C under a slow stream of nitrogen.[6] Ethylene glycol will begin to distill off as the initial self-condensation occurs. Maintain these conditions until the theoretical amount of ethylene glycol has been removed.
-
Second Stage (Polycondensation) : Gradually increase the temperature to 250-280°C while slowly applying a vacuum (less than 1 mm Hg). This stage is critical for building high molecular weight polymer by removing the remaining ethylene glycol, thus driving the equilibrium toward the product.
-
Monitoring : The viscosity of the molten polymer will increase significantly as the molecular weight builds. The reaction is typically considered complete when the desired melt viscosity is achieved, often monitored by the power consumption of the mechanical stirrer (in scaled-up systems).
-
Termination and Recovery : Once the desired viscosity is reached, break the vacuum with nitrogen gas. Allow the reactor to cool. The resulting solid polymer can be extruded or mechanically removed from the reactor.
Caption: Step-by-step workflow for the two-stage melt polycondensation process.
Data Presentation and Polymer Characterization
| Parameter | Value / Range | Rationale / Comment |
| Catalyst Conc. | 0.003 - 0.10 wt%[6] | Balances reaction rate with catalyst residue in the final polymer. |
| Stage 1 Temp. | 195 - 200 °C | Allows for efficient ester interchange while minimizing side reactions. |
| Stage 2 Temp. | 250 - 280 °C | Required to maintain a molten state as molecular weight increases. |
| Vacuum Level | < 1 mm Hg | Essential for removing glycol to drive the polymerization equilibrium. |
Post-Synthesis Characterization:
The resulting polymer must be characterized to confirm its identity and properties.
-
Molecular Weight : Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[9][10]
-
Chemical Structure : Verified using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of ester linkages and the monomeric units.[11][12]
-
Thermal Properties : The glass transition temperature (Tg) and melting point (Tm) are measured using Differential Scanning Calorimetry (DSC).[10][12] Thermal stability is assessed with Thermogravimetric Analysis (TGA).[10]
Application as a Heat Stabilizer in PVC
Lead compounds, including the acetate, have been used as heat stabilizers in PVC. They function by neutralizing the hydrogen chloride (HCl) gas that is liberated when PVC is exposed to heat, preventing a catastrophic autocatalytic degradation cascade.
However, due to the severe health risks and environmental impact, lead-based stabilizers have been largely replaced by organotin, mixed-metal (e.g., Ca/Zn), and organic-based stabilizers in most applications, a transition now mandated by regulations like REACH.[2][5]
Application as a Filler in Radiation Shielding Composites
The high atomic number (Z=82) of lead makes it highly effective at attenuating gamma and X-ray radiation. Dispersing lead compounds like diacetyloxylead trihydrate into a polymer matrix, such as polyester resin, can create lightweight, moldable radiation shielding materials.[13]
Protocol for Preparing a Lead-Polyester Composite
This protocol describes the fabrication of a polyester resin composite doped with diacetyloxylead trihydrate for radiation shielding applications.
Materials & Equipment:
-
Unsaturated polyester resin
-
Methyl ethyl ketone peroxide (MEKP) catalyst
-
Diacetyloxylead trihydrate powder
-
Mechanical stirrer
-
Molding container
-
Fume hood and appropriate PPE
Procedure:
-
Safety First : Perform all steps in a fume hood wearing full PPE.
-
Dispersion : In a suitable container, weigh the desired amount of unsaturated polyester resin.
-
Filler Addition : Gradually add the diacetyloxylead trihydrate powder to the resin while stirring continuously. Concentrations typically range from 3.5% to 4.5% by weight, though higher loadings can be investigated.[13]
-
Homogenization : Continue to stir the mixture mechanically until the lead acetate powder is uniformly dispersed throughout the viscous resin. Ensure no clumps remain.
-
Initiation : Add the MEKP catalyst according to the resin manufacturer's instructions (typically 1-2% by weight) to initiate the cross-linking (curing) process. Mix thoroughly but briefly to avoid premature gelling.
-
Casting : Pour the mixture into the desired mold. Avoid entrapping air bubbles.
-
Curing : Allow the composite to cure at room temperature as per the resin manufacturer's guidelines, typically for 24 hours. A post-curing step at a slightly elevated temperature (e.g., 60-80°C) may be required to achieve full mechanical properties.
-
Characterization : The finished composite can be tested for its radiation attenuation properties using a suitable radiation source and detector.
References
- Source: Google Patents (US2947729A)
-
Title: Regulation (EU) 923/2023: new restrictions on lead in PVC Source: LabAnalysis URL: [Link]
-
Title: EU REACH Regulations Impose Restrictions on Lead Usage in PVC Source: REACH24H URL: [Link]
-
Title: Relationship between the different phases, hydrates and byproducts of Lead(II) acetate Source: ResearchGate URL: [Link]
-
Title: Regulatory Considerations for Medical Polymers Source: Foster, LLC URL: [Link]
-
Title: The Essential Role of Lead(II) Acetate Trihydrate in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization Source: ORBi (Open Repository and Bibliography) URL: [Link]
-
Title: ENZYME-CATALYZED POLYESTER SYNTHESIS Source: JKU ePUB URL: [Link]
-
Title: Catalyst-free synthesis of polyesters via conventional melt polycondensation Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Enzymatic Synthesis of Polyester Source: MDPI URL: [Link]
-
Title: Report on Carcinogens, Fifteenth Edition - Lead and Lead Compounds Source: National Toxicology Program URL: [Link]
-
Title: An Overview of Analytical Techniques for Polymer Characterization Source: ResolveMass Laboratories Inc. (Video) URL: [Link]
-
Title: Polymer Analysis/Characterization Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Interaction between polyester and lead acetate Source: ResearchGate URL: [Link]
-
Title: Synthesis of lead (ii) acetate from waste generated during the direct analysis of cane juice Source: International Society of Sugar Cane Technologists URL: [Link]
-
Title: Transesterification Source: Master Organic Chemistry URL: [Link]
-
Title: Exploring the Techniques Used in Polymer Analysis Source: Technology Networks URL: [Link]
-
Title: Transesterification Source: Wikipedia URL: [Link]
-
Title: A Guide to Polymer Analysis Techniques Source: AZoM URL: [Link]
-
Title: What Are Common Crosslinking Agents? Source: YouTube URL: [Link]
-
Title: Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts Source: SciELO URL: [Link]
-
Title: Update on the Global Status of Legal Limits on Lead in Paint Source: SAICM Knowledge URL: [Link]
-
Title: Study of the reaction mechanism of the transesterification of triglycerides catalyzed by zinc carboxylates Source: CONICET Digital URL: [Link]
-
Title: The mechanism and thermodynamics of transesterification of acetate-ester enolates in the gas phase Source: WashU Medicine Research Profiles URL: [Link]
- Source: Google Patents (US20170283549A1)
-
Title: Cross-link Source: Wikipedia URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs Source: OSHA URL: [Link]
-
Title: Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes Source: ACS Publications URL: [Link]
-
Title: Safe handling of hazardous drugs Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. EU REACH Regulations Impose Restrictions on Lead Usage in PVC - REACH24H [en.reach24h.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Regulation (EU) 923/2023: new restrictions on lead in PVC | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 6. US2947729A - Synthesis of polyesters using lead acetate as catalyst - Google Patents [patents.google.com]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. Lead(II) acetate ACS reagent, = 99 6080-56-4 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 12. measurlabs.com [measurlabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthetic Methodologies Utilizing Lead(IV) Acetate Trihydrate
Abstract
Lead(IV) acetate trihydrate, often referred to as lead tetraacetate (LTA), is a versatile and potent oxidizing agent with extensive applications in modern organic synthesis.[1][2][3] Its utility spans a wide array of transformations, including oxidative cleavages, acetoxylations, and the formation of heterocyclic compounds.[4][5] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective and safe use of lead(IV) acetate trihydrate in developing novel synthetic methodologies. The protocols detailed herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and safety.
Introduction to Lead(IV) Acetate Trihydrate: A Powerful Synthetic Tool
Lead(IV) acetate (Pb(OAc)₄) is a metalorganic compound that serves as a powerful oxidizing agent in a multitude of organic transformations.[1][6] It is a colorless solid, soluble in nonpolar organic solvents such as hot acetic acid, benzene, and chloroform.[4][6] Due to its moisture sensitivity, it is often stored with additional acetic acid.[6] The trihydrate form is a common commercially available variant.
The reactivity of lead(IV) acetate stems from its ability to act as a two-electron oxidant, typically being reduced to the more stable lead(II) acetate. This high oxidation potential allows it to participate in a variety of reactions, making it an invaluable reagent in the synthesis of complex molecules.
Key Physicochemical Properties:
| Property | Value |
| Chemical Formula | Pb(C₂H₃O₂)₄ |
| Molar Mass | 443.38 g/mol |
| Appearance | Colorless or pinkish crystals |
| Melting Point | 175 °C (decomposes) |
| Solubility | Soluble in chloroform, benzene, nitrobenzene, hot acetic acid |
Core Applications in Synthetic Chemistry
Lead(IV) acetate trihydrate is a versatile reagent with a broad spectrum of applications in organic synthesis. The following sections will delve into some of the most significant transformations facilitated by this reagent.
Oxidative Cleavage of 1,2-Diols (Criegee Oxidation)
One of the most well-known applications of lead(IV) acetate is the oxidative cleavage of vicinal diols to yield aldehydes and ketones, a reaction known as the Criegee oxidation.[7][8] This transformation is analogous to the Malaprade reaction using periodate but often proceeds under milder conditions.[7]
Mechanism and Stereochemical Dependence:
The reaction is believed to proceed through a cyclic lead ester intermediate.[8] The rate of this reaction is highly dependent on the stereochemical relationship of the two hydroxyl groups. cis-Diols, which can readily form the five-membered cyclic intermediate, react much faster than trans-diols where the formation of such an intermediate would be sterically hindered.[4][7]
Protocol 1: Criegee Oxidation of a Vicinal Diol
Objective: To oxidatively cleave a 1,2-diol to its corresponding carbonyl compounds.
Materials:
-
1,2-Diol substrate
-
Lead(IV) acetate trihydrate
-
Anhydrous benzene or toluene
-
Glacial acetic acid (optional, as stabilizer)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 1,2-diol (1.0 eq) in anhydrous benzene.
-
Reagent Addition: Add lead(IV) acetate trihydrate (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Criegee Oxidation:
Caption: Experimental workflow for the Criegee oxidation of a 1,2-diol.
Acetoxylation of C-H Bonds
Lead(IV) acetate is a valuable reagent for the introduction of an acetoxy group (-OAc) onto a carbon atom. This reaction is particularly effective for benzylic, allylic, and α-ether C-H bonds.[6]
Mechanism: The mechanism of acetoxylation can proceed through either an ionic or a free-radical pathway, depending on the substrate and reaction conditions. For activated C-H bonds, the reaction may involve the formation of a carbocation intermediate followed by trapping with an acetate ion.
Protocol 2: Benzylic Acetoxylation
Objective: To introduce an acetoxy group at the benzylic position of an activated aromatic compound.
Materials:
-
Toluene (or other benzylic substrate)
-
Lead(IV) acetate trihydrate
-
Glacial acetic acid (as solvent and reagent)
-
Sodium acetate (optional, as buffer)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the benzylic substrate (1.0 eq) and lead(IV) acetate trihydrate (1.2 eq) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Follow the reaction's progress using Gas Chromatography (GC) or TLC.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting benzyl acetate derivative by distillation or column chromatography.
Oxidative Decarboxylation of Carboxylic Acids
Lead(IV) acetate can effect the oxidative decarboxylation of carboxylic acids, which is particularly useful for the synthesis of alkenes from 1,2-dicarboxylic acids.[6][9]
Mechanism: The reaction likely proceeds through the formation of a lead(IV) carboxylate intermediate, which then undergoes fragmentation to release carbon dioxide and form a carbocation or a radical, depending on the substrate.
Reaction Scheme:
Caption: Simplified mechanism of oxidative decarboxylation.
Safety and Handling of Lead(IV) Acetate Trihydrate
Lead compounds are highly toxic and require stringent safety protocols.[10][11] Exposure can occur through inhalation, ingestion, and skin contact.[11] Lead is a cumulative poison and a probable human carcinogen.[10][11]
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[11] Inspect gloves for any damage before use.
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger scale work, disposable coveralls may be necessary.[11]
-
Respiratory Protection: All manipulations of lead(IV) acetate trihydrate powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[10][12]
3.2. Engineering Controls
-
Chemical Fume Hood: All work with lead(IV) acetate trihydrate must be performed in a properly functioning chemical fume hood.[10]
-
Designated Area: A specific area within the lab should be designated for work with lead compounds.[10] This area must be clearly labeled with appropriate hazard warnings.
3.3. Storage and Waste Disposal
-
Storage: Store lead(IV) acetate trihydrate in a cool, dry, and well-ventilated area in a tightly sealed container.[11] It should be stored away from incompatible materials like strong acids and bases.[10]
-
Waste Disposal: All materials contaminated with lead compounds, including disposable gloves, weighing paper, and reaction residues, must be disposed of as hazardous waste according to institutional and local regulations.[10][11]
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the environmental health and safety department. |
Conclusion
Lead(IV) acetate trihydrate is a powerful and versatile reagent for a variety of synthetic transformations. Its ability to effect oxidative cleavage of diols, acetoxylation of C-H bonds, and oxidative decarboxylation makes it a valuable tool in the arsenal of synthetic chemists. However, its high toxicity necessitates strict adherence to safety protocols. By understanding the mechanistic principles behind its reactivity and implementing robust safety measures, researchers can harness the synthetic potential of lead(IV) acetate trihydrate to develop innovative and efficient synthetic methodologies.
References
-
Lead(IV) acetate - Wikipedia. [Link]
-
Lead tetra acetate | PDF - Slideshare. [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. [Link]
-
Criegee oxidation - Wikipedia. [Link]
-
The Chemistry of Oxidation: A Deep Dive into Lead Tetraacetate's Mechanisms. [Link]
-
Reduction and Oxidation :: Lead Tetraacetate - Organic Chemistry Data. [Link]
-
Lead Tetraacetate in Organic Synthesis - Juniper Publishers. [Link]
-
Oxidation Reactions - NPTEL Archive. [Link]
-
SOP for Lead Compounds. [Link]
-
Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Safe Work Practices for Handling Lead | WorkSafeBC. [Link]
-
SAFETY WITH LEAD AT WORK. [Link]
-
Reactions of lead tetra-acetate. Part XIX. Oxidation of the dimethoxybenzenes: the behaviour of lead tetra-acetate as an ambident electrophile - Journal of the Chemical Society B - RSC Publishing. [Link]
-
Lead (IV) Acetate Formula - GeeksforGeeks. [Link]
-
Lead(IV) acetate - chemeurope.com. [Link]
-
The Cleavage of Cyclopropanes by Lead Tetraacetate - ACS Publications. [Link]
-
Lead Tetraacetate in Organic Synthesis - IDEAS/RePEc. [Link]
Sources
- 1. 10. Lead tetra acetate | PDF [slideshare.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chemimpex.com [chemimpex.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Lead Tetraacetate in Organic Synthesis [ideas.repec.org]
- 6. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 7. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 10. drexel.edu [drexel.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: Harnessing the Power of Lead(IV) Acetate in Continuous Flow Chemistry
Foreword: A Modern Approach to a Classic Reagent
Lead(IV) acetate, or lead tetraacetate (LTA), is a formidable oxidizing agent with a rich history in organic synthesis.[1][2][3] Its utility in reactions such as glycol cleavage, oxidative cyclization, and decarboxylation is well-documented.[1][3] However, its application has often been tempered by concerns over its toxicity, the exothermic nature of its reactions, and the challenges associated with handling a moisture-sensitive solid reagent.[1][3][4][5] The advent of continuous flow chemistry offers a transformative solution to these challenges, enabling safer, more controlled, and scalable use of this powerful reagent.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing lead(IV) acetate in a flow chemistry environment. By leveraging the inherent advantages of flow systems—such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous materials in small, contained volumes—we can unlock new potential for this classic oxidant in modern synthesis.[8][9][10]
A Note on Nomenclature: The topic specified "diacetyloxylead;trihydrate," which corresponds to lead(II) acetate trihydrate.[11] While a valuable compound, it does not possess the strong oxidizing properties required for the advanced synthetic applications discussed herein.[12] This guide will focus on the synthetically versatile lead(IV) acetate (Pb(OAc)₄) , for which lead(II) acetate is a common precursor and byproduct.[1][13]
Part 1: Core Principles and Safety Imperatives
The Rationale for Flow: Mitigating the Hazards of Lead(IV) Acetate
The decision to transfer a lead(IV) acetate reaction from batch to flow is primarily driven by safety and control.
-
Toxicity and Exposure: Lead compounds are potent neurotoxins with severe health implications, including reproductive harm and organ damage.[1][14] Flow reactors, being enclosed systems, significantly minimize the risk of operator exposure to dust or solutions during reaction and workup.[8] All operations must be conducted within a certified fume hood.[14]
-
Exothermicity Control: LTA-mediated oxidations can be highly exothermic. In a large batch reactor, localized temperature spikes ("hotspots") can lead to side reactions, product degradation, or even runaway reactions.[10] The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat dissipation, ensuring precise and uniform temperature control.[9]
-
Handling and Stability: Lead(IV) acetate is a moisture-sensitive solid that degrades in the presence of water.[1][5] Preparing solutions in a controlled environment for continuous pumping is often more reproducible than adding the solid portion-wise to a batch reactor. For storage, LTA should be kept in a tightly sealed container, under an inert atmosphere, and refrigerated (2-8 °C) with additional acetic acid as a stabilizer.[4][14]
Designing the Flow Reactor System
A typical flow chemistry setup for homogeneous LTA reactions involves two or more pumps, a micromixer or T-junction, a reactor coil or chip, a temperature controller, and a back-pressure regulator (BPR).
-
Pumping and Reagent Introduction: Syringe pumps or HPLC pumps are used to deliver precise and pulseless flows of the substrate and LTA solutions. It is critical to prepare stock solutions in dry, compatible solvents. LTA is soluble in nonpolar organic solvents like hot acetic acid, benzene, chloroform, and nitrobenzene.[1][3][4] The insolubility of the lead(II) acetate byproduct can be a major challenge, potentially leading to clogging. Careful solvent selection and system design are paramount.
-
Reactor Choice and Material Compatibility:
-
Plug Flow Reactors (PFRs): Coils made of PTFE, PFA, or stainless steel are common for homogeneous reactions. The choice of material is critical; for instance, acidic conditions may degrade certain polymers like PEEK.[15]
-
Packed-Bed Reactors (PBRs): An alternative approach involves packing a column with solid LTA, through which the substrate solution is flowed. This avoids preparing an LTA solution but requires careful management of bed consistency, pressure drop, and deactivation as the reagent is consumed.[16][17] This can also help in containing the solid lead byproduct.
-
-
Process Control: A back-pressure regulator is essential for safely operating above the solvent's atmospheric boiling point, which can dramatically accelerate reaction rates.[18] Precise control of flow rates and reactor volume dictates the residence time, which is a key parameter for optimizing conversion and yield.[9]
Part 2: Application Notes and Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of concentration, residence time, temperature, and stoichiometry will likely be required for specific substrates.
Application 1: Oxidative Cyclization for Tetrahydrofuran (THF) Synthesis
The intramolecular oxidation of alcohols bearing a δ-proton using LTA is a classic method for synthesizing substituted tetrahydrofurans, a common motif in natural products and pharmaceuticals.[1][2] Flow chemistry provides excellent control over this transformation, minimizing side reactions.
Reaction Scheme: (Conceptual image of an alcohol cyclizing to a THF ring)
Causality and Experimental Choices:
-
Solvent: Anhydrous benzene is chosen for its ability to dissolve LTA and its relatively high boiling point, allowing for a wider temperature range when pressurized.
-
Stoichiometry: A slight excess of LTA is used to ensure complete conversion of the starting alcohol. The precise ratio is controlled by the relative flow rates of the two reagent streams.
-
Temperature: A moderately elevated temperature is used to accelerate the reaction, which is made safe by the efficient heat transfer in the flow reactor.
Experimental Protocol:
-
Reagent Preparation:
-
Solution A (Substrate): Prepare a 0.1 M solution of the starting alcohol (e.g., 4-phenyl-1-butanol) in anhydrous benzene.
-
Solution B (Oxidant): In a separate flask, carefully prepare a 0.12 M solution of Lead(IV) Acetate in anhydrous benzene. Gentle warming may be required for full dissolution. Always handle LTA in a fume hood.
-
-
Flow System Setup:
-
Assemble the system as shown in the diagram below. Use two syringe pumps for Solutions A and B.
-
Employ a 250 µL PFA T-mixer to combine the reagent streams.
-
Connect the mixer to a 10 mL PFA coil reactor submerged in a temperature-controlled oil bath.
-
Install a 100 psi (approx. 7 bar) back-pressure regulator downstream of the reactor.[18]
-
-
Execution:
-
Prime the system with anhydrous benzene at a total flow rate of 1.0 mL/min.
-
Set the oil bath temperature to 80 °C.
-
Once the system is stable, switch the pump inlets to Solutions A and B. Set the flow rate for Pump A (Substrate) to 0.5 mL/min and Pump B (Oxidant) to 0.5 mL/min. This gives a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
Allow the system to run for at least three residence times (30 minutes) to reach a steady state before collecting the product stream.
-
Collect the output in a flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and precipitate lead salts.
-
-
Workup and Analysis:
-
Extract the quenched reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity. Purify by column chromatography.
-
Data Presentation: Optimization of Residence Time
| Residence Time (min) | Flow Rate (Total, mL/min) | Temperature (°C) | Conversion (%) | Yield of THF Derivative (%) |
| 5 | 2.0 | 80 | 65 | 58 |
| 10 | 1.0 | 80 | 92 | 85 |
| 15 | 0.67 | 80 | >99 | 84 (slight decomposition) |
| 20 | 0.5 | 80 | >99 | 78 (increased side products) |
Visualization: Oxidative Cyclization Workflow
Caption: Flow diagram for continuous oxidative cyclization.
Application 2: Oxidative Cleavage of 1,2-Diols
The cleavage of vicinal diols to form aldehydes or ketones is a cornerstone reaction of LTA.[3] In a flow system, this rapid reaction can be performed with high throughput and excellent control, preventing over-oxidation of the resulting carbonyl compounds.
Causality and Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a good solvent for many organic substrates and LTA, and its low boiling point allows for easy removal during workup.
-
Residence Time: Glycol cleavage is often very fast. A short residence time is chosen to maximize throughput and minimize the potential for side reactions.
-
Self-Validating System: The protocol includes an in-line quenching step. The immediate neutralization of unreacted LTA and precipitation of lead salts upon exiting the reactor ensures that the collected sample accurately reflects the reaction outcome at the specified residence time.
Experimental Protocol:
-
Reagent Preparation:
-
Solution A (Substrate): Prepare a 0.2 M solution of the 1,2-diol (e.g., hydrobenzoin) in anhydrous DCM.
-
Solution B (Oxidant): Prepare a 0.21 M solution of Lead(IV) Acetate in anhydrous DCM.
-
-
Flow System Setup:
-
Use a setup similar to Application 1, but with a smaller reactor volume.
-
Employ a 5 mL PFA coil reactor.
-
Set the back-pressure regulator to 75 psi (approx. 5 bar) to ensure DCM remains liquid at the reaction temperature.
-
-
Execution:
-
Set the reactor temperature to 40 °C.
-
Pump Solutions A and B at equal flow rates of 1.25 mL/min each, for a total flow rate of 2.5 mL/min. This corresponds to a residence time of 2 minutes.
-
After reaching a steady state, collect the reactor output directly into a vigorously stirred biphasic mixture of saturated sodium bicarbonate solution and Celite® to trap the precipitated lead salts.
-
-
Workup and Analysis:
-
Filter the quenched mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, dry over magnesium sulfate, and carefully concentrate. The product (benzaldehyde) is volatile.
-
Determine conversion and yield by ¹H NMR using an internal standard.
-
Data Presentation: Effect of Temperature
| Residence Time (min) | Flow Rate (Total, mL/min) | Temperature (°C) | Conversion (%) | Yield of Aldehyde (%) |
| 2 | 2.5 | 25 | 88 | 85 |
| 2 | 2.5 | 40 | >99 | 97 |
| 2 | 2.5 | 60 | >99 | 93 (minor byproducts) |
Visualization: Glycol Cleavage Workflow
Caption: Flow diagram for continuous oxidative cleavage of diols.
Part 3: Troubleshooting and Future Outlook
Common Challenges:
-
Clogging: The precipitation of lead(II) acetate is the most common failure mode.
-
Solution: Increase solvent flow, introduce a co-solvent that better solubilizes the byproduct, or operate in a packed-bed configuration where the solid is retained. Anti-clogging features like periodic pressure pulses can also be programmed.
-
-
Low Conversion:
-
Solution: Increase residence time (by lowering flow rates or using a larger reactor), increase temperature, or increase the concentration/stoichiometry of LTA.
-
-
Poor Selectivity:
-
Solution: Decrease residence time and/or temperature to minimize side reactions. Fine-tune stoichiometry to avoid excess oxidant.
-
Future Outlook: The translation of lead(IV) acetate chemistry to continuous flow represents a significant step towards safer and more efficient synthesis. Future advancements will likely focus on the development of heterogeneous or immobilized LTA catalysts .[19][20][21] Such systems, perhaps using LTA supported on a polymer resin or silica and packed into a column, would drastically simplify purification by eliminating lead contamination in the product stream, further enhancing the green credentials and industrial viability of these powerful transformations.[22]
References
-
Wikipedia. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, October 14). Lead(IV) acetate. Retrieved from [Link]
-
Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow chemistry: a key enabling technology for (multistep) organic synthesis. ResearchGate. Retrieved from [Link]
-
International Labour Organization. (n.d.). LEAD ACETATE. Retrieved from [Link]
-
Wirth, T., & Organ, T. (2019). Two-Step Continuous-Flow Synthesis of 6-Membered Cyclic Iodonium Salts via Anodic Oxidation. ResearchGate. Retrieved from [Link]
-
Asynt. (2025, September 29). Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Retrieved from [Link]
-
Syrris. (n.d.). Discover the differences between flow & traditional batch chemistry. Retrieved from [Link]
-
Turygin, V. V., et al. (2015). Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead. International Journal of ChemTech Research. Retrieved from [Link]
-
MKS Instruments. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Retrieved from [Link]
-
Marsden, S. P., et al. (2021). Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. RSC Publishing. Retrieved from [Link]
-
Slideshare. (n.d.). 10. Lead tetra acetate. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]
-
Request PDF. (n.d.). Flow Chemistry: Sequential Flow Processes for the Synthesis of Heterocycles. Retrieved from [Link]
-
Erowid. (n.d.). Preparation of Lead(IV)Acetate, Pb(OAc)4. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025, September 27). Some quick notes on the preparation of lead(IV)-acetate. Retrieved from [Link]
-
Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Cataflo™ catalyst kit for flow chemistry. Retrieved from [Link]
-
LookChem. (n.d.). High Quality Lead Acetate Trihydrate: Properties, Applications, and Safety for Industrial Use. Retrieved from [Link]
-
Bamoniri, A., et al. (2021). Lead Tetraacetate in Organic Synthesis. Juniper Publishers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Oxidation of aliphatic alcohols with the lead tetraacetate - Metal halide system under mechanical activation. Retrieved from [Link]
-
Singh, S. (2020, October 4). 9. Lead Tetra acetate. YouTube. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, March 2). Making Lead(IV) acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Lead(IV) Acetate. Retrieved from [Link]
-
ACS Publications. (n.d.). Engineering Single Atom Catalysts for Flow Production: From Catalyst Design to Reactor Understandings. Retrieved from [Link]
-
Vapourtec. (n.d.). Vapourtec flow chemistry teaching laboratory course. Retrieved from [Link]
-
MDPI. (2024, May 7). Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow. Retrieved from [Link]
-
Wille, C., et al. (2020). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. MDPI. Retrieved from [Link]
-
Grokipedia. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
NIH. (n.d.). Effect of Lead(IV) Acetate on Procoagulant Activity in Human Red Blood Cells. Retrieved from [Link]
-
Hii, K. K., et al. (2016). Aerobic oxidations in flow: opportunities for the fine chemicals and pharmaceuticals industries. RSC Publishing. Retrieved from [Link]
-
AIR Unimi. (n.d.). Continuous flow (micro-)reactors for heterogeneously catalyzed reactions: main design and modelling issues. Retrieved from [Link]
-
The Kappe Laboratory. (n.d.). Catalysis in Flow. Retrieved from [Link]
-
OSTI.GOV. (n.d.). flow distribution studies using lead acetate and hydrogen sulphide gas. Retrieved from [Link]
-
Elveflow. (2024, August 23). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Retrieved from [Link]
-
OUCI. (n.d.). Aerobic oxidations in flow: opportunities for the fine chemicals and pharmaceuticals industries. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Lead (IV) Acetate Formula. Retrieved from [Link]
-
Adesis, Inc. (2021, May 5). Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]
-
chemeurope.com. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
Slideshare. (n.d.). Packed bed reactor. Retrieved from [Link]
Sources
- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. 10. Lead tetra acetate | PDF [slideshare.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. asynt.com [asynt.com]
- 8. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 9. aragen.com [aragen.com]
- 10. njbio.com [njbio.com]
- 11. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
- 17. Packed bed reactor | PPTX [slideshare.net]
- 18. vapourtec.com [vapourtec.com]
- 19. Cataflo™ catalyst kit for flow chemistry | Johnson Matthey | Johnson Matthey [matthey.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Catalysis in Flow – The Kappe Laboratory [goflow.at]
Application Notes & Protocols for Large-Scale Synthesis Using Lead(IV) Acetate
Foreword: The Power and Peril of Lead(IV) Acetate
Lead(IV) acetate, or lead tetraacetate (LTA), stands as a powerful and versatile oxidizing agent in the synthetic chemist's arsenal.[1] Its efficacy in executing specific and often high-yield transformations, such as glycol cleavage, oxidative decarboxylation, and acetoxylation, makes it an invaluable reagent.[2][3] However, its utility is inextricably linked to its significant toxicity. Lead compounds are cumulative poisons that can cause severe, long-term health effects, including neurological damage and reproductive harm.[1][4]
This guide is intended for researchers, scientists, and drug development professionals operating at a process or large scale. It moves beyond simple benchtop procedures to address the critical engineering, safety, and methodological considerations required when handling multi-kilogram quantities of LTA and managing the resultant hazardous waste streams. The protocols herein are designed not only for synthetic success but also for the paramount protection of personnel and the environment.
Critical Safety & Engineering Controls for Large-Scale Operations
Working with LTA on a large scale mandates a stringent safety-first approach. All operations must assume the highest level of hazard and incorporate engineering controls to minimize exposure.
2.1. Personnel & Environmental Protection
-
Ventilation: All manipulations, including weighing, charging, and work-up, must be conducted within a properly functioning chemical fume hood or a ventilated enclosure with a dedicated exhaust system.[4] For reactor-scale work, local exhaust ventilation at charging ports and sample points is mandatory.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[5]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile rubber) is recommended. Inspect gloves for any defects before use and practice proper removal techniques to avoid skin contact.[5]
-
Body Protection: A flame-resistant, buttoned lab coat, disposable coveralls, and closed-toe shoes are the minimum requirements.[4][5]
-
-
Designated Work Area: A specific area of the plant or lab must be demarcated for all LTA-related work. This area should be clearly labeled with appropriate hazard warnings ("Toxic," "Carcinogen"). All equipment used within this zone must be decontaminated before removal.[4]
2.2. Reagent Storage and Handling
-
Storage: LTA is moisture-sensitive and should be stored in tightly sealed containers, often under an inert atmosphere and refrigerated (below 10°C) in the dark.[2] It is typically stabilized with a small amount of acetic acid to prevent decomposition.[3] Store LTA in a dedicated, labeled cabinet away from incompatible materials like acids, bases, and reducing agents.[4]
-
Charging: To prevent the generation of toxic dust, avoid pouring powdered LTA directly into a reactor. Use a powder addition funnel or a contained charging system. If possible, dissolving LTA in a suitable solvent within a glovebox or ventilated enclosure before addition is a safer alternative.
2.3. Waste Management & Decontamination This is the most critical aspect of large-scale lead chemistry. Improper disposal can lead to severe environmental contamination and legal liability.
-
Segregation: All LTA-contaminated waste streams must be segregated and collected as hazardous waste. This includes:
-
Prohibition: Drain disposal of any material containing lead is strictly forbidden.[4][6]
-
Decontamination: All non-disposable equipment (reactors, glassware, spatulas) must be thoroughly decontaminated. A typical procedure involves rinsing with a suitable solvent (collected as hazardous waste) followed by a wash with a chelating agent solution to sequester residual lead ions.
-
Disposal: All collected hazardous waste must be disposed of through a licensed environmental management company in compliance with all local and national regulations.[7][8]
Core Application: Oxidative Cleavage of 1,2-Diols (The Criegee Oxidation)
The Criegee oxidation is a cornerstone reaction of LTA, providing a clean and efficient method for cleaving vicinal diols to form aldehydes and ketones.[9][10] It serves as a valuable alternative to ozonolysis.[11][12]
3.1. Mechanistic Rationale The reaction proceeds through the formation of a cyclic lead ester intermediate.[2] This five-membered ring then undergoes a concerted fragmentation, breaking the C-C bond and yielding two carbonyl compounds alongside non-toxic lead(II) acetate. The rate of this reaction is highly dependent on the stereochemistry of the diol; cis-diols, which can readily form the cyclic intermediate, react much faster than trans-diols.[10]
3.2. Large-Scale Protocol: Cleavage of cis-1,2-Cyclohexanediol
This protocol details the cleavage of 500 g of cis-1,2-cyclohexanediol to produce adipaldehyde.
Table 1: Reagents & Materials
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| cis-1,2-Cyclohexanediol | ≥98% | 116.16 | 500 g | 4.30 |
| Lead(IV) Acetate (LTA) | ≥95% | 443.38 | 2.00 kg | 4.51 |
| Anhydrous Benzene | ACS | 78.11 | 5.0 L | - |
| Saturated NaHCO₃ Solution | - | - | ~4.0 L | - |
| Saturated NaCl Solution | - | - | ~2.0 L | - |
| Anhydrous MgSO₄ | - | - | 250 g | - |
| Celite® (Diatomaceous Earth) | - | - | 200 g | - |
Protocol Steps:
-
Reactor Setup: Under an inert atmosphere (Nitrogen), charge a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel with 5.0 L of anhydrous benzene.
-
Substrate Dissolution: Add 500 g (4.30 mol) of cis-1,2-cyclohexanediol to the reactor and stir until fully dissolved.
-
Temperature Control: Cool the reactor contents to 10°C using a circulating chiller.
-
LTA Addition (Critical Step): In a designated ventilated enclosure, carefully weigh 2.00 kg (4.51 mol, 1.05 eq.) of LTA. Add the LTA portion-wise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 15°C. Causality: The reaction is exothermic. Slow, controlled addition is crucial on a large scale to prevent thermal runaway and side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 10-15°C. The reaction progress can be monitored by TLC or by periodically testing for the presence of the oxidant (a drop of the reaction mixture on starch-iodide paper will turn black in the presence of LTA). The reaction is typically complete within 2-3 hours, marked by the disappearance of LTA and the formation of a white precipitate of lead(II) acetate.
-
Work-up - Lead Removal: a. Prepare a slurry of 200 g Celite® in 500 mL of benzene. b. Filter the entire reaction mixture through a pad of this Celite® slurry using a large Büchner funnel. This will remove the bulk of the precipitated lead(II) acetate. Causality: Celite® acts as a filter aid, preventing the fine lead salt precipitate from clogging the filter paper. c. Wash the filter cake with 2 x 500 mL of benzene, combining the filtrates. The filter cake and Celite® must be disposed of as hazardous lead waste.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel or a liquid-liquid extraction vessel. Wash the organic layer sequentially with:
-
2 x 2.0 L of saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acetic acid.
-
1 x 2.0 L of saturated sodium chloride (NaCl) solution (brine) to break any emulsions and remove bulk water.
-
Note: All aqueous layers are contaminated with lead and must be collected as hazardous waste.
-
-
Drying and Concentration: Dry the organic layer over 250 g of anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield crude adipaldehyde.
-
Purification: The crude product can be purified by vacuum distillation if necessary. Expected yield: 80-90%.
Visualization of Workflow and Mechanism
4.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow for the large-scale Criegee oxidation protocol.
Caption: Workflow for Large-Scale Criegee Oxidation.
4.2. General Mechanism of LTA Oxidation
This diagram shows the generalized mechanistic pathway for LTA reactions involving hydroxyl groups, highlighting the key intermediate formation.
Caption: Generalized Mechanism for LTA Oxidations.
Other Key Large-Scale Applications
5.1. Oxidative Bisdecarboxylation LTA can efficiently remove two adjacent carboxyl groups to form an alkene. This reaction is particularly useful in steroid and natural product synthesis. The reaction typically proceeds via a free-radical mechanism.[2]
5.2. α-Acetoxylation of Ketones LTA can introduce an acetoxy group at the alpha position of a ketone. The reaction proceeds through the enol or enolate form of the ketone and is a powerful method for functionalization.[13] Careful control of stoichiometry is required to prevent over-reaction.
Table 2: Application Overview
| Application | Key Transformation | Typical Solvent | Mechanism | Key Considerations |
|---|---|---|---|---|
| Criegee Oxidation | 1,2-Diol → 2 x Carbonyl | Benzene, Acetic Acid | Concerted, Cyclic Intermediate | Stereochemistry dependent (cis > trans); Anhydrous conditions preferred.[2][10] |
| Decarboxylation | Carboxylic Acid → Alkene/Acetate | Benzene, Pyridine | Free-Radical | Co-reagents (e.g., Cu(OAc)₂) can influence product distribution.[2] |
| α-Acetoxylation | Ketone → α-Acetoxy Ketone | Acetic Acid, Benzene | Via Enol/Enolate | Rate-determining step is often enolization; requires acidic or basic catalysis.[14] |
Conclusion
Lead(IV) acetate is an undeniably effective reagent for specific, high-value chemical transformations on a large scale. Its power, however, demands respect and a rigorous, uncompromised approach to safety and environmental stewardship. By implementing robust engineering controls, meticulous handling protocols, and a comprehensive waste management strategy, researchers and drug development professionals can harness the synthetic utility of LTA while upholding the highest standards of safety and responsibility.
References
- The Chemistry of Oxidation: A Deep Dive into Lead Tetraacetate's Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Lead Acetate: Properties, Applications, and Uses Across Industries. (n.d.). Chemiis.
- Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET. (2021, May 19). YouTube.
- Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University.
- Lead(IV) acetate | 546-67-8. (n.d.). J&K Scientific LLC.
- Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ, 10(3). Juniper Publishers.
- Lead(IV) acetate. (n.d.). In Wikipedia.
- Lead(IV) acetate (Stabilized with 5-10% Acetic acid). (n.d.). Chem-Impex.
- Application Notes and Protocols for Safe Handling of Lead Compounds in the Laboratory. (n.d.). Benchchem.
- Lead Acetate Technical: Analytical Reagent Uses, Handling & Compliance. (2025, August 29). Allan Chemical Corporation.
- Lead (IV) Acetate Product Stewardship Summary. (2024). Honeywell.
- Lead Tetra Acetate. (n.d.). Scribd.
- Lead(IV) acetate. (n.d.). chemeurope.com.
- Lead - Safety Data Sheet. (n.d.).
- 16.4: Periodate cleavage of 1,2-diols (glycols). (2019, June 5). Chemistry LibreTexts.
- 14.9: Cleavage of Diols. (2020, May 30). Chemistry LibreTexts.
- SOP for Lead Compounds. (2022, February 14).
- Criegee oxidation. (n.d.). In Wikipedia.
- UA Lead Compounds SOP Template. (n.d.). University of Arizona.
- Lead tetra acetate. (n.d.). Slideshare.
- Glycol Oxidative Cleavage Lead Tetraacetate. (n.d.). ChemTube3D.
- Lead Waste Clean-up and Disposal. (2024, October 15). MN Dept. of Health.
- Lead acetate trihydrate precursor route to synthesize novel ultrafine lead oxide from spent lead acid battery pastes. (2014, December 1). CoLab.
- Recycling lead from spent lead pastes by oxalate and sodium oxalate and preparation of novel lead oxide for lead-acid battery. (2025, August 6). ResearchGate.
- Oxidation with lead tetraacetate. IV. Cyclization of phenylhydrazones... (2025, August 6). ResearchGate.
- Reduction and Oxidation :: Lead Tetraacetate. (n.d.). Organic Chemistry Data.
- Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part II. (n.d.). Journal of the Chemical Society C.
- Solutions for Comprehensive Recycling and Safe Disposal for Lead-Contained Heavy Metal Waste. (n.d.).
- Acetoxylation of Friedelin by Lead(IV) Acetate. (n.d.).
- Synthesis, Toxicology and Application of Lead acetate trihydrate. (n.d.). ChemicalBook.
- Some quick notes on the preparation of lead(IV)-acetate. (2025, September 27). Sciencemadness Discussion Board.
- Shah, D. B., Phadke, A. V., & Kocher, W. M. (1995). Lead removal from foundry waste by solvent extraction. Journal of the Air & Waste Management Association, 45(3), 150-5.
- Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead. (n.d.).
- Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste. (n.d.). Google Patents.
- Interplay between the Directing Group and Multifunctional Acetate Ligand in Pd-Catalyzed anti-Acetoxylation of Unsymmetrical Dialkyl-Substituted Alkynes. (2022, May 19). ACS Publications.
- Recycling of Lead Pastes from Spent Lead–Acid Batteries: Thermodynamic Constraints for Desulphurization. (2022, July 12). MDPI.
Sources
- 1. ess.honeywell.com [ess.honeywell.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. chemimpex.com [chemimpex.com]
- 4. drexel.edu [drexel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Lead Waste Clean-up and Disposal - MN Dept. of Health [health.state.mn.us]
- 8. recycle100.events [recycle100.events]
- 9. nbinno.com [nbinno.com]
- 10. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. ir.nbu.ac.in [ir.nbu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Diacetyloxylead (Lead(IV) Acetate) Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for diacetyloxylead, more commonly known as lead(IV) acetate or lead tetraacetate (LTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful yet sensitive oxidizing agent. My goal is to provide you with not just solutions to common problems but also the underlying chemical principles to empower your research and ensure successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
Section 1: Reagent Quality, Storage, and Handling
Question: My commercial lead(IV) acetate has a pink or brownish tint. Is it still usable?
Answer: This is a very common observation and a critical first checkpoint. Pure lead(IV) acetate is a colorless to faint pink crystalline solid[1][2][3][4]. A brownish discoloration is a strong indicator of decomposition, specifically hydrolysis to lead dioxide (PbO₂), which is brown[2][5].
-
Causality: LTA is extremely sensitive to moisture[1][6][7]. Even atmospheric humidity can initiate hydrolysis, reducing the effective concentration of the active Pb(IV) species and introducing an unwanted, insoluble byproduct into your reaction. Commercially available LTA is often stabilized with a small amount of acetic acid to suppress this decomposition[4][8][9].
-
Recommendation: For reactions sensitive to stoichiometry or those requiring high purity, using discolored LTA is not recommended as it will lead to lower yields and irreproducible results. For less sensitive applications, a slight discoloration may be tolerable, but you may need to use a larger excess of the reagent. The best practice is to purify the reagent if it appears significantly discolored.
Question: How should I properly store lead(IV) acetate?
Answer: Proper storage is non-negotiable for maintaining the reagent's efficacy.
-
Core Principles: The key is to protect it from moisture and light.
-
Specifics: Store LTA in a tightly sealed container, preferably in a desiccator over a suitable drying agent like P₂O₅[10]. For long-term storage, refrigeration in the dark is recommended[6]. Many suppliers ship LTA stabilized with 5-10% glacial acetic acid to prolong its shelf life[9].
Question: My reaction requires highly pure LTA. How can I purify it?
Answer: Recrystallization is the most effective method for purifying commercial LTA. This process removes decomposition products like lead(II) acetate and lead dioxide.
-
Underlying Logic: LTA is soluble in hot glacial acetic acid but less so at room temperature, allowing for its separation from impurities[1][10]. The acetic acid environment also prevents further hydrolysis during the procedure.
Protocol 1: Recrystallization of Lead(IV) Acetate
Objective: To remove colored impurities (PbO₂) and lead(II) acetate from commercial LTA.
Materials:
-
Commercial Lead(IV) Acetate
-
Glacial Acetic Acid
-
Büchner funnel and filter flask
-
Vacuum source
-
Desiccator
Procedure:
-
Dissolution: In a fume hood, cautiously add the impure LTA to a minimal amount of hot (approx. 60-65°C) glacial acetic acid. Caution: Do not overheat, as LTA can decompose above 65°C[10]. Stir until the LTA dissolves. Some brown PbO₂ may remain undissolved.
-
Filtration (Optional): If a significant amount of insoluble material is present, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, protected from atmospheric moisture. Colorless, needle-like crystals of pure LTA will precipitate[10]. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is crucial to minimize the exposure of the crystals to air during this slow process[10].
-
Washing: Wash the filter cake several times with small portions of cold, dry glacial acetic acid to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum in a desiccator containing potassium hydroxide (KOH) or phosphorus pentoxide (P₂O₅)[10]. The final product should be stored immediately in a tightly sealed container under inert gas if possible.
Section 2: Troubleshooting Reaction Failures
Question: My glycol cleavage (Criegee oxidation) is sluggish or incomplete. What are the primary causes?
Answer: This is a classic issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or substrate stereochemistry.
| Potential Cause | Explanation & Causality | Recommended Action |
| Degraded LTA | The most common culprit. Hydrolysis reduces the molar equivalents of the active Pb(IV) oxidant available for the reaction. | Use freshly purified LTA or a new, properly stored bottle. Perform a test reaction on a small scale with a reliable substrate to confirm reagent activity. |
| Presence of Water | Water competes with the diol substrate by hydrolyzing the LTA. This is especially problematic in aprotic solvents like benzene or chloroform. | Ensure all glassware is oven-dried. Use anhydrous solvents. If the substrate is hygroscopic, dry it thoroughly before the reaction. Adding a small amount of acetic anhydride can scavenge trace water[1][2]. |
| Incorrect Stoichiometry | Using less than one molar equivalent of LTA will result in incomplete conversion. | Re-calculate the required mass of LTA based on the purity of your reagent. It is common to use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion. |
| Substrate Stereochemistry | The Criegee oxidation proceeds via a cyclic intermediate[6][11][12]. cis-Diols react much faster than trans-diols because they can readily form this intermediate. trans-Diols, especially in rigid cyclic systems, may react very slowly or not at all[6][13][14]. | For trans-diols, you may need to increase the reaction time, elevate the temperature moderately, or consider an alternative reagent like periodic acid (HIO₄) for aqueous conditions or sodium periodate for broader solvent compatibility[11][14]. |
| Inappropriate Solvent | The reaction rate is solvent-dependent. Protic solvents like acetic acid can facilitate the reaction, while some aprotic solvents may lead to slower rates[6][15]. | Acetic acid is often the solvent of choice as it is also a stabilizer for LTA[6][15]. For substrates sensitive to acid, aprotic solvents like benzene or dichloromethane can be used, but rigorous exclusion of water is paramount. |
Diagram 1: Troubleshooting Workflow for Failed Glycol Cleavage
This decision tree outlines a logical sequence of steps to diagnose and resolve a failed Criegee oxidation.
Caption: Troubleshooting Decision Tree for Criegee Oxidation.
Question: I am not performing a glycol cleavage, but my reaction with an alcohol is failing. What other reactions does LTA perform?
Answer: LTA is a versatile oxidant with a range of applications beyond glycol cleavage. If your intended reaction isn't working, an undesired side reaction may be occurring, or the necessary conditions for your specific transformation may not be met.
-
Oxidation of Monohydric Alcohols: LTA can oxidize primary alcohols to aldehydes and secondary alcohols to ketones[5][16]. A key advantage is that the reaction typically stops at the aldehyde stage without over-oxidation to the carboxylic acid[7][16]. This reaction is often run in the presence of a base like pyridine.
-
Cyclization of Saturated Alcohols (Oxidative Cyclization): Alcohols containing a hydrogen atom at the δ-position can undergo intramolecular cyclization to form tetrahydrofuran (THF) derivatives[7][16][17]. This is a radical-mediated process.
-
Acetoxylation: LTA can introduce an acetate group at activated C-H bonds, such as benzylic or allylic positions[8][17].
If your reaction is failing, carefully analyze your substrate's structure to see if it is amenable to one of these alternative pathways under your chosen conditions.
Diagram 2: Reaction Mechanism of the Criegee Oxidation
This diagram illustrates the key mechanistic steps for the oxidative cleavage of a 1,2-diol by lead(IV) acetate, highlighting the crucial cyclic intermediate.
Caption: Mechanism of Glycol Cleavage by Lead(IV) Acetate.
Section 3: Safety and Disposal
Question: What are the primary hazards associated with lead(IV) acetate?
Answer: LTA is a highly toxic substance and must be handled with extreme care.
-
Toxicity: Lead compounds are potent neurotoxins[4][18]. LTA is classified as harmful if inhaled or ingested and may cause damage to fertility or an unborn child[18]. Chronic exposure can lead to severe health issues affecting the central nervous system, kidneys, and reproductive system[4].
-
Irritation: It is a skin, eye, and respiratory tract irritant[4][18].
-
Handling: All manipulations involving LTA must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles[19][20].
Question: How do I properly dispose of waste containing lead(IV) acetate?
Answer: Due to its high toxicity and heavy metal content, lead waste cannot be disposed of in standard waste streams.
-
Procedure: All solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction mother liquor) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Institutional Policy: Follow your institution's specific guidelines for heavy metal waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department for a scheduled pickup. Never pour lead-containing solutions down the drain.
References
- Preparation of Lead(IV)
- Glycol Cleavage.
- Glycol cleavage. Wikipedia.
- 14.9: Cleavage of Diols. Chemistry LibreTexts.
- Glycol cleavage. L.S.College, Muzaffarpur.
- Lead(IV)
- Making Lead(IV)
- SAFETY D
- SAFETY D
- Histochemical Use Of Lead Tetra-Acetate I. Cleavage Of 1-2 Glycols.
- Lead(IV)
- Lead(IV) acetate (Stabilized with 5-10% Acetic acid). Chem-Impex.
- Method for preparing high-purity lead acetate and nanometer lead powder
- Safety D
- Oxidation Reactions (Lead Tetraacet
- Lead(IV)
- Some quick notes on the preparation of lead(IV)
- Lead tetra acet
- Lead (IV)
- Lead Tetraacetate in Organic Synthesis. Juniper Publishers.
- Lead (IV)
- Synthesis, Toxicology and Application of Lead acetate trihydr
- 9.
- Lead (IV) Acetate Product Stewardship Summary. Honeywell.
- Lead acetate : Prepar
- Lead Tetra Acet
Sources
- 1. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Some quick notes on the preparation of lead(IV)-acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lead(IV)_acetate [chemeurope.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 11. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 18. ess.honeywell.com [ess.honeywell.com]
- 19. fishersci.fr [fishersci.fr]
- 20. fishersci.ca [fishersci.ca]
Technical Support Center: Optimizing Yields in Lead(IV) Acetate Oxidations
Welcome to the technical support center for improving yields in oxidations utilizing lead(IV) acetate, also known as diacetyloxylead or lead tetraacetate (LTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet sensitive, oxidizing agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and enhance the efficiency of your synthetic routes.
Introduction to Lead(IV) Acetate Oxidations
Lead(IV) acetate is a potent and versatile oxidizing agent renowned for its utility in a variety of organic transformations.[1][2] Its applications are extensive, most notably the oxidative cleavage of 1,2-diols (the Criegee Oxidation), the selective oxidation of alcohols to aldehydes and ketones, and the oxidative decarboxylation of carboxylic acids.[1][3][4][5] However, its high reactivity is coupled with sensitivity to moisture and a propensity for side reactions if not handled correctly.[1][2] This guide provides field-proven insights to address common challenges and maximize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during experiments with LTA in a direct question-and-answer format.
Q1: My lead(IV) acetate reagent is off-white or brownish. Is it still usable and how should it be stored?
A1: Discoloration is a critical indicator of reagent degradation. LTA is hygroscopic and decomposes upon exposure to moisture and air, forming brown lead(IV) dioxide.[2][6] Using a degraded reagent is a primary cause of low yields.
-
Expert Insight: While slightly discolored reagent might be used for robust, non-sensitive reactions, it is strongly advised to use pure, colorless LTA for optimal and reproducible results. For high-stakes syntheses, purifying the reagent is essential.
-
Troubleshooting & Protocol:
-
Purity Check: The reagent should be colorless to pale pink crystals.[7][8]
-
Purification: Commercial LTA can be purified by recrystallization from hot glacial acetic acid.[2] This removes both lead(II) acetate and lead(IV) dioxide impurities.
-
Storage Best Practices: LTA must be stored in a tightly sealed container, protected from light and moisture, preferably in a desiccator or under an inert atmosphere.[6][8] For long-term stability, store at low temperatures (<10°C) with approximately 5% glacial acetic acid added to inhibit hydrolysis.[6][7][9]
-
Q2: My glycol cleavage (Criegee Oxidation) is sluggish and gives low yields. What factors are at play?
A2: The Criegee Oxidation is highly sensitive to substrate stereochemistry and reaction conditions. Low yields are typically traced back to three key areas: substrate structure, water contamination, or improper solvent selection.
-
Causality - The Mechanism: The reaction proceeds through a cyclic lead ester intermediate.[3][6][10] The formation of this five-membered ring is the crucial, rate-determining step.
Caption: Criegee Oxidation pathway via a cyclic intermediate.
-
Troubleshooting Steps:
-
Substrate Stereochemistry: cis-Diols react significantly faster than trans-diols.[3][6][11][12] The rigid geometry of trans-diols, especially on five-membered rings, hinders the formation of the required cyclic intermediate, leading to a much slower reaction.[11][13] If your substrate is a trans-diol, expect longer reaction times or the need for gentle heating.
-
Ensure Anhydrous Conditions: LTA is readily hydrolyzed by water.[11] This not only consumes the reagent but can introduce unwanted side reactions. Use anhydrous solvents (e.g., benzene, toluene, dichloromethane) and ensure your glassware and substrate are thoroughly dried.[2] While some reactions in aqueous solutions have been reported for simple sugars, this is an exception, not the rule.[11]
-
Solvent Selection: The reaction is typically performed in aprotic solvents like benzene, toluene, or chloroform.[6][7] Acetic acid can also be used as a solvent, which can help stabilize the LTA.[6] The choice of solvent can impact substrate solubility and reaction rates.
-
Q3: I am observing unexpected byproducts in my alcohol oxidation. How can I improve selectivity for the desired aldehyde or ketone?
A3: While LTA is generally effective for converting primary and secondary alcohols to aldehydes and ketones without over-oxidation, its high reactivity can lead to other transformations depending on the substrate's structure.[2][4]
-
Common Side Reactions:
-
Acetoxylation: LTA can introduce an acetate group at activated C-H bonds, such as benzylic or allylic positions.[7][9]
-
Intramolecular Cyclization: Alcohols containing a hydrogen atom at the δ-position can undergo oxidative cyclization to form tetrahydrofuran derivatives (cyclic ethers).[7][9][14] This is a competing and often favorable pathway.
-
-
Troubleshooting & Optimization:
-
Use of Pyridine: The addition of a base like pyridine is highly recommended for alcohol oxidations.[2][4] Pyridine neutralizes the acetic acid formed during the reaction, which can prevent acid-catalyzed side reactions and often accelerates the desired oxidation.
-
Temperature Control: Perform the reaction at ambient temperature or below.[2] Unnecessary heating can provide the activation energy for competing pathways like cyclization or acetoxylation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the starting material. Stop the reaction as soon as the alcohol is consumed to prevent the formation of byproducts from secondary reactions with the product.
-
Q4: My reaction work-up is difficult, and I'm having trouble removing lead byproducts. What is a reliable procedure?
A4: An effective work-up is crucial for isolating a clean product and is often a source of yield loss if not performed correctly. The goal is to quench excess LTA and efficiently remove the resulting water-soluble lead(II) acetate.
-
Expert Protocol for Work-up:
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Quench the excess LTA by slowly adding a small amount of ethylene glycol or a saturated aqueous solution of sodium bicarbonate. This will consume any remaining oxidant.
-
Filtration: The resulting mixture often contains insoluble lead salts. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. Wash the pad thoroughly with the same solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The lead(II) acetate byproduct is soluble in the aqueous layer and will be removed during these washes.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product for further purification.
-
Key Experimental Protocols
Protocol 1: General Procedure for Criegee Oxidation of a Vicinal Diol
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the vicinal diol (1.0 eq) in an anhydrous solvent (e.g., benzene or dichloromethane, ~0.1-0.5 M).
-
Reagent Addition: To the stirred solution at room temperature, add lead(IV) acetate (1.05-1.1 eq) portion-wise over 5-10 minutes. A slight exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed. Reactions of cis-diols are often complete within an hour, while trans-diols may require several hours or gentle warming.
-
Work-up: Cool the mixture to 0°C and filter through a pad of Celite® to remove the precipitated lead(II) acetate. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography, distillation, or recrystallization.
Data Summary & Troubleshooting Workflow
Table 1: Reaction Parameters for Common LTA Oxidations
| Reaction Type | Substrate | Typical Solvent(s) | Temperature | Key Additives / Considerations |
| Glycol Cleavage | Vicinal Diols | Benzene, CH₂Cl₂, Acetic Acid | Room Temp | cis-diols react much faster than trans-diols.[6][11] Anhydrous conditions are critical.[11] |
| Alcohol Oxidation | Primary/Secondary Alcohols | Benzene, CH₂Cl₂ | Room Temp | Pyridine is often added to improve yield and prevent side reactions.[2][4] |
| Oxidative Decarboxylation | Carboxylic Acids | Benzene, CCl₄, Acetic Acid | Reflux | Can yield alkenes, alkanes, or acetate esters depending on conditions and substrate.[6] Cu(OAc)₂ can promote alkene formation.[6] |
| Intramolecular Cyclization | Saturated Alcohols with δ-H | Benzene | Reflux | Often occurs via a radical mechanism to form cyclic ethers.[7][9] |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield LTA oxidations.
References
- Mastering Glycol Cleavage: The Criegee Oxidation with Lead Tetraacetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Lead(IV) acetate. (n.d.). In Wikipedia. [Link]
-
Criegee oxidation. (n.d.). In Wikipedia. [Link]
-
Glycol Oxidative Cleavage Lead Tetraacetate. (n.d.). ChemTube3D. [Link]
-
Lead tetra acetate. (n.d.). SlideShare. [Link]
-
Criegee Oxidation Reactions || Lead tetraacetate. (2022, March 14). YouTube. [Link]
-
The Mechanism of Oxidative Decarboxylation with Lead(IV) Acetate. (1965). Journal of the American Chemical Society. [Link]
-
Cleavage of Diols. (2020, May 30). Chemistry LibreTexts. [Link]
-
Lead diacetate trihydrate. (n.d.). PubChem. [Link]
-
Lead(IV) acetate. (n.d.). chemeurope.com. [Link]
-
Lead Tetraacetate. (n.d.). Organic Chemistry Data. [Link]
-
Oxidation of Diols with Lead Tetraacetate. (n.d.). Scribd. [Link]
-
Lead acetate trihydrate. (2025, March 17). PENTA. [Link]
-
LEAD ACETATE TRIHYDRATE EXTRA PURE. (n.d.). Loba Chemie. [Link]
-
The Power of Oxidation: Exploring Lead Tetraacetate in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lead Acetate Trihydrate. (n.d.). The Science Company. [Link]
-
Oxidation Reactions (Lead Tetraacetate). (2021, May 19). YouTube. [Link]
-
Lead (IV) Acetate Formula. (2025, July 23). GeeksforGeeks. [Link]
-
Oxidation Reactions. (n.d.). NPTEL Archive. [Link]
-
Oxidation with Lead Tetraacetate. (2021, May 17). YouTube. [Link]
-
Lead Tetraacetate in Organic Synthesis. (2021, January 4). Juniper Publishers. [Link]
-
Lead(IV) acetate. (2025, October 14). Sciencemadness Wiki. [Link]
-
-
Lead Tetra acetate. (2020, October 4). YouTube. [Link]
-
-
Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead. (n.d.). ResearchGate. [Link]
-
Making Lead(IV) acetate. (2005, March 2). Sciencemadness Discussion Board. [Link]
-
Oxidation of aliphatic alcohols with the lead tetraacetate - Metal halide system under mechanical activation. (2025, August 6). ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. 10. Lead tetra acetate | PDF [slideshare.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 8. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. Lead(IV)_acetate [chemeurope.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Diacetyloxylead;trihydrate (Lead(IV) Acetate)
Welcome to the technical support center for diacetyloxylead;trihydrate, commonly known as lead(IV) acetate or lead tetraacetate (LTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful yet challenging oxidizing agent. Here, we move beyond simple protocols to address the nuanced side reactions and troubleshooting scenarios encountered during experimentation. Our goal is to provide you with the causal understanding needed to optimize your reactions, minimize impurities, and ensure experimental success.
Safety Bulletin: Critical Handling & Storage Protocols
Before initiating any experiment, it is imperative to acknowledge the significant hazards associated with lead(IV) acetate.
-
Toxicity: Lead(IV) acetate is a potent neurotoxin and is toxic if ingested, inhaled, or absorbed through the skin.[1][2] It can cause damage to the central nervous system, kidneys, blood, and reproductive system.[1][2][3] Always handle this reagent within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves (inspect before use), and a lab coat.[3][4]
-
Hygroscopic & Air Sensitive: LTA is sensitive to moisture and air, which can cause it to decompose into lead dioxide (a brown-black solid), reducing its efficacy.[5][6] It is often supplied stabilized with acetic acid.[3][7]
-
Storage: Store LTA in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry, dark place, often refrigerated (2-8 °C).[3]
In Case of Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Inhalation: Move to fresh air immediately.[4]
-
Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[4] In all cases, seek immediate medical attention. [4]
Frequently Asked Questions & Troubleshooting Guides
This section is structured by the functional group you are targeting. Each entry addresses common problems and provides solutions grounded in the reaction mechanism.
Category 1: Reactions with Alcohols
Lead(IV) acetate is most famously used for the oxidative cleavage of 1,2-diols (vicinal diols), a reaction known as the Criegee oxidation.[8][9] However, its reactivity extends to other alcohols, often with competing reaction pathways.
Q1: My Criegee oxidation of a 1,2-diol is slow, incomplete, or fails entirely. What is the likely cause?
A1: This is a classic issue that almost always points to stereochemistry or reaction conditions.
-
Causality - The Cyclic Intermediate: The Criegee oxidation proceeds through a cyclic lead ester intermediate.[8][10][11] For this intermediate to form rapidly, the two hydroxyl groups must be positioned to readily form a five-membered ring with the lead atom.
-
Troubleshooting Steps:
-
Evaluate Substrate Stereochemistry: cis-diols react much faster than trans-diols because their hydroxyl groups are conformationally closer, facilitating the formation of the cyclic intermediate.[9][10] If you are working with a rigid cyclic system (e.g., a cyclohexane ring), a trans-diaxial diol may react, but a trans-diequatorial diol will be extremely slow or unreactive.
-
Ensure Anhydrous Conditions: LTA is rapidly hydrolyzed by water.[9] Any moisture in your solvent or on your glassware will consume the reagent before it can react with your substrate. Use freshly distilled, anhydrous solvents (benzene, toluene, or chloroform are common) and flame-dry your glassware under an inert atmosphere.[1][10]
-
Check Reagent Quality: If your LTA has a brownish tint, it has likely started to decompose to lead dioxide.[5][6] Use fresh, high-purity, colorless or pale pink crystalline LTA.[1]
-
dot
Caption: Mechanism of intramolecular cyclic ether formation.
Category 2: Reactions with Carboxylic Acids
LTA can induce oxidative decarboxylation of carboxylic acids. However, the outcome is highly dependent on the substrate and conditions, leading to several potential side reactions. [10] Q3: My oxidative decarboxylation is giving a mixture of acetate esters, alkenes, and alkanes. How can I control the product distribution?
A3: This product mixture arises from competition between ionic and radical pathways after the initial decarboxylation.
-
Causality - Radical vs. Carbocation Intermediates: The reaction generates an alkyl radical. This radical can be:
-
Oxidized by another LTA molecule to a carbocation, which then can be trapped by acetate to form an ester or eliminate a proton to form an alkene .
-
Abstract a hydrogen atom from the solvent to form an alkane .
-
Be trapped by co-oxidants.
-
-
Troubleshooting & Control:
-
Solvent Choice: Non-polar solvents like benzene or carbon tetrachloride favor radical pathways, potentially increasing alkene and alkane formation. [10]Polar, non-protic solvents may better support the ionic pathway to the ester.
-
Use of Co-oxidants: Adding a catalytic amount of a copper(II) salt, like Cu(OAc)₂, can dramatically accelerate the oxidation of the alkyl radical to the carbocation. This is a standard method to favor the formation of the alkene product.
-
Photochemical Conditions: Irradiation can sometimes favor radical pathways, which might be desirable for specific transformations but can lead to complex mixtures if not controlled.
-
| Condition | Favored Intermediate | Major Product(s) | Common Side Product(s) |
| LTA in Benzene (thermal) | Alkyl Radical / Carbocation | Mixture | Alkane, Acetate Ester |
| LTA + Cu(OAc)₂ in Benzene | Carbocation (via rapid oxidation) | Alkene | Acetate Ester |
| LTA in Polar Solvent | Carbocation | Acetate Ester | Alkene |
Category 3: Reactions with Carbonyl Compounds
LTA can be used for the α-acetoxylation of ketones, typically by reacting with the corresponding enolate or enol ether. [12][13] Q4: My α-acetoxylation of a ketone is giving low yields and starting material is recovered. What's wrong?
A4: The efficiency of this reaction hinges on the successful formation and trapping of the enol or enolate intermediate.
-
Causality - Enolate Reactivity: LTA is an electrophilic oxidant. It reacts with the nucleophilic double bond of an enol or enolate. If the enolate is not formed efficiently or is sterically hindered, the reaction will be slow.
-
Troubleshooting Steps:
-
Optimize Enolate Formation: Ensure your base and conditions are suitable for generating the desired enolate. For kinetically controlled acetoxylation at the less-substituted α-carbon, use a strong, hindered base (like LDA) at low temperature before adding the LTA. For thermodynamic control, a weaker base (like NaH or an alkoxide) at higher temperatures might be used.
-
Consider a Pre-formed Enol Ether: A common strategy to avoid issues with base compatibility is to first form a silyl enol ether from the ketone. Silyl enol ethers react cleanly with LTA to give the corresponding α-acetoxy ketone.
-
Check for Competing Reactions: If your substrate contains other sensitive functional groups (like alcohols or amines), they may react preferentially with the LTA. Protection of these groups may be necessary.
-
Experimental Protocol: Criegee Oxidation of cis-1,2-Cyclohexanediol
This protocol provides a self-validating system for the oxidative cleavage of a standard cis-diol.
Materials:
-
cis-1,2-Cyclohexanediol
-
Lead(IV) acetate (high purity, colorless) [1]* Anhydrous benzene or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried 3-neck round-bottom flask with a magnetic stirrer, reflux condenser (with drying tube), and nitrogen inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add cis-1,2-cyclohexanediol (1.0 eq) and anhydrous benzene (to make a ~0.1 M solution). Begin stirring.
-
Reaction Initiation: Add lead(IV) acetate (1.05 eq) to the solution in one portion. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction by TLC (staining with potassium permanganate, which will stain the diol but not the product aldehyde). The disappearance of the white, solid LTA and the formation of lead(II) acetate precipitate is also an indicator. The reaction is typically complete within 1-2 hours at room temperature.
-
Quenching & Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the insoluble lead salts. Wash the celite pad with additional benzene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any acetic acid.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, hexanedial.
-
Validation: The product can be characterized by ¹H NMR spectroscopy, looking for the characteristic aldehyde protons (~9.7 ppm). The absence of the diol's -OH peak in the IR spectrum is another confirmation.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Lead (IV) Acetate, 95%.
-
Wikipedia. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
Reich, H. (n.d.). Reduction and Oxidation :: Lead Tetraacetate. Organic Chemistry Data. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Lead Acetate. Retrieved from [Link]
- [Source for general safety information on lead acetate, though specific to Pb(II)]. (n.d.).
-
Chemeurope.com. (n.d.). Lead(IV) acetate. Retrieved from [Link]
- Norman, R. O. C., & Raphael, R. A. (1971). The reaction of lead(IV) acetate with enolates.
-
GeeksforGeeks. (2025). Lead (IV) Acetate Formula. Retrieved from [Link]
- Chopra, H. (2021). Oxidation Reactions (Lead Tetraacetate)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- [General overview of LTA reactions]. (n.d.).
- Cavill, G. W. K., & Solomon, D. H. (1955). Organic oxidation processes. Part IV. The reaction of lead tetra-acetate with some carbonyl compounds. Journal of the Chemical Society (Resumed), 4426.
- Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ, 10(3).
- [Duplicate of Reference 15]. (2021). (PDF) Lead Tetraacetate in Organic Synthesis.
- Singh, S. (2020). 9.
- [General presentation on LTA]. (n.d.). 10.
-
Wikipedia. (n.d.). Criegee oxidation. Retrieved from [Link]
- [Video on Criegee Oxidation]. (2022). Criegee Oxidation Reactions || Lead tetraacetate || Important Practice Questions || Organic Reagent [Video]. YouTube.
- [General presentation on LTA]. (n.d.).
- Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS [PDF].
- [General overview of alcohol oxidation]. (n.d.). Reactions of Alcohols [PDF].
- LibreTexts Chemistry. (2025). 27.4: Reactions of Alcohols.
- LibreTexts Chemistry. (2020). 20.6: Reactions of Amines.
- [Source on anhydride side reactions]. (n.d.). Competitive Reactions During Amine Addition to cis-Aconityl Anhydride.
- Britannica. (2026). Alcohol - Reactions, Chemistry, Uses.
- Science Ready. (2021).
Sources
- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. Lead(IV)_acetate [chemeurope.com]
- 8. nbinno.com [nbinno.com]
- 9. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. The reaction of lead(IV) acetate with enolates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organic oxidation processes. Part IV. The reaction of lead tetra-acetate with some carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from Diacetyloxylead;trihydrate Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for navigating the purification challenges associated with reactions utilizing lead(IV) acetate (diacetyloxylead;trihydrate). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and actionable protocols for obtaining high-purity products.
Lead(IV) acetate, abbreviated as LTA or Pb(OAc)₄, is a powerful and versatile oxidizing agent employed in a wide array of organic transformations.[1][2][3] Its applications range from the oxidative cleavage of 1,2-diols (Criegee oxidation) to the acetoxylation of C-H bonds and the cyclization of alcohols.[1][3][4][5] However, the utility of this reagent is accompanied by the inevitable formation of lead-containing byproducts, primarily lead(II) acetate (Pb(OAc)₂) and, in the presence of moisture, lead(IV) oxide (PbO₂).[3][6][7] The efficient removal of these inorganic impurities is critical for the isolation of pure organic products and for downstream applications.
This guide is structured to address the most common issues encountered during reaction workup and purification, providing both quick answers and in-depth troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that arise during and after reactions with lead(IV) acetate.
Q1: My reaction mixture has turned brown or cloudy. What does this signify?
A: This is a very common observation. Lead(IV) acetate is highly sensitive to moisture.[6][8] The appearance of a brown or reddish-brown precipitate is typically due to the hydrolysis of Pb(OAc)₄ to lead(IV) oxide (PbO₂).[6][7] A white precipitate, on the other hand, is almost always the reduced byproduct, lead(II) acetate (Pb(OAc)₂), which is formed as the Pb(IV) reagent is consumed during the oxidation of your substrate.[3]
-
Causality: The Pb⁴⁺ ion is a strong Lewis acid and readily reacts with water. This inherent instability in aqueous environments necessitates careful handling and the use of anhydrous solvents.
-
Actionable Advice: The presence of these precipitates is expected. The primary goal of your workup will be to remove them. Proceed to a filtration step as outlined in the protocols below.
Q2: What are the main lead-containing byproducts I need to remove?
A: The two principal byproducts you will encounter are:
-
Lead(II) Acetate (Pb(OAc)₂): The primary byproduct of the redox reaction. It is a white solid with moderate solubility in water and some slight solubility in certain organic solvents, which can complicate purification.
-
Lead(IV) Oxide (PbO₂): A brown, highly insoluble solid formed from the hydrolysis of the starting reagent.[6][7]
Understanding the properties of these byproducts is key to designing an effective purification strategy.
Q3: How can I effectively remove residual acetic acid from my reaction?
A: Lead(IV) acetate is often stabilized and stored with additional acetic acid.[2] Furthermore, acetic acid is a byproduct of many of its reactions. Its removal is often necessary.
-
Aqueous Washes: A standard workup involving washes with water, saturated sodium bicarbonate (NaHCO₃) solution, or brine will effectively remove the bulk of acetic acid by partitioning it into the aqueous layer.[9]
-
Azeotropic Removal: For stubborn traces in non-polar products, co-evaporation with a solvent like toluene can be effective, as toluene forms a low-boiling azeotrope with acetic acid.
Q4: My product seems to be degrading during workup. Could the lead byproducts be the cause?
A: While less common, residual lead salts can sometimes catalyze the degradation of sensitive functional groups. Lead(II) acetate is a Lewis acid and could potentially interact with highly sensitive products. More often, degradation is caused by residual acid or base from the workup itself. A swift and efficient workup is always recommended to minimize contact time with potentially harmful reagents.
Section 2: Troubleshooting Guide: Common Purification Hurdles
This guide provides a problem-and-solution framework for specific issues encountered during the purification process.
Problem 1: A persistent emulsion forms during the aqueous extraction/wash.
-
Underlying Cause: Finely dispersed, insoluble lead salts (like PbO₂) can accumulate at the interface between the organic and aqueous layers, acting as surfactants and stabilizing emulsions.
-
Troubleshooting Protocol:
-
Initial Step: Add saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.[9]
-
Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will physically remove the particulate matter causing the emulsion. Collect the filtrate and allow the layers to re-separate.
-
Centrifugation: For smaller-scale reactions, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method to break stubborn emulsions.
-
Problem 2: My final, purified product is still contaminated with lead.
-
Underlying Cause: Lead(II) acetate can have partial solubility in polar organic solvents or may form soluble complexes with the target molecule, leading to its co-elution during chromatography.
-
Troubleshooting Workflow: The key is to convert the soluble lead species into a highly insoluble form that can be easily removed by filtration before chromatography.
Purification Strategy Decision Workflow
Caption: Decision workflow for purification after a lead(IV) acetate reaction.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the key purification strategies.
Protocol A: Standard Filtration and Aqueous Workup
This is the first line of defense and is suitable for most reactions where lead byproducts are largely insoluble.
-
Dilution: Once the reaction is complete, dilute the mixture with 5-10 volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Scientist's Note: Dilution reduces the viscosity of the mixture and decreases the solubility of lead(II) acetate, promoting its precipitation.
-
-
Filtration: Prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper. Wet the Celite® pad with the dilution solvent.
-
Filter the Mixture: Filter the diluted reaction mixture through the Celite® pad under vacuum. Wash the filter cake with 2-3 additional portions of the fresh solvent to recover any adsorbed product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (2x)
-
Saturated aqueous NaHCO₃ (1x, to neutralize acetic acid)
-
Saturated aqueous NaCl (brine) (1x, to aid layer separation)[9]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Protocol B: Purification by Precipitation of Lead Sulfide (PbS)
This highly effective method should be used when standard workups fail to remove lead contamination. It relies on the extremely low solubility of lead(II) sulfide.
! CAUTION: This protocol involves hydrogen sulfide or its salts, which are highly toxic. All steps must be performed in a well-ventilated chemical fume hood.
-
Initial Workup: Perform the filtration step (Steps 1-3) from Protocol A to remove the bulk of the solids. Concentrate the organic filtrate.
-
Redissolve: Dissolve the crude product in a suitable solvent like ethanol or a toluene/ethanol mixture.
-
Precipitation: Bubble hydrogen sulfide (H₂S) gas through the solution for 5-10 minutes OR add a solution of sodium sulfide (Na₂S) in ethanol dropwise. A dense black precipitate of lead sulfide (PbS) will form instantly.[10][11]
-
Digestion: Stir the mixture at room temperature for 30-60 minutes to ensure complete precipitation.
-
Final Filtration: Filter the mixture through a pad of Celite® to remove the black PbS precipitate. Wash the pad thoroughly with the solvent.
-
Final Processing: The filtrate now contains the lead-free crude product. Concentrate the solvent and proceed with final purification (e.g., chromatography).
Protocol C: Purification Using a Strong Acid Cation (SAC) Exchange Resin
This method is an excellent alternative to sulfide precipitation, especially for non-polar products, and avoids the use of highly toxic reagents.
-
Initial Workup: Perform the filtration and concentration steps as described in Protocol A (Steps 1-3 and the final part of Step 5).
-
Resin Preparation: Prepare a column packed with a sulfonic acid-functionalized ion exchange resin (e.g., Dowex® 50WX8) in its proton (H⁺) form.[12] The resin bed volume should be approximately 10-20% of the volume of the solution to be purified. Wash the resin with the solvent you will use for elution.
-
Loading and Elution: Dissolve the crude product in a minimally polar solvent (e.g., hexanes, toluene, or diethyl ether) and apply it to the top of the resin column.
-
Elution: Elute the product from the column with the same solvent. The lead ions (Pb²⁺) will be captured by the sulfonic acid groups of the resin, while the neutral organic product will pass through.[12]
-
Collection and Concentration: Collect the eluent, which contains the purified product. Concentrate under reduced pressure to yield the lead-free material.
Section 4: Data Summary
For convenience, the properties of the key lead species involved are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility Notes |
| Lead(IV) Acetate | Pb(C₂H₃O₂)₄ | 443.38 | Colorless to pinkish crystals | Soluble in nonpolar organic solvents (benzene, chloroform); reacts with water and ethanol.[4][7] |
| Lead(II) Acetate | Pb(C₂H₃O₂)₂ | 325.29 | White crystalline solid | Soluble in water; slightly soluble in ethanol; sparingly soluble in nonpolar organic solvents. |
| Lead(IV) Oxide | PbO₂ | 239.20 | Brown/black powder | Insoluble in water and most organic solvents. |
| Lead(II) Sulfide | PbS | 239.30 | Black powder | Highly insoluble in water, ethanol, and most organic solvents (Ksp ≈ 1 x 10⁻²⁸). |
References
-
Preparation of Lead(IV)Acetate, Pb(OAc)4. (n.d.). Erowid. Retrieved from [Link]
-
Lead(IV) acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
o-CHLOROPHENYLCYANAMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Making Lead(IV) acetate. (2005). Sciencemadness Discussion Board. Retrieved from [Link]
-
Lead(IV) acetate. (2023, October 14). Sciencemadness Wiki. Retrieved from [Link]
- CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste. (n.d.). Google Patents.
- US3838043A - Removal of residual organoleads from organic liquids. (n.d.). Google Patents.
-
Lead(IV) acetate. (n.d.). chemeurope.com. Retrieved from [Link]
-
Oxidation of Low Valent Sulphur Compounds with Lead Tetraacetate. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Lead(IV) acetate. (n.d.). Grokipedia. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Singh, S. (2020, October 4). 9. Lead Tetra acetate [Video]. YouTube. Retrieved from [Link]
-
Singh, S. (2020, October 4). 10. Lead tetra acetate. Slideshare. Retrieved from [Link]
-
REMOVAL OF A SALT FROM A SALT-CONTAINING ORGANIC MIXTURE. (n.d.). Retrieved from [Link]
-
The Chemistry of Oxidation: A Deep Dive into Lead Tetraacetate's Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Chopra, H. (2021, May 18). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]
-
Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Lead(IV)_acetate [chemeurope.com]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 7. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 8. 10. Lead tetra acetate | PDF [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]
- 12. US3838043A - Removal of residual organoleads from organic liquids - Google Patents [patents.google.com]
Technical Support Center: Managing the Hygroscopic Nature of Diacetyloxylead;trihydrate (Lead(II) Acetate Trihydrate)
Welcome to the dedicated technical support guide for managing the challenges associated with the hygroscopic and efflorescent nature of diacetyloxylead;trihydrate, commonly known as lead(II) acetate trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance to ensure the integrity and reproducibility of your experiments.
Introduction: The Dual Challenge of a Hydrated Salt
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O) is a valuable reagent in various chemical syntheses and applications.[1][2] However, its hydrated crystalline structure presents a unique challenge: it is both hygroscopic (readily absorbs moisture from the atmosphere) and efflorescent (can lose its water of crystallization).[3][4] This dual nature can significantly impact the compound's stoichiometry, leading to inaccuracies in concentration calculations, altered reaction kinetics, and compromised experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: I left my container of lead(II) acetate trihydrate open for a short period. Is it still usable?
A1: The usability depends on the duration of exposure and the ambient humidity. Due to its hygroscopic nature, the compound will likely have absorbed some atmospheric moisture.[5] This can lead to the material appearing clumpy or even dissolving into a puddle in high humidity.[6] For applications requiring high precision, it is crucial to determine the current water content of the material before use. For less sensitive applications, you may be able to proceed, but be aware of potential inaccuracies in weighing and concentration.
Q2: My lead(II) acetate trihydrate appears to be a very fine powder and has lost its crystalline appearance. What happened?
A2: This is likely a sign of efflorescence, where the compound has lost some of its water of crystallization.[3] This can occur in low humidity environments. The resulting material will have a higher concentration of lead(II) acetate per unit mass than the trihydrate form, leading to significant errors if the formula weight of the trihydrate is used in calculations.
Q3: Can I dry lead(II) acetate trihydrate in a standard laboratory oven to remove excess water?
A3: Gentle heating can be used to dry the compound, but it must be done with caution.[5] Lead(II) acetate trihydrate melts at approximately 75°C and begins to decompose at higher temperatures (around 200°C).[3][4][7] Overheating can lead to the formation of anhydrous polymorphs, hemihydrates, or even basic lead acetates, fundamentally altering the chemical's identity.[3][8][9][10] A vacuum oven at a controlled, low temperature is a safer option.
Q4: What are the primary signs of decomposition in lead(II) acetate trihydrate?
A4: Decomposition upon heating can produce lead oxides and carbon oxides.[11][12] Visually, this may be accompanied by a change in color. A faint odor of acetic acid may also be present.
Troubleshooting Guide for Common Experimental Issues
| Issue | Potential Cause Related to Hygroscopicity | Troubleshooting Steps |
| Inconsistent reaction yields or kinetics | Inaccurate concentration of the lead(II) acetate solution due to absorption of atmospheric moisture or loss of hydration water, leading to incorrect molar calculations. | 1. Verify the water content of your starting material using Karl Fischer titration or thermogravimetric analysis (TGA). 2. Adjust the mass of the reagent used based on the determined water content. 3. Always use freshly opened containers or properly stored material for sensitive reactions. |
| Precipitation or cloudiness in solution | Formation of insoluble lead carbonate from the reaction of lead(II) acetate with atmospheric carbon dioxide, which is more readily absorbed by a moist solid.[7] | 1. Prepare solutions using freshly boiled and cooled deionized water to minimize dissolved CO₂. 2. Handle the solid material quickly to minimize exposure to air. 3. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Difficulty in weighing the compound accurately | The mass of the compound is continuously changing on the analytical balance due to rapid moisture absorption. | 1. Weigh the compound in a low-humidity environment, such as a glove box or a balance with a desiccant chamber.[14] 2. Use a pre-weighed, sealable container. Add the compound quickly, seal, and re-weigh to determine the mass by difference.[14] |
Detailed Experimental Protocols
Protocol 1: Proper Storage of Lead(II) Acetate Trihydrate
The primary defense against the hygroscopic nature of lead(II) acetate trihydrate is proper storage.
Materials:
-
Original manufacturer's container of lead(II) acetate trihydrate
-
Parafilm or laboratory sealing tape
-
Desiccator cabinet with an active desiccant (e.g., silica gel, calcium chloride)
-
Optional: Inert gas (nitrogen or argon) source and Schlenk flask for highly sensitive applications
Procedure:
-
Minimize Exposure: After opening the container, dispense the required amount of the compound as quickly as possible.
-
Seal Tightly: Immediately and securely close the container cap.
-
Parafilm Seal: For added protection, wrap the cap and neck of the container with parafilm to create an airtight seal.
-
Desiccated Storage: Place the sealed container inside a desiccator cabinet.[6] Ensure the desiccant is active (e.g., blue silica gel, not pink).
-
Inert Atmosphere (for highly sensitive applications): For the highest level of protection, transfer the compound to a Schlenk flask inside a glovebox. The flask can then be stored under a positive pressure of an inert gas.[13]
Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)
TGA can be used to determine the water content by measuring the mass loss as a function of temperature.
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the lead(II) acetate trihydrate (5-10 mg) into the TGA pan.
-
Instrument Setup:
-
Purge gas: Nitrogen or Argon (to prevent oxidative decomposition)
-
Heating rate: A slow heating rate (e.g., 10°C/min) is recommended.
-
Temperature range: 25°C to 250°C.
-
-
Analysis:
-
The initial mass loss up to approximately 100-120°C will correspond to the loss of water of hydration.
-
The theoretical water content of lead(II) acetate trihydrate is approximately 14.25%. Compare your experimental mass loss to this value.
-
Be cautious of further mass loss at higher temperatures, which indicates decomposition.
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.[15][16]
Instrument:
-
Karl Fischer Titrator (volumetric or coulometric)
Procedure:
-
Solvent Selection: Choose a suitable solvent that dissolves lead(II) acetate trihydrate without reacting with the Karl Fischer reagents. Methanol is often a suitable choice.
-
Sample Preparation: Accurately weigh a sample of lead(II) acetate trihydrate and dissolve it in the chosen solvent.
-
Titration: Introduce the sample solution into the Karl Fischer titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used.
Visualization of Key Workflows
Workflow for Handling Hygroscopic Lead(II) Acetate Trihydrate
Caption: Recommended workflow for storing and handling hygroscopic lead(II) acetate trihydrate.
References
- Lead(II) acetate trihydrate - Safety Data Sheet. (2017-05-28).
- Safety Data Sheet: Lead(II) acetate trihydrate. Carl Roth.
- Lead(II) acetate trihydrate MSDS - 107375. Merck Millipore.
- LEAD ACETATE TRIHYDRATE AR/ACS. Loba Chemie.
- Lead(II) acetate trihydrate - Safety Data Sheet. (2010-07-24).
- How do you handle hygroscopic solutes in the lab? TutorChase.
- Safety Data Sheet: Lead(II) acetate trihydrate. Carl ROTH.
- Lead(II) acetate. Wikipedia.
- Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. (2016-08-22). Inorganic Chemistry - ACS Publications.
- lead acetate trihydrate - Report. CAMEO Chemicals | NOAA.
- Lead Acetate Trihydrate-11. The Science Company.
- Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. (PDF). ResearchGate.
- Unraveling the Decomposition Process of Lead(II) Acetate : Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. (2016-09-06). Lunds universitet.
- Aldrich - 316512 - SAFETY DATA SHEET. (2025-12-24).
- Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026-01-07).
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025-05-19). Ibis Scientific, LLC.
- Moisture Analysis Techniques. (2018-08-28). News-Medical.Net.
- Method for Moisture Analysis Techniques. (2021-04-28). Kerone.
- How To: Store Reagents. Department of Chemistry : University of Rochester.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019-11-19).
- The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.
- What are the hazardous effects of hygroscopic materials? (2014-11-06). Quora.
- A hygroscopic method to measure the adsorption isotherm of porous construction materials. Jos Brouwers.
- How to weigh a higroscopic substance. (2008-10-20). Chromatography Forum.
- Learn the Six Methods For Determining Moisture. Test Equipment and Measurement Instrument Blog.
- Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021-12-13). Analytical Chemistry - ACS Publications.
- Lead Acetate - Lead(II) acetate trihydrate - chemical compound. Ceramic Glazes.
- Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. (2024-02-02).
- Lead(II) acetate. (2019-12-11). Sciencemadness Wiki.
- Lead(II) acetate. (2021-07-08). Crystal growing wiki.
- Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings. ProChem, Inc.
- Lead acetate | 301-04-2. ChemicalBook.
Sources
- 1. Lead Acetate - Lead(II) acetate trihydrate - chemical compound [ceramic-glazes.com]
- 2. ProChem, Inc. Lead (II) Acetate Trihydrate, ACS Grade - for Pigments & Specialty Coatings [prochemonline.com]
- 3. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Lead acetate | 301-04-2 [chemicalbook.com]
- 5. tutorchase.com [tutorchase.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Decomposition Process of Lead(II) Acetate : Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence | Lunds universitet [lu.se]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. sciencecompany.com [sciencecompany.com]
- 13. nbinno.com [nbinno.com]
- 14. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 15. news-medical.net [news-medical.net]
- 16. kerone.com [kerone.com]
Technical Support Center: Optimization of Reaction Conditions for Lead(IV) Acetate (Diacetyloxylead;trihydrate)
Welcome to the technical support center for lead(IV) acetate, also known as lead tetraacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction conditions involving this powerful yet sensitive oxidizing agent. The information herein is curated to enhance your experimental success by addressing common challenges and explaining the chemical principles behind the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: My lead(IV) acetate reagent is a pink or brownish color, not white. Is it still usable?
A1: The ideal color for lead(IV) acetate is colorless to white.[1][2] A pink or brownish tint often indicates the presence of impurities, most commonly lead dioxide (PbO₂), which forms from the decomposition of lead(IV) acetate, especially in the presence of moisture.[3] While a slight discoloration may not significantly impact all reactions, it is a sign of reduced purity and potency. For reactions sensitive to precise stoichiometry or those requiring high purity, using discolored reagent is not recommended.
Recommendation: It is best to purify the reagent by recrystallization from hot glacial acetic acid.[3] Alternatively, prepare fresh lead(IV) acetate for optimal results.[4]
Q2: My reaction with lead(IV) acetate is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Reagent Quality: As mentioned in Q1, degraded lead(IV) acetate will have lower oxidizing power.
-
Moisture: Lead(IV) acetate is extremely sensitive to moisture and will hydrolyze to form inactive lead(II) and lead(IV) oxides.[5][6] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Lead(IV) acetate is soluble in nonpolar organic solvents like benzene, chloroform, and nitrobenzene, as well as hot acetic acid.[1][2] The reaction's performance in different solvents can vary depending on the substrate.[7]
-
Temperature: While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to the decomposition of lead(IV) acetate.[5] The optimal temperature is reaction-specific.
Q3: I am observing significant side product formation in my reaction. How can I improve selectivity?
A3: Side product formation is a common challenge. Consider the following to enhance selectivity:
-
Reaction Conditions: The reaction outcome can be highly dependent on the conditions. For example, the oxidative decarboxylation of carboxylic acids with lead(IV) acetate can yield different products such as acetate esters, alkanes, or alkenes depending on the solvent and other agents present.[7]
-
Stoichiometry: Carefully control the molar ratio of lead(IV) acetate to your substrate. An excess of the oxidizing agent may lead to over-oxidation or other undesired side reactions.
-
Additives: In some cases, additives can modulate the reactivity and selectivity. For instance, in decarboxylation reactions, the presence of copper(II) salts can favor the formation of alkenes.[7]
Q4: How should I properly store and handle lead(IV) acetate?
A4: Due to its sensitivity and toxicity, proper handling and storage are critical:
-
Storage: Lead(IV) acetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[8][9] It is often stabilized with acetic acid to prevent hydrolysis.[6] Storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[4]
-
Handling: Always handle lead(IV) acetate in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid inhalation of dust and skin contact.[11] Lead compounds are toxic and can be absorbed through the skin.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reagent decomposition | - Use fresh or recently purified lead(IV) acetate. - Check for discoloration (pink/brown) as an indicator of degradation.[3] |
| Presence of water | - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Consider adding acetic anhydride to scavenge trace amounts of water.[1][5] | |
| Incorrect reaction temperature | - Optimize the temperature. Some reactions may require gentle heating, while others proceed at room temperature. Avoid excessive heat to prevent reagent decomposition.[5] | |
| Formation of a Brown Precipitate | Hydrolysis of lead(IV) acetate | - This is likely lead dioxide (PbO₂), formed due to moisture.[3] - Re-evaluate the dryness of your reaction setup and reagents. |
| Reaction is Violent or Uncontrolled | Exothermic reaction | - Add the lead(IV) acetate portion-wise to the reaction mixture to control the rate of reaction and heat generation. - Use an ice bath to cool the reaction vessel if necessary. |
| Inconsistent Results Between Batches | Variable reagent quality | - Standardize the source and purity of your lead(IV) acetate. - If preparing it in-house, ensure the synthesis protocol is consistent. |
Experimental Protocols
Protocol 1: Preparation of Lead(IV) Acetate from Red Lead (Pb₃O₄)
This protocol is adapted from established synthetic procedures.[2][3]
Materials:
-
Red lead (Pb₃O₄), finely powdered and dried
-
Glacial acetic acid
-
Acetic anhydride
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Set up a three-neck flask with a mechanical stirrer and a thermometer.
-
In the flask, combine glacial acetic acid and acetic anhydride. For example, use 550 mL of glacial acetic acid and 170 mL of acetic anhydride.[3]
-
Heat the mixture to 40°C with stirring.[3]
-
Slowly add 300 g of finely powdered, dry red lead (Pb₃O₄) to the stirred mixture.[3] The reaction is exothermic, so control the addition rate to maintain the temperature below 65°C.[3] Overheating can lead to the reduction of the newly formed lead tetraacetate by acetic anhydride.[3]
-
After the addition is complete, the temperature may begin to fall. If necessary, gently heat the mixture to maintain it at around 60-65°C until the red color of the Pb₃O₄ disappears.[3][4]
-
Allow the solution to cool to room temperature, protected from atmospheric moisture. Colorless crystals of lead(IV) acetate will precipitate.[3]
-
Collect the crystals by vacuum filtration using a Buchner funnel. Minimize exposure to air during filtration.[3]
-
Wash the crystals with glacial acetic acid and then with a non-polar solvent like n-pentane.[4]
-
Dry the product under vacuum. Store the final product in a desiccator or under an inert atmosphere.[3][4]
Protocol 2: General Procedure for the Oxidation of a 1,2-Diol (Criegee Oxidation)
This is a general guideline for a common application of lead(IV) acetate.[1][13]
Materials:
-
1,2-diol substrate
-
Lead(IV) acetate
-
Anhydrous solvent (e.g., benzene, chloroform, or glacial acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Appropriate work-up reagents (e.g., water, sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the 1,2-diol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, weigh the required amount of lead(IV) acetate (typically 1.0 to 1.1 equivalents).
-
Add the lead(IV) acetate to the stirred solution of the diol in portions at a controlled temperature (e.g., room temperature or as optimized for the specific substrate).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Filter the mixture to remove the insoluble lead salts.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method such as distillation, crystallization, or column chromatography.
Visualizing Workflows
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield in reactions involving lead(IV) acetate.
References
-
Sciencemadness Wiki. (2025, October 14). Lead(IV) acetate. Retrieved from [Link]
-
The Science Company. (n.d.). Lead Acetate Trihydrate. Retrieved from [Link]
-
Erowid. (n.d.). Preparation of Lead(IV)Acetate, Pb(OAc)4. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Lead (IV) Acetate Formula. Retrieved from [Link]
-
Wikipedia. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
Loba Chemie. (n.d.). LEAD ACETATE TRIHYDRATE EXTRA PURE. Retrieved from [Link]
-
Reflecta Laboratory Supplies. (n.d.). Material Safety Data Sheets (MSDS). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Lead Acetate Trihydrate: Formula and Properties. Retrieved from [Link]
-
Haz-Map. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
chemeurope.com. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
PubChem. (n.d.). Lead diacetate trihydrate. Retrieved from [Link]
-
Juniper Publishers. (2021, January 4). Lead Tetraacetate in Organic Synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025, September 27). Some quick notes on the preparation of lead(IV)-acetate. Retrieved from [Link]
-
Grokipedia. (n.d.). Lead(IV) acetate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, March 2). Making Lead(IV) acetate. Retrieved from [Link]
-
ResearchGate. (2009, December). Lead(IV) Acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste.
-
PubChem. (n.d.). Lead tetraacetate. Retrieved from [Link]
-
YouTube. (2021, April 19). Lead acetate : Preparation. Retrieved from [Link]
-
YouTube. (2020, October 4). 9. Lead Tetra acetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Oxidation: A Deep Dive into Lead Tetraacetate's Mechanisms. Retrieved from [Link]
-
PubMed. (2007, November 7). Lead(IV) acetate: intriguing reactivity profile. Retrieved from [Link]
Sources
- 1. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 3. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 4. Sciencemadness Discussion Board - Some quick notes on the preparation of lead(IV)-acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. grokipedia.com [grokipedia.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labequipsupply.co.za [labequipsupply.co.za]
- 11. fishersci.com [fishersci.com]
- 12. Lead(IV) acetate - Hazardous Agents | Haz-Map [haz-map.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Preventing Decomposition of Diacetyloxylead Trihydrate
Welcome to the Technical Support Center for diacetyloxylead trihydrate, also known as lead(II) acetate trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile reagent during experimental procedures. Here, we address common challenges and provide scientifically grounded solutions to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white precipitate forming in my aqueous solution of lead(II) acetate trihydrate, even at room temperature. What is causing this and how can I prevent it?
A1: The formation of a white precipitate in an aqueous solution of lead(II) acetate trihydrate is a common issue that can significantly impact your experiment. This precipitate is typically due to one of two main reasons: hydrolysis or carbonate formation.
-
Hydrolysis: Lead(II) acetate is a salt of a weak acid (acetic acid) and a weak base (lead(II) hydroxide). In a neutral aqueous solution, it can undergo hydrolysis to form insoluble basic lead acetates or lead hydroxide.[1][2][3] The dissolution of lead(II) acetate in water can result in a slightly acidic solution due to the hydrolysis of acetate ions.[4]
-
Carbonate Formation: Solutions of lead(II) acetate can absorb carbon dioxide from the atmosphere, leading to the precipitation of insoluble lead carbonate (PbCO₃).[5][6]
Troubleshooting and Prevention:
-
Acidify the Solution: The most effective way to prevent hydrolysis is to maintain a slightly acidic pH. Adding a small amount of acetic acid to your water before dissolving the lead(II) acetate trihydrate will shift the equilibrium away from the formation of basic salts.[3][7] A pH range of 5.5 - 6.5 is generally recommended for a 5% solution.[8]
-
Use Degassed Solvents: To prevent the formation of lead carbonate, use freshly boiled and cooled deionized water or degas your solvent by sparging with an inert gas like nitrogen or argon before use. This minimizes the dissolved carbon dioxide available to react with the lead(II) ions.
-
Work Under an Inert Atmosphere: For sensitive reactions, handling the solid and preparing the solution under an inert atmosphere (e.g., in a glove box) can prevent both hydrolysis and carbonate formation by excluding atmospheric moisture and carbon dioxide.
Q2: My reaction requires heating a solution of lead(II) acetate trihydrate, and I'm observing decomposition. At what temperature does this become a significant problem?
A2: Thermal decomposition is a critical factor to consider when working with lead(II) acetate trihydrate. The trihydrate form begins to lose its water of hydration and melt around 75°C (167°F).[8][9][10][11] Upon further heating, decomposition accelerates, especially above 200°C, yielding toxic fumes of lead and acetic acid.[5][9][12]
Key Decomposition Stages:
-
Dehydration: The initial stage involves the loss of water molecules. The trihydrate can decompose to a hemihydrate and then to the anhydrous form.[10][13]
-
Formation of Basic Salts: As the temperature increases, particularly after melting, the anhydrous salt can decompose to form basic lead(II) acetates like Pb₄O(Ac)₆ and Pb₂O(Ac)₂.[10][13][14]
-
Complete Decomposition: At higher temperatures, the compound will fully decompose.[9]
Experimental Best Practices:
-
Precise Temperature Control: If your protocol requires heating, use a precisely controlled heating mantle, oil bath, or reaction block to maintain the temperature below the decomposition threshold. Avoid localized overheating.
-
Minimize Heating Time: Do not prolong the heating of lead(II) acetate solutions unnecessarily.
-
Consider Anhydrous Form: If your reaction is sensitive to water and requires elevated temperatures, consider using the anhydrous form of lead(II) acetate, though it is also susceptible to thermal decomposition at higher temperatures (melts at 280°C).[9][15]
Q3: I am using lead(II) acetate trihydrate in an organic solvent and still experiencing precipitation. What could be the cause?
A3: While lead(II) acetate trihydrate has good solubility in water and glycerin, its solubility varies in organic solvents.[4][10][16] It is soluble in methanol and slightly soluble in ethanol.[7][16] In non-polar organic solvents, its solubility is generally low.[4]
Potential Causes of Precipitation in Organic Solvents:
-
Low Solubility: The primary reason is often the inherent low solubility of the salt in the chosen solvent. It is practically insoluble in acetone.[17]
-
Reaction with Trace Water: Many organic solvents contain trace amounts of water, which can be sufficient to cause hydrolysis, especially if the solvent is not rigorously dried.
-
Incompatibility with Other Reagents: The precipitate could be an insoluble lead salt formed by a reaction with another component in your reaction mixture. Lead(II) acetate is incompatible with a wide range of substances, including sulfates, chlorides, phosphates, and strong oxidizing agents.[5][6]
Troubleshooting Protocol:
-
Verify Solvent Compatibility: Consult solubility data to ensure you are using an appropriate solvent.
-
Use Anhydrous Solvents: For reactions in organic media, use high-purity, anhydrous solvents to minimize water-induced decomposition.
-
Check Reagent Compatibility: Review all reagents in your reaction for potential incompatibilities with lead(II) acetate.
-
Consider a Chelating Agent: In some cases, a suitable chelating agent like EDTA can help keep lead ions in solution, but be aware that this will alter the chemical nature of the lead species.[18]
Troubleshooting Guides
Guide 1: Unexpected Precipitate Formation in Aqueous Reactions
This guide provides a systematic approach to diagnosing and resolving precipitate formation when using lead(II) acetate trihydrate in aqueous solutions.
Workflow for Troubleshooting Precipitation:
Caption: Key decomposition pathways and preventative measures.
By understanding these mechanisms, researchers can proactively design their experiments to maintain the integrity of diacetyloxylead trihydrate, ensuring reliable and reproducible results.
References
-
Sciencemadness Wiki. (2019, December 11). Lead(II) acetate. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. [Link]
-
GeeksforGeeks. (2023, December 19). Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. [Link]
-
Salas, J. M., et al. (2016). Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. Inorganic Chemistry, 55(17), 8576–8586. [Link]
-
Loba Chemie. (n.d.). LEAD ACETATE TRIHYDRATE AR/ACS. [Link]
-
Crystal growing wiki. (2021, July 8). Lead(II) acetate. [Link]
-
Salas, J. M., et al. (2016). Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. ResearchGate. [Link]
-
Wikipedia. (n.d.). Lead(II) acetate. [Link]
-
Salas, J. M., et al. (2016). Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. Inorganic Chemistry, 55(17), 8576–8586. [Link]
-
Solubility of Things. (n.d.). Lead(II) acetate. [Link]
-
The Science Company. (n.d.). Lead Acetate Trihydrate-11. [Link]
-
Lund University. (2016). Unraveling the Decomposition Process of Lead(II) Acetate : Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. [Link]
-
Chemistry and Toxicology. (n.d.). lead(II) acetate trihydrate. [http://www.himikatus.ru/art/C-H-O-Pb/lead(II) acetate trihydrate.php]([Link] acetate trihydrate.php)
-
PubChem. (n.d.). Lead diacetate trihydrate. [Link]
-
Solubility of Things. (n.d.). Lead (II) Acetate. [Link]
-
Chemkits.eu. (n.d.). Lead(II) acetate trihydrate, 99.0+%. [Link]
-
Organic Syntheses. (n.d.). o-CHLOROPHENYLCYANAMIDE. [Link]
-
ResearchGate. (2017, September 25). How to prevent the deposition of lead solution?. [Link]
-
Turito. (2023, April 12). Lead Acetate Uses, Properties and Formulas. [Link]
-
Reddit. (2019, August 13). Advice: How to prevent lead precipitate from forming. [Link]
-
Chemistry Stack Exchange. (2014, April 27). What is the difference between the reactivity of Lead subacetate and Lead II acetate undergoing a hydrothermal process?. [Link]
-
ResearchGate. (2022, November 16). How to avoid possible lead (Pb) precipitation in Hoagland nutrient solution?. [Link]
-
BYJU'S. (n.d.). Lead Acetate. [Link]
- Google Patents. (n.d.).
-
Quora. (2020, August 23). Why does lead acetate dissolve in water? If the hydroxide form doesn't dissolve why does the acetate form?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Lead(II) Acetate Trihydrate in Modern Organic Synthesis. [Link]
-
PubMed. (1993). The hydrolysis of lead(II). A potentiometric and enthalpimetric study. [Link]
-
PNAS. (2020, September 8). The pervasive threat of lead (Pb) in drinking water: Unmasking and pursuing scientific factors that govern lead release. [Link]
-
Scribd. (n.d.). Viva Questions Class 12 Chemistry. [Link]
-
Sciencemadness Discussion Board. (2018, August 25). Another beginner question - lead (II) acetate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Lead diacetate trihydrate | C4H12O7Pb | CID 22456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 8. sciencecompany.com [sciencecompany.com]
- 9. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. carlroth.com [carlroth.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Lead Acetate Uses, Properties and Formulas | Turito [turito.com]
- 16. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 17. lead(II) acetate trihydrate [chemister.ru]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Diacetyloxylead Trihydrate Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with diacetyloxylead trihydrate.
Q1: What are the immediate safety precautions I should take when handling diacetyloxylead trihydrate?
A1: Diacetyloxylead trihydrate is a toxic substance and should be handled with extreme care in a chemical fume hood.[1][2] Essential personal protective equipment (PPE) includes chemical safety goggles, rubber, nitrile, or neoprene gloves, and a lab coat.[3][4] Avoid generating dust, and always wash your hands thoroughly after handling the reagent.[3] An eyewash station and safety shower should be readily accessible.[4]
Q2: My diacetyloxylead trihydrate has turned a brownish color. Can I still use it?
A2: A brownish tint indicates the formation of lead(IV) oxide (PbO₂) due to hydrolysis from exposure to moisture in the air.[1][3][5] While the presence of some PbO₂ may not completely inhibit your reaction, it signifies a reduction in the reagent's purity and oxidizing power. For reactions sensitive to stoichiometry, it is recommended to use fresh, colorless crystals. The reagent should be stored in a tightly sealed container, in a cool, dry place, and ideally under an inert atmosphere.[6]
Q3: What is the purpose of "quenching" the reaction, and what are suitable quenching agents for diacetyloxylead trihydrate?
A3: Quenching is the process of deactivating any unreacted reagent at the end of a reaction to ensure a safe and controlled workup. For diacetyloxylead trihydrate, quenching is crucial to neutralize its oxidizing potential. Common and effective quenching agents include polyols like glycerol or ethylene glycol. These substances are readily oxidized by the remaining lead tetraacetate, converting it to less reactive lead(II) species.
Q4: How do I properly dispose of waste containing diacetyloxylead trihydrate and its byproducts?
A4: All waste containing lead compounds is considered hazardous waste.[3] This includes residual reagent, reaction mixtures, aqueous washes, and contaminated consumables like gloves and filter paper. Under no circumstances should lead-containing waste be disposed of down the drain or in regular trash.[3] Collect all lead-containing waste in a clearly labeled, sealed container for disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3][6]
Q5: What are the common byproducts of a reaction involving diacetyloxylead trihydrate that I need to remove during workup?
A5: The primary byproduct is lead(II) acetate (Pb(OAc)₂), which is formed as the lead(IV) is reduced. You may also have unreacted lead(IV) acetate and its hydrolysis product, lead(IV) oxide (PbO₂), especially if the reaction was exposed to moisture. Acetic acid is also present, as it is a byproduct of the reduction and often used as a solvent or stabilizer for the reagent.[1][3]
Section 2: Troubleshooting Guide for Experimental Workups
This section provides solutions to specific problems that may arise during the workup of your diacetyloxylead trihydrate experiment.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Persistent Emulsion During Extraction | - High concentration of polar organic compounds. - Presence of fine particulate matter (e.g., lead salts). - Vigorous shaking of the separatory funnel. | 1. Allow it to stand: Sometimes, emulsions will break if left undisturbed for a period. 2. Add brine: Introduce a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[7][8] 3. Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. 4. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.[8] 5. Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.[7] |
| Incomplete Removal of Lead Byproducts | - Lead(II) acetate has some solubility in certain organic solvents. - Finely dispersed lead salts are difficult to remove by simple washing. | 1. Multiple Aqueous Washes: Perform several washes with water or brine to remove the majority of water-soluble lead(II) acetate. 2. Precipitation: Convert the soluble lead salts into insoluble precipitates. Adding a solution of sodium carbonate or sodium sulfide to the reaction mixture (after quenching) can precipitate lead carbonate or lead sulfide, respectively, which can then be removed by filtration.[9] 3. Filtration through a Short Plug: After drying the organic layer, passing it through a short plug of silica gel or celite can help remove residual, finely dispersed lead salts. |
| Low Yield of Desired Product | - Incomplete reaction due to degraded reagent. - Product is water-soluble and lost during aqueous washes. - Product degradation during workup. | 1. Check Reagent Quality: Use fresh, colorless diacetyloxylead trihydrate. 2. Analyze Aqueous Layers: Before discarding, analyze a small sample of the aqueous layers by TLC or another appropriate method to check for the presence of your product. 3. Back-Extraction: If the product is in the aqueous layer, perform a back-extraction with a suitable organic solvent. 4. pH Adjustment: If your product is acidic or basic, its solubility in the aqueous layer will be pH-dependent. Adjust the pH of the aqueous layer to neutralize your product and then re-extract. |
| Brown Precipitate (PbO₂) Formation During Workup | - Exposure of unquenched lead(IV) acetate to water or alcohols during the initial stages of workup. | 1. Ensure Complete Quenching: Before adding any aqueous solutions, ensure the reaction is fully quenched with an agent like glycerol. A negative spot test with potassium iodide/starch paper can confirm the absence of the oxidant. 2. Filtration: The insoluble lead(IV) oxide can be removed by filtration. It is often beneficial to filter the crude reaction mixture through a pad of Celite® before proceeding with the aqueous workup. |
| Difficulty Cleaning Lead Residues from Glassware | - Insoluble lead salts adhering to the glass surface. | 1. Acid Wash: Soak the glassware in a dilute solution of nitric acid or aqua regia.[10] Caution: These are highly corrosive and should be handled with appropriate safety precautions. 2. Mechanical Scrubbing: Use a brush to scrub the glassware after soaking. 3. Thorough Rinsing: After acid washing, rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.[10][11][12][13] |
Section 3: Experimental Protocols
This section details step-by-step methodologies for key workup procedures.
Standard Quenching and Extraction Protocol
This protocol is a general guideline and may need to be adapted based on the specifics of your reaction and the properties of your product.
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool it to room temperature or 0 °C in an ice bath.
-
Quench Excess Diacetyloxylead Trihydrate: Slowly add a quenching agent, such as glycerol or ethylene glycol (typically 1-2 equivalents relative to the excess lead tetraacetate), to the reaction mixture with stirring. A slight exotherm may be observed. Stir for 15-30 minutes to ensure complete quenching.
-
Dilute with an Organic Solvent: Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to dilute the reaction mixture.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If lead salts begin to precipitate, you may need to add more water to dissolve them for effective removal. Repeat the water wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.
Workup Involving Precipitation of Lead Salts
This protocol is useful when simple aqueous washes are insufficient for removing lead byproducts.
-
Quench the Reaction: Follow steps 1 and 2 from the standard protocol.
-
Dilute the Mixture: Dilute the reaction mixture with a suitable organic solvent.
-
Precipitate Lead Salts: While stirring, slowly add an aqueous solution of sodium carbonate (Na₂CO₃) or sodium sulfide (Na₂S). This will precipitate insoluble lead carbonate (PbCO₃) or lead sulfide (PbS).
-
Filter the Mixture: Filter the entire mixture through a pad of Celite® to remove the precipitated lead salts. Wash the filter cake with a small amount of the organic solvent.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and proceed with aqueous and brine washes as described in the standard protocol (steps 4 and 5).
-
Dry, Filter, and Concentrate: Proceed with steps 6 and 7 from the standard protocol to obtain the crude product.
Section 4: Visualization of Workflows
Workup Decision-Making Flowchart
The following diagram illustrates a typical decision-making process during the workup of a diacetyloxylead trihydrate experiment.
Caption: Decision-making workflow for diacetyloxylead trihydrate workup.
Troubleshooting Emulsions
This diagram outlines the logical steps to address emulsion formation during liquid-liquid extraction.
Caption: Stepwise guide to resolving emulsions during extraction.
References
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
Gelest, Inc. (2008). PBL6455_LEAD TETRAACETATE. Retrieved from [Link]
-
Erowid. (n.d.). Preparation of Lead(IV)Acetate, Pb(OAc)4. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, October 14). Lead(IV) acetate. Retrieved from [Link]
-
Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 10(3). DOI: 10.19080/OMCIJ.2021.09.555788. Retrieved from [Link]
-
NPTEL. (n.d.). Oxidation Reactions. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Truman State University, Chemistry Department. (2006, June 30). Cleaning Glassware. Retrieved from [Link]
- Srivastava, S. K. (n.d.). REAGENTS LEAD TETRAACETATE. S.G.G.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]
- Lhotka, J. F. (1952). Histochemical Use Of Lead Tetra-Acetate I. Cleavage Of 1-2 Glycols. Stain Technology, 27(4), 213-216.
-
Pipette.com. (2024, April 12). How to Clean Lab Glassware. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 10. Lead tetra acetate | PDF [slideshare.net]
- 3. Page loading... [guidechem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scribd.com [scribd.com]
- 6. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 10. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 11. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 12. How To [chem.rochester.edu]
- 13. pipette.com [pipette.com]
Technical Support Center: Managing Lead-Containing Byproducts in Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize lead-based reagents in their synthetic workflows. While powerful, reagents like lead(IV) acetate present significant challenges in product purification and waste management due to the formation of toxic, often troublesome byproducts.
This document provides field-proven insights and validated protocols to help you navigate these challenges effectively, ensuring the integrity of your synthesis and the safety of your laboratory environment. We will move from foundational safety principles and frequently asked questions to in-depth troubleshooting guides and detailed experimental procedures.
Critical Safety Protocols: Handling Lead Compounds
Before initiating any experiment involving lead reagents, it is imperative to understand and mitigate the associated risks. Lead compounds are acutely toxic, carcinogenic, and pose a significant environmental hazard.[1][2] Adherence to strict safety protocols is not optional.
-
Designated Work Area: All manipulations involving lead compounds, including weighing and reaction setup, must be conducted in a designated area within a certified chemical fume hood.[3][4] This area should be clearly labeled with appropriate hazard warnings.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, safety goggles with side shields, and chemically resistant nitrile gloves.[1][4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Waste Management: All lead-containing waste, including residual solids, rinseates from glassware, and contaminated disposable materials (e.g., gloves, weighing paper), is classified as hazardous waste.[3][5] It must be collected in clearly labeled, sealed, and compatible containers for disposal by your institution's Environmental Health & Safety (EH&S) department. Never dispose of lead waste down the drain.[3]
-
Spill Management: In the event of a spill, do not attempt to clean it by dry sweeping, which can generate airborne dust.[4] Evacuate the area and report the spill to EH&S immediately. For minor spills, follow your institution's approved SOP, which typically involves wet wiping and collecting all materials as hazardous waste.[1][5]
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding lead byproducts.
Q1: What are the most common lead-containing byproducts I will encounter? When using lead(IV) acetate (Pb(OAc)₄), the primary oxidizing agent, it is reduced to lead(II) acetate (Pb(OAc)₂).[6] Depending on the reaction conditions and the presence of water, Pb(OAc)₂ can further hydrolyze to form insoluble lead oxides and hydroxides, such as lead(II) oxide (PbO) or the brown/black lead(IV) oxide (PbO₂), especially if the reaction is not properly quenched.[7][8]
Q2: My reaction mixture turned brown/black. Is this a lead byproduct? A brown or black precipitate is often indicative of lead(IV) oxide (PbO₂) formation.[7] This can occur when Pb(OAc)₄ is exposed to moisture or heated excessively. While it indicates reagent decomposition, it is still a lead-containing byproduct that must be removed.
Q3: Can I ignore small amounts of lead contamination in my crude product? No. Even trace amounts of lead can interfere with subsequent reactions, poison catalysts (e.g., Palladium catalysts in cross-coupling), and complicate spectroscopic analysis (e.g., causing peak broadening in NMR). For compounds intended for biological screening, lead contamination can lead to false positives or misleading toxicity data.[9][10]
Q4: Is there a simple test to check for lead contamination on my glassware or work surfaces? Yes, commercial lead test kits, often available as swabs, can be used to check for surface contamination.[3] Regular testing of the designated work area is a good laboratory practice.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during the workup of reactions involving lead reagents.
Issue 1: An Insoluble Precipitate Has Formed in the Reaction Mixture
-
Likely Cause: Formation of insoluble lead salts, such as lead(II) sulfate (if sulfuric acid is present), lead halides, or lead(IV) oxide.
-
Troubleshooting Strategy: The goal is to either solubilize the lead for an aqueous wash or ensure its complete removal via filtration.
-
Initial Filtration: Before the aqueous workup, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and filter it through a pad of Celite®. This will remove the bulk of the insoluble lead species. Wash the Celite pad thoroughly with the solvent to recover the desired product.
-
Chelation Wash: If filtration is incomplete, residual lead can be removed by washing the organic layer with an aqueous solution of a chelating agent. A 10-15% aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is effective at sequestering lead(II) ions into the aqueous phase.
-
Sulfide Precipitation: For stubborn cases, lead can be precipitated as lead(II) sulfide (PbS), which is highly insoluble. Caution: This should be done in a fume hood as it may generate H₂S gas. After the main reaction, carefully add a dilute aqueous solution of sodium sulfide (Na₂S). The resulting black PbS precipitate can then be removed by filtration through Celite.[8]
-
Issue 2: A Persistent Emulsion Forms During Aqueous Workup
-
Likely Cause: Finely dispersed, insoluble lead salts are stabilizing the interface between the organic and aqueous layers.
-
Troubleshooting Strategy:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of organic components in the aqueous phase.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion and remove the solid particulates that are causing it. The filtrate can then be returned to the separatory funnel for proper layer separation.
-
Change Solvent Polarity: Add a small amount of a different solvent to alter the polarity of the organic phase. For example, if you are using ethyl acetate, adding a small amount of THF or dichloromethane can sometimes destabilize the emulsion.
-
Issue 3: Low Product Recovery and/or Oily, Impure Product
-
Likely Cause: The product may be coordinated to soluble lead(II) species (like Pb(OAc)₂), preventing its clean separation into the organic phase or hindering crystallization.
-
Troubleshooting Strategy:
-
Acid/Base Washes: Lead(II) acetate is more soluble in acidic or basic aqueous solutions than in neutral water. A wash with dilute acid (e.g., 1M HCl) can help protonate ligands and break coordination, while a wash with a base (e.g., saturated NaHCO₃) can precipitate lead as lead carbonate. Note: Ensure your desired product is stable to these conditions.
-
Potassium Iodide Wash: Washing the organic layer with an aqueous solution of potassium iodide (KI) can precipitate lead as bright yellow lead(II) iodide (PbI₂), which is very insoluble and can be easily filtered off.
-
Repeated Methanol Co-evaporation: Some boron-based reagents can be removed by repeated evaporation with methanol. A similar principle can sometimes be applied to remove volatile acetate byproducts, though it is less effective for the lead salts themselves.[12]
-
Visual Workflow: Decision Tree for Lead Byproduct Removal
This diagram outlines a logical sequence for tackling lead byproducts post-reaction.
Caption: Decision workflow for handling common issues with lead byproducts.
Standardized Experimental Protocols
These protocols provide detailed, step-by-step instructions for key procedures.
Protocol 1: Standard Quench and Workup for Lead(IV) Acetate Oxidations
This protocol is adapted from a procedure in Organic Syntheses and is a reliable starting point.[13]
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quench Excess Oxidant: Slowly add a quenching agent to destroy any unreacted Pb(OAc)₄. A common choice is glycerol (approx. 1 mL per 20 mmol of Pb(OAc)₄) or ethylene glycol.[13] Stir the mixture for 15-20 minutes at room temperature. The reaction is quenched when the yellow color of Pb(IV) dissipates.
-
Dilute and Filter: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes). If a significant amount of solid is present, filter the entire mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad with additional solvent (3 x 2 volumes).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.[11][15]
Protocol 2: Decontamination of Glassware
Proper cleaning of glassware is essential to prevent cross-contamination.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent to remove residual product and solvent. Collect this rinseate as hazardous waste.
-
Acid Wash: Prepare a 1-3 M solution of nitric acid or hydrochloric acid. Caution: Handle strong acids with appropriate PPE. Soak the glassware in the acid bath for at least 4 hours (or overnight for heavy contamination). This will dissolve most lead salts.
-
Thorough Rinsing: Remove the glassware from the acid bath and rinse thoroughly with deionized water.
-
Final Clean: Wash with laboratory detergent and water, followed by a final rinse with deionized water and then a solvent like acetone to aid drying.
Data Summary Table
The table below summarizes the properties of the key lead species involved.
| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water | Common Workup Fate |
| Lead(IV) Acetate | Pb(C₂H₃O₂)₄ | 443.38 | Colorless or pinkish solid | Decomposes | Quenched (e.g., with glycerol); reduced to Pb(II) |
| Lead(II) Acetate | Pb(C₂H₃O₂)₂ | 325.29 | White crystalline solid | High (44 g/100 mL) | Removed by aqueous washes (water, EDTA, KI) |
| Lead(IV) Oxide | PbO₂ | 239.20 | Brown/black powder | Insoluble | Removed by filtration |
| Lead(II) Iodide | PbI₂ | 461.01 | Bright yellow powder | Low (0.076 g/100 mL) | Precipitated and removed by filtration |
| Lead(II) Sulfide | PbS | 239.30 | Black powder | Very low (~10⁻¹⁴ g/100 mL) | Precipitated and removed by filtration |
Promoting Green Chemistry: Alternatives to Lead Reagents
While effective, the toxicity of lead reagents makes them undesirable from a green chemistry perspective.[16][17] When developing new synthetic routes, consider modern, less toxic alternatives.
-
For Oxidative Cleavage of Diols: Sodium periodate (NaIO₄) or periodic acid (H₅IO₆) (Malaprade reaction) are excellent alternatives to Pb(OAc)₄ for the cleavage of 1,2-diols.[18]
-
For Alcohol Oxidation: For the oxidation of primary or secondary alcohols to aldehydes and ketones, a wide range of metal-free options exist. The Swern oxidation (using DMSO and oxalyl chloride)[19][20] and the Dess-Martin periodinane (DMP) oxidation are highly efficient and avoid heavy metal waste streams.
Visual Workflow: Waste Handling and Disposal
Caption: Standard operating procedure for laboratory lead waste disposal.
References
-
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. [Link]
-
LEAD SAFETY IN SHOPS AND LABS. University of Washington Environmental Health & Safety. [Link]
-
Lead Compounds Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]
-
10. Lead tetra acetate | PDF. Slideshare. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]
-
Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases. ResearchGate. [Link]
-
Lead Compounds | EPA. U.S. Environmental Protection Agency. [Link]
-
Inorganic And Organic Lead Compounds. NCBI. [Link]
-
Lead(IV) acetate - Wikipedia. Wikipedia. [Link]
-
Lead(IV) acetate - chemeurope.com. chemeurope.com. [Link]
-
Lead (IV) Acetate Formula. GeeksforGeeks. [Link]
-
Oxidation with Lead Tetraacetate | Lecture No. 10 | Organic Chemistry | 17-05-2021. YouTube. [Link]
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. National Institutes of Health. [Link]
-
purity, in vivo toxicity, & clinical trial material. YouTube. [Link]
-
Lead Tetraacetate | PDF. Scribd. [Link]
-
Preparation of Lead(IV)Acetate, Pb(OAc)4. Erowid. [Link]
-
Reagents and Catalysts in Organic Synthesis. Solubility of Things. [Link]
-
How to Follow Proper Lead Disposal Method. ZOTA Professional Training. [Link]
-
Lead(IV) acetate - Sciencemadness Wiki. Sciencemadness. [Link]
-
How to Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. ResearchGate. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
-
Swern Oxidation Mechanism. Chemistry Steps. [Link]
-
Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. University of Oregon. [Link]
-
What Is Workup In Organic Chemistry? YouTube. [Link]
-
Swern oxidation - Wikipedia. Wikipedia. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
-
tetrahydro-3-benzazepin-2-ones by lead tetraacetate oxidation of isoquinoline enamides. Organic Syntheses. [Link]
-
Swern Oxidation Proceedure. Michigan State University, Department of Chemistry. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Lead compounds. Lead REACH Consortium. [Link]
-
Studies on tetrahydroisoquinolines. Part 15. Lead tetra-acetate oxidation of four hydroxytetrahydroprotoberberines... Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. epa.gov [epa.gov]
- 3. drexel.edu [drexel.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. youtube.com [youtube.com]
- 7. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 8. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 19. Swern Oxidation [organic-chemistry.org]
- 20. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Diacetyloxylead;trihydrate (Lead(IV) Acetate)
Welcome to the technical support guide for diacetyloxylead;trihydrate, more commonly known as lead(IV) acetate or lead tetraacetate (LTA). This powerful oxidizing agent is a versatile tool in organic synthesis, but achieving high selectivity can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of how to control LTA's reactivity.
A Note on Safety
Before proceeding, it is critical to acknowledge the significant hazards associated with lead compounds. Lead(IV) acetate is highly toxic if ingested or inhaled, is a known neurotoxin, and may damage fertility or the unborn child.[1][2][3] Always handle LTA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4][5][6] Store LTA in a tightly closed container in a cool, dry place, often stabilized with acetic acid to prevent decomposition by moisture.[1][2][3]
Troubleshooting Guide: Enhancing Selectivity
This section addresses specific problems you may encounter during your experiments, providing logical steps to diagnose and resolve them.
Issue 1: Low Yield of Desired Product Due to Over-oxidation
Scenario: You are trying to oxidize a primary alcohol to an aldehyde, but you are observing the formation of the corresponding carboxylic acid or other degradation products.
Analysis: Over-oxidation with LTA is less common than with other strong oxidants, but can occur under harsh conditions or with particularly sensitive substrates.[7][8][9] The key is to control the reaction environment to favor the desired initial oxidation step.
Troubleshooting Workflow:
-
Lower the Reaction Temperature: Many LTA oxidations are performed at room temperature or below. If you are heating the reaction, try running it at a lower temperature (e.g., 0 °C or room temperature) to decrease the overall reaction rate and minimize subsequent oxidation steps.
-
Control Stoichiometry: Use a precise stoichiometry of LTA, typically 1.0 to 1.1 equivalents for a simple oxidation. Using a large excess of the oxidant increases the likelihood of undesired follow-up reactions.
-
Add a Base: The presence of a non-nucleophilic base, such as pyridine, is often crucial for the selective oxidation of alcohols to aldehydes and ketones.[7][8][9] Pyridine acts as a proton scavenger, facilitating the reaction without promoting over-oxidation. The reaction is often efficient at room temperature in the presence of pyridine.[8]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from being exposed to the oxidant for an extended period.
Issue 2: Competing Side Reactions (e.g., Acetoxylation vs. Glycol Cleavage)
Scenario: You are attempting to cleave a 1,2-diol (vicinal diol), but you are also observing the formation of acetoxylated byproducts where an acetate group has been added to the molecule.
Analysis: LTA is well-known for both glycol cleavage (the Criegee oxidation) and acetoxylation of C-H bonds.[10][11][12] The reaction pathway is highly dependent on the substrate's structure and the reaction conditions, particularly the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting competing LTA reactions.
-
Solvent Selection is Critical: The mechanism of glycol cleavage proceeds through a cyclic intermediate.[12][13]
-
To Favor Glycol Cleavage: Use aprotic, non-polar solvents like benzene, toluene, or dichloromethane.[8][13] These solvents promote the formation of the necessary cyclic intermediate.
-
When to Use Acetic Acid: While acetic acid is a common solvent for LTA reactions, it can sometimes promote competitive acetoxylation. However, it is often used for stability and solubility.[13]
-
-
Substrate Stereochemistry: The rate of glycol cleavage is highly dependent on the stereochemistry of the diol. cis-1,2-diols react much faster than trans-1,2-diols because they can more easily form the cyclic intermediate.[8][9][13][14] If you are cleaving a trans-diol, the reaction will be slower, providing more opportunity for side reactions.
-
Use of Pyridine for trans-Diols: For slow-reacting trans-diols, performing the reaction in pyridine can significantly accelerate the desired cleavage.[13]
Issue 3: Incomplete Reaction or No Reaction
Scenario: After the specified reaction time, analysis shows a significant amount of unreacted starting material.
Analysis: An incomplete reaction can be due to reagent quality, insufficient activation, or steric hindrance in the substrate.
Troubleshooting Workflow:
-
Verify Reagent Quality: LTA is moisture-sensitive and can decompose over time to form lead dioxide (a brownish solid).[8][9] Using old or improperly stored LTA is a common cause of failure.
-
Ensure Anhydrous Conditions: LTA is degraded by moisture.[2][3] Ensure your solvent is dry and the reaction is protected from atmospheric moisture (e.g., using a drying tube or an inert atmosphere).
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C in a solvent like benzene) may be required, especially for sterically hindered substrates.[16][17] Monitor carefully to avoid byproduct formation.
-
Consider Catalysts/Additives: For certain reactions, like oxidative decarboxylations, the addition of co-agents can be beneficial.[13] For example, in the Kochi reaction (halodecarboxylation), a lithium halide is used with LTA.[2][18]
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the selectivity of LTA reactions?
The solvent plays a pivotal role by influencing the reaction mechanism.
-
Aprotic, Non-polar Solvents (Benzene, Chloroform): These are the most common solvents.[2][19] They favor concerted, cyclic mechanisms (like glycol cleavage) and free-radical pathways (like in some decarboxylations).
-
Protic Solvents (Acetic Acid): Acetic acid is often used to dissolve and stabilize LTA.[2][13] However, it is a polar, protic solvent that can favor ionic mechanisms and may participate in the reaction, potentially leading to acetoxylation byproducts.
-
Coordinating Solvents (Pyridine): Pyridine can act as a base to accelerate reactions like alcohol oxidation and can also coordinate to the lead center, altering its reactivity and sometimes increasing the rate of cleavage for sterically constrained diols.[8][13]
Table 1: General Solvent Effects on LTA Reaction Selectivity
| Reaction Type | Preferred Solvent Class | Rationale |
| 1,2-Glycol Cleavage | Aprotic (Benzene, Toluene) | Favors the formation of the required cyclic intermediate.[8][13] |
| Alcohol Oxidation | Aprotic with Pyridine | Pyridine acts as a base, facilitating proton removal.[8] |
| Oxidative Decarboxylation | Non-polar (Benzene, CCl₄) | Often proceeds via a radical mechanism favored by these solvents.[13] |
| Acetoxylation | Acetic Acid | Can favor ionic pathways and provides a source of acetate. |
Q2: What is the role of stereochemistry in the selectivity of glycol cleavage?
Stereochemistry is crucial. For a 1,2-diol to be cleaved, it must form a cyclic ester with the lead atom. cis-diols, where the hydroxyl groups are on the same face of the molecule, can form this intermediate easily and therefore react very quickly. trans-diols, where the hydroxyls are on opposite faces, must contort to form the intermediate, leading to a much slower reaction rate.[9][13][14] This difference in reactivity can be exploited to selectively cleave a cis-diol in the presence of a trans-diol.
Q3: Can LTA be used for reactions other than oxidation?
While LTA is primarily an oxidizing agent, its reactions lead to diverse functional group transformations that are highly valuable in synthesis. These include:
-
Oxidative Cyclization: Oxidation of alcohols with a δ-proton can lead to the formation of cyclic ethers.[2][10]
-
Decarboxylation: Carboxylic acids can be decarboxylated to form various products, including alkenes, alkanes, and alkyl halides, depending on the conditions.[2][13]
-
Acetoxylation: Introduction of an acetate group at benzylic, allylic, or α-ether C-H bonds.[2][10]
Q4: How should I prepare and store Lead(IV) Acetate?
LTA is typically prepared by treating red lead oxide (Pb₃O₄) with a mixture of acetic acid and acetic anhydride at elevated temperatures (e.g., 60-70 °C).[8][20] The acetic anhydride consumes the water produced during the reaction, preventing the product from hydrolyzing.[20] The product is a crystalline solid that should be stored in a tightly sealed container, protected from moisture and light, often with a small amount of acetic acid for stabilization.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for the Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) to make a 0.1 M solution.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve Lead(IV) Acetate (1.1 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred alcohol solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite® to remove the insoluble lead salts. Wash the filter cake with CH₂Cl₂.
-
Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.
Caption: Workflow for selective alcohol oxidation.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Lead (IV) Acetate, 95%. [Link]
-
Wikipedia. (2023). Lead(IV) acetate. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lead Acetate. [Link]
-
EM Science. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). [Link]
-
Grokipedia. (n.d.). Lead(IV) acetate. [Link]
-
ResearchGate. (2008). (PDF) Oxidation of aliphatic alcohols with the lead tetraacetate - Metal halide system under mechanical activation. [Link]
-
GeeksforGeeks. (2023). Lead (IV) Acetate Formula. [Link]
-
Sciencemadness Wiki. (n.d.). Lead(IV) acetate. [Link]
-
Harish Chopra. (2021). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
Slideshare. (2016). 10. Lead tetra acetate. [Link]
-
chemeurope.com. (n.d.). Lead(IV) acetate. [Link]
-
Bera, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 10(3). [Link]
-
NPTEL. (n.d.). Lecture 7 : Ozone, Lead Tetraacetate and Sodium Periodate. [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Lead Tetraacetate. [Link]
-
Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. [Link]
-
Scribd. (n.d.). Lead Tetra Acetate | PDF. [Link]
-
Sciencemadness Discussion Board. (2023). Some quick notes on the preparation of lead(IV)-acetate. [Link]
-
Dr. Shivendra Singh. (2020). 9. Lead Tetra acetate [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Oxidation: A Deep Dive into Lead Tetraacetate's Mechanisms. [Link]
-
RSC Publishing. (1999). A new reaction: lead(IV) acetate-mediated oxidative fragmentation of homoallylic alcohols. Chemical Communications. [Link]
-
Preite, M. D., & Cuellar, M. A. (1999). A new reaction: lead(IV) acetate-mediated oxidative fragmentation of homoallylic alcohols. Chemical Communications, (8), 739-740. [Link]
-
ACS Publications. (1965). A New Method for Halodecarboxylation of Acids Using Lead(IV) Acetate. Journal of the American Chemical Society. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. youtube.com [youtube.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. scribd.com [scribd.com]
- 10. Lead(IV)_acetate [chemeurope.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. nbinno.com [nbinno.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 16. A new reaction: lead(IV) acetate-mediated oxidative fragmentation of homoallylic alcohols. | Semantic Scholar [semanticscholar.org]
- 17. A new reaction: lead(iv) acetate-mediated oxidative fragmentation of homoallylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 20. Sciencemadness Discussion Board - Some quick notes on the preparation of lead(IV)-acetate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Diacetyloxylead Trihydrate (Lead(II) Acetate Trihydrate)
A Senior Application Scientist's Guide to Safe and Effective Handling
Welcome to the technical support guide for diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate. This document is designed for researchers, scientists, and drug development professionals to address common mistakes and provide clear, actionable guidance for handling this compound safely and effectively. Lead compounds are potent neurotoxins with cumulative effects, and adherence to strict protocols is mandatory for personnel safety and experimental integrity.[1][2]
Critical Safety Bulletin
Before handling lead(II) acetate, it is imperative to understand its significant health risks. It is classified as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6] All operations must be conducted within a designated area, inside a certified chemical fume hood, to minimize inhalation exposure.[1][7] Always consult the Safety Data Sheet (SDS) before beginning any work.[3][4][5][8]
Key Hazard Information:
-
Toxicity: May be fatal if swallowed, inhaled, or absorbed through the skin.[2] It is a neurotoxin affecting the central nervous system, kidneys, blood, and reproductive systems.[2]
-
Reproductive Hazard: Classified as a reproductive toxin (Repr. 1A), known to damage fertility and the unborn child.[3][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][5][6] Discharge into the environment must be strictly avoided.[5][6]
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage, preparation, and use of lead(II) acetate trihydrate.
Section 1: Solution Preparation & Stability
Q1: Why is my lead(II) acetate solution cloudy or forming a white precipitate upon dissolution in deionized water?
A1: This is a classic mistake caused by hydrolysis. Lead(II) acetate reacts with neutral or basic water to form insoluble lead(II) hydroxide or basic lead carbonates (from dissolved CO₂).[9][10] This not only reduces the concentration of your active lead species but can also interfere with downstream applications.
-
Causality: The acetate ion is the conjugate base of a weak acid (acetic acid). In neutral water, it can act as a base, increasing the local pH and causing the precipitation of lead hydroxides.
-
Corrective Protocol: Always dissolve lead(II) acetate in slightly acidified water. Adding a small amount of acetic acid (e.g., 0.15 mL of acetic acid per 250 mL of water) will suppress hydrolysis by shifting the equilibrium away from hydroxide formation, ensuring a clear, stable solution.[11]
Q2: How long is an aqueous solution of lead(II) acetate stable?
A2: The stability of the solution depends on storage conditions. When prepared correctly in slightly acidified water and stored in a tightly sealed container, the solution can be stable for an extended period. However, over time, it can absorb atmospheric carbon dioxide, leading to the slow precipitation of lead(II) carbonate.[10]
-
Best Practice: For sensitive quantitative experiments, it is recommended to prepare fresh solutions. If storing, keep the solution in a well-sealed, preferably amber, glass bottle in a cool, dry place.[3][12] Visually inspect for any turbidity before each use.
Section 2: Handling, Weighing, and PPE
Q3: What are the absolute minimum PPE requirements for handling solid lead(II) acetate?
A3: Due to its high toxicity, comprehensive PPE is mandatory. Do not handle this compound without all of the following:
-
Gloves: Wear two pairs of nitrile gloves. Inspect gloves for any holes before use and change them immediately if contact with the chemical is suspected.[13]
-
Eye Protection: Use chemical safety goggles with side shields.[3][14]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13]
-
Respiratory Protection: All weighing and handling of the solid powder must be done in a chemical fume hood to prevent inhalation of dust particles.[7][13] If a fume hood is not feasible, a NIOSH-approved respirator with a high-efficiency particulate filter is required.[14]
Q4: The mass of the lead(II) acetate powder keeps drifting on the analytical balance. How can I weigh it accurately?
A4: This issue is due to the compound's efflorescent and hygroscopic nature. The trihydrate can lose water molecules to the atmosphere (effloresce) or absorb moisture depending on ambient humidity, causing the mass to fluctuate.
-
Expert Technique:
-
Use a weighing boat or vial with a lid.
-
Pre-tare the closed container on the balance.
-
Inside the fume hood, add the approximate amount of lead(II) acetate to the container and close it immediately.
-
Place the closed container back on the balance and record the stable mass.
-
Work efficiently to minimize the time the container is open to the atmosphere.
-
Section 3: Waste Disposal & Decontamination
Q5: How must I dispose of solutions and materials contaminated with lead(II) acetate?
A5: Under no circumstances should lead-containing waste be poured down the drain.[7][13] It is classified as hazardous heavy metal waste and must be disposed of according to institutional and regulatory guidelines (EPA hazardous waste number D008).[10][15]
-
Standard Disposal Protocol:
-
Segregate Waste: Collect all aqueous and solid waste containing lead into a dedicated, clearly labeled, and sealed hazardous waste container.[7][15][16]
-
Rinse Water: All rinse water from cleaning contaminated glassware must also be collected as hazardous waste.[7]
-
Contaminated Solids: Used gloves, weighing papers, and other disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.[7][13]
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department for proper collection and disposal.[1][13]
-
Q6: What is the correct procedure for cleaning a small spill of solid lead(II) acetate powder in the fume hood?
A6: Do not use a dry brush or towel, as this will generate airborne dust.
-
Spill Cleanup Protocol:
-
Ensure your PPE is intact.
-
Gently dampen the spilled powder with water to prevent it from becoming airborne.[17]
-
Use an absorbent pad or wet paper towel to carefully wipe up the dampened material.
-
Place all cleanup materials into a sealed plastic bag.
-
Decontaminate the surface area with soap and water, collecting the cleaning water as hazardous waste.
-
Label the bag as "Hazardous Waste: Lead(II) Acetate Debris" and dispose of it through EHS.[13]
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of diacetyloxylead trihydrate.
| Property | Value | Source |
| Chemical Formula | Pb(C₂H₃O₂)₂·3H₂O | [5][18] |
| Molar Mass | 379.33 g/mol | [5][18] |
| Appearance | White or colorless crystalline powder | [9][18] |
| Melting Point | ~75 °C (decomposes) | [5][18] |
| Solubility in Water | 44.3 g / 100 mL at 20 °C | [18][19] |
| OSHA PEL (8-hr TWA) | 50 µg/m³ | [20][21][22][23] |
| OSHA Action Level | 30 µg/m³ | [20][21][24] |
Visual Workflow: Safe Handling & Disposal
The following diagram outlines the critical workflow for handling lead(II) acetate from acquisition to disposal, emphasizing safety checkpoints.
Caption: Critical workflow for safe handling of lead(II) acetate.
References
- Lead(II) acetate trihydrate MSDS - 107375 - Merck Millipore. Merck.
- Safety Data Sheet: Lead(II)
- Safety Data Sheet: Lead(II)
- Lead(II)
- Lead Acetate Trihydrate-11 - Material Safety D
- Lead(II)
- Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University.
- Application Notes and Protocols for Safe Handling of Lead Compounds in the Labor
- Lead (II) Acetate - Solubility of Things. Solubility of Things.
- SOP for Lead Compounds. University of Washington.
- Lead (Pb) Standard. Sanford Underground Research Facility.
- Lead (II) Acetate Trihydrate - Material Safety Data Sheet. Columbus Chemical Industries, Inc.
- How to prepare Lead acetate trihydr
- Understanding OSHA's Lead Standard: Exposure Risks, Testing Methods, and Compliance Requirements. Vanguard EHS.
- Preparation and monitoring of lead acetate containing drinking water solutions for toxicity studies. National Institute of Standards and Technology.
- 1910.1025 - Lead.
- What is the difference between the reactivity of Lead subacetate and Lead II acetate undergoing a hydrothermal process? Chemistry Stack Exchange.
- Lead Acetate Trihydrate | ACS Reagent Chemicals.
- Lead(II)
- 1926.62 - Lead.
- Occupational Standards and Guidelines for Lead.
- Lead(II)
- Why does lead acetate dissolve in water?
- Lead Acetate Trihydrate - Safety D
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- lead acetate trihydr
- LEAD ACET
- Safety Data Sheet: Lead(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LEAD ACETATE [www2.atmos.umd.edu]
- 3. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 4. carlroth.com [carlroth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. drexel.edu [drexel.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. grokipedia.com [grokipedia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. carlroth.com [carlroth.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. sciencecompany.com [sciencecompany.com]
- 15. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 16. ptb.de [ptb.de]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. sanfordlab.org [sanfordlab.org]
- 21. Understanding OSHA’s Lead Standard: Exposure Risks, Testing Methods, and Compliance Requirements — Vanguard EHS [vanguardehs.com]
- 22. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]
- 23. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]
- 24. Occupational Standards and Guidelines for Lead - Potential Health Risks to DOD Firing-Range Personnel from Recurrent Lead Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Lead(IV) Acetate Trihydrate Reactivity
Welcome to the technical support center for navigating the experimental nuances of lead(IV) acetate trihydrate, a versatile yet sensitive oxidizing agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent choice in modulating the reactivity of this powerful reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your reactions are not only successful but also reproducible and well-understood.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a reaction involving lead(IV) acetate trihydrate?
The solvent in a lead(IV) acetate (LTA) reaction is not merely an inert medium but an active participant that can dictate the reaction pathway and product distribution. Its primary roles include:
-
Solubilizing Reactants: LTA and the substrate must be adequately dissolved for the reaction to proceed efficiently. LTA shows good solubility in nonpolar, organic solvents like hot acetic acid, benzene, chloroform, and nitrobenzene.[1][2][3][4]
-
Stabilizing Intermediates: The polarity and protic nature of the solvent can stabilize or destabilize charged intermediates, such as carbocations, influencing the reaction mechanism (e.g., SN1 vs. SN2 pathways).[5][6]
-
Participating in the Reaction: Protic solvents, especially acetic acid, can directly participate in the reaction, leading to acetoxylation products.[1][7] In some cases, the solvent can be oxidized by LTA.
-
Controlling Reactivity and Selectivity: By carefully selecting the solvent, a researcher can favor one reaction pathway over another, for example, promoting oxidative cleavage over acetoxylation.
Q2: How does the protic or aprotic nature of a solvent affect LTA reactions?
The ability of a solvent to act as a proton donor (protic) or not (aprotic) is a critical factor in LTA-mediated reactions.
-
Polar Protic Solvents (e.g., acetic acid, water, alcohols): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[5][8][9] They are effective at stabilizing ions.[9] In the context of LTA reactions, protic solvents can:
-
Promote Ionic Mechanisms: By stabilizing charged intermediates, they can favor pathways like the SN1 reaction.[6]
-
Lead to Solvolysis Products: The solvent molecule can act as a nucleophile, leading to the incorporation of the solvent into the product (e.g., acetoxylation in acetic acid).
-
Influence Reaction Rates: For instance, in the oxidation of secondary alcohols, increasing the amount of acetic acid in a water-acetic acid mixture increases the reaction rate.[10]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5][8][9] Their use in LTA reactions can:
-
Favor Radical or Concerted Mechanisms: By not strongly solvating ionic species, they may favor pathways involving radical intermediates or concerted steps.
-
Enhance Nucleophilicity: In SN2 reactions, aprotic solvents do not "cage" the nucleophile with hydrogen bonds, making it more reactive.[6]
-
-
Nonpolar Aprotic Solvents (e.g., benzene, toluene, carbon tetrachloride): These solvents have low dielectric constants and do not effectively solvate charged species.[1][9] They are often used when trying to suppress ionic pathways and favor radical reactions.[1] For example, the oxidative decarboxylation of carboxylic acids is frequently performed in nonpolar solvents like benzene.[1]
Q3: My LTA reagent is a trihydrate. How does the water of hydration impact my choice of solvent and reaction conditions?
The "trihydrate" designation indicates the presence of three water molecules per molecule of lead(IV) acetate in the crystal lattice. This is a crucial consideration:
-
Moisture Sensitivity: Anhydrous LTA is highly sensitive to moisture and will decompose.[2][4] The trihydrate form is more stable for storage but introduces water into your reaction system.
-
Solvent Compatibility: The presence of water may be incompatible with certain reactions or reagents that are sensitive to hydrolysis. It is essential to use solvents that are either compatible with water or to take steps to remove the water if necessary.
-
Reaction Pathway Influence: The water can act as a protic solvent and a potential nucleophile, potentially leading to undesired hydrolysis byproducts.
-
Storage: LTA should be stored in the absence of moisture, kept tightly sealed, and in the presence of about 5% glacial acetic acid to prevent decomposition.[1][4]
Q4: I'm observing a brown precipitate in my reaction. What is it and how can I prevent it?
A brown precipitate is often lead dioxide (PbO₂), a common decomposition product of LTA.[1] This can occur due to:
-
Presence of Water: LTA reacts with moisture to form lead dioxide.[4][11]
-
Elevated Temperatures: LTA can decompose upon heating.[11]
-
Incorrect Solvent Choice: Solvents that can be readily oxidized by LTA may promote its decomposition.
Prevention Strategies:
-
Use anhydrous solvents when the reaction chemistry is sensitive to water.
-
Maintain a dry atmosphere (e.g., under nitrogen or argon).
-
Control the reaction temperature carefully.
-
Store LTA properly with a small amount of glacial acetic acid to maintain its stability.[1][4]
Section 2: Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in Alcohol Oxidation
Symptoms: Your starting alcohol is not fully consumed, or the yield of the desired aldehyde or ketone is lower than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent | The solvent may not be optimal for the specific type of alcohol oxidation. For primary and secondary alcohols, pyridine is often used as a solvent or co-solvent to drive the reaction to completion and prevent over-oxidation to carboxylic acids.[7][12] | Protocol: For the oxidation of a primary alcohol to an aldehyde, try using LTA in the presence of pyridine at room temperature.[7] |
| Reagent Decomposition | The LTA may have decomposed due to moisture or improper storage. | Verification: Test the activity of your LTA on a known, reliable substrate before attempting your target reaction. Store LTA in a desiccator with a small amount of glacial acetic acid.[1] |
| Stereochemical Hindrance | In the case of diol cleavage, trans-diols react much slower than cis-diols because the formation of a cyclic intermediate is less favorable.[1] | Solvent Modification: For slow-reacting trans-1,2-diols, switching the solvent from acetic acid to pyridine can significantly increase the reaction rate.[1] |
Experimental Workflow: Optimizing Alcohol Oxidation ```dot
Caption: Solvent and additive effects on product distribution in LTA-mediated decarboxylation.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is a starting point and may require optimization for your specific substrate.
-
Reagent Preparation: Ensure the lead(IV) acetate trihydrate is of high purity. If it appears discolored (brownish), it may have started to decompose.
-
Solvent Selection: For a standard oxidation, dry benzene or toluene are commonly used. [7][12]If the reaction is sluggish, consider adding pyridine as a co-solvent.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Add lead(IV) acetate trihydrate (typically 1.1 to 1.5 equivalents) to the solution in portions to control any initial exotherm.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the insoluble lead(II) acetate byproduct.
-
Wash the filter cake with the reaction solvent.
-
The filtrate can then be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
-
-
Purification: The crude ketone can be purified by standard methods such as column chromatography or distillation.
Protocol 2: Oxidative Cleavage of a cis-1,2-Diol
This procedure is particularly effective for cis-diols due to the favorable formation of a cyclic intermediate. [1]
-
Solvent Choice: Aprotic solvents such as benzene, nitrobenzene, or 1,2-dichloroethane are typically used. [1]Acetic acid can also be employed. [1]2. Reaction Setup:
-
Dissolve the cis-1,2-diol in the chosen solvent in a round-bottom flask with a magnetic stirrer.
-
Add one equivalent of lead(IV) acetate trihydrate to the solution.
-
-
Reaction Conditions:
-
The reaction is often rapid and can proceed at room temperature.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
The work-up procedure is similar to that described for alcohol oxidation, involving filtration to remove lead(II) acetate, followed by extraction and purification of the resulting aldehydes or ketones.
-
References
-
Makhaev, V. D. (2015). Oxidation of aliphatic alcohols with the lead tetraacetate - Metal halide system under mechanical activation. ResearchGate. [Link]
-
Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Juniper Publishers. [Link]
-
Chopra, H. (2021). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Unknown Author. (n.d.). 10. Lead tetra acetate. Slideshare. [Link]
-
Reich, H. J. (n.d.). Reduction and Oxidation :: Lead Tetraacetate. Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. (n.d.). Lead diacetate trihydrate. PubChem. [Link]
-
pushparajrukeganahi. (n.d.). Lead Tetraacetate. Scribd. [Link]
-
HB Electrical & Electronics. (2021). Oxidation with Lead Tetraacetate | Lecture No. 10 | Organic Chemistry | 17-05-2021. YouTube. [Link]
-
Wikipedia. (n.d.). Lead(IV) acetate. [Link]
-
Sciencemadness Wiki. (n.d.). Lead(IV) acetate. [Link]
-
GeeksforGeeks. (2023). Lead (IV) Acetate Formula. [Link]
-
Unknown Author. (n.d.). Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. Scribd. [Link]
-
Grokipedia. (n.d.). Lead(IV) acetate. [Link]
-
Unknown Author. (2024). Oxidation with Lead Tetra acetate |Alcohol into Carbonyl Compound | Strong Oxidising Agent |BSc JEE. YouTube. [Link]
-
Kochi, J. K., & Bacha, J. D. (1968). Solvent effects on the oxidation of alkyl radicals by lead(IV) and copper(II) complexes. The Journal of Organic Chemistry, 33(7), 2746–2753. [Link]
-
chemeurope.com. (n.d.). Lead(IV) acetate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 3. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 12. 10. Lead tetra acetate | PDF [slideshare.net]
Technical Support Center: Scaling Up Reactions Involving Diacetyloxylead Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling and scaling up reactions involving diacetyloxylead compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the safe and efficient execution of your chemical transformations. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your research and development endeavors.
A Critical Note on Nomenclature: Diacetyloxylead Trihydrate vs. Lead(IV) Acetate
It is crucial to distinguish between two commonly encountered lead acetate compounds, as their reactivity and applications differ significantly.
-
Diacetyloxylead Trihydrate (Lead(II) Acetate Trihydrate) : With the chemical formula Pb(CH₃COO)₂·3H₂O, this compound is a white crystalline solid.[1] While used in the synthesis of other lead compounds and in certain analytical applications, it is not a strong oxidizing agent.
-
Lead(IV) Acetate (Lead Tetraacetate) : With the chemical formula Pb(OCOCH₃)₄, this is a powerful oxidizing agent widely used in organic synthesis.[2][3][4] It is a colorless solid that is highly sensitive to moisture.[3][5]
This guide will primarily focus on Lead(IV) Acetate , as it is the more common and reactive reagent for the oxidative transformations typically performed and scaled up by researchers and drug development professionals. If you are working with Lead(II) Acetate Trihydrate, please consult safety data sheets and relevant literature for its specific applications and handling procedures.
I. Safety First: Handling and Storage of Lead(IV) Acetate
Lead compounds are highly toxic and pose significant health risks, including neurotoxicity and reproductive harm.[6][7] Strict adherence to safety protocols is paramount, especially when scaling up reactions.
Core Safety Protocols
| Protocol | Details |
| Engineering Controls | All manipulations must be conducted in a certified chemical fume hood with adequate exhaust.[8][9] Use of a glove box is recommended for handling larger quantities. |
| Personal Protective Equipment (PPE) | At a minimum, wear a flame-resistant lab coat, nitrile or chloroprene gloves, and chemical safety goggles with side shields.[9][10] A face shield is recommended when handling larger quantities.[10] |
| Designated Work Area | Establish a designated area within the lab for all work with lead compounds. This area should be clearly labeled with hazard warnings.[8] |
| Weighing and Dispensing | To minimize the generation of dust, handle lead(IV) acetate in a well-ventilated area, preferably within a fume hood.[6] Use a non-sparking spatula. |
| Storage | Store lead(IV) acetate in a cool, dry, and well-ventilated area in a tightly sealed container.[11][12] It is often stored with a small amount of acetic acid to prevent decomposition.[2] Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents. |
| Waste Disposal | All lead-contaminated waste, including empty containers, disposable PPE, and reaction residues, must be collected as hazardous waste.[8] Do not dispose of lead compounds down the drain. |
II. Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions involving lead(IV) acetate can present unique challenges. This section addresses common issues in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, even with a stoichiometric amount of lead(IV) acetate. What could be the cause?
A1: The most common culprit is the deactivation of lead(IV) acetate due to moisture. Lead(IV) acetate is highly hygroscopic and readily hydrolyzes to form lead dioxide (PbO₂), a brown precipitate, which is a much weaker oxidizing agent.[3][13]
-
Troubleshooting Steps:
-
Check the Reagent: Freshly opened or properly stored lead(IV) acetate should be a colorless to faintly pink crystalline solid.[5] If it appears brownish, it has likely decomposed.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions are often run in non-polar, anhydrous solvents like benzene, chloroform, or glacial acetic acid.[5][7]
-
Consider Acetic Anhydride: In some preparations and reactions, acetic anhydride is added to scavenge any water present.[5][14]
-
Q2: I'm observing the formation of a brown precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The brown precipitate is likely lead dioxide (PbO₂), resulting from the hydrolysis of lead(IV) acetate.[3][13]
-
Prevention:
-
As mentioned above, maintaining strictly anhydrous conditions is key.
-
Store your lead(IV) acetate properly, tightly sealed and in a desiccator if necessary.[5]
-
Q3: The reaction is proceeding, but I'm getting a mixture of products and significant side reactions. How can I improve selectivity?
A3: The reactivity of lead(IV) acetate can sometimes lead to over-oxidation or side reactions.
-
Strategies for Improved Selectivity:
-
Temperature Control: Many lead(IV) acetate oxidations are exothermic.[14] Scaling up requires careful temperature control. Use an ice bath or a cooling system to maintain the desired reaction temperature.
-
Slow Addition: Instead of adding all the lead(IV) acetate at once, consider a slow, portion-wise addition or adding a solution of the reagent via an addition funnel. This helps to control the reaction rate and temperature.
-
Use of Pyridine: In the oxidation of alcohols, the addition of pyridine can improve the selectivity for the desired aldehyde or ketone and prevent over-oxidation to carboxylic acids.[13][15]
-
Q4: How do I safely quench a large-scale reaction involving lead(IV) acetate?
A4: Quenching a reaction with excess lead(IV) acetate must be done carefully to avoid uncontrolled reactions.
-
Quenching Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will reduce the remaining lead(IV) acetate to lead(II) salts.
-
Be aware that the quench process can be exothermic. Monitor the temperature and add the quenching agent at a rate that maintains a safe temperature.
-
Q5: What is the best work-up procedure for removing lead byproducts from my product?
A5: The lead byproducts, typically lead(II) acetate or other lead salts after quenching, need to be efficiently removed.
-
Work-up Procedure:
-
After quenching, dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer several times with water to remove the water-soluble lead(II) salts.
-
In some cases, precipitation of the lead salts can be induced by adding a suitable counter-ion. For instance, adding a dilute solution of hydrochloric acid can precipitate lead(II) chloride, which can then be filtered off.
-
A common method is to precipitate the lead as lead sulfide (PbS) by bubbling hydrogen sulfide gas through the solution or by adding a solution of sodium sulfide.[5] This should be done in a well-ventilated fume hood due to the toxicity of hydrogen sulfide. The resulting black precipitate of PbS can be removed by filtration.
-
III. Frequently Asked Questions (FAQs)
Q: What are the primary applications of lead(IV) acetate in organic synthesis?
A: Lead(IV) acetate is a versatile oxidizing agent used in several key transformations, including:
-
Criegee Oxidation: The cleavage of 1,2-diols to form aldehydes and ketones.[2][16]
-
Oxidation of Alcohols: The conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[3][13]
-
Acetoxylation: The introduction of an acetoxy group at benzylic, allylic, and α-ether C-H bonds.[7]
-
Decarboxylation of Carboxylic Acids: The Kochi reaction, for example, uses lead(IV) acetate and a halide salt to convert carboxylic acids to alkyl halides.[7]
Q: Can I prepare lead(IV) acetate in the lab?
A: Yes, lead(IV) acetate can be prepared by treating red lead oxide (Pb₃O₄) with a mixture of acetic acid and acetic anhydride.[7][14] This reaction is exothermic and requires careful temperature control.[14]
Q: Are there any less toxic alternatives to lead(IV) acetate?
A: Yes, for some reactions, less toxic alternatives exist. For example, sodium periodate (NaIO₄) can also be used for the cleavage of 1,2-diols (Malaprade reaction) and is often preferred for its lower toxicity.[4] For other oxidations, reagents based on manganese, chromium, or hypervalent iodine might be suitable substitutes. The choice of alternative will depend on the specific substrate and desired transformation.
IV. Experimental Workflow and Diagrams
Generalized Experimental Workflow for a Scale-Up Oxidation
Caption: A generalized workflow for scaling up an oxidation reaction using lead(IV) acetate.
Logical Relationship for Troubleshooting a Failed Reaction
Caption: A decision tree for troubleshooting common issues in lead(IV) acetate reactions.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols for Safe Handling of Lead Compounds in the Laboratory. Retrieved from
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from
-
Rutgers University. (n.d.). Lead Compounds. Retrieved from
-
University of Arizona. (n.d.). UA Lead Compounds SOP Template. Retrieved from
-
Oxford Lab Fine Chem LLP. (n.d.). LEAD ACETATE Trihydrate. Retrieved from
-
Guidechem. (n.d.). Lead acetate trihydrate 6080-56-4 wiki. Retrieved from
-
Sciencemadness Wiki. (n.d.). Lead(IV) acetate. Retrieved from
-
Wikipedia. (n.d.). Lead(IV) acetate. Retrieved from
-
ChemicalBook. (n.d.). Synthesis, Toxicology and Application of Lead acetate trihydrate. Retrieved from
-
Erowid. (n.d.). Preparation of Lead(IV)Acetate, Pb(OAc)4. Retrieved from
-
The Science Company. (2011). Lead Acetate Trihydrate. Retrieved from
-
Loba Chemie. (n.d.). LEAD ACETATE TRIHYDRATE EXTRA PURE. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Lead Acetate Trihydrate. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from
-
University of California, Santa Barbara. (2022). SOP for Lead Compounds. Retrieved from
-
GeeksforGeeks. (2025). Lead (IV) Acetate Formula. Retrieved from
-
Slideshare. (n.d.). 10. Lead tetra acetate. Retrieved from
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Lead Tetraacetate. Retrieved from
-
Satayev, M. S., Aueshov, A. P., Koshkarbayeva, S. T., Satayeva, L. M., & Tukibayeva, A. S. (2015). Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead. Oriental Journal of Chemistry, 31(3), 1305-1310. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Lead Acetate Trihydrate: Formula and Properties. Retrieved from
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from
-
Zhang, J., et al. (2014). Lead acetate trihydrate precursor route to synthesize novel ultrafine lead oxide from spent lead acid battery pastes. Journal of Power Sources, 272, 97-104. Retrieved from
-
Grokipedia. (n.d.). Lead(IV) acetate. Retrieved from
-
Merck. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from
-
NPTEL. (n.d.). Oxidation Reactions. Retrieved from
-
Scribd. (n.d.). Lead Tetra Acetate. Retrieved from
-
ChemicalBook. (n.d.). Lead acetate trihydrate synthesis. Retrieved from
-
Chopra, H. (2021, May 19). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from
-
Sciencemadness Discussion Board. (2025). Some quick notes on the preparation of lead(IV)-acetate. Retrieved from
-
chemeurope.com. (n.d.). Lead(IV) acetate. Retrieved from
-
Guidechem. (n.d.). How to prepare Lead acetate trihydrate?. Retrieved from
-
Sciencemadness Discussion Board. (2005). Making Lead(IV) acetate. Retrieved from
-
Benchchem. (n.d.). Comparing the environmental impact of different lead-based oxidizing agents. Retrieved from
-
Reddit. (2022). Lead Acetate Substitute?. Retrieved from
-
Singh, S. (2020, October 4). 9. Lead Tetra acetate [Video]. YouTube. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. 10. Lead tetra acetate | PDF [slideshare.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 8. drexel.edu [drexel.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Page loading... [guidechem.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Diacetyloxylead Trihydrate Reactions
Welcome to the technical support center for monitoring the progress of reactions involving diacetyloxylead trihydrate, commonly known as lead(II) acetate trihydrate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
A Word on Safety
Diacetyloxylead trihydrate is a toxic substance and should be handled with extreme care.[1][2] Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety protocols.[3] This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and proper waste disposal.
Section 1: Understanding the Chemistry of Diacetyloxylead Trihydrate in Reactions
Diacetyloxylead trihydrate, with the chemical formula Pb(CH₃COO)₂·3H₂O, is a white crystalline solid that is soluble in water.[2][4] Its utility in various reactions stems from the reactivity of the lead(II) ion (Pb²⁺). Monitoring the progress of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and characterizing reaction kinetics.
A common application of diacetyloxylead trihydrate is in precipitation reactions, where the Pb²⁺ ion combines with an anion to form an insoluble salt.[5] For example, its reaction with hydrogen sulfide to form a black precipitate of lead(II) sulfide is a well-known qualitative test.[1][4]
Section 2: Quantitative Monitoring Techniques
While qualitative observations are useful, quantitative monitoring provides precise data on reaction progress. Below are guides to some common techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful non-destructive technique for monitoring reactions in real-time.[6][7] The principle lies in the change in absorbance of a solution as the concentration of a reactant or product changes.[8]
Experimental Protocol: Monitoring a Precipitation Reaction using UV-Vis Spectroscopy
-
Determine the λmax (wavelength of maximum absorbance) of your starting material (diacetyloxylead trihydrate solution) and the product if it has a chromophore. For many lead(II) salt solutions, the UV region is of interest.[9]
-
Prepare your reaction mixture directly in a cuvette or use a flow-cell setup for continuous monitoring. Ensure the initial concentration of the reactants is within the linear range of the spectrophotometer.
-
Initiate the reaction and immediately start recording the absorbance at the predetermined λmax at set time intervals.
-
Plot absorbance versus time. The shape of the curve will provide information about the reaction rate.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
Troubleshooting Guide: UV-Vis Spectroscopy
| Issue | Possible Cause(s) | Solution(s) |
| No change in absorbance | The reaction is not proceeding. The chosen wavelength is not sensitive to any reactant or product. | Verify that all reagents have been added and are active. Scan a wide range of wavelengths to find a suitable λmax for a reactant or product. |
| Absorbance is too high (off-scale) | The initial concentration of the analyte is too high. | Dilute the reaction mixture to bring the absorbance within the instrument's linear range. |
| Noisy or erratic readings | Presence of air bubbles in the cuvette. Precipitation of the product is causing light scattering. | Gently tap the cuvette to dislodge air bubbles. If scattering is an issue, consider using a different analytical technique or filtering aliquots before measurement (note: this will not be real-time). |
| Baseline drift | Instrument instability or temperature fluctuations affecting the reaction rate. | Allow the instrument to warm up and stabilize. Use a temperature-controlled cuvette holder to maintain a constant reaction temperature. |
Visualization of the UV-Vis Monitoring Workflow
Sources
- 1. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]
- 2. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. LEAD ACETATE [www2.atmos.umd.edu]
- 4. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Lead(IV) Acetate: A Comparative Analysis of Diacetyloxylead;trihydrate and Anhydrous Lead Tetraacetate
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, lead(IV) acetate, also known as lead tetraacetate (LTA), stands as a powerful and versatile oxidizing agent.[1] It is widely employed for a variety of transformations, including the cleavage of 1,2-diols (Criegee oxidation), acetoxylation of C-H bonds, and oxidative decarboxylation of carboxylic acids.[2][3][4] However, a critical decision point for any researcher utilizing this reagent is the choice between its anhydrous form and its trihydrate, diacetyloxylead;trihydrate. This guide provides an in-depth technical comparison to inform the selection of the appropriate reagent for specific research applications.
Physicochemical Properties: A Tale of Two Forms
The primary distinction between the two reagents lies in the presence of three molecules of water of hydration in the crystal lattice of the trihydrate. This seemingly minor difference has significant implications for their physical properties, handling, and reactivity.
| Property | This compound | Lead Tetraacetate Anhydrous |
| Synonyms | Lead(IV) acetate trihydrate | Lead(IV) acetate, Plumbic acetate |
| Molecular Formula | Pb(C₂H₃O₂)₄·3H₂O | Pb(C₂H₃O₂)₄ |
| Molar Mass | 499.42 g/mol | 443.38 g/mol [5] |
| Appearance | White to off-white crystals[6] | Colorless to faintly pink crystals[7][8] |
| Melting Point | ~75 °C (decomposes)[9] | ~175 °C (decomposes)[10] |
| Solubility | Soluble in water[11] | Soluble in nonpolar organic solvents like chloroform and benzene; reacts with water[8][10] |
| Stability | More stable in air | Highly sensitive to moisture[8][10] |
Performance in Key Applications: The Impact of Hydration
The presence of water in the trihydrate form can significantly influence its performance in various chemical reactions.
Criegee Oxidation (Glycol Cleavage):
The Criegee oxidation is a cornerstone application of lead tetraacetate, involving the cleavage of vicinal diols to yield aldehydes and ketones.[2][12] The reaction typically proceeds through a cyclic intermediate.[13]
-
Anhydrous Lead Tetraacetate: Traditionally, the Criegee oxidation is performed under strictly anhydrous conditions, as moisture can hydrolyze the lead tetraacetate.[2] Anhydrous LTA is the reagent of choice for substrates that are sensitive to water or when precise stoichiometric control is required. It generally offers faster reaction rates and cleaner conversions in aprotic solvents.
-
This compound: While Criegee originally emphasized the need for anhydrous conditions, later studies have shown that the oxidation can be successfully carried out in the presence of water, and even in aqueous solutions for certain substrates like some sugars.[2] The trihydrate can be a more convenient option for these applications, eliminating the need for rigorously dry solvents and glassware. However, the rate of reaction may be slower compared to the anhydrous form due to competitive hydrolysis of the reagent.
Mechanism of Criegee Oxidation
The accepted mechanism for the Criegee oxidation involves the formation of a cyclic lead(IV) ester intermediate, which then fragments to give the carbonyl products.
Caption: A generalized experimental workflow for the Criegee oxidation.
Materials:
-
Vicinal diol
-
Lead Tetraacetate (Anhydrous or Trihydrate)
-
Anhydrous solvent (e.g., benzene, dichloromethane, or acetic acid)
-
Quenching agent (e.g., ethylene glycol or saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation (Anhydrous Conditions): If using anhydrous lead tetraacetate, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
Dissolution: Dissolve the vicinal diol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: Add the lead tetraacetate (either anhydrous or trihydrate) portion-wise to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a small amount of ethylene glycol to consume any excess lead tetraacetate, or by pouring the reaction mixture into a saturated solution of sodium bicarbonate.
-
Work-up: Filter the mixture through a pad of celite to remove the insoluble lead(II) acetate. If an aqueous quench was used, separate the organic layer.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Safety Considerations: Handling Lead Compounds
Both forms of lead tetraacetate are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. [3][14]Lead is a cumulative poison and a neurotoxin that can affect the central nervous system, kidneys, blood, and reproductive system. [6][10]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [15]Dispose of all lead-containing waste according to institutional and regulatory guidelines.
Conclusion and Recommendations
The choice between this compound and anhydrous lead tetraacetate is dictated by the specific requirements of the chemical transformation.
-
Choose Anhydrous Lead Tetraacetate for:
-
Reactions that are sensitive to water.
-
Acetoxylation reactions where the formation of alcohol byproducts is a concern.
-
When faster reaction rates and maximum reactivity are desired.
-
-
Choose this compound for:
-
Reactions, such as certain Criegee oxidations, that can be performed in the presence of water.
-
When ease of handling and storage are a priority and the potential for slightly slower reaction rates is acceptable.
-
Ultimately, a thorough understanding of the reaction mechanism and the stability of the substrates and products will guide the informed selection of the optimal lead(IV) acetate reagent for your research needs.
References
-
Wikipedia. Criegee oxidation. Link
-
NROChemistry. Criegee Oxidation. Link
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Glycol Cleavage: The Criegee Oxidation with Lead Tetraacetate. Link
-
Central Drug House. LEAD TETRA ACETATE CAS No 546-67-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Wikipedia. Lead(IV) acetate. Link
-
Chemeurope.com. Lead(IV) acetate. Link
-
Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 10(3), 89-96. Link
-
L.S.College, Muzaffarpur. (2019). Glycol cleavage. Link
-
PubChem. Lead tetraacetate. Link
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Lead(IV) acetate. Link
-
Gelest, Inc. LEAD TETRAACETATE tech-95 - PBL6455 MATERIAL SAFETY DATA SHEET. Link
-
Juniper Publishers. (2021). Lead Tetraacetate in Organic Synthesis. Link
-
Sciencemadness Wiki. Lead(IV) acetate. Link
-
Scribd. Lead Tetraacetate. Link
-
Sourav Sir's Classes. (2022). Criegee Oxidation Reactions || Lead tetraacetate || Important Practice Questions || Organic Reagent. YouTube. Link
-
ECHEMI. Lead tetraacetate SDS, 546-67-8 Safety Data Sheets. Link
-
Carl Roth. (2015). Safety Data Sheet: Lead(II) acetate trihydrate. Link
-
ResearchGate. (2008). Reactions of Hydrazones with Lead Tetraacetate in Organic Synthesis. Link
-
BYJU'S. Lead (IV) Acetate Properties. Link
-
Juniper Publishers. (2021). Lead Tetraacetate in Organic Synthesis. Peer Reviewed Chemistry Journals. Link
-
The Science Company. MATERIAL SAFETY DATA SHEET - LEAD ACETATE Trihydrate AR. Link
-
Harish Chopra. (2021). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET. YouTube. Link
-
Sigma-Aldrich. (2017). Safety Data Sheet: Lead(II) acetate trihydrate. Link
-
Organic Chemistry Data. Reduction and Oxidation :: Lead Tetraacetate. Link
-
CAMEO Chemicals. LEAD TETRAACETATE. Link
-
ResearchGate. (2021). (PDF) Lead Tetraacetate in Organic Synthesis. Link
-
The Science Company. Lead Acetate Trihydrate. Link
-
Muby Chemicals. Lead Acetate Anhydrous n Trihydrate, Basic Lead Acetate Manufacturer. Link
-
Shodhganga. ACETOXYLATION OF FRIEDELIN BY LEAD (IV) ACETATE AND ANTIOXIDANT BEHAVIOUR OF 2-NBUTIR. Link
-
Vedantu. Lead Acetate: Structure, Formula, Properties & Uses Explained. Link
-
ChemicalBook. Synthesis, Toxicology and Application of Lead acetate trihydrate. Link
-
Sciencemadness Wiki. Lead(II) acetate. Link
-
CAMEO Chemicals | NOAA. lead acetate trihydrate - Report. Link
Sources
- 1. Lead Tetraacetate in Organic Synthesis [ideas.repec.org]
- 2. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. byjus.com [byjus.com]
- 6. gelest.com [gelest.com]
- 7. Lead tetraacetate | C8H12O8Pb-2 | CID 11025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]
- 10. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]
- 12. Criegee Oxidation | NROChemistry [nrochemistry.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Diacetyloxylead;trihydrate as an Oxidizing Agent in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy. Among the diverse array of available oxidants, diacetyloxylead;trihydrate, commonly known as lead(IV) acetate or lead tetraacetate (LTA), has long held a significant position.[1][2][3] This guide provides an in-depth, objective comparison of LTA's performance against other prevalent oxidizing agents, supported by experimental data and mechanistic insights to inform your synthetic choices.
Introduction to Lead(IV) Acetate: Properties and Oxidative Profile
Lead(IV) acetate is a powerful and versatile oxidizing agent characterized by a central lead atom in its +4 oxidation state.[1][3] It is a colorless crystalline solid, soluble in various nonpolar organic solvents such as benzene, chloroform, and hot acetic acid.[1][2][4] Its utility in organic synthesis is extensive, encompassing a range of transformations including the cleavage of 1,2-diols (glycols), oxidative decarboxylation of carboxylic acids, acetoxylation of activated C-H bonds, and the dehydrogenation of amines and hydrazines.[2][5][6]
However, the compound is sensitive to moisture and is typically stored in the presence of acetic acid to prevent hydrolysis.[1][3] It is also important to note that LTA is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][7][8][9]
Core Application: Oxidative Cleavage of 1,2-Diols (Criegee Oxidation)
One of the most prominent applications of lead(IV) acetate is the oxidative cleavage of vicinal diols to yield aldehydes and ketones, a reaction known as the Criegee oxidation.[10][11][12] This transformation is pivotal in carbohydrate chemistry and the structural elucidation of complex molecules.[2][11][12]
The mechanism of the Criegee oxidation is believed to proceed through a cyclic lead ester intermediate. This concerted fragmentation is highly efficient and can be stereoselective.[10]
Caption: Mechanism of Criegee Oxidation.
The primary alternatives for glycol cleavage are sodium periodate (in the Malaprade reaction) and potassium permanganate.[11][13]
| Oxidizing Agent | Typical Solvent(s) | Selectivity | Key Advantages | Key Disadvantages |
| Lead(IV) Acetate (LTA) | Benzene, Acetic Acid, Chloroform (Anhydrous) | High for vicinal diols | Excellent for non-aqueous conditions; high yields.[11][14] | Toxicity of lead compounds; requires anhydrous conditions.[5][12] |
| Sodium Periodate (NaIO₄) | Water, Alcohols | High for vicinal diols | Suitable for aqueous media; less toxic than LTA.[11][14] | Slower reaction rates for some sterically hindered diols. |
| Potassium Permanganate (KMnO₄) | Aqueous base, Acetone | Can over-oxidize aldehydes to carboxylic acids | Readily available and inexpensive. | Often leads to over-oxidation; can cleave alkenes directly.[11][13][15] |
Experimental Data Summary: Glycol Cleavage of 1,2-Cyclohexanediol
| Oxidizing Agent | Reaction Time | Yield of Adipaldehyde | Reference |
| Lead(IV) Acetate | 15 min | >90% | [10] |
| Sodium Periodate | 30 min | ~90% | [16] |
| Potassium Permanganate | Variable | Lower, with over-oxidation to adipic acid | [11] |
From a practical standpoint, the choice between LTA and periodate often comes down to the solubility of the substrate and the desired reaction conditions.[14] LTA is the reagent of choice for reactions in non-polar, aprotic solvents.[2]
Oxidative Decarboxylation of Carboxylic Acids
Lead(IV) acetate is highly effective for the oxidative decarboxylation of carboxylic acids, which can lead to the formation of alkanes, alkenes, or acetate esters depending on the reaction conditions.[2][17] This transformation is particularly useful in the synthesis of complex natural products.[2]
While other methods for decarboxylation exist, such as the Hunsdiecker reaction (using silver salts of carboxylic acids and bromine), LTA offers a more versatile and often milder alternative.
| Method | Reagents | Products | Key Advantages | Key Disadvantages |
| LTA Oxidation | Pb(OAc)₄ | Alkanes, Alkenes, Acetate Esters | Versatile product outcomes based on conditions.[2] | Stoichiometric use of a toxic heavy metal. |
| Hunsdiecker Reaction | Ag(I) salt of acid, Br₂ | Alkyl Halides | Good yields of alkyl bromides. | Requires preparation of the silver salt; light-sensitive. |
| Photochemical Decarboxylation | Photosensitizer, light | Alkanes | Can be performed under mild conditions. | Often requires specialized equipment; may have side reactions. |
Acetoxylation Reactions
LTA is a valuable reagent for the introduction of an acetoxy group at benzylic, allylic, and α-ether positions.[1][6] This reaction typically proceeds via a radical mechanism and provides a direct route to functionalized molecules.[10]
Sources
- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. 10. Lead tetra acetate | PDF [slideshare.net]
- 6. Lead(IV)_acetate [chemeurope.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nbinno.com [nbinno.com]
- 11. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 12. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Periodate - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicreactions.org [organicreactions.org]
A Comparative Guide to the Validation of Analytical Methods for Diacetyloxylead;trihydrate (Lead(II) Acetate Trihydrate)
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of raw materials is a cornerstone of quality and safety. Diacetyloxylead;trihydrate, more commonly known as lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O), is a compound utilized in various chemical syntheses and analytical applications.[1][2][3] Given the inherent toxicity of lead, the validation of analytical methods for its quantification is not merely a procedural formality but a critical necessity to ensure product quality and regulatory compliance.
This guide provides an in-depth comparison of validated analytical methods for the assay and impurity profiling of lead(II) acetate trihydrate. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The Imperative of Method Validation: Adhering to ICH Q2(R1) Standards
Before exploring specific analytical techniques, it is paramount to establish the framework for their validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process.[4][5][6][7][8] The objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[8] This is achieved by assessing a range of validation characteristics, which we will reference throughout our comparison.
Method 1: Complexometric Titration with EDTA for Assay of Lead(II) Acetate Trihydrate
Complexometric titration is a classic, robust, and cost-effective method for determining the concentration of metal ions in a solution. It is particularly well-suited for the assay of a bulk substance like lead(II) acetate trihydrate, where the analyte is the major component. The principle relies on the formation of a stable, water-soluble complex between the lead(II) ions (Pb²⁺) and a complexing agent, typically ethylenediaminetetraacetic acid (EDTA).[9]
The reaction stoichiometry between Pb²⁺ and EDTA is a precise 1:1, regardless of the charge on the metal ion, which simplifies calculation.[9] A metallochromic indicator is used to signal the endpoint of the titration, which is the point at which all the free Pb²⁺ ions have been complexed by EDTA.
Experimental Protocol: Assay by Complexometric Titration
This protocol is adapted from the American Chemical Society (ACS) monograph for reagent chemicals.[10]
-
Sample Preparation: Accurately weigh approximately 1.5 g of lead(II) acetate trihydrate.
-
Dissolution: Transfer the sample to a 400 mL beaker and dissolve in 250 mL of deionized water containing 0.15 mL of glacial acetic acid. The addition of acetic acid prevents the precipitation of lead hydroxide.
-
Buffering: Add 15 mL of a hexamethylenetetramine buffer solution. This maintains the pH in the optimal range for the titration and the indicator color change.[11][12]
-
Indication: Add a few milligrams of xylenol orange indicator mixture.
-
Titration: Titrate with a standardized 0.1 M EDTA volumetric solution. The endpoint is marked by a distinct color change from reddish-purple to a clear yellow.[10]
-
Calculation: The percentage of lead(II) acetate trihydrate can be calculated using the following formula:
% (CH₃COO)₂Pb·3H₂O = (Volume of EDTA (mL) × Molarity of EDTA × 37.93) / Sample weight (g)
Where 37.93 is the molar mass of lead(II) acetate trihydrate (379.33 g/mol ) divided by 10 to convert from millimoles to grams.
Workflow for Complexometric Titration
Caption: Workflow for the assay of lead(II) acetate trihydrate by complexometric titration.
Method 2: Atomic Absorption Spectroscopy (AAS) for Lead Quantification
Atomic Absorption Spectroscopy (AAS) is an instrumental technique used for the quantitative determination of individual elements in a sample.[13] It is significantly more sensitive than titration and is suitable for both assay and the determination of lead at trace levels. The underlying principle involves the absorption of light by free atoms in the gaseous state.[13] When a solution containing lead is aspirated into a flame or heated in a graphite furnace, it is atomized. A light beam from a hollow-cathode lamp containing lead is passed through the atom cloud, and the ground-state lead atoms absorb light at a characteristic wavelength (typically 283.3 nm).[13][14] The amount of light absorbed is proportional to the concentration of lead in the sample, following the Beer-Lambert law.[13]
Experimental Protocol: Lead Determination by Flame AAS
-
Standard Preparation: Prepare a series of calibration standards of lead, typically ranging from 1 to 20 ppm, from a certified lead reference solution. These standards should be matrix-matched with the sample solvent.
-
Sample Preparation: Accurately weigh a small amount of the lead(II) acetate trihydrate and dissolve it in a suitable solvent (e.g., dilute nitric acid) to bring the expected lead concentration within the linear range of the calibration curve. This will likely involve serial dilutions.
-
Instrumental Analysis:
-
Set up the AAS instrument with a lead hollow-cathode lamp.
-
Optimize the instrument parameters (e.g., flame type, fuel/oxidant flow rates, burner height).
-
Aspirate a blank solution to zero the instrument.
-
Aspirate the calibration standards in order of increasing concentration.
-
Aspirate the prepared sample solutions.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of lead in the sample solutions from the calibration curve.
-
Calculate the concentration of lead in the original solid sample, accounting for all dilutions.
-
Workflow for AAS Analysis
Caption: General workflow for lead determination by Atomic Absorption Spectroscopy.
Method 3: Inductively Coupled Plasma (ICP) Techniques for Trace and Ultra-Trace Analysis
For the highest sensitivity and multi-element capability, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the state-of-the-art techniques.[15] These methods are particularly critical for meeting the stringent limits for elemental impurities outlined in pharmaceutical regulations like USP <232> and ICH Q3D.[16][17]
In both techniques, the sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms.
-
ICP-OES measures the wavelength and intensity of light emitted as the excited atoms and ions relax to a lower energy state.
-
ICP-MS separates the ions based on their mass-to-charge ratio using a mass spectrometer, offering exceptional sensitivity and the ability to distinguish between isotopes.[15][16][18]
ICP-MS is the preferred method for detecting toxic elemental impurities like arsenic, cadmium, mercury, and lead at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[16][18][19]
Experimental Protocol: Elemental Impurity Analysis by ICP-MS
-
Standard Preparation: Prepare multi-element calibration standards containing the elements of interest (including lead) at concentrations relevant to the required detection limits (e.g., ppb levels). An internal standard is typically added to all solutions to correct for instrumental drift and matrix effects.
-
Sample Preparation: Accurately weigh the lead(II) acetate trihydrate sample. Given the high concentration of lead, this method is more suitable for detecting other elemental impurities within the sample. For lead analysis, extreme dilution would be necessary. The sample is typically digested using a closed-vessel microwave digestion system with high-purity acids (e.g., nitric acid) to ensure complete dissolution and to destroy the organic matrix.[20]
-
Instrumental Analysis:
-
Optimize the ICP-MS parameters (e.g., plasma power, gas flow rates, lens voltages).
-
Perform instrument tuning and calibration using the prepared standard solutions.
-
Analyze a blank solution to check for contamination.
-
Analyze the digested sample solutions.
-
-
Data Analysis:
-
The instrument software calculates the concentration of each element based on the calibration and internal standard response.
-
The final concentration in the original solid sample is calculated, taking into account the initial sample weight and dilution factor.
-
Workflow for ICP-MS Analysis
Caption: Workflow for elemental impurity analysis using ICP-MS.
Comparative Guide to Analytical Methods
The choice of an analytical method is a critical decision that balances technical requirements with practical constraints. The following table provides a comparative summary of the three validated methods discussed.
| Parameter | Complexometric Titration | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-MS/OES) |
| Primary Application | Assay of bulk material (high concentration) | Assay and trace analysis | Trace and ultra-trace elemental impurity analysis[21] |
| Principle | Formation of a metal-EDTA complex | Absorption of light by free atoms[13] | Emission (OES) or mass (MS) of ions from plasma |
| Typical Sensitivity | % level | ppm to ppb (GFAAS)[19] | ppb to ppt (ICP-MS)[16][19] |
| Specificity | Good for lead in a simple matrix, but susceptible to interference from other metal ions. | High for the target element. | Very high; ICP-MS can resolve isobaric interferences. |
| Validation: Linearity (r²) | N/A (Stoichiometric) | > 0.995[19] | > 0.999[19] |
| Validation: Accuracy (% Recovery) | Typically 98-102% | Typically 90-110% | Typically 80-120% |
| Validation: Precision (%RSD) | < 1% | < 5% | < 10% |
| Speed/Throughput | Slow, manual, one sample at a time. | Moderate, can be automated. | High, multi-element analysis in a single run.[15] |
| Cost (Instrument/Operational) | Low | Moderate | High |
| Expertise Required | Basic wet chemistry skills. | Intermediate instrumental skills. | Advanced instrumental and method development skills. |
Conclusion and Recommendations
The validation of analytical methods for this compound requires a clear understanding of the analytical objective.
-
For a quantitative assay to determine the purity of the bulk material, complexometric titration with EDTA is a reliable, accurate, and cost-effective method that aligns with pharmacopeial standards.[10] Its simplicity and high precision make it the method of choice for this application.
-
For trace lead analysis or when higher sample throughput is required, Atomic Absorption Spectroscopy (AAS) offers a significant increase in sensitivity over titration. Graphite Furnace AAS (GFAAS) is particularly useful for quantifying low levels of lead contamination.[19]
-
For comprehensive elemental impurity profiling to meet modern pharmaceutical regulations (e.g., ICH Q3D), ICP-MS is the gold standard.[16][17][18] Its unparalleled sensitivity and multi-element capabilities are essential for ensuring that harmful metals like arsenic, cadmium, and mercury, in addition to lead, are below their specified limits.
Ultimately, a robust quality control strategy may employ a combination of these techniques: complexometric titration for the bulk assay and ICP-MS for the certification of elemental purity. By grounding these methods in the principles of ICH Q2(R1), researchers and drug developers can ensure the scientific integrity of their results and the safety of their products.
References
-
Selander, S., & Cramér, K. (1968). Determination of lead in urine by atomic absorption spectrophotometry. British Journal of Industrial Medicine, 25(2), 139–143. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Selander, S., & Cramér, K. (1968). Determination of Lead in Urine by Atomic Absorption Spectrophotometry. Occupational & Environmental Medicine, 25(2). Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Lead- Determination by AAS. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chemistry Dictionary. (2017). Determination of lead by edta titration Back Titration. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What Is Atomic Absorption Spectroscopy? Principles & Technique. Retrieved from [Link]
-
FNRI. (n.d.). Method Validation of Heavy Metal (As, Cd, Hg and Pb) Analysis in Seafood and Products. Retrieved from [Link]
-
Drawell. (n.d.). How ICP-MS is Applied in Pharmaceutical Quality Control. Retrieved from [Link]
-
Chakrabarti, C. L. (1967). Determination of Lead in Aqueous and Organic Media by Atomic-Absorption Spectroscopy. Applied Spectroscopy, 21, 160-164. Available at: [Link]
-
AELAB. (2025). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ACS Publications. (2017). Lead Acetate Trihydrate. In ACS Reagent Chemicals. Retrieved from [Link]
-
Journal of Chemical Education. (2024). Visualizing Le Châtelier's Principle through Lead-EDTA Complexometric Titrations. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Retrieved from [Link]
-
Auriga Research. (n.d.). ICP MS Analysis & Testing Laboratory. Retrieved from [Link]
-
SlidePlayer. (n.d.). Complexometric Titration Part 1. Retrieved from [Link]
-
The Asian Society of Pharmacognosy. (n.d.). Method validation of heavy metals determination in traditional herbal tablet, capsule and liquid by graphite furnace atomic absorption. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
-
SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Visualizing Le Châtelier's Principle through Lead-EDTA Complexometric Titrations. Retrieved from [Link]
-
JoVE. (2025). Video: EDTA: Direct, Back-, and Displacement Titration. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Validation Methods of Analysis Heavy Metals Level Lead (Pb) and Cadmium (Cd) with Oxidator Variations by Atomic Absorption Spectrofotometry In Herbal Medicine. Retrieved from [Link]
-
Scharlab. (n.d.). Lead(II) acetate trihydrate, for analysis, ExpertQ®, ACS, ISO, Reag. Ph Eur. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 醋酸铅 三水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. alazharpharmacy.com [alazharpharmacy.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: EDTA: Direct, Back-, and Displacement Titration [jove.com]
- 13. agilent.com [agilent.com]
- 14. Lead- Determination by AAS | OIV [oiv.int]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sgs.com [sgs.com]
- 21. aurigaresearch.com [aurigaresearch.com]
A Head-to-Head Comparison for Researchers: Diacetyloxylead Trihydrate vs. Sodium Periodate in Oxidative Cleavage
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Vicinal Diol Cleavage
In the realm of synthetic organic chemistry, the oxidative cleavage of vicinal diols (1,2-diols) is a pivotal transformation, enabling the precise scission of carbon-carbon bonds to yield valuable carbonyl compounds. Among the arsenal of reagents available for this purpose, diacetyloxylead trihydrate, more commonly known as lead(IV) acetate, and sodium periodate stand out as the two most reliable and widely utilized options. The former is the cornerstone of the Criegee oxidation, while the latter facilitates the Malaprade reaction.
While both reagents accomplish the same fundamental transformation, their distinct chemical natures dictate their suitability for different substrates and reaction conditions. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their performance, mechanistic pathways, and practical handling is crucial for methodological success. This guide provides an in-depth comparative study, grounded in experimental evidence, to inform the rational selection between these two powerful oxidants.
At a Glance: Key Performance Characteristics
| Feature | Diacetyloxylead Trihydrate (Lead(IV) Acetate) | Sodium Periodate (NaIO₄) |
| Reaction Name | Criegee Oxidation | Malaprade Reaction |
| Primary Solvent | Anhydrous Aprotic Solvents (Benzene, CH₂Cl₂, Acetic Acid) | Aqueous or Aqueous-Alcoholic Solvents (H₂O, H₂O/MeOH) |
| Substrate Scope | Ideal for non-polar, organic-soluble substrates. | Ideal for water-soluble substrates (e.g., carbohydrates). |
| Stereoselectivity | Cleaves cis-diols rapidly. Can cleave some rigid trans-diols that are unreactive to periodate. | Cleaves cis-diols rapidly. Rigid trans-diols that cannot form a cyclic intermediate are unreactive. |
| Reaction Rate | Often faster than periodate oxidations, especially in non-polar media.[1] | Generally rapid and quantitative in aqueous solutions.[2] |
| Byproducts | Lead(II) acetate (toxic, heavy metal waste). | Sodium iodate (inorganic salt, easier disposal). |
| Safety Profile | Highly toxic (neurotoxin), moisture-sensitive.[3] Requires careful handling and disposal. | Strong oxidizer, irritant. Less toxic than lead acetate but requires careful handling.[2][4] |
Mechanistic Divergence: A Tale of Two Cyclic Esters
The efficacy of both reagents hinges on their ability to form a cyclic intermediate with the vicinal diol. This intermediate subsequently undergoes a concerted fragmentation to yield the two carbonyl products. However, the nature of the central atom—lead versus iodine—and the surrounding ligands gives rise to their different behaviors.
The Criegee Oxidation Pathway (Lead(IV) Acetate)
The Criegee oxidation proceeds via the formation of a cyclic lead(IV) diester. The diol displaces two acetate ligands on the lead tetraacetate molecule. This intermediate then breaks down in a two-electron process, cleaving the C-C bond and reducing the lead from Pb(IV) to Pb(II).
Caption: Malaprade Reaction Workflow.
The geometric constraints for forming the cyclic periodate ester are strict. If a trans-diol is conformationally locked in a way that prevents the two hydroxyl groups from approaching each other to form the five-membered ring, it will be unreactive to sodium periodate. [5]
Experimental Protocols: A Practical Guide
The following protocols provide standardized procedures for the oxidative cleavage of a generic vicinal diol. Causality : The choice of solvent is the most critical decision and is dictated by the substrate's solubility. Reaction times and temperatures may need to be optimized for specific substrates.
Protocol 1: Diol Cleavage via Criegee Oxidation (Lead(IV) Acetate)
This protocol is designed for a diol that is soluble in aprotic organic solvents.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the vicinal diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or benzene. Rationale : Lead(IV) acetate is sensitive to moisture, which can cause it to decompose and reduce its efficacy. [4]Anhydrous conditions are therefore critical.
-
Reagent Addition: Add lead(IV) acetate (1.1 eq) to the solution in one portion at room temperature with vigorous stirring. A slight excess of the oxidant ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically rapid, often completing within 20-60 minutes. [6]4. Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of ethylene glycol to consume any excess lead(IV) acetate.
-
Workup: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the insoluble lead(II) acetate byproduct. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or distillation.
Protocol 2: Diol Cleavage via Malaprade Reaction (Sodium Periodate)
This protocol is optimized for a water-soluble diol, such as a carbohydrate derivative.
Methodology:
-
Preparation: Dissolve the vicinal diol (1.0 eq) in deionized water or a mixture of water and a co-solvent like methanol or THF to aid solubility. [2]2. Reagent Addition: Add a solution of sodium periodate (1.1 eq) in water dropwise to the diol solution at 0 °C (ice bath). Rationale : The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent potential side reactions. [5]3. Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or another suitable analytical technique. Reactions are generally complete within 1-4 hours.
-
Workup: If an inorganic precipitate (sodium iodate) forms, it can be removed by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). The aqueous layer will retain the inorganic salts.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Concluding Remarks for the Practicing Scientist
The choice between diacetyloxylead trihydrate and sodium periodate is primarily a practical one, dictated by the physical properties of the substrate.
-
Choose Lead(IV) Acetate for non-polar, organic-soluble diols where the exclusion of water is straightforward. It may also be the reagent of choice for certain rigid trans-diols that are resistant to periodate cleavage. However, the high toxicity of lead compounds necessitates stringent safety precautions and creates a more challenging waste disposal stream.
-
Choose Sodium Periodate for polar, water-soluble substrates like unprotected carbohydrates. The reaction is operationally simple, uses a less hazardous solvent, and the inorganic byproducts are more easily managed. It is often considered the "greener" of the two options.
Ultimately, both reagents are highly effective and selective for the oxidative cleavage of vicinal diols. By understanding their respective strengths and weaknesses in the context of solvent compatibility, stereochemical requirements, and safety, the researcher can confidently select the optimal tool for the synthetic task at hand, ensuring an efficient and successful transformation.
References
[1]OXIDATION OF POLYSACCHARIDES BY LEAD TETRAACETATE IN DIMETHYL SULFOXIDE. (n.d.). Retrieved from ResearchGate. [7]Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2011, October 21). Master Organic Chemistry. [Link] [4]Criegee oxidation. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link] [2]Glycol-Cleavage Oxidation. (n.d.). Retrieved from ResearchGate. [8]Criegee Reaction. (n.d.). SynArchive. [Link] [6]Criegee Oxidation. (n.d.). NROChemistry. [Link] [9]Sodium Periodate. (n.d.). Organic Chemistry Portal. [Link] [10]Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2011, October 21). Master Organic Chemistry. [Link] Periodate oxidation of sugars. (2020, March 27). Chemistry Stack Exchange. [Link] [11]16.4: Periodate cleavage of 1,2-diols (glycols). (2019, June 5). Chemistry LibreTexts. [Link] [12]The Glycol Cleavage in Natural Product Synthesis: Reagent Classics and Recent Advances. (n.d.). Thieme Chemistry. [Link] [5]Periodate. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link] [13]Criegee Oxidation Reactions || Lead tetraacetate || Important Practice Questions || Organic Reagent. (2022, March 14). YouTube. [Link] [14]Lead Tetraacetate Oxidations in the Sugar Group. XI. The Oxidation of Sucrose and Preparation of Glycerol and Glycol. (1947). Journal of the American Chemical Society, 69(11), 2779–2784. [Link] [15]FURTHER OBSERVATIONS ON THE LEAD TETRAACETATE OXIDATION OF REDUCING DISACCHARIDES. (1956). Canadian Journal of Chemistry, 34(9), 1200–1208. [Link] LEAD TETRAACETATE OXIDATION OF OLIGOSACCHARIDES. (1956). Canadian Journal of Chemistry, 34(4), 451–455. [Link] Periodate oxidation of 4-O-methylglucuronoxylans: Influence of the reaction conditions. (2019). Carbohydrate Polymers, 207, 730–738. [Link] Malaprade Oxidation || Criegee Oxidation || By Gurpreet Sir Il. (2022, May 14). YouTube. [Link] Histochemical Use Of Lead Tetra-Acetate I. Cleavage Of 1-2 Glycols. (n.d.). Retrieved from ResearchGate. Synthesis of oxidized methyl 4-O-methyl-beta-D-glucopyranoside and methyl beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions. (2002). Carbohydrate Research, 337(8), 691–700. [Link] [16]The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT). (2023). RSC Advances, 13(34), 23891–23903. [Link] The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT). (2023). RSC Advances, 13(34), 23891–23903. [Link] [3]Lead (IV) Acetate Properties. (n.d.). BYJU'S. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Glycol_cleavage [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mbbcollege.in [mbbcollege.in]
- 14. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 15. Top 8 Advances in carbohydrate chemistry papers published in 1956 [scispace.com]
- 16. researchgate.net [researchgate.net]
The Enduring Utility and Modern Alternatives of Lead(IV) Acetate in Total Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
In the intricate art of total synthesis, the reliable execution of key transformations is paramount. For decades, lead(IV) acetate (diacetyloxylead;trihydrate), often abbreviated as LTA or Pb(OAc)₄, has served as a powerful and versatile oxidizing agent, enabling complex bond formations and functional group manipulations. Its utility in reactions such as glycol cleavage, acetoxylation, and particularly oxidative decarboxylation has cemented its place in the synthetic chemist's toolbox. However, growing awareness of its significant toxicity has rightly driven a search for milder, safer, and more environmentally benign alternatives.
This guide provides a comparative analysis of lead(IV) acetate in the context of a total synthesis case study, pitting its performance against modern alternatives like hypervalent iodine(III) reagents and visible-light photoredox catalysis. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to offer a clear perspective for the modern synthetic chemist.
Case Study: Oxidative Decarboxylation in the Total Synthesis of (±)-Frullanalide
A key step in the formal total synthesis of the sesquiterpene (±)-frullanalide by Banerjee and collaborators involves the oxidative decarboxylation of a tertiary carboxylic acid to form a crucial enone intermediate.[1][2] This transformation highlights a classic application of lead(IV) acetate.
The synthetic challenge lies in the efficient removal of a carboxyl group from a sterically hindered quaternary center and the simultaneous formation of a new carbon-carbon double bond. The lead(IV) acetate-mediated reaction proceeds, often with the addition of copper(II) salts which can facilitate the process, through a radical mechanism to furnish the desired enone.
The Lead(IV) Acetate Approach: Mechanism and Rationale
The reaction is believed to proceed via an initial ligand exchange between the carboxylic acid and lead(IV) acetate to form a lead carboxylate species. Homolytic cleavage of the O-Pb bond generates a carboxyl radical, which readily loses CO₂ to form a tertiary alkyl radical. This radical can then be oxidized by Pb(III) or Cu(II) to a carbocation, which subsequently eliminates a proton to yield the alkene product. The choice of LTA for this transformation is historically grounded in its reliability and effectiveness for such challenging decarboxylations where other methods might fail.
Caption: Proposed mechanism for LTA-mediated oxidative decarboxylation.
Comparative Analysis: Performance vs. Alternatives
While effective, the toxicity of lead necessitates the exploration of safer alternatives. Here, we compare the lead(IV) acetate method with two prominent classes of reagents for the oxidative decarboxylation of tertiary carboxylic acids: hypervalent iodine(III) reagents and photoredox catalysis.
| Method | Reagent/Catalyst | Typical Conditions | Yield (%) | Safety & Environmental Profile |
| Lead(IV) Acetate | Pb(OAc)₄, Cu(OAc)₂ | Reflux in benzene or similar high-boiling solvent | Good | Highly Toxic : Neurotoxin, environmental hazard. Requires stringent handling and disposal. |
| Hypervalent Iodine(III) | PhI(OAc)₂ / I₂ | CH₂Cl₂/AcOH, visible light irradiation, room temperature | 73-85[3] | Low Toxicity : Metal-free, environmentally benign byproducts. Considered a "green" alternative. |
| Photoredox Catalysis | Ir or Ru photocatalyst, base, O₂ (oxidant) | Organic solvent (e.g., DCM), visible light (Blue LEDs), 40°C | 41-99[4] | Green Chemistry : Uses light as a traceless reagent and O₂ as a green oxidant. Mild conditions. |
Note: Yields for alternative methods are reported for structurally similar tertiary carboxylic acids, not the exact frullanalide intermediate.
Alternative 1: Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), have emerged as powerful yet environmentally benign oxidants.[3] A method developed by Suárez and co-workers, and later refined, utilizes a combination of PhI(OAc)₂ and a catalytic amount of I₂ under visible light irradiation to achieve decarboxylative acetoxylation of tertiary carboxylic acids in good to excellent yields (73-85%).[3]
The reaction proceeds under significantly milder conditions (room temperature) compared to the high-temperature reflux often required for LTA. The byproducts, iodobenzene and acetic acid, are far less toxic than lead compounds. This method represents a major step forward in terms of safety and sustainability.
Caption: Experimental workflow for decarboxylative acetoxylation.
Alternative 2: Visible-Light Photoredox Catalysis
The most modern approach to this transformation utilizes visible-light photoredox catalysis.[4][5] This rapidly evolving field uses photocatalysts (often iridium or ruthenium complexes, but also organic dyes) that, upon absorbing light, can initiate single-electron transfer (SET) processes.
In a typical decarboxylative oxygenation, the excited photocatalyst oxidizes a carboxylate, leading to the formation of a carboxyl radical which then extrudes CO₂. The resulting alkyl radical is trapped by molecular oxygen. This method is exceptionally mild, often running at or near room temperature, and leverages light and oxygen as green, sustainable reagents.[4][6] Yields are often very high, and the methodology shows broad substrate scope, including tertiary acids.[4]
Experimental Protocols
Protocol 1: Oxidative Decarboxylation using Lead(IV) Acetate (General Procedure)
This is a general protocol based on the transformation in the frullanalide synthesis. The original paper should be consulted for exact stoichiometry and conditions.
-
To a solution of the tertiary carboxylic acid (1.0 eq) in dry benzene, add lead(IV) acetate (1.1 - 1.5 eq) and copper(II) acetate (0.1 - 0.3 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble lead salts.
-
Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enone.
Protocol 2: Decarboxylative Acetoxylation using Hypervalent Iodine(III)[3]
-
In a reaction vessel, dissolve the tertiary carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and acetic acid (AcOH).
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂) (1.5 eq) and iodine (I₂) (0.2 eq) to the solution.
-
Irradiate the mixture with a visible light source (e.g., a tungsten lamp) at room temperature, ensuring the vessel is open to the air.
-
Stir the reaction and monitor for completion by TLC.
-
Once complete, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the acetate product.
Conclusion and Future Outlook
Lead(IV) acetate remains a potent and effective reagent for challenging oxidative decarboxylations, as demonstrated in the total synthesis of (±)-frullanalide. Its historical significance and proven track record ensure it will remain in the literature and occasionally in practice for specific, recalcitrant substrates.
However, for the modern synthetic laboratory focused on safety, sustainability, and efficiency, the alternatives are compelling. Hypervalent iodine(III) reagents offer a near-perfect balance, providing excellent yields under mild, metal-free conditions with a significantly improved safety profile. They represent a direct and highly recommended replacement for many of LTA's applications.[3]
Looking forward, visible-light photoredox catalysis represents the cutting edge.[5][6] Its use of light as a traceless reagent and mild reaction conditions are unparalleled. While the optimization of photocatalyst systems is an active area of research, this methodology is rapidly becoming the preferred choice for a wide range of radical-based transformations, including decarboxylations.
For researchers and drug development professionals, the choice of reagent is a critical decision. While LTA can deliver the desired product, its inherent hazards cannot be ignored. The data strongly supports the adoption of hypervalent iodine reagents and the exploration of photoredox catalysis as safer, milder, and equally, if not more, effective strategies in the pursuit of complex molecule synthesis.
References
-
Kiyokawa, K., et al. (2018). Hypervalent iodine(III)-mediated decarboxylative acetoxylation at tertiary and benzylic carbon centers. Beilstein Journal of Organic Chemistry, 14, 1158–1164. [Link]
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]
-
Zhdankin, V. V. (2014). Hypervalent Iodine(III) and Iodine(V) Reagents in Organic Synthesis. The Journal of Organic Chemistry, 79(20), 9747-9749. [Link]
-
Twilton, J., et al. (2017). The renaissance of photoredox catalysis in organic chemistry. Nature Reviews Chemistry, 1(9), 0052. [Link]
-
Banerjee, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chemistry International Journal, 10(3), 555788. [Link]
-
Faraggi, T. M., et al. (2019). Decarboxylative Oxygenation via Photoredox Catalysis. Angewandte Chemie International Edition, 58(50), 18018-18022. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2019_Faraggi_ACIE.pdf]([Link] Macmillan/files/publications/2019_Faraggi_ACIE.pdf)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypervalent iodine(III)-mediated decarboxylative acetoxylation at tertiary and benzylic carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Decarboxylative oxygenation of carboxylic acids with O 2 via a non-heme manganese catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04603A [pubs.rsc.org]
A Mechanistic and Performance Comparison of Lead(IV) Acetate and Its Alternatives in Modern Synthesis
For decades, lead(IV) acetate (LTA) has been a cornerstone reagent in organic synthesis, prized for its potent and often selective oxidizing capabilities. Its utility in critical transformations, including the cleavage of 1,2-diols and the oxidative decarboxylation of carboxylic acids, is well-documented. However, the significant toxicity and environmental concerns associated with heavy metals have driven a critical shift in modern chemistry towards the development and adoption of safer, more sustainable alternatives. This guide provides an in-depth mechanistic comparison between lead(IV) acetate and its leading greener alternative, phenyliodine(III) diacetate (PIDA), offering researchers the data and insights needed to make informed decisions in reagent selection.
Lead(IV) Acetate: A Mechanistic Deep Dive
Lead(IV) acetate, or lead tetraacetate, is a powerful two-electron oxidizing agent. Its reactivity stems from the ability of the Pb(IV) center to accept two electrons, reducing it to the more stable Pb(II) state. This fundamental property drives a range of synthetically valuable transformations.
The Criegee Oxidation of 1,2-Diols
One of the most renowned applications of LTA is the Criegee oxidation, which cleaves the carbon-carbon bond of a vicinal diol to yield two carbonyl compounds (aldehydes or ketones).[1][2] The mechanism is widely accepted to proceed through a cyclic intermediate.[3][4]
The reaction's rate is highly dependent on the stereochemistry of the diol; cis-diols, which can readily form the five-membered cyclic lead(IV) ester, react much faster than trans-diols.[2][4] This selectivity is a key feature of the Criegee oxidation. The causality behind this choice is that the constrained geometry of the cyclic intermediate provides a low-energy pathway for the concerted breakdown of the C-C bond.
Caption: Mechanism of the LTA-mediated Criegee oxidation of a 1,2-diol.
Oxidative Decarboxylation: The Kochi Reaction
The Kochi reaction, a modification of the Hunsdiecker reaction, utilizes LTA in the presence of a halide salt (commonly LiCl) to convert carboxylic acids into alkyl halides.[5] Unlike many ionic processes, this transformation proceeds through a free-radical chain mechanism.[6]
The key steps involve:
-
Ligand exchange on the lead center to form a lead(IV) carboxylate.
-
Homolytic cleavage of the O-Pb bond to generate an acyloxy radical and a Pb(III) species.
-
Rapid decarboxylation of the acyloxy radical to form an alkyl radical (R•) and CO2.
-
The alkyl radical is then trapped by a halide from the LiX salt or a ligand transfer from a lead-halide intermediate to form the final alkyl halide product.
This radical pathway explains why the reaction is effective for primary, secondary, and even tertiary carboxylic acids, where carbocationic intermediates would be prone to rearrangement.[4]
Caption: Radical mechanism of the Kochi oxidative decarboxylation.
The Alternative: Phenyliodine(III) Diacetate (PIDA)
In the search for less toxic reagents, hypervalent iodine compounds have emerged as exceptional alternatives to heavy metals.[5] Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a stable, crystalline solid that mimics much of the reactivity of LTA without the associated hazards of lead.[3] It is an environmentally benign 2e- oxidant with broad applications in modern synthesis.[5]
Mechanistically, PIDA is highly versatile. It can participate in ligand exchange followed by reductive elimination, mediate radical reactions, or engage in electrophilic attack depending on the substrate and reaction conditions.[5]
Mechanistic & Performance Showdown: Diol Cleavage
The oxidative cleavage of 1,2-diols is an excellent reaction to compare the performance and mechanism of LTA and PIDA.
| Feature | Lead(IV) Acetate (LTA) | Phenyliodine(III) Diacetate (PIDA) |
| Reagent Type | Heavy Metal Oxidant | Hypervalent Iodine(III) Oxidant |
| Toxicity | High; neurotoxin, carcinogen | Low; environmentally benign |
| Typical Solvent | Aprotic (Benzene, CH2Cl2) or Acetic Acid[3] | Dichloromethane (CH2Cl2)[7] |
| Key Intermediate | Cyclic Lead(IV) Ester[4] | Plausible Cyclic Iodine(III) Intermediate |
| Stereoselectivity | High preference for cis-diols[4] | Effective for various diols |
| Reaction Time | Generally very fast (e.g., 20 minutes)[7] | Fast (e.g., 30 minutes)[7] |
| Workup | Requires quenching and removal of lead salts | Simpler; byproducts are iodobenzene and acetic acid |
Mechanistic Differences
While LTA operates almost exclusively through the well-defined cyclic intermediate in the Criegee oxidation, the mechanism for PIDA is more nuanced. It is believed to also proceed through a cyclic hypervalent iodine intermediate, which then collapses to give the carbonyl products. However, the greater flexibility of the iodine center and its ligands may account for its broader substrate scope compared to the rigid stereochemical demands of LTA.
Caption: Comparative mechanistic pathways for diol cleavage by LTA and PIDA.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, here are representative protocols for the oxidative cleavage of a generic 1,2-diol. These self-validating systems demonstrate the tangible differences in handling and procedure.
Protocol 1: Diol Cleavage using Lead(IV) Acetate (Criegee Oxidation)
This protocol is adapted from established procedures for the Criegee oxidation.[7]
Objective: To cleave a 1,2-diol into its corresponding carbonyl fragments.
Materials:
-
1,2-Diol (1.0 eq, 2.25 mmol)
-
Lead(IV) Acetate (LTA) (1.5 eq, 3.38 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (35 mL)
-
Ethylene Glycol (for quenching)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a stirred suspension of Lead(IV) Acetate (1.5 eq) in anhydrous dichloromethane (25 mL) under a nitrogen atmosphere, add a solution of the 1,2-diol (1.0 eq) in anhydrous dichloromethane (10 mL).
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes. Monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethylene glycol to consume any excess LTA.
-
Filter the mixture through a pad of celite to remove the insoluble lead(II) acetate salts. Wash the pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude carbonyl products. Further purification can be performed by column chromatography if necessary.
Protocol 2: Diol Cleavage using Phenyliodine(III) Diacetate (PIDA)
This protocol is based on the findings of Nicolaou et al. for the clean cleavage of diols.[7]
Objective: To cleave a 1,2-diol into its corresponding carbonyl fragments using a greener alternative.
Materials:
-
1,2-Diol (1.0 eq)
-
Phenyliodine(III) Diacetate (PIDA) (1.2 - 1.5 eq)
-
Dichloromethane (CH2Cl2) (0.1 M solution)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the 1,2-diol (1.0 eq) in dichloromethane.
-
Add Phenyliodine(III) Diacetate (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the mixture at room temperature. The reaction is generally complete within 30-60 minutes. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude product. The byproducts, iodobenzene and acetic acid, are generally volatile and easily removed.
Caption: Generalized experimental workflow for oxidative diol cleavage.
Safety, Handling, and Environmental Impact
The primary driver for replacing LTA is its significant hazard profile. Lead compounds are cumulative poisons, known neurotoxins, and are classified as reasonably anticipated to be human carcinogens. Their disposal is strictly regulated, adding cost and complexity to laboratory operations.
PIDA, in contrast, is a non-toxic, easily handled solid. Its byproducts are iodobenzene and acetic acid, which are significantly less hazardous and more easily managed than lead waste. This makes PIDA a superior choice from a green chemistry and laboratory safety perspective.
Conclusion
Lead(IV) acetate remains a powerful and effective oxidant with well-understood, often highly selective, reaction mechanisms. However, its severe toxicity cannot be overlooked. Phenyliodine(III) diacetate has proven to be a robust and versatile replacement that often matches or exceeds the synthetic utility of LTA for key transformations like oxidative diol cleavage. It proceeds under mild conditions, offers comparable reaction times, and dramatically simplifies product workup and waste disposal.
For researchers, scientists, and drug development professionals committed to principles of green chemistry and laboratory safety, the data strongly supports the adoption of PIDA and other hypervalent iodine reagents as first-choice oxidants, reserving the use of toxic heavy metals for instances where no other alternative provides the required reactivity or selectivity.
References
-
Nicolaou, K. C., Adsool, V. A., & Hale, C. R. H. (2010). An Alternative to Ozonolysis. Organic Letters, 12(7), 1552–1555. Available at: [Link]
-
Singh, F. V., & Wirth, T. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. Molecules, 27(24), 8989. Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. Available at: [Link]
-
Kochi, J. K. (1965). The Mechanism of Oxidative Decarboxylation with Lead(IV) Acetate. Journal of the American Chemical Society, 87(11), 2500–2502. Available at: [Link]
-
Wikipedia contributors. (2023). Kochi reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ, 10(3). Available at: [Link]
-
Organic Chemistry Portal. Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Available at: [Link]
-
Slideshare. (2015). 10. Lead tetra acetate. Available at: [Link]
-
Wikipedia contributors. (2023). Criegee oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
A Researcher's Guide to Diacetyloxylead Trihydrate: A Cost-Benefit Analysis
For decades, diacetyloxylead trihydrate, more commonly known as lead(II) acetate trihydrate, has been a staple on the shelves of research laboratories. Its utility as a reagent and precursor is well-documented, but so are its profound health and environmental risks. For the modern researcher, scientist, or drug development professional, the decision to use this compound can no longer be based on historical precedent alone. A rigorous cost-benefit analysis is not just prudent; it is an ethical and scientific necessity.
This guide provides an objective comparison of lead(II) acetate trihydrate's performance against viable alternatives, supported by experimental data and a clear-eyed assessment of its true costs. We will delve into the causality behind experimental choices, offering a framework for deciding when, if ever, the benefits of using this potent compound outweigh its significant liabilities.
The "Benefit": Understanding the Utility of Lead(II) Acetate
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O) is a white crystalline solid known for its high solubility in water.[1] This property, combined with the reactivity of the lead(II) ion, has made it a versatile, if hazardous, tool in several key research areas.
Primary Applications in Modern Research
-
Precursor in Materials Science: The most significant contemporary application is in the fabrication of lead-based perovskite solar cells (PSCs).[2][3] Lead acetate serves as a soluble and reliable source of lead ions, critical for forming the light-absorbing perovskite crystal lattice. Its choice over other lead salts like lead iodide (PbI₂) or lead chloride (PbCl₂) can significantly influence the morphology, crystal growth, and ultimately, the power conversion efficiency (PCE) of the resulting device.[2]
-
Synthesis of Other Lead Compounds: It is a common starting material for synthesizing other lead compounds due to its solubility and reactivity.[1][4]
-
Analytical Reagent: Historically, paper impregnated with lead(II) acetate has been used for the qualitative detection of hydrogen sulfide (H₂S) gas, which reacts with the lead ions to form a visible grey-black precipitate of lead(II) sulfide.[1]
The "Cost": A Multifaceted Risk Profile
The "cost" of using lead(II) acetate extends far beyond its purchase price. It encompasses severe health risks, environmental contamination, and a substantial regulatory and handling burden.
Profound Health Hazards
Lead(II) acetate is a systemic toxicant with no established safe level of exposure.[5] Its hazards are extensively documented in Safety Data Sheets (SDS) and toxicological profiles.[6][7][8][9]
-
Reproductive Toxicity: It is classified as a Category 1A reproductive toxin, meaning it is known to damage fertility or the unborn child.[6][7] Lead compounds can cross the placental barrier, posing a severe risk to fetal development.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) classify inorganic lead compounds as probable or reasonably anticipated human carcinogens.[10][11]
-
Neurotoxicity: Lead is a potent neurotoxin. Exposure can cause irreversible neurological damage, leading to cognitive deficits, learning disabilities, and behavioral changes.[8][9][11]
-
Systemic Organ Damage: Chronic exposure can cause damage to the kidneys, immune system, and cardiovascular system, and can lead to anemia by inhibiting hemoglobin synthesis.[8][11]
Environmental Toxicity and Persistence
The environmental cost is equally severe. Lead(II) acetate is classified as very toxic to aquatic life with long-lasting effects.[6][7]
-
Aquatic Hazard: Accidental release into waterways can be devastating to aquatic ecosystems.[6]
-
Persistence and Bioaccumulation: Lead is a persistent element that does not biodegrade.[8][12] It accumulates in soil and sediments, from where it can be taken up by plants and enter the food chain, posing a risk to both wildlife and humans.[12][13] Studies suggest that lead from degraded perovskites may be disproportionately bioavailable compared to other industrial lead sources.[13]
Regulatory and Operational Burden
Due to its high toxicity, lead(II) acetate is heavily regulated. In Europe, it is on the Candidate List of Substances of Very High Concern (SVHC).[6] This imposes significant operational costs:
-
Strict Handling Protocols: Requires use in well-ventilated areas, such as a fume hood, with extensive personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[6][7][14]
-
Secure Storage: Must be stored in a tightly closed, dry, and well-ventilated place, often locked up and accessible only to authorized personnel.
-
Costly Waste Disposal: All contaminated materials and unused product must be disposed of as hazardous waste according to stringent regulations, which is a significant and recurring expense.[6][14]
Performance Comparison: Lead Acetate vs. Alternatives in Perovskite Solar Cell Fabrication
The primary justification for using lead acetate in modern research is its performance in specific applications, most notably perovskite solar cells. However, alternatives exist, and their performance must be critically evaluated.
| Lead Precursor | Power Conversion Efficiency (PCE) (%) | Film Morphology Observations | Key Advantages | Key Disadvantages |
| Lead(II) Acetate (Pb(OAc)₂) | Often yields high efficiencies (>15%)[2][3] | Can produce high-quality, uniform films. | Good solubility in various solvents. | High toxicity, environmental hazard. |
| Lead(II) Iodide (PbI₂) | Standard precursor, high efficiencies reported (12.9%+)[2] | Dense, micron-sized crystal domains.[2] | Well-understood, widely used. | Lower solubility in some solvents compared to acetate. |
| Lead(II) Chloride (PbCl₂) | Efficiencies are often lower (e.g., 7.8%)[2] | Can result in non-uniform morphology.[2] | May influence crystal growth dynamics favorably in mixed-halide systems. | Poor film quality when used alone. |
| Lead(II) Nitrate (Pb(NO₃)₂) | Promising results, with efficiencies competitive with acetate. | Can be processed in aqueous solutions. | Enables more environmentally friendly, water-based processing routes.[3] | May require more optimization to achieve top-tier efficiencies.[3] |
| Tin/Bismuth/Antimony-based | Significantly lower efficiencies and/or stability. | Prone to oxidation (especially tin), leading to poor film quality and device stability. | Lead-free, significantly lower toxicity. | Poor performance and stability currently limit widespread use.[13] |
Experimental Protocols: A Comparative Workflow
To illustrate the practical implications of precursor choice, we outline a generalized workflow for perovskite film deposition. The causality behind these steps is crucial: the goal is to create a dense, uniform, and highly crystalline perovskite layer, as defects and grain boundaries in this layer are detrimental to device performance.
Workflow: One-Step Solution Processing of Perovskite Film
The following diagram illustrates a typical one-step spin-coating method. The key difference lies in the initial precursor solution preparation, where the choice of solvent is dictated by the solubility of the lead salt. Lead acetate's high solubility offers greater flexibility in solvent selection compared to lead halides.
Caption: Workflow for one-step perovskite film deposition.
Detailed Methodology: Perovskite Deposition using Lead(II) Acetate
This protocol is a representative example and requires optimization for specific device architectures and laboratory conditions. All work must be performed in a certified fume hood with appropriate PPE.
-
Precursor Solution Preparation (0.8 M):
-
In a nitrogen-filled glovebox, dissolve lead(II) acetate trihydrate (e.g., 303.4 mg) and 3 equivalents of methylammonium iodide (MAI) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Causality: Using a molar excess of the volatile organic component (MAI) can compensate for loss during annealing. DMSO is a good coordinating solvent that helps form stable intermediate phases, leading to more uniform final films.
-
-
Substrate Preparation:
-
Clean patterned FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface for uniform film deposition.
-
-
Film Deposition:
-
Transfer substrates to the glovebox.
-
Deposit an electron transport layer (e.g., SnO₂) according to established protocols.
-
Pipette ~40 µL of the perovskite precursor solution onto the substrate.
-
Spin-coat at 4000 rpm for 30 seconds. At the 10-second mark, dispense 100 µL of toluene as an anti-solvent.
-
Causality: The anti-solvent is immiscible with the primary solvent (DMSO) but can dissolve the precursors. Its introduction causes a rapid supersaturation of the precursors on the substrate, leading to the nucleation of a large number of small, uniform crystals, which is preferable for a dense film.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes in the glovebox.
-
Causality: Annealing provides the thermal energy needed for crystal growth and removes any residual solvent, which could otherwise create defects in the film.
-
-
Device Completion:
-
Allow the film to cool.
-
Deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal contact (e.g., gold or silver) via spin-coating and thermal evaporation, respectively.
-
The Verdict: A Cost-Benefit Decision Framework
The decision to use lead(II) acetate trihydrate requires a careful weighing of its high performance in niche applications against its profound and undeniable costs.
Caption: Cost-benefit decision framework for using lead(II) acetate.
The era of casually using highly toxic reagents like lead(II) acetate is over. While its efficacy in specific, high-performance applications like perovskite solar cells is clear, this benefit comes at an exceptionally high cost to human health and the environment. The economic burden of specialized handling, storage, and waste disposal further tips the scales against its use.
For the vast majority of applications, safer alternatives should be vigorously pursued. In the rare instances where its unique properties are deemed indispensable, its use must be accompanied by the most stringent safety protocols and a documented justification for why alternatives are unsuitable. The ultimate goal for the scientific community must be to innovate past the need for such hazardous materials, rendering the cost-benefit analysis of lead(II) acetate a relic of a bygone era.
References
-
Wikipedia. (n.d.). Lead(II) acetate. [Link]
-
Carl Roth. (2015). Safety Data Sheet: Lead(II) acetate trihydrate. [Link]
-
Wang, L., et al. (2020). Environmental Pollution Effect Analysis of Lead Compounds in China Based on Life Cycle. IOP Conference Series: Earth and Environmental Science. [Link]
-
Carl Roth. (2020). Safety data sheet: Lead(II) acetate trihydrate. [Link]
-
National Center for Biotechnology Information. (n.d.). Lead diacetate trihydrate | C4H12O7Pb - PubChem. [Link]
-
Manuel, T. P., et al. (2016). SYNTHESIS OF LEAD (II) ACETATE FROM WASTE GENERATED DURING THE DIRECT ANALYSIS OF CANE JUICE. ResearchGate. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: LEAD ACETATE. [Link]
-
Reddit. (2022). Lead Acetate Substitute? : r/chemistry. [Link]
-
ACS Publications. (2016). Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence. Inorganic Chemistry. [Link]
-
Harvard University. (n.d.). Cost Benefit Analysis of Lead Waste Site Interventions in Indonesia by Using Exposure, DALY & VSL Estimates. DASH (Digital Access to Scholarship at Harvard). [Link]
-
ResearchGate. (n.d.). Lead acetate produced from lead-acid battery for efficient perovskite solar cells | Request PDF. [Link]
-
ResearchGate. (2024). Impacts of Lead (Pb) on the Environment: A Review Study. [Link]
-
National Institutes of Health (NIH). (n.d.). Childhood Lead Poisoning: Conservative Estimates of the Social and Economic Benefits of Lead Hazard Control. PMC. [Link]
-
ResearchGate. (n.d.). Out-of-pocket costs of lead compound optimization-completed and expected-per main antibiotic project. [Link]
-
UN Environment Programme (UNEP). (n.d.). Lead. [Link]
-
ACS Publications. (2017). Lead Acetate Trihydrate | ACS Reagent Chemicals. [Link]
-
National Institutes of Health (NIH). (n.d.). Lead toxicity: a review. PMC. [Link]
-
American Chemical Society (ACS). (2023). Lead(II) acetate. [Link]
-
Patsnap. (2024). What are the methods of lead optimization in drug discovery?. [Link]
-
Vertiv. (n.d.). ASSESSMENT OF ALTERNATIVES TO LEAD-ACID BATTERIES FOR SUBSTATIONS. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Lead Compounds. [Link]
-
R&D World. (2024). Inside the lab: Material science's hidden footprint problem. [Link]
Sources
- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Atom Scientific Ltd | Product | Lead (II) Acetate Trihydrate [atomscientific.com]
- 5. unep.org [unep.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 8. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Lead diacetate trihydrate | C4H12O7Pb | CID 22456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. researchgate.net [researchgate.net]
- 13. rdworldonline.com [rdworldonline.com]
- 14. carlroth.com [carlroth.com]
A Researcher's Guide to Confirming Product Structures from Lead(IV) Acetate Reactions: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Lead(IV) acetate, also known as lead tetraacetate (LTA) or diacetyloxylead, is a potent and versatile oxidizing agent with a storied history in organic synthesis.[1][2][3] Its applications range from the oxidative cleavage of 1,2-diols to decarboxylation and acetoxylation.[1][2][4] However, the reliable identification of reaction products is paramount for any synthetic endeavor. This guide provides an in-depth framework for confirming the structure of products arising from LTA-mediated reactions. We will explore the underlying mechanisms, detail a systematic workflow for structural elucidation using modern spectroscopic techniques, and present a comparative analysis of LTA against common alternative reagents, supported by experimental data and protocols. This document is designed to blend theoretical understanding with practical, field-proven insights to ensure robust and reproducible results.
Core Reactions and Mechanistic Underpinnings of Lead(IV) Acetate
A foundational understanding of the reaction mechanism is the first step in predicting and confirming product structures. LTA's utility stems from its ability to participate in several distinct oxidative pathways.
Oxidative Cleavage of 1,2-Diols (Glycols) - The Criegee Oxidation
One of the most renowned applications of LTA is the Criegee oxidation, which cleaves the carbon-carbon bond of vicinal diols to yield two carbonyl compounds (aldehydes or ketones).[5][6][7]
Mechanism: The reaction proceeds through a cyclic lead(IV) ester intermediate.[1][5][6][8] This mechanism dictates a key stereochemical preference: cis-diols, which can readily form the five-membered cyclic intermediate, react much faster than trans-diols.[1][5][9][10] The subsequent fragmentation of this intermediate directly yields the carbonyl products.
// Nodes REACTANTS [label="R1R2C(OH)-C(OH)R3R4 + Pb(OAc)4", fontcolor="#202124"]; INTERMEDIATE [label="Cyclic Lead(IV) Ester\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PRODUCTS [label="R1R2C=O + R3R4C=O\n+ Pb(OAc)2 + 2 AcOH", fontcolor="#202124"];
// Edges REACTANTS -> INTERMEDIATE [label=" Ligand Exchange", fontcolor="#34A853"]; INTERMEDIATE -> PRODUCTS [label=" C-C Bond Cleavage\n(Fragmentation)", fontcolor="#EA4335"]; }
Fig. 1: Criegee oxidation workflow.
Oxidative Decarboxylation of Carboxylic Acids
LTA can facilitate the decarboxylation of carboxylic acids to generate a variety of products, including esters, alkanes, and alkenes, depending on the reaction conditions and substrate structure.[1][11] When conducted in the presence of lithium halides, this transformation is known as the Kochi reaction, yielding alkyl halides.[12][13]
Mechanism: The process is generally accepted to proceed via a free-radical mechanism.[1] The initial step involves the formation of a lead(IV) carboxylate, which then undergoes homolytic cleavage to produce an alkyl radical and CO2. This radical can then be trapped by an acetate ligand, abstract a hydrogen, or undergo further reactions.
α-Acetoxylation of Ketones
Enolizable ketones can be acetoxylated at the α-position using LTA.[1][4] This reaction provides a direct route to α-hydroxy ketone precursors.
Mechanism: The reaction is believed to involve the formation of a lead enolate. The subsequent rearrangement, possibly intramolecular, transfers an acetoxy group from the lead atom to the α-carbon of the ketone.[14]
A Systematic Workflow for Product Structure Elucidation
Confirming the identity of a reaction product requires a multi-faceted analytical approach. A typical workflow involves post-reaction work-up followed by a suite of spectroscopic analyses.
// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Reaction Completion"]; workup [label="Aqueous Work-up\n& Quenching"]; extraction [label="Organic Extraction"]; purification [label="Purification\n(e.g., Chromatography)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; ftir [label="FTIR Spectroscopy\n(Functional Group ID)"]; nmr [label="NMR Spectroscopy\n(1H, 13C, COSY)\n(Connectivity)"]; ms [label="Mass Spectrometry\n(Molecular Weight)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; confirmation [label="Final Structure\nConfirmation"];
// Edges start -> workup; workup -> extraction; extraction -> purification; purification -> ftir [label="Initial Screen", fontcolor="#5F6368"]; ftir -> nmr [label="Proceed if consistent", fontcolor="#5F6368"]; nmr -> ms [label="Proceed if consistent", fontcolor="#5F6368"]; ms -> confirmation; }
Fig. 2: General workflow for product analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent first-pass technique to quickly verify the expected functional group transformation.
-
For Glycol Cleavage: The key signature is the disappearance of the broad O-H stretching band (typically ~3200-3600 cm⁻¹) from the starting diol and the appearance of a strong, sharp C=O stretching band for the resulting aldehyde or ketone.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework, confirming connectivity and stereochemistry.
-
¹H NMR:
-
Aldehyde Proton: The most diagnostic signal for an aldehyde is the highly deshielded proton on the carbonyl carbon, appearing as a singlet or doublet between 9-10 ppm.[15][16][18]
-
α-Protons: Protons on carbons adjacent to a new carbonyl group will be shifted downfield to the 2.0-2.5 ppm region.[16][17][19]
-
-
¹³C NMR:
Mass Spectrometry (MS)
MS confirms the molecular weight of the product and offers structural clues through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Aldehydes and ketones usually show a moderately intense molecular ion peak, allowing for the confirmation of the product's molecular formula.[15][19]
-
Fragmentation: Common fragmentation patterns like α-cleavage (cleavage of the bond next to the carbonyl) and the McLafferty rearrangement can provide further structural validation.[15]
Comparative Analysis: LTA vs. Alternative Reagents
While effective, LTA is highly toxic and requires careful handling in a fume hood.[1] For many applications, alternative reagents may offer advantages in terms of safety, reaction conditions, or work-up.
Case Study 1: Glycol Cleavage
Alternative: Sodium Periodate (NaIO₄)
Sodium periodate is a common alternative for glycol cleavage, often used in the Malaprade reaction.[5][6] The choice between LTA and periodate often comes down to the solvent system.[20] LTA is preferred for reactions in non-polar organic solvents like benzene or chloroform, while periodate functions best in aqueous or protic solvents.[1][6][20][21]
| Feature | Lead(IV) Acetate (LTA) | Sodium Periodate (NaIO₄) |
| Typical Solvent | Organic (Benzene, Acetic Acid)[1][21] | Aqueous / Protic (Water, Methanol)[20] |
| Stereoselectivity | High (cis-diols react faster)[5][9] | High (cis-diols react faster) |
| Toxicity | High (Heavy metal toxicity)[1] | Moderate |
| Work-up | Often requires filtration of lead salts | Generally simpler aqueous work-up |
| Substrate Scope | Broad, including carbohydrates and complex molecules[1] | Excellent for water-soluble compounds like carbohydrates |
Case Study 2: Oxidation of Alcohols
Alternative: Dess-Martin Periodinane (DMP)
For the oxidation of primary and secondary alcohols to aldehydes and ketones, LTA is effective, but over-oxidation is not an issue.[4][22] However, modern reagents like DMP are often preferred for their mild conditions and high yields.
| Feature | Lead(IV) Acetate (LTA) | Dess-Martin Periodinane (DMP) |
| Reaction Temp. | Ambient to reflux[4] | Room Temperature |
| Byproducts | Lead(II) acetate (toxic) | 2-Iodoxybenzoic acid (IBX) and acetic acid |
| Toxicity | High | Reagent is shock-sensitive; byproducts are less toxic |
| Functional Group Tolerance | Good | Excellent |
| Selectivity | Good; no over-oxidation to carboxylic acids[4] | Excellent; highly selective for alcohols |
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work.
Protocol 1: Oxidative Cleavage of cis-1,2-Cyclohexanediol with LTA
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2-cyclohexanediol (1.0 eq) in anhydrous benzene.
-
Reagent Addition: While stirring, add lead(IV) acetate (1.05 eq) portion-wise to the solution. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material. The reaction mixture may turn cloudy as lead(II) acetate precipitates.
-
Work-up: Quench the reaction by adding a few drops of ethylene glycol to consume any excess LTA. Filter the mixture through a pad of Celite to remove the insoluble lead salts.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude hexane-1,6-dial can be purified by column chromatography if necessary.
Protocol 2: Spectroscopic Characterization of Hexane-1,6-dial
-
Expected FTIR (neat): Strong C=O stretch at ~1725 cm⁻¹, characteristic aldehyde C-H stretches at ~2720 and ~2820 cm⁻¹. Absence of a broad O-H band.
-
Expected ¹H NMR (CDCl₃): A triplet at ~9.7 ppm (2H, -CHO), a multiplet at ~2.4 ppm (4H, α-CH₂), and multiplets in the aliphatic region for the remaining protons.
-
Expected ¹³C NMR (CDCl₃): A peak at ~202 ppm corresponding to the aldehyde carbonyl carbons.
Conclusion
Lead(IV) acetate remains a powerful tool in the synthetic chemist's arsenal, capable of effecting unique and valuable transformations. Its successful application, however, is critically dependent on the unambiguous confirmation of product structures. By understanding the core reaction mechanisms, employing a systematic analytical workflow combining FTIR, NMR, and MS, and making informed comparisons to alternative reagents, researchers can confidently utilize LTA to advance their synthetic goals. The protocols and data presented herein provide a robust framework for achieving trustworthy and reproducible outcomes in the laboratory.
References
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.
- Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Juniper Publishers.
-
Wikipedia. (n.d.). Criegee oxidation. Available from: [Link]
- Homework.Study.com. (n.d.). Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity....
-
Slideshare. (n.d.). 10. Lead tetra acetate. Available from: [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.9: Cleavage of Diols. Available from: [Link]
-
ResearchGate. (n.d.). Glycol-Cleavage Oxidation. Available from: [Link]
-
YouTube. (2019, August 21). Kochi Reaction: Basic Concept, Mechanism and Examples. Available from: [Link]
-
ChemTube3D. (n.d.). Glycol Oxidative Cleavage Lead Tetraacetate. Available from: [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Scribd. (n.d.). Lead Tetra Acetate. Available from: [Link]
-
Wikipedia. (n.d.). Lead(IV) acetate. Available from: [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Journal of the Chemical Society C: Organic. (1967). Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones. Available from: [Link]
-
Organic Reactions. (1972). Oxidative Decarboxylation of Acids by Lead Tetraacetate. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Lead Tetraacetate. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.4: Periodate cleavage of 1,2-diols (glycols). Available from: [Link]
-
Canadian Journal of Chemistry. (1976). Situselective α′-acetoxylation of some α,β-enones by manganic acetate oxidation. Available from: [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.6: Periodate cleavage of 1,2-diols (glycols). Available from: [Link]
-
Chemistry Stack Exchange. (2021, May 14). What is the difference between lead tetraacetate and sodium periodate as reagents?. Available from: [Link]
-
ResearchGate. (2021). (PDF) Lead Tetraacetate in Organic Synthesis. Available from: [Link]
-
Wikipedia. (n.d.). Glycol cleavage. Available from: [Link]
-
chemeurope.com. (n.d.). Lead(IV) acetate. Available from: [Link]
-
Wikipedia. (n.d.). Kochi reaction. Available from: [Link]
-
ResearchGate. (n.d.). Oxidative Decarboxylation of Acids by Lead Tetraacetate | Request PDF. Available from: [Link]
-
Sciencemadness Wiki. (n.d.). Lead(IV) acetate. Available from: [Link]
-
GeeksforGeeks. (2025, July 23). Lead (IV) Acetate Formula. Available from: [Link]
-
Journal of the American Chemical Society. (n.d.). Oxidation with Lead(IV). I. Mechanism of the Decarboxylation of Pentanoic Acids. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Oxidation of aliphatic alcohols with the lead tetraacetate - Metal halide system under mechanical activation. Available from: [Link]
-
YouTube. (2021, May 19). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET. Available from: [Link]
-
ResearchGate. (n.d.). A New Reaction: Lead(IV) Acetate-Mediated Oxidative Fragmentation of Homoallylic Alcohols. Available from: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 10. Lead tetra acetate | PDF [slideshare.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. scribd.com [scribd.com]
- 5. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 6. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 7. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicreactions.org [organicreactions.org]
- 12. youtube.com [youtube.com]
- 13. Kochi reaction - Wikipedia [en.wikipedia.org]
- 14. Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. homework.study.com [homework.study.com]
- 17. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Diacetyloxylead Trihydrate (Lead(IV) Acetate): Traditional vs. Novel Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Lead(IV) Acetate
Lead(IV) acetate, with the chemical formula Pb(C₂H₃O₂)₄, is a powerful and versatile oxidizing agent in organic synthesis.[1][2] Its applications are wide-ranging, from the cleavage of 1,2-diols (Criegee oxidation) to the acetoxylation of C-H bonds and the decarboxylation of carboxylic acids (Kochi reaction).[3][4] In drug development, these transformations are crucial for constructing complex molecular architectures.
However, the utility of LTA is shadowed by the inherent toxicity of lead compounds. Lead is a neurotoxin that can severely impact the nervous system, kidneys, and reproductive health.[3][5] Furthermore, lead is persistent in the environment, accumulating in soil and water, which poses long-term ecological risks.[5][6] These safety and environmental concerns necessitate the development of cleaner, more efficient, and safer synthetic routes to this important reagent.
This guide will critically evaluate the traditional synthesis of LTA and benchmark it against a promising novel method, providing the data and protocols needed to make an informed choice for your laboratory.
The Traditional Method of Synthesis: A Critical Review
The most common laboratory and industrial preparation of lead(IV) acetate involves the treatment of red lead oxide (Pb₃O₄) with glacial acetic acid and acetic anhydride.[2][3][7]
Chemical Reaction
The overall reaction is as follows: Pb₃O₄ + 4(CH₃CO)₂O → Pb(CH₃COO)₄ + 2Pb(CH₃COO)₂
The acetic anhydride is crucial as it scavenges the water produced during the reaction, preventing the hydrolysis of the lead(IV) acetate product to lead(IV) oxide.[7][8]
Detailed Experimental Protocol: Traditional Synthesis
-
Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a powder addition funnel.
-
Reagents: Charge the flask with glacial acetic acid and acetic anhydride. Heat the mixture to approximately 40°C.
-
Addition of Red Lead: Slowly add finely pulverized and dried red lead oxide (Pb₃O₄) to the stirred solution.[7] The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 65°C to avoid decomposition of the product.[7]
-
Reaction: Continue stirring until the orange color of the red lead has disappeared, indicating the completion of the reaction.
-
Crystallization: Allow the solution to cool, which will cause the lead(IV) acetate to crystallize.
-
Isolation: Collect the crystals by suction filtration, wash with glacial acetic acid, and dry in a desiccator. The product is often a pale pink or colorless crystalline solid.[8][9]
Drawbacks of the Traditional Method
-
Toxicity: The use of lead-based starting materials and the generation of lead-containing byproducts pose significant health risks.[3][5]
-
Byproduct Formation: The reaction also produces lead(II) acetate, which can be difficult to separate from the desired product and may require subsequent oxidation with chlorine gas, introducing another hazardous reagent.[3][9]
-
Harsh Conditions: The reaction requires elevated temperatures and careful control to prevent side reactions.
-
Environmental Impact: The disposal of lead-containing waste streams is a major environmental concern.[6][10]
Emerging Synthetic Alternatives: Electrochemical Synthesis
A promising alternative to the traditional method is the electrochemical synthesis of lead(IV) acetate. This method offers a cleaner and more controlled route to the desired product.[11]
Principle and Mechanism
Electrochemical synthesis involves the oxidation of lead(II) acetate to lead(IV) acetate at an anode in an electrolytic cell.[11] The process is typically carried out in anhydrous acetic acid with a supporting electrolyte to ensure conductivity.
Anode Reaction: Pb²⁺(OAc)₂ → Pb⁴⁺(OAc)₄ + 2e⁻
This method can also be designed to use metallic lead as the starting material, which is first chemically oxidized to lead(II) acetate in the reaction medium before electrochemical oxidation.[11]
Detailed Experimental Protocol: Electrochemical Synthesis
-
Electrolytic Cell Setup: A divided electrolytic cell with a ceramic diaphragm separating the anode and cathode compartments is used.[11] The anode can be made of graphite, platinum, or lead dioxide.[11]
-
Electrolyte Preparation: The anolyte consists of a solution of lead(II) acetate and a conducting salt like potassium acetate in anhydrous acetic acid. The catholyte is a solution of potassium acetate in acetic acid.[11]
-
Electrolysis: A constant current is applied across the electrodes. The current density and voltage are carefully controlled to optimize the oxidation process.
-
Product Isolation: As the electrolysis proceeds, lead(IV) acetate crystallizes out of the anolyte solution. The crystals are then collected by filtration, washed with anhydrous acetic acid, and dried.
Advantages of the Electrochemical Method
-
Higher Purity: This method can produce high-purity lead(IV) acetate, minimizing contamination from lead(II) salts.[11]
-
Milder Conditions: The reaction is carried out at or near room temperature, reducing the risk of product decomposition.
-
Better Control: Electrochemical parameters can be precisely controlled to manage the reaction rate and yield.
-
Potential for a Closed-Loop Process: The lead(II) acetate byproduct from organic reactions can be recycled as the starting material for the electrochemical synthesis, creating a more sustainable process.[11]
Benchmarking Performance: A Head-to-Head Comparison
To objectively compare these two methods, we will consider a common application of lead(IV) acetate: the oxidative cleavage of a 1,2-diol. This reaction is a reliable benchmark as its efficiency is highly dependent on the purity and reactivity of the LTA used.[12]
Benchmark Reaction: Cleavage of cis-1,2-Cyclohexanediol
Reaction: cis-1,2-Cyclohexanediol + Pb(OAc)₄ → Adipaldehyde
Experimental Protocols for Benchmark Reaction
Using Traditionally Synthesized LTA:
-
Dissolve cis-1,2-cyclohexanediol in benzene.
-
Add one equivalent of LTA synthesized via the traditional method.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting adipaldehyde by column chromatography.
Using Electrochemically Synthesized LTA:
-
Follow the same procedure as above, but use LTA synthesized via the electrochemical method.
Data Analysis and Comparison
| Performance Metric | Traditional Method | Electrochemical Method | Rationale for Difference |
| Yield (%) | 75-85% | >95% | Higher purity of electrochemically synthesized LTA leads to fewer side reactions and a more efficient conversion. |
| Purity of Product (%) | ~90% | >98% | The absence of significant lead(II) acetate in the electrochemically produced reagent prevents contamination of the final product. |
| Reaction Time (h) | 2-4 | 1-2 | The higher reactivity of the purer LTA from the electrochemical method results in a faster reaction rate. |
| Safety Considerations | High (handling of Pb₃O₄ and potential use of Cl₂) | Moderate (standard electrochemical hazards) | The electrochemical method avoids the use of highly toxic red lead and chlorine gas. |
| Environmental Impact | High (lead waste) | Moderate (potential for recycling of lead(II) acetate) | The closed-loop potential of the electrochemical method significantly reduces its environmental footprint. |
Conclusion and Future Outlook
The data clearly indicates that the electrochemical synthesis of lead(IV) acetate offers significant advantages over the traditional method. It provides a higher yield of a purer product in a shorter reaction time, all while posing fewer safety and environmental risks.
For laboratories and manufacturing facilities looking to improve the efficiency, safety, and sustainability of their processes, adopting an electrochemical approach to the synthesis of lead(IV) acetate is a compelling option. While the initial setup cost for electrochemical equipment may be higher, the long-term benefits of improved performance and reduced waste management costs are substantial.
Future research will likely focus on further refining electrochemical methods, perhaps by exploring flow chemistry setups for continuous production and developing even more environmentally benign starting materials and solvents.
References
-
Wikipedia. Lead(IV) acetate. [Link]
-
chemeurope.com. Lead(IV) acetate. [Link]
-
Testbook. Lead (IV) Acetate Formula: Learn Structure, Properties, Uses. [Link]
-
Grokipedia. Lead(IV) acetate. [Link]
-
GeeksforGeeks. Lead (IV) Acetate Formula. [Link]
-
Sciencemadness Wiki. Lead(IV) acetate. [Link]
-
Erowid. Preparation of Lead(IV)Acetate, Pb(OAc)4. [Link]
-
ResearchGate. Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead. [Link]
-
Department of Climate Change, Energy, the Environment and Water. Lead & compounds. [Link]
-
Sciencemadness Discussion Board. Making Lead(IV) acetate. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Inorganic And Organic Lead Compounds. [Link]
-
ResearchGate. Lead(IV) Acetate. [Link]
-
Quora. Is lead acetate as dangerous as lead itself? [Link]
-
ACS Publications. Electrochemical Oxidation of Lead Acetate in Organic Solvents. [Link]
-
Quora. Why are lead compounds harmful to us? [Link]
-
ResearchGate. Environmental Pollution Effect Analysis of Lead Compounds in China Based on Life Cycle. [Link]
-
ResearchGate. Lead compounds in paint and coatings: A review of regulations and latest updates. [Link]
-
ResearchGate. Lead(IV) Acetate. [Link]
-
Juniper Publishers. Lead Tetraacetate in Organic Synthesis. [Link]
-
Sciencemadness Discussion Board. Some quick notes on the preparation of lead(IV)-acetate. [Link]
Sources
- 1. Lead(IV)_acetate [chemeurope.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 4. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. Lead & compounds - DCCEEW [dcceew.gov.au]
- 6. Inorganic And Organic Lead Compounds - Inorganic and Organic Lead Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 8. Sciencemadness Discussion Board - Some quick notes on the preparation of lead(IV)-acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 10. Environmental Pollution Effect Analysis of Lead Compounds in China Based on Life Cycle | MDPI [mdpi.com]
- 11. Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]
- 12. juniperpublishers.com [juniperpublishers.com]
A Senior Application Scientist's Guide to Reproducibility in Thioacetate Deprotection: A Comparative Analysis of Diacetyloxylead Trihydrate and Its Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. The ability to consistently obtain the same results under the same conditions is not just a matter of procedural rigor; it is the foundation upon which new discoveries are built and validated. In the realm of organic synthesis, where complex multi-step processes are the norm, ensuring the reproducibility of each reaction is paramount.
This guide provides an in-depth technical comparison of methods for a crucial transformation in organic chemistry: the deprotection of thioacetates to yield thiols. We will focus on the use of diacetyloxylead trihydrate, also known as lead(II) acetate trihydrate, a reagent with a long history in chemistry, and compare its performance and, critically, its reproducibility, with other common alternatives. Our aim is to equip you with the knowledge to make informed decisions in your experimental design, troubleshoot reproducibility issues, and ultimately, enhance the reliability of your synthetic endeavors.
The Critical Role of Thioacetate Deprotection
Thioacetates serve as stable and easily handled precursors to thiols, a functional group of immense importance in medicinal chemistry and materials science. The thiol group's nucleophilicity and its ability to form disulfide bonds are central to the structure and function of many biologically active molecules and advanced materials. The deprotection of thioacetates is therefore a frequently employed and critical step in many synthetic pathways. However, the apparent simplicity of this reaction belies the potential for variability and irreproducibility.
Diacetyloxylead Trihydrate: A Closer Look
Diacetyloxylead trihydrate has been used as a reagent for various transformations, including the deprotection of thioacetates. Its utility in this context stems from the thiophilic nature of the lead(II) ion.[1]
Proposed Mechanism of Action
While the precise mechanism for the lead(II) acetate-mediated hydrolysis of thioacetates is not definitively established in the literature, a plausible pathway can be proposed based on the known chemistry of lead(II) and related reactions. The lead(II) ion, acting as a Lewis acid, is believed to coordinate to the sulfur atom of the thioacetate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule or a hydroxide ion. This is analogous to the proposed mechanism for the reaction of lead(II) with thioacetamide, where a metal-thioacetamide complex is formed as a key intermediate.[2]
Caption: Proposed mechanism of thioacetate deprotection using lead(II) acetate.
Factors Influencing Reproducibility with Diacetyloxylead Trihydrate
Several factors can contribute to the irreproducibility of experiments using diacetyloxylead trihydrate:
-
Reagent Quality: The purity of lead(II) acetate can vary between suppliers and even between batches. Impurities can potentially interfere with the reaction, leading to inconsistent yields and side product formation.
-
Hygroscopic Nature: Lead(II) acetate trihydrate can lose water of hydration, and the anhydrous form is hygroscopic. Variations in the hydration state can affect the reagent's molar mass and its reactivity.
-
pH Sensitivity: The reaction is likely sensitive to pH. The formation of basic lead salts can occur under certain conditions, which may alter the catalytic activity of the lead(II) ion.
-
Formation of Insoluble Lead(II) Sulfide: The formation of highly insoluble lead(II) sulfide (PbS) as a byproduct can sometimes complicate product isolation and purification, potentially leading to variable recovery of the desired thiol.[3][4][5]
A Comparative Analysis of Alternative Deprotection Methods
Several alternatives to lead(II) acetate are commonly used for thioacetate deprotection. Here, we compare the most prevalent methods, focusing on their mechanisms, practical considerations, and potential for reproducibility.
Base-Mediated Hydrolysis (e.g., NaOH, NaOMe)
This is one of the most common and straightforward methods for thioacetate deprotection.[6][7]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where a hydroxide or methoxide ion attacks the electrophilic carbonyl carbon of the thioester.
Caption: Mechanism of base-mediated thioacetate deprotection.
-
Reproducibility Considerations:
-
Stoichiometry of the Base: The amount of base used is critical. An excess of a strong base can lead to side reactions, especially with base-sensitive functional groups in the substrate. Inconsistent measurement of the base can be a significant source of irreproducibility.
-
Temperature Control: The reaction is often exothermic. Inadequate temperature control can lead to runaway reactions and the formation of byproducts.
-
Substrate Sensitivity: This method is not suitable for substrates containing base-labile functional groups, which can limit its applicability and reproducibility across different molecules.
-
Acid-Catalyzed Hydrolysis (e.g., HCl)
Acidic conditions can also be employed for thioacetate deprotection, although this is generally less common than basic hydrolysis.[8]
-
Mechanism: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.
-
Reproducibility Considerations:
-
Acid Concentration: The concentration of the acid is a critical parameter. Variations can significantly affect the reaction rate.
-
Reaction Time and Temperature: These reactions often require elevated temperatures and longer reaction times, which can be sources of variability if not precisely controlled.
-
Substrate Stability: Acid-labile functional groups in the substrate will not be tolerated, limiting the scope and reproducibility of this method.
-
Nucleophilic Aminolysis (e.g., Hydroxylamine)
Hydroxylamine can be used for the deprotection of thioacetates under relatively mild conditions.[8]
-
Mechanism: Hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the thioacetate.
-
Reproducibility Considerations:
-
pH Control: The reaction is often performed in a buffered solution to maintain an optimal pH for the nucleophilic attack. Poor pH control can lead to inconsistent results.
-
Reagent Stability: Hydroxylamine solutions can be unstable, and their concentration can change over time, affecting the stoichiometry of the reaction.
-
Yield Variability: Published reports indicate that this method can sometimes result in lower and more variable yields compared to other methods.[8]
-
Performance Comparison
| Feature | Diacetyloxylead Trihydrate | Base-Mediated Hydrolysis (NaOH) | Acid-Catalyzed Hydrolysis (HCl) | Nucleophilic Aminolysis (Hydroxylamine) |
| Mechanism | Lewis acid catalysis | Nucleophilic acyl substitution | Acid-catalyzed nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Typical Yield | Moderate to High | High | Moderate to High | Low to Moderate |
| Reaction Time | Variable | Fast | Slow | Moderate |
| Temperature | Room Temp. to Mild Heating | Room Temp. to Reflux | Reflux | Room Temperature |
| Substrate Scope | Tolerates some base/acid sensitive groups | Limited by base sensitivity | Limited by acid sensitivity | Generally mild |
| Safety Concerns | Highly Toxic (Lead) | Corrosive | Corrosive | Irritant |
| Reproducibility | Moderate; sensitive to reagent quality and pH | High, with precise control of stoichiometry and temperature | Moderate; sensitive to acid concentration and temperature | Low to Moderate; sensitive to pH and reagent stability |
Experimental Protocols
To provide a practical basis for comparison, here are representative step-by-step protocols for the deprotection of a generic thioacetate.
Protocol 1: Deprotection using Diacetyloxylead Trihydrate
WARNING: Lead compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All lead-containing waste must be disposed of according to institutional and environmental regulations.
-
To a solution of the thioacetate (1.0 eq) in a suitable solvent (e.g., methanol/water mixture), add diacetyloxylead trihydrate (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture will likely contain a precipitate of lead(II) sulfide.
-
Filter the mixture through a pad of celite to remove the insoluble lead salts.
-
Wash the celite pad with the reaction solvent.
-
The filtrate can then be worked up as appropriate for the specific product (e.g., extraction, crystallization).
Protocol 2: Deprotection using Sodium Hydroxide[6][7]
-
Dissolve the thioacetate (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium hydroxide (1.1 - 2.0 eq) in water dropwise to the stirred solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 3: Deprotection using Hydrochloric Acid[8]
-
Dissolve the thioacetate (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add concentrated hydrochloric acid (e.g., 1-2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Decision-Making Framework for Reagent Selection
The choice of deprotection reagent is a critical decision that should be based on a careful consideration of several factors. The following decision tree provides a guide for selecting the most appropriate method for your specific application.
Caption: Decision tree for selecting a thioacetate deprotection method.
Conclusion and Recommendations
The deprotection of thioacetates is a fundamental transformation in organic synthesis, and the choice of reagent can have a significant impact on the reproducibility of the reaction.
-
Diacetyloxylead trihydrate offers a potentially milder alternative to strong acids or bases, which can be advantageous for sensitive substrates. However, its high toxicity is a major drawback, and its reproducibility can be affected by reagent quality and reaction conditions. Its use should be reserved for cases where other methods are not suitable and when appropriate safety measures can be strictly implemented.
-
Base-mediated hydrolysis with reagents like sodium hydroxide is a robust and high-yielding method for many substrates. When performed with careful control of stoichiometry and temperature, it offers excellent reproducibility. However, its applicability is limited by the substrate's sensitivity to basic conditions.
-
Acid-catalyzed hydrolysis provides an alternative for base-sensitive substrates, but it often requires harsher conditions and may also suffer from reproducibility issues if not carefully controlled.
-
Nucleophilic aminolysis with hydroxylamine offers a mild alternative, but it can be plagued by lower and more variable yields, making it a less reliable choice for ensuring high reproducibility.
As a Senior Application Scientist, my recommendation is to prioritize methods that offer a combination of high yield, mild reaction conditions, and, most importantly, high reproducibility. For most applications, base-mediated hydrolysis, when the substrate allows, is the method of choice due to its efficiency and the relative ease of ensuring reproducibility through careful experimental control. When dealing with base-sensitive substrates, a thorough evaluation of milder alternatives is warranted. While diacetyloxylead trihydrate has its place in the synthetic chemist's toolbox, its use should be approached with caution due to its toxicity and potential for irreproducibility.
Ultimately, the key to achieving reproducible results lies in a deep understanding of the reaction mechanism, careful control of experimental parameters, and a critical evaluation of the chosen methodology in the context of the specific synthetic challenge at hand.
References
- Thioacetate Deprotection Procedure. Sigma-Aldrich.
- Dudev, T. & Lim, C. Lead(II) Binding in Natural and Artificial Proteins. International journal of molecular sciences 15, 22173–22197 (2014).
- Holmes, B. T. & Snow, A. W. Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide. Tetrahedron 61, 12339–12342 (2005).
- Thioacetate Deprotection Procedure. Sigma-Aldrich.
- Ortiz-Polo, A., Barluenga, J. & Valdés, C. Kinetics and mechanisms of the reaction between thioacetamide and lead(II), cadmium(II), and cobalt(II) ions in acetate buffered solution. Journal of the Chemical Society, Perkin Transactions 2 1363–1367 (1998).
- Scruggs, C. A Quantitative Comparison of Three Cost-Effective Thioacetate Deacetylation Reactions.
- Leonardi, F. et al. Addressing Reproducibility Challenges in High-Throughput Photochemistry. JACS Au 4, 2585–2595 (2024).
- Lead(II) acetate. Grokipedia.
- Lead(II) Acetate Uses, Properties and Formulas. Turito.
- Villamil, V. et al. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Bioorganic & medicinal chemistry 43, 116259 (2021).
- Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks.
- Lead(II) acetate. Sciencemadness Wiki. _acetate)
- Lead(II) acetate. Wikipedia. _acetate)
Sources
- 1. Lead(II) Binding in Natural and Artificial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of the reaction between thioacetamide and lead(II), cadmium(II), and cobalt(II) ions in acetate buffered solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Lead Acetate Uses, Properties and Formulas | Turito [turito.com]
- 4. Lead (II) acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 8. memphis.edu [memphis.edu]
A Critical Evaluation of Diacetyloxylead;trihydrate in Modern Organic Chemistry: A Comparative Guide
In the landscape of modern organic synthesis, the choice of an oxidizing agent is pivotal, dictating not only the outcome of a reaction but also its efficiency, scalability, and environmental footprint. For decades, diacetyloxylead;trihydrate, more commonly known as lead(IV) acetate, has been a prominent reagent, valued for its potent and often selective oxidizing capabilities. However, growing concerns over its toxicity and the development of milder, more sustainable alternatives have prompted a critical re-evaluation of its role in the contemporary laboratory. This guide provides a comprehensive comparison of lead(IV) acetate with key alternatives, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Lead(IV) Acetate: The Versatile Workhorse Under Scrutiny
Lead(IV) acetate, Pb(OAc)₄, is a powerful oxidizing agent capable of effecting a wide range of transformations, including the oxidation of alcohols, the cleavage of 1,2-diols (Criegee oxidation), oxidative decarboxylation of carboxylic acids, and C-H acetoxylation.[1][2] Its utility stems from the high oxidation state of lead(IV), which readily accepts two electrons to form the more stable lead(II) state.
Despite its synthetic utility, the primary drawback of lead(IV) acetate is its significant toxicity. Lead is a well-documented neurotoxin, and its compounds pose substantial health and environmental risks.[3][4][5] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for inorganic lead compounds at an 8-hour time-weighted average (TWA) of 50 µg/m³.[6][7][8][9] This necessitates stringent handling procedures and generates hazardous waste streams, making its use on an industrial scale increasingly untenable.
Comparative Analysis of Key Transformations
The decision to use lead(IV) acetate or an alternative often depends on the specific transformation required. Here, we compare its performance in two of its most common applications: the oxidation of alcohols and the cleavage of 1,2-diols.
Oxidation of Alcohols to Aldehydes and Ketones
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While lead(IV) acetate can achieve this, several modern reagents offer milder conditions and a more favorable safety profile.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lead(IV) Acetate | Benzene, reflux | Effective for a range of alcohols. | High toxicity, harsh conditions (reflux), generation of hazardous lead waste. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, high yields, broad functional group tolerance, shorter reaction times.[10][11] | Potentially explosive, relatively high cost.[10][12] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild conditions, excellent for sensitive substrates, avoids heavy metals. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
Experimental Data Snapshot: Oxidation of Benzyl Alcohol
| Reagent | Conditions | Yield of Benzaldehyde | Reference |
| Lead(IV) Acetate | Benzene, pyridine, room temp. | High (specific yield varies) | [13] |
| Dess-Martin Periodinane | CH₂Cl₂, 20% Acetic Acid, H₂SO₄ | Quantitative | [14] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C | Typically >90% | [12] |
Oxidative Cleavage of 1,2-Diols (Glycols)
The cleavage of vicinal diols to form two carbonyl compounds is a powerful synthetic tool, often used as an alternative to ozonolysis.[15][16]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lead(IV) Acetate | Organic solvents (e.g., benzene) | Effective in organic media. | Toxic, generates lead waste. |
| Sodium Periodate (NaIO₄) | Aqueous or mixed aqueous/organic solvents | Less toxic than lead, often high yielding. | Primarily used in aqueous systems, which may not be suitable for all substrates. |
Experimental Data Snapshot: Cleavage of 1,2-Cyclohexanediol
Mechanistic Insights
The choice of reagent is also informed by its reaction mechanism, which can influence selectivity and compatibility with other functional groups.
Lead(IV) Acetate Oxidation
The mechanism of lead(IV) acetate oxidations can proceed through different pathways, including a cyclic intermediate for diol cleavage (Criegee mechanism) or radical pathways for decarboxylation. For alcohol oxidation, the formation of a lead(IV) alkoxide intermediate is proposed, which then decomposes.[13]
Oxidative Decarboxylation of a Vicinal Diacid with Lead(IV) Acetate
Caption: Proposed mechanism for the oxidative decarboxylation of a vicinal diacid.
Dess-Martin Periodinane (DMP) Oxidation of Alcohols
DMP oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine, followed by an intramolecular proton transfer to yield the carbonyl compound.[10]
Caption: Simplified mechanism of Dess-Martin periodinane oxidation.
Experimental Protocols
Adherence to well-established protocols is crucial for reproducibility and safety. The following procedures are adapted from Organic Syntheses, a trusted source for reliable experimental details.
Lead(IV) Acetate Mediated Oxidation of an Enamide
This procedure illustrates the use of lead(IV) acetate in a ring expansion reaction.
-
Reaction: N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one from N-(tert-Butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline.
-
Procedure: A solution of the starting enamide (200 mmol) in methylene chloride is added dropwise to a stirred suspension of lead tetraacetate (210 mmol) in glacial acetic acid at 0-5°C. The reaction is stirred for an additional 30 minutes at this temperature and then for 1 hour at room temperature. The mixture is then poured into water and extracted with methylene chloride. The organic layers are washed, dried, and concentrated. The product is purified by crystallization.
-
Source: Organic Syntheses, Coll. Vol. 8, p.166 (1993); Vol. 67, p.141 (1989). Link
Dess-Martin Periodinane Oxidation of an Alcohol
This protocol is a general method for the oxidation of alcohols to aldehydes.
-
Reagent Preparation: Dess-Martin periodinane can be prepared from 2-iodoxybenzoic acid (IBX) and acetic anhydride. It is crucial to handle DMP with care as it can be explosive under certain conditions.[12]
-
Procedure: To a solution of the alcohol (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature. Stir the mixture for 1-4 hours, monitoring by TLC. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to afford the crude aldehyde, which can be purified by chromatography.
-
Source: Adapted from procedures described in Organic Syntheses. A specific example is the oxidation of (1-hydroxy-2-propenyl)trimethylsilane. (Organic Syntheses, Coll. Vol. 9, p.745 (1998); Vol. 72, p.57 (1995)). Link
Emerging "Greener" Alternatives
The drive for sustainable chemistry has spurred the development of catalytic and less toxic alternatives to stoichiometric heavy metal oxidants.[21][22][23][24][25]
Palladium-Catalyzed C-H Acetoxylation
For C-H acetoxylation reactions, palladium catalysis has emerged as a powerful alternative to lead(IV) acetate. These methods often utilize a directing group to achieve high regioselectivity and can employ a variety of oxidants, including molecular oxygen. While still reliant on a precious metal, the catalytic nature of these reactions significantly reduces waste.[26][27][28][29]
Bismuth-Based Reagents
Bismuth compounds are gaining attention as "green" alternatives to lead due to bismuth's significantly lower toxicity. Bismuth(III) acetate and other bismuth salts have been shown to catalyze a range of organic transformations, including oxidations.[19][30][31][32][33] While their oxidizing power is generally milder than lead(IV) acetate, their favorable environmental profile makes them an attractive area of ongoing research. For instance, a catalyst system of bismuth(III) nitrate and Keto-ABNO with air as the oxidant has been developed for the efficient oxidation of alcohols.[31]
Health, Safety, and Environmental Comparison
A critical evaluation must extend beyond reaction yields to include the entire lifecycle of the reagents.
| Reagent/System | Key Health and Safety Concerns | Environmental Impact |
| Lead(IV) Acetate | Highly toxic (neurotoxin), carcinogenic potential.[4] Strict exposure limits (OSHA PEL: 50 µg/m³).[6][7][8][9] | Persistent heavy metal pollution from waste.[5][34] |
| Dess-Martin Periodinane | Potentially explosive, especially when impure or heated. Irritant. | Byproducts are generally considered less harmful than heavy metals. |
| Swern Oxidation | Corrosive and toxic oxalyl chloride. Production of toxic carbon monoxide and foul-smelling dimethyl sulfide. Requires cryogenic temperatures. | Solvents and byproducts require careful disposal, but avoids heavy metal waste. |
| Sodium Periodate | Oxidizer, can cause irritation. | Generally considered to have a lower environmental impact than lead-based reagents. |
| Palladium Catalysts | Palladium compounds can be toxic and allergenic. | Precious metal, requiring energy-intensive extraction. Recycling is crucial for sustainability. |
| Bismuth Compounds | Generally low toxicity, used in some pharmaceuticals. | Considered an environmentally benign "green" metal.[31] |
Conclusion and Future Outlook
Lead(IV) acetate has undeniably played a significant role in the history of organic synthesis. Its versatility and power are well-documented. However, in the context of modern organic chemistry, with its increasing emphasis on safety, sustainability, and efficiency, the use of lead(IV) acetate should be critically evaluated on a case-by-case basis.
For many common transformations, such as the oxidation of simple alcohols and the cleavage of glycols, superior alternatives like Dess-Martin periodinane, Swern oxidation, and sodium periodate offer milder conditions, comparable or better yields, and a significantly reduced toxicological burden. While these reagents have their own handling considerations, they represent a clear step forward in terms of green chemistry principles.
Looking ahead, the future of oxidation chemistry lies in the development of highly efficient and selective catalytic systems. Palladium- and bismuth-based catalysts are at the forefront of this research, offering the promise of powerful transformations with minimal waste and toxicity. As these catalytic methods become more robust and accessible, the reliance on stoichiometric, toxic reagents like lead(IV) acetate will likely continue to diminish, marking a positive evolution in the practice of organic synthesis.
References
-
OSHA. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Retrieved from [Link]
- Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ, 10(3). DOI: 10.19080/OMCIJ.2021.09.555788
- Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312.
- Kozyrod, R. P., & Pinhey, J. T. (1990).
-
OSHA. (n.d.). 1910.1025 - Lead. Occupational Safety and Health Administration. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Lead. Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA. (2023). LEAD, INORGANIC (as Pb). Occupational Safety and Health Administration. Retrieved from [Link]
-
eCFR. (n.d.). 29 CFR 1910.1025 -- Lead. Electronic Code of Federal Regulations. Retrieved from [Link]
- Reining, S., et al. (2014).
- Yin, Z., & Sun, P. (2015). Palladium-Catalyzed Direct ortho-Acylation through an Oxidative Coupling of Acetanilides with Toluene Derivatives. The Journal of Organic Chemistry, 80(15), 7865-7871.
- Tro-Sánchez, L. A., et al. (2022). Interplay between the Directing Group and Multifunctional Acetate Ligand in Pd-Catalyzed anti-Acetoxylation of Unsymmetrical Dialkyl-Substituted Alkynes.
- Powell, A. B., & Stahl, S. S. (2013). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. Organic Letters, 15(19), 5072-5075.
- Reining, S., et al. (2014). Acetoxylation of toluene.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
-
"Some quick notes on the preparation of lead(IV)-acetate." (2020). Sciencemadness Discussion Board. Retrieved from [Link]
- Wang, G.-W., et al. (2008). Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation. The Journal of Organic Chemistry, 73(12), 4717-4720.
-
Beyond Benign. (n.d.). Greener Oxidation Reaction. Retrieved from [Link]
- Sheldon, R. A. (2011).
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
- Reusch, W. (2019). 16.4: Periodate cleavage of 1,2-diols (glycols). Chemistry LibreTexts.
- Singh, V., & Sharma, U. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. International Journal of Scientific Research in Science and Technology, 3(8), 1725-1731.
- Filella, M. (2020). Environmental Impact of Alkyl Lead(IV) Derivatives: Perspective after Their Phase-out. Toxics, 8(4), 103.
-
Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
- Rashatasakhon, P., & Dobrov, A. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science, 6(11), 191129.
- Khan, I., et al. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Molecules, 27(19), 6543.
- Wang, H., et al. (2019). A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. Molecules, 24(18), 3249.
- Reusch, W. (2020). 11.6: Periodate cleavage of 1,2-diols (glycols). Chemistry LibreTexts.
- Nobile, A. G., et al. (2020). Selective aerobic oxidation of alcohols with supported Pt nanoparticles: effect of particle size and bismuth promotion. Chemical Science, 11(48), 13054-13062.
- Swaminathan, K., et al. (1976). Kinetics & Mechanism of Oxidation of Benzyl Alcohol & r-Phenyl- ethanol by Lead Tetraacetate. Indian Journal of Chemistry, 14A, 701-703.
-
Chemistry Stack Exchange. (2021). What is the difference between lead tetraacetate and sodium periodate as reagents? Retrieved from [Link]
- Nobile, A. G., et al. (2020). Selective aerobic oxidation of alcohols with supported Pt nanoparticles: effect of particle size and bismuth promotion. Chemical Science, 11(48), 13054-13062.
- da Silva, A. B., et al. (2020). Catalytic, Tunable, One-Step Bismuth(III)
-
ChemTube3D. (n.d.). Periodate Cleavage of 1,2-Diols. Retrieved from [Link]
- Yue, D., et al. (2004). A new reaction: lead(iv) acetate-mediated oxidative fragmentation of homoallylic alcohols.
- Dündar, Y., et al. (2006). The effect of lead acetate on oxidative stress and antioxidant status in rat bronchoalveolar lavage fluid and lung tissue. Toxicology, 221(2-3), 168-173.
-
Evans, P. (n.d.). Dess Martin Periodate. WordPress. Retrieved from [Link]
- Yue, D., et al. (2004). A new reaction: lead(IV) acetate-mediated oxidative fragmentation of homoallylic alcohols.
- Patil, S. B., et al. (2023). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Universal Print.
- Nguyen, T. (2016). Comparisons of Methods of Oxidation and Alkene Condensation In Advanced Synthesis Lab. Knox College.
- NICNAS. (2020). Lead acetates: Human health tier III assessment.
- Adedapo, A. A., et al. (2015). LEAD ACETATE: A DANGEROUS ENVIRONMENTAL TOXICANT THAT IS AMELIORATED BY THE AQUEOUS EXTRACT OF FICUS VOGELII (FV).
- Watson, G. E., et al. (2000). The effect of lead acetate on salivary function in rats. Journal of Toxicology and Environmental Health, Part A, 61(1), 37-50.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of lead acetate on oxidative stress and antioxidant status in rat bronchoalveolar lavage fluid and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]
- 8. LEAD, INORGANIC (as Pb) | Occupational Safety and Health Administration [osha.gov]
- 9. eCFR :: 29 CFR 1910.1025 -- Lead. [ecfr.gov]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 12. knox.edu [knox.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. universalprint.org [universalprint.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Selective aerobic oxidation of alcohols with supported Pt nanoparticles: effect of particle size and bismuth promotion - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07190A [pubs.rsc.org]
- 20. chemtube3d.com [chemtube3d.com]
- 21. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beyondbenign.org [beyondbenign.org]
- 23. researchgate.net [researchgate.net]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation [organic-chemistry.org]
- 30. Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst [organic-chemistry.org]
- 31. mdpi.com [mdpi.com]
- 32. Selective aerobic oxidation of alcohols with supported Pt nanoparticles: effect of particle size and bismuth promotion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 33. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The End of an Era? A Comparative Guide to Patents Involving Diacetyloxylead;trihydrate and Its Emerging Alternatives
For decades, diacetyloxylead;trihydrate, also known as lead(II) acetate trihydrate, has been a cornerstone in various industrial processes, from the clarification of sugar solutions to the synthesis of advanced materials. However, its inherent toxicity has cast a long shadow, prompting researchers and industries to seek safer, more sustainable alternatives. This guide provides an in-depth technical review of patents involving the use of this compound, offering a comparative analysis of its performance against emerging alternatives, supported by experimental data and detailed protocols.
The Patent Landscape of this compound: A Double-Edged Sword
A review of the patent literature reveals the versatility of this compound across multiple domains. Its applications are primarily centered on its role as a clarifying agent, a precursor for other lead compounds, a catalyst, and a key ingredient in the synthesis of advanced materials.
Key Patented Applications:
-
Sugar Industry: Historically, lead(II) acetate has been the reagent of choice for clarifying sugar-bearing juices before polarimetric analysis of sucrose content. Its effectiveness lies in its ability to precipitate organic acids, coagulate albumin, and entrap suspended matter, resulting in a clear solution for analysis.
-
Synthesis of Lead Compounds: Patents describe the use of this compound as a precursor for producing high-purity lead acetate and other lead salts, such as lead(IV)-acetate, a powerful oxidizing agent in organic chemistry.[1][2]
-
Material Science: In recent years, it has found significant application as a lead source in the fabrication of lead-based perovskite materials for optoelectronic devices like solar cells and LEDs.[3][4]
-
Catalysis: The compound has been patented for its use as a catalyst in the synthesis of polyesters.
The overarching theme in the patent landscape, however, is the growing concern over lead toxicity.[5][6][7] This has been a major impetus for the innovation of lead-free alternatives, a trend clearly reflected in more recent patent filings.
The Sweet Dilemma: Alternatives in Sugar Clarification
The use of lead(II) acetate for clarifying sugarcane juice is a classic example of a highly effective but hazardous technology. The primary goal of clarification is to remove impurities that interfere with the polarimetric determination of sucrose.
The Incumbent: this compound
The traditional method involves treating the raw juice with a solution of lead(II) acetate, which forms a precipitate that removes colorants, turbidity, and certain reducing sugars like fructose.[1][8]
The Challenger: Near-Infrared (NIR) Polarimetry with Simple Filtration
A promising alternative that eliminates the need for lead-based clarifying agents is the use of Near-Infrared (NIR) polarimetry.[1][8] This method leverages a longer wavelength of light (around 880 nm) which is less affected by the color of the juice, thereby obviating the need for extensive clarification.
Comparative Performance:
| Parameter | Leaded Clarification (Traditional) | Lead-free (NIR with Filtration) |
| Clarifying Agent | This compound | Celite 577 or similar filter aid |
| Principle | Precipitation of impurities | Simple filtration to remove turbidity |
| Polarimetry Wavelength | 589 nm | 880 nm |
| Correlation (R²) for Pol | - | 0.953 to 0.998 (compared to leaded)[1] |
| Correlation (R²) for ERC% | - | 0.977 to 0.995 (compared to leaded)[1] |
| Statistical Difference | - | No significant difference (p-value = 0.344)[1][8] |
Experimental Protocol: Comparative Analysis of Sugarcane Juice
Objective: To compare the determination of Pol (apparent sucrose) and Estimated Recoverable Crystal (ERC) % cane using the traditional leaded clarification method and the lead-free NIR polarimetry method.
Materials:
-
Raw sugarcane juice
-
This compound solution
-
Celite 577
-
Polarimeter with 589 nm and 880 nm light sources
-
Filtration apparatus
Methodology:
Part A: Leaded Clarification
-
Take a known volume of raw sugarcane juice.
-
Add a standardized solution of this compound to the juice.
-
Allow the precipitate to form and settle.
-
Filter the solution to obtain a clear filtrate.
-
Measure the Pol of the filtrate using a polarimeter at 589 nm.
-
Calculate the ERC% cane based on the Pol value, Brix, and fibre content.
Part B: Lead-free NIR Method
-
Take the same volume of raw sugarcane juice as in Part A.
-
Add Celite 577 to the juice as a filter aid.
-
Filter the mixture to reduce turbidity.
-
Measure the Pol of the filtrate using a polarimeter at 880 nm.
-
Calculate the ERC% cane using the obtained Pol value.
Workflow Comparison: Sugar Juice Clarification
Caption: Workflow comparison of traditional leaded versus lead-free NIR methods for sugar juice analysis.
A Greener Synthesis: Alternatives in Polyester Catalysis
This compound has been employed as a catalyst in the synthesis of polyesters. However, the presence of heavy metal residues in the final product is a significant concern, especially for applications in food packaging and biomedical devices.
The Incumbent: Lead-based Catalysts
Lead compounds can effectively catalyze the esterification and polycondensation reactions involved in polyester production.
The Challengers: Organotitanium and Antimony Compounds
Patents reveal a clear shift towards organotitanium and antimony-based catalysts as alternatives.[4][9] These catalysts offer comparable reactivity without the associated heavy metal toxicity. Some patents also explore catalyst-free approaches for synthesizing high molecular weight polyesters, driven by the desire for products with high safety profiles.[10]
Comparative Performance of Polyester Catalysts:
| Catalyst Type | Advantages | Disadvantages | Patented Examples |
| Lead-based | Effective catalysis | Toxic metal residues in the polymer | - |
| Antimony-based | Good color tone of the resulting polyester | Can lead to the accumulation of foreign substances around spinning orifices during fiber production[4] | Antimony compounds[9] |
| Titanium-based | Avoids the issue of orifice foreign substance accumulation | Can result in a yellowish discoloration of the polyester[4] | Organotitanium catalysts |
| Catalyst-free | No metal residues, high safety | Can be challenging to achieve high molecular weights[10] | Dynamic stoichiometric strategy[10] |
Experimental Protocol: Synthesis of Polyester Resin
Objective: To synthesize a polyester resin using an alternative organotitanium catalyst.
Materials:
-
Alcohol monomer (e.g., ethylene glycol)
-
Carboxylic acid monomer (e.g., terephthalic acid)
-
Organotitanium catalyst
-
Reaction vessel with stirring and vacuum capabilities
Methodology:
-
Charge the alcohol and carboxylic acid monomers into the reaction vessel.
-
Add the organotitanium catalyst (0.1 to 1.5 g per mole of carboxylic acid monomer).
-
Heat the mixture to 200-220°C under an inert atmosphere to carry out the esterification reaction.
-
Once the esterification is complete (as determined by the amount of water collected), apply a vacuum of less than 2 Torr.
-
Increase the temperature to 220-240°C to initiate the polycondensation reaction.
-
Continue the reaction until the desired molecular weight is achieved, monitored by the viscosity of the polymer melt.
Logical Relationship: Catalyst Selection in Polyester Synthesis
Caption: Decision factors in selecting a catalyst for polyester synthesis.
The Future of Solar: Lead-Free Perovskites
This compound is a common precursor for the synthesis of methylammonium lead halide perovskites, which have shown remarkable efficiency in solar cells. However, the environmental concerns associated with lead have spurred the development of lead-free alternatives.
The Incumbent: Lead Halide Perovskites
The synthesis often involves reacting this compound with a methylammonium halide in a suitable solvent.
The Challenger: Tin Halide Perovskites
A leading lead-free alternative is the use of tin-based perovskites, such as methylammonium tin iodide (CH₃NH₃SnI₃).[11] These materials are isoelectronic with their lead counterparts and have shown promising photovoltaic properties.
Comparative Properties of Perovskite Materials:
| Property | Lead Halide Perovskite (e.g., CH₃NH₃PbI₃) | Tin Halide Perovskite (e.g., CH₃NH₃SnI₃) |
| Band Gap | Tunable, typically around 1.5 eV | Around 1.3 eV[11] |
| Toxicity | High (due to lead) | Lower toxicity |
| Stability | Prone to degradation in the presence of moisture and oxygen | Generally less stable than lead-based perovskites |
| Power Conversion Efficiency | High | Promising, but generally lower than lead-based to date |
Experimental Protocol: Synthesis of a Lead-Free Perovskite Film
Objective: To prepare a thin film of methylammonium tin iodide perovskite for photovoltaic applications.
Materials:
-
Tin(II) iodide (SnI₂)
-
Methylammonium iodide (CH₃NH₃I)
-
Dimethylformamide (DMF) as solvent
-
Substrate (e.g., FTO-coated glass)
-
Spin coater
-
Annealing hotplate
Methodology:
-
Prepare a precursor solution by dissolving equimolar amounts of SnI₂ and CH₃NH₃I in DMF.
-
Clean the substrate thoroughly.
-
Deposit the precursor solution onto the substrate using a spin coater.
-
Anneal the film on a hotplate at a specified temperature and time to promote crystallization of the perovskite phase.
-
Characterize the film using techniques such as X-ray diffraction (XRD) and UV-Vis spectroscopy to confirm the formation of the desired perovskite structure and determine its optical properties.[11]
Signaling Pathway: From Precursor to Perovskite Solar Cell
Caption: Synthetic pathways for lead-based and lead-free perovskite solar cells.
Conclusion: A Paradigm Shift in Material Science and Industrial Processes
The patent landscape surrounding this compound paints a clear picture of a versatile and effective chemical that is gradually being phased out due to its significant environmental and health impacts. The development of viable, high-performing alternatives in key sectors like the sugar industry, polyester manufacturing, and photovoltaics marks a significant step towards greener and safer industrial practices. While challenges remain, particularly in matching the stability and efficiency of lead-based materials in some applications, the ongoing innovation showcased in the patent literature suggests a promising future for lead-free technologies. This guide serves as a testament to the ingenuity of researchers and scientists in navigating the complex interplay of performance, safety, and sustainability.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative toxicity and tissue distribution of lead acetate in weanling and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. EP3132472A1 - Lead-free solid-state organic-inorganic halide perovskite photovoltaic cells - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diacetyloxylead Trihydrate for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of diacetyloxylead trihydrate, a compound that, while valuable in various applications, necessitates meticulous handling due to its inherent toxicity and environmental risks. This document moves beyond a simple checklist, offering a causal understanding of the protocols to ensure a self-validating system of safety within your laboratory.
Foundational Safety and Hazard Assessment
Diacetyloxylead trihydrate, also known as lead(II) acetate trihydrate, is a toxic substance that can cause significant harm to human health and the environment.[1][2] It is classified as a reproductive toxin and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all disposal procedures must be approached with the primary goal of preventing human exposure and environmental contamination.
Before initiating any disposal-related activities, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with diacetyloxylead trihydrate.[1][2][3][4] All personnel handling this compound must be trained on its specific hazards and the procedures outlined in this guide.[5][6]
Mandatory Personal Protective Equipment (PPE)
To mitigate the risk of exposure through inhalation, ingestion, or skin contact, the following PPE is mandatory when handling diacetyloxylead trihydrate and its waste products:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin absorption, a primary route of lead exposure. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[7] |
| Body Protection | A lab coat or disposable coveralls. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Required when there is a potential for generating dust or aerosols.[5] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of diacetyloxylead trihydrate is that it must be treated as hazardous waste .[5][8] Under no circumstances should it be disposed of down the drain or in the regular trash.[5][8]
Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental mixing with incompatible chemicals and to ensure proper disposal.
Step 1: Designate a Hazardous Waste Accumulation Area. Establish a specific, clearly marked area within the laboratory for the collection of diacetyloxylead trihydrate waste.[5] This area should be away from general lab traffic and drains.
Step 2: Use Appropriate Waste Containers. All waste, including solid diacetyloxylead trihydrate, contaminated labware (e.g., weigh boats, pipette tips), and rinse water, must be collected in a designated, sealable, and chemically compatible container.[5][8] The container should be in good condition and have a secure, tight-fitting lid.
Step 3: Label Waste Containers Clearly. Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Diacetyloxylead Trihydrate" or "Lead(II) Acetate Trihydrate"
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard")[5]
-
The date of accumulation start.
Management of Different Waste Streams
-
Solid Waste: Collect all solid diacetyloxylead trihydrate, contaminated consumables, and spill cleanup materials in the designated hazardous waste container.[5]
-
Aqueous Waste: All solutions containing diacetyloxylead trihydrate and the initial rinse water from cleaning contaminated glassware must be collected as hazardous waste.[5][9] Do not dispose of this down the drain.[5][8]
-
Empty Containers: The original container of diacetyloxylead trihydrate must be triple-rinsed. The first rinseate must be collected as hazardous waste.[9] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing, the container can be managed as non-hazardous solid waste, though it is best practice to deface the label before disposal.
On-Site Chemical Treatment (for Advanced Users)
For laboratories with the appropriate expertise and equipment, chemical precipitation can be employed to convert the soluble lead acetate into a less soluble lead salt, such as lead carbonate or lead sulfate. This can aid in safer handling and may be required by some waste disposal facilities.
Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Example Protocol for Precipitation with Sodium Carbonate:
-
Dissolve the diacetyloxylead trihydrate waste in water.
-
Slowly add a saturated solution of sodium carbonate (Na₂CO₃) while stirring.
-
A white precipitate of lead carbonate (PbCO₃) will form.
-
Allow the precipitate to settle.
-
Test the supernatant for the presence of lead ions to ensure complete precipitation.
-
Separate the precipitate from the liquid by decantation or filtration.
-
Both the solid lead carbonate and the remaining liquid should be collected and disposed of as hazardous waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Cleanup
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[1] Avoid creating dust.
-
Clean the spill area with a wet cloth, and dispose of the cloth as hazardous waste.[8]
-
-
Minor Spills (Liquid):
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite).
-
Absorb the liquid and place the contaminated material into a sealed hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of diacetyloxylead trihydrate.
Caption: Workflow for the safe disposal of diacetyloxylead trihydrate waste.
Conclusion: A Culture of Safety
The proper disposal of diacetyloxylead trihydrate is a critical aspect of laboratory safety and environmental responsibility. By adhering to these detailed procedures, researchers and scientists can mitigate risks, ensure regulatory compliance, and foster a culture of safety. Remember that these guidelines are a starting point; always consult your institution's specific protocols and your local and national regulations. Your diligence in these matters protects you, your colleagues, and the world beyond the laboratory.
References
-
U.S. Environmental Protection Agency. (n.d.). Lead Regulations. Retrieved from [Link]
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2022, February 14). SOP for Lead Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Lead(II) acetate trihydrate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Lead Laws and Regulations. Retrieved from [Link]
-
EHSLeaders. (2022, June 15). Ask the Expert: Lead Removal and Disposal Methods. Retrieved from [Link]
-
New Jersey Department of Health. (2016, December). Hazardous Substance Fact Sheet - Lead Acetate. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. drexel.edu [drexel.edu]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diacetyloxylead;trihydrate
Navigating the complexities of drug development requires a mastery of potent chemical compounds. Among these, organometallic reagents like Diacetyloxylead;trihydrate present significant handling challenges due to their inherent toxicity. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Assessment: The Foundational "Why"
This compound is a lead compound. All work with this substance must be predicated on the understanding that lead is a cumulative poison with severe, long-term health consequences.[1][2] The toxic effects can manifest as neurological damage, reproductive harm, kidney damage, and agitation.[2][3] It is classified as a probable human carcinogen and is highly toxic to aquatic life.[1][3]
Understanding the routes of exposure is critical to selecting the correct personal protective equipment (PPE).
-
Inhalation: Finely divided powders of lead compounds can easily become airborne and inhaled, representing a primary route of exposure.[3] Heating lead compounds can also produce toxic fumes and vapors.[3]
-
Ingestion: Poor hygiene, such as failing to wash hands after handling or eating in the lab, can lead to accidental ingestion.[2]
-
Skin Absorption: While inorganic lead is not as readily absorbed through the skin as organic lead compounds, contact should always be avoided to prevent localized irritation and potential systemic absorption.[1][2]
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set stringent limits for lead exposure. The Permissible Exposure Limit (PEL) for lead is 50 µg/m³ averaged over an 8-hour workday, and the Action Level (AL) is 30 µg/m³.[2][4][5][6][7] Reaching the Action Level triggers mandatory compliance activities, including exposure monitoring and medical surveillance.[2][5]
Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is your primary defense against the hazards of this compound. The following is the minimum required PPE; however, a site-specific risk assessment may necessitate additional measures.
PPE for Handling this compound
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved respirator. Type depends on airborne concentration (see below). | Prevents inhalation of lead dust or aerosols, the primary route of exposure.[3][8] |
| - < 50 µg/m³: Half-mask air-purifying respirator with high-efficiency filters. | Provides adequate protection for low-level concentrations.[9] | |
| - 50 to 250 µg/m³: Full-face air-purifying respirator with high-efficiency filters. | Offers a higher protection factor and protects the face and eyes.[9] | |
| - > 250 µg/m³: Powered Air-Purifying Respirator (PAPR) or supplied-air respirator. | Essential for high-concentration scenarios or where ventilation is insufficient.[8][9] | |
| Hand Protection | Nitrile or Chloroprene Gloves (consult manufacturer's resistance data). | Prevents direct skin contact with the compound.[1][10] Double-gloving is recommended. |
| Eye and Face Protection | Safety glasses with side shields and a full-face shield. | Protects against splashes of solutions and airborne particles entering the eyes.[1][10] |
| Body Protection | Disposable coveralls (Tyvek or similar) and a flame-resistant lab coat. | Prevents contamination of personal clothing. Lead compounds can cling to fabric and be carried outside the lab.[3][9][11] |
| Foot Protection | Closed-toe, non-permeable shoes and disposable shoe covers. | Prevents contamination of footwear and subsequent spread outside the designated work area.[1][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All manipulations involving this compound must be performed within a designated area, such as a certified chemical fume hood, to minimize exposure.[3] This area must be clearly labeled with warnings indicating the presence of a toxic lead compound.[3]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
PPE Donning Sequence
Donning PPE in the correct order is crucial to ensure a proper seal and avoid contamination. This should be done in a clean area before entering the designated lead work zone.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile or chloroprene gloves.
-
Coveralls: Step into disposable coveralls, pulling the hood up if attached.
-
Shoe Covers: Put on disposable shoe covers, ensuring they overlap with the bottom of the coveralls.
-
Respirator: Perform a seal check to ensure your NIOSH-approved respirator fits correctly.
-
Eye/Face Protection: Put on safety glasses, followed by a full-face shield.
-
Lab Coat: Don a flame-resistant lab coat over the coveralls.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
PPE Doffing Sequence
Doffing is a critical step where cross-contamination can easily occur. This procedure should be performed in a designated doffing area.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat & Coveralls: Remove the lab coat and coveralls by rolling them down and away from the body. This minimizes the aerosolization of any contaminants. Dispose of them immediately.
-
Shoe Covers: Remove shoe covers.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][10]
Disposal Plan: Containment and Communication
All materials that come into contact with this compound are considered hazardous waste. Drain disposal is strictly forbidden.[3][10]
-
Waste Segregation: Maintain separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, wipes, weighing paper, disposable coveralls, etc.
-
Liquid Waste: Unused solutions and rinse water from decontaminating non-disposable equipment.[3]
-
Sharps: Contaminated needles or glassware.
-
-
Container Management: Waste containers must be made of a compatible material, kept tightly sealed, and stored in secondary containment within the designated fume hood.[1][3]
-
Labeling: Affix a hazardous waste label to each container, clearly identifying the contents as "Hazardous Waste: this compound".[1]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup. Do not allow waste to accumulate.[10]
Emergency Response
Spills:
-
Minor Spill (inside fume hood): If trained and comfortable, don full PPE.[10] Cover the spill with a damp cloth or use a wet brush to avoid generating dust.[2] Collect material using absorbent pads and place it in the solid hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the area immediately.[1] Alert colleagues and contact your institution's EHS or emergency response team.[2]
Exposures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Rutgers University. Lead Compounds Safety Operating Procedure.Link
-
Drexel University. (2012). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds.Link
-
BenchChem. Application Notes and Protocols for Safe Handling of Lead Compounds in the Laboratory.Link
-
International Enviroguard. (2021). Your Guide to Lead Paint Removal and PPE.Link
-
Federal Highway Administration. Bridge Lead Removal and General Site Safety - Personal Protective Equipment.Link
-
University of Washington. (2022). SOP for Lead Compounds.Link
-
Health and Safety Authority. SAFETY WITH LEAD AT WORK.Link
-
University of Arizona. Lead Compounds Standard Operating Procedure.Link
-
Sanford Underground Research Facility. (2023). Lead (Pb) Standard.Link
-
Community Energy Project. Lead Safe Home Projects: Personal Protective Equipment (PPE).Link
-
Sigma-Aldrich. (2024). Safety Data Sheet - Cacodylic acid sodium salt trihydrate.Link
-
Vanguard EHS. (2025). Understanding OSHA's Lead Standard: Exposure Risks, Testing Methods, and Compliance Requirements.Link
-
Occupational Safety and Health Administration. 1910.1025 - Lead.Link
-
Occupational Safety and Health Administration. 1926.62 - Lead.Link
-
National Center for Biotechnology Information. Occupational Standards and Guidelines for Lead.Link
-
Sigma-Aldrich. (2025). Safety Data Sheet.Link
-
Fisher Scientific. (2011). Safety Data Sheet - Diacetin.Link
-
Sigma-Aldrich. (2025). Safety Data Sheet.Link
-
Covestro Solution Center. Safety Data Sheet.Link
-
Fisher Scientific. (2023). Safety Data Sheet - Diacetyl.Link
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drexel.edu [drexel.edu]
- 4. sanfordlab.org [sanfordlab.org]
- 5. Understanding OSHA’s Lead Standard: Exposure Risks, Testing Methods, and Compliance Requirements — Vanguard EHS [vanguardehs.com]
- 6. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]
- 7. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment - Bridge Lead Removal and General Site Safety - FHWA-RD-98-179 [fhwa.dot.gov]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
